Product packaging for Trimethylpyrazine(Cat. No.:CAS No. 14667-55-1)

Trimethylpyrazine

货号: B081540
CAS 编号: 14667-55-1
分子量: 122.17 g/mol
InChI 键: IAEGWXHKWJGQAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,3,5-Trimethylpyrazine (TMP) is an alkyl pyrazine compound with the molecular formula C7H10N2 and a molar mass of 122.17 g/mol. It is a colorless to slightly yellow liquid with a characteristic roasted nut and baked potato odor . This compound is a key flavor and fragrance ingredient found naturally in a variety of heat-processed and fermented foods, including roasted coffee, cocoa, dark chocolate, roasted peanuts, roasted meat, and traditional spirits such as Baijiu and whisky . In research, 2,3,5-Trimethylpyrazine is primarily used in food science and flavor chemistry for its significant sensory impact at low concentrations. It is classified as a key flavor odorant in roasted coffee and is integral to studies on the Maillard reaction, the non-enzymatic browning process responsible for generating aroma in cooked foods . Beyond its flavor applications, TMP is also investigated in pharmacological research for its various physiological activities. Studies suggest it exhibits properties such as dilating blood vessels, improving blood circulation, and protecting the liver . Recent research also focuses on its metabolic fate in humans, particularly its conversion into dimethylpyrazine carboxylic acids as primary metabolites . While TMP can be synthesized chemically from precursors like 2,3-butanedione and 1,2-diaminopropane , recent scientific advancements are exploring more sustainable production methods. Research in microbial biotechnology utilizes recombinant strains of Bacillus licheniformis to produce TMP through fermentation, offering an efficient and environmentally friendly alternative to chemical synthesis . This product, 2,3,5-Trimethylpyrazine, is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B081540 Trimethylpyrazine CAS No. 14667-55-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3,5-trimethylpyrazine
Source PubChem
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InChI

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IAEGWXHKWJGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1047075
Record name 2,3,5-Trimethylpyrazine
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Molecular Weight

122.17 g/mol
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Physical Description

colourless to slightly yellow liquid with a roasted nut, baked potato odour
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,3,5-Trimethylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.990
Record name 2,3,5-Trimethylpyrazine
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CAS No.

14667-55-1
Record name Trimethylpyrazine
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Record name 2,3,5-Trimethylpyrazine
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Record name Pyrazine, 2,3,5-trimethyl-
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Record name 2,3,5-Trimethylpyrazine
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Record name 2,3,5-TRIMETHYLPYRAZINE
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Record name Trimethylpyrazine
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Foundational & Exploratory

The Multifaceted Mechanisms of Action of Trimethylpyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pharmacological Effects, Signaling Pathways, and Experimental Methodologies of a Promising Therapeutic Agent.

Introduction

Trimethylpyrazine (TMP), also known as ligustrazine, is a biologically active alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum wallichii (Chuanxiong). For centuries, Chuanxiong has been utilized in traditional medicine for the treatment of cardiovascular and cerebrovascular diseases. Modern pharmacological research has identified TMP as a key contributor to these therapeutic effects and has unveiled a remarkable diversity in its mechanisms of action. This technical guide provides a comprehensive overview of the core mechanisms of TMP, tailored for researchers, scientists, and drug development professionals. It delves into the intricate signaling pathways modulated by TMP, presents quantitative data from key studies in a structured format, and offers detailed experimental protocols for the investigation of its multifaceted effects.

Core Mechanisms of Action: A Multi-Target Approach

TMP exerts its pharmacological effects through a complex interplay of actions on various cellular and molecular targets. Its therapeutic potential spans a wide range of conditions, including neurodegenerative diseases, cardiovascular disorders, inflammatory conditions, and cancer. The primary mechanisms can be broadly categorized as neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular protective.

Neuroprotective Effects

TMP has demonstrated significant neuroprotective properties in various models of neurological disorders, including ischemic stroke, spinal cord injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its neuroprotective mechanisms are multifaceted and involve the modulation of several key signaling pathways.

One of the primary neuroprotective mechanisms of TMP is the inhibition of the RhoA/ROCK2 signaling pathway .[1][2] This pathway is a critical regulator of neuronal apoptosis and neurite outgrowth. Following cerebral ischemia-reperfusion injury, the RhoA/ROCK2 pathway is often upregulated, leading to neuronal damage. TMP has been shown to downregulate the expression of RhoA and ROCK2, thereby promoting neuronal survival and enhancing neuroplasticity.[1][2]

Furthermore, TMP exerts its neuroprotective effects through the activation of the PKA/CREB signaling pathway .[3] This pathway plays a crucial role in neuronal survival and synaptic plasticity. By activating PKA and subsequently increasing the phosphorylation of CREB, TMP upregulates the expression of anti-apoptotic proteins such as Bcl-2, while downregulating pro-apoptotic proteins like Bax.[3]

TMP also mitigates excitotoxicity, a major contributor to neuronal damage in ischemic conditions. It achieves this by inhibiting calcium ion overload and reducing glutamate-induced excitotoxicity .[4] In models of middle cerebral artery occlusion (MCAO), TMP treatment has been shown to significantly reduce infarct volume and inhibit the expression of hypoxia-inducible factor-1α (HIF-1α) and activated caspase-3.[4]

dot

Signaling pathways involved in the neuroprotective effects of this compound.

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of many diseases. TMP has been shown to possess potent anti-inflammatory properties by modulating key inflammatory signaling pathways. A central mechanism of TMP's anti-inflammatory action is the inhibition of the NF-κB signaling pathway .[5][6] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. TMP can prevent the degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and activation of NF-κB.[6]

TMP also exerts anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway .[7] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggers a potent inflammatory response. TMP has been shown to inhibit LPS-induced activation of TLR4 and downstream signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.[7]

dot

Anti-inflammatory signaling pathways modulated by this compound.

Anti-Cancer Activity

TMP has emerged as a potential anti-cancer agent, demonstrating inhibitory effects on the proliferation, migration, and invasion of various cancer cells, including breast, lung, and colon cancer. One of the key mechanisms underlying its anti-cancer activity is the reversal of multidrug resistance (MDR) .[8][9][10] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). TMP has been shown to inhibit the function and expression of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs.[8][10]

Furthermore, TMP can induce apoptosis and cell cycle arrest in cancer cells.[11] It can modulate the expression of key regulators of apoptosis, such as increasing the Bax/Bcl-2 ratio and activating caspases.[7] In some cancer cell lines, TMP has been shown to arrest the cell cycle at the G1 phase.[11]

dot

Mechanisms of this compound's anti-cancer activity.

Cardiovascular Protective Effects

TMP's traditional use in cardiovascular diseases is supported by modern research demonstrating its protective effects on the heart and blood vessels. A key mechanism is its ability to inhibit vascular smooth muscle cell (VSMC) proliferation and migration .[12][13] The abnormal proliferation and migration of VSMCs are critical events in the pathogenesis of atherosclerosis and restenosis. TMP has been shown to inhibit these processes by modulating signaling pathways such as the MAPK pathway.[12][14]

TMP also exerts a vasodilatory effect by inhibiting calcium influx into vascular smooth muscle cells.[15] This leads to relaxation of the blood vessels and improved blood flow. Additionally, TMP has been shown to have antiplatelet activity , which is beneficial in preventing thrombosis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo and in vitro studies on the effects of this compound.

Table 1: Neuroprotective Effects of this compound

Experimental ModelTMP DosageOutcome MeasureResultReference
Rat MCAO model20 mg/kgInfarct AreaMarkedly reduced[4]
Rat MCAO model40 mg/kg/day for 14 daysNeurological Deficit ScoreSignificantly improved[1][2]
Rat MCAO model10, 20, 40 mg/kgInfarct VolumeSignificantly decreased[12][16]
Rat Spinal Cord Injury80 mg/kg/day for 5 daysNeuronal Survival (Nissl staining)Markedly increased[17]
Rat Spinal Cord Injury80 mg/kg/day for 5 daysNeural Apoptosis (TUNEL assay)Significantly reduced[17]

Table 2: Anti-inflammatory Effects of this compound

Cell/Animal ModelTMP Concentration/DosageInflammatory StimulusBiomarkerResultReference
Rat retinal microglial cells10, 20, 40 µMLPSTNF-α, IL-6, IL-1βSignificantly downregulated[7]
Mice with oxazolone-induced colitis0.5, 1.0, 2.0 g/LOxazoloneNF-κB, AP-1, NF-AT mRNAInhibited the increase[5]
Mice with LPS-induced ALI40, 80, 120 mg/kgLPSInflammatory cell infiltrationDecreased[8]

Table 3: Anti-Cancer Effects of this compound

Cancer Cell LineTMP ConcentrationOutcome MeasureResultReference
MCF-7/dox (Doxorubicin-resistant breast cancer)50, 100, 200 µg/mLIntracellular Doxorubicin AccumulationIncreased in a dose-dependent manner[8]
Pumc-91/ADM (Adriamycin-resistant bladder cancer)1, 2, 4 mMCytotoxicity of AdriamycinEnhanced[11]
T24/DDP (Cisplatin-resistant bladder cancer)1, 2, 4 mMCytotoxicity of CisplatinEnhanced[9][11]

Table 4: Cardiovascular Protective Effects of this compound

Cell/Animal ModelTMP Concentration/DosageConditionOutcome MeasureResultReference
Rat vascular smooth muscle cells (A7r5)20, 40, 80 µMAngiotensin II-induced proliferationCell ProliferationInhibited[13]
Rat vascular smooth muscle cells15 µMHigh glucose-induced injuryCell Proliferation & MigrationAttenuated[12][15]
Rat MCAO model10, 20, 40 mg/kgIschemic StrokeCerebral Blood FlowImproved[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's mechanisms of action.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce focal cerebral ischemia to study the neuroprotective effects of TMP.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)

  • 4-0 monofilament nylon suture with a rounded tip

  • Surgical microscope

  • Heating pad

  • This compound solution

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Insert the 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

  • After the desired occlusion period (e.g., 90 minutes), gently withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the rat to recover.

  • Administer TMP or vehicle control intraperitoneally at the desired dosage (e.g., 20-40 mg/kg) at specified time points (e.g., immediately after reperfusion and daily thereafter).

  • At the end of the experiment (e.g., 24 hours or 14 days post-MCAO), euthanize the rats and perfuse the brains with saline.

  • For infarct volume measurement, slice the brain into 2 mm coronal sections and stain with 2% TTC solution for 30 minutes at 37°C. Healthy tissue will stain red, while the infarcted area will remain white.

  • Quantify the infarct volume using image analysis software.

Western Blot Analysis for PI3K/Akt Signaling Pathway

Objective: To determine the effect of TMP on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cell lysates from TMP-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry and normalize the levels of phosphorylated proteins to the total protein levels.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after TMP treatment.

Materials:

  • TMP-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Morris Water Maze for Spatial Learning and Memory

Objective: To assess the effect of TMP on spatial learning and memory in rodent models of neurological disorders.

Materials:

  • Circular water tank (approximately 1.5 m in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder)

  • Submerged escape platform

  • Video tracking system

  • Rodents (rats or mice)

Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Divide the tank into four quadrants and place the escape platform in the center of one quadrant.

    • For each trial, gently place the animal into the water facing the wall of the tank at one of the four starting positions.

    • Allow the animal to swim and find the hidden platform for a maximum of 60-120 seconds.

    • If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.

    • Conduct 4 trials per day for each animal, with different starting positions for each trial.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (e.g., on day 6):

    • Remove the escape platform from the tank.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Administer TMP or vehicle control at the desired dosage and time points throughout the experimental period.

Conclusion

This compound is a pleiotropic molecule with a remarkable range of pharmacological activities. Its ability to modulate multiple signaling pathways involved in neuroprotection, inflammation, cancer, and cardiovascular health underscores its significant therapeutic potential. This technical guide has provided a comprehensive overview of the core mechanisms of action of TMP, supported by quantitative data and detailed experimental protocols. It is hoped that this resource will serve as a valuable tool for researchers and scientists in the continued exploration and development of this compound as a novel therapeutic agent for a variety of human diseases.

References

An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyrazine is a substituted pyrazine (B50134) and a significant volatile heterocyclic nitrogen compound. It is a key aroma component in a wide variety of roasted, toasted, and fermented foods, contributing nutty, cocoa, and coffee-like notes.[1][2] Beyond its role in food science as a flavoring agent, its chemical properties and biological activities are of interest to researchers in various fields, including drug development. This technical guide provides a comprehensive overview of the core chemical properties of 2,3,5-trimethylpyrazine, including its physicochemical characteristics, spectral data, synthesis, and analytical methodologies.

Chemical Identity and Physical Properties

2,3,5-Trimethylpyrazine is a colorless to pale yellow liquid at room temperature.[3] Its fundamental identifiers and physical properties are summarized in the tables below for easy reference.

Identifier Value
IUPAC Name 2,3,5-Trimethylpyrazine
Synonyms Pyrazine, 2,3,5-trimethyl-; Trimethylpyrazine
CAS Number 14667-55-1[4]
Molecular Formula C₇H₁₀N₂[5]
Molecular Weight 122.17 g/mol [5]
InChI InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3
InChIKey IAEGWXHKWJGQAZ-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=N1)C)C

Table 1: Chemical Identifiers for 2,3,5-Trimethylpyrazine

Physical Property Value Reference
Boiling Point 171-172 °C (at 760 mmHg)[4]
Density 0.979 g/mL (at 25 °C)[4]
Refractive Index (n20/D) 1.5040[4]
Flash Point 54 °C (129.2 °F) - closed cup[4]
Solubility Soluble in water, oils, and organic solvents.[6]
Appearance Colorless to pale yellow liquid[3]
Odor Baked potato, roasted peanut[3]

Table 2: Physicochemical Properties of 2,3,5-Trimethylpyrazine

Spectral Data

The structural elucidation and identification of 2,3,5-trimethylpyrazine are confirmed through various spectroscopic techniques.

Technique Data
¹H NMR (90 MHz, CDCl₃) δ (ppm): 2.48 (s, 3H), 2.49 (s, 3H), 8.14 (s, 1H)
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 20.94, 21.49, 21.92, 140.73, 148.92, 149.84, 151.08
Mass Spectrometry (EI) m/z: 122 (M+), 121, 80, 53, 42

Table 3: Spectroscopic Data for 2,3,5-Trimethylpyrazine

Synthesis and Reactivity

2,3,5-Trimethylpyrazine can be synthesized through several routes, with the condensation of a dicarbonyl compound with a diamine being a common method.

Experimental Protocol: Synthesis from 2,3-Butanedione (B143835) and 1,2-Diaminopropane (B80664)

This protocol describes a two-step synthesis process involving the formation of an intermediate, 2,3,5-trimethyl-5,6-dihydropyrazine, followed by dehydrogenation.

Step 1: Synthesis of 2,3,5-Trimethyl-5,6-dihydropyrazine [2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, a mixture of anhydrous ethyl alcohol and 1,2-diaminopropane is prepared (mass ratio 6:1). The vessel is cooled to -5 °C.

  • Addition of Reactant: A solution of 2,3-butanedione in anhydrous ethyl alcohol (mass ratio 1:5) is added dropwise to the cooled diamine mixture over a period of four hours. The molar ratio of 2,3-butanedione to 1,2-diaminopropane should be maintained at 1:1.1.

  • Reaction: The condensation reaction is allowed to proceed at -5 °C to yield 2,3,5-trimethyl-5,6-dihydropyrazine.

Step 2: Dehydrogenation to 2,3,5-Trimethylpyrazine [2]

  • Reaction Mixture: To the solution containing 2,3,5-trimethyl-5,6-dihydropyrazine, potassium hydroxide (B78521) is added, with a molar ratio of KOH to the dihydropyrazine (B8608421) of 3:1. The mass ratio of ethanol (B145695) to the dihydropyrazine should be 10:1.

  • Oxidation: Air is used as the oxidant. The reaction mixture is heated to 68 °C and stirred for seven hours.

  • Work-up: Following the reaction, the product, 2,3,5-trimethylpyrazine, can be isolated and purified using standard techniques such as distillation.

A high-level overview of this synthesis process is depicted in the following workflow diagram.

G Synthesis of 2,3,5-Trimethylpyrazine cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydrogenation 2_3_Butanedione 2,3-Butanedione Condensation Condensation (-5 °C, Anhydrous Ethanol) 2_3_Butanedione->Condensation 1_2_Diaminopropane 1,2-Diaminopropane 1_2_Diaminopropane->Condensation Dihydropyrazine 2,3,5-Trimethyl-5,6-dihydropyrazine Condensation->Dihydropyrazine Dehydrogenation Dehydrogenation (KOH, Air, 68 °C, Ethanol) Dihydropyrazine->Dehydrogenation Final_Product 2,3,5-Trimethylpyrazine Dehydrogenation->Final_Product

Caption: Workflow for the synthesis of 2,3,5-trimethylpyrazine.

Analytical Methodologies

The quantification and identification of 2,3,5-trimethylpyrazine in various matrices, particularly in food and biological samples, are crucial. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Experimental Protocol: GC-MS Analysis of 2,3,5-Trimethylpyrazine in Food Samples

This protocol provides a general guideline for the analysis of 2,3,5-trimethylpyrazine in a food matrix.[3][7]

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • A known amount of the homogenized food sample is placed in a headspace vial.

    • The vial is sealed and heated (e.g., 60 °C for 15 minutes) to allow volatile compounds to partition into the headspace.[7]

    • An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[7]

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm film thickness) is typically used.[7]

    • Injector: The SPME fiber is desorbed in a heated injector (e.g., 250 °C) in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.[7]

      • Ramp 1: Increase to 120 °C at 5 °C/min.[7]

      • Ramp 2: Increase to 230 °C at 7 °C/min, hold for 10 minutes.[7]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.[7]

      • Scan Range: m/z 20-500.[7]

      • Ion Source Temperature: 230 °C.[7]

Experimental Protocol: HPLC Analysis of 2,3,5-Trimethylpyrazine

This protocol outlines a reverse-phase HPLC method for the analysis of 2,3,5-trimethylpyrazine.[1]

  • Chromatographic System:

    • HPLC Column: A C18 or other suitable reverse-phase column.[1]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.[1] The specific gradient or isocratic conditions will depend on the sample matrix and desired separation.

    • Detector: UV detector set at an appropriate wavelength or a mass spectrometer.

  • Sample Preparation:

    • Samples should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

The following diagram illustrates a typical analytical workflow.

G Analytical Workflow for 2,3,5-Trimethylpyrazine Sample Sample (Food or Biological Matrix) Extraction Extraction / Sample Preparation (e.g., HS-SPME, LLE) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC Data Data Acquisition and Processing GCMS->Data HPLC->Data Result Identification and Quantification Data->Result

Caption: General analytical workflow for 2,3,5-trimethylpyrazine.

Biological Activity and Metabolism

While 2,3,5-trimethylpyrazine is primarily known as a flavor compound, some studies have investigated its biological effects. It has been shown to be non-mutagenic in the Ames test.[5] In humans, the metabolism of 2,3,5-trimethylpyrazine primarily involves the oxidation of the methyl groups to form carboxylic acids, which are then excreted in the urine.[8]

A biosynthetic pathway for 2,3,5-trimethylpyrazine has been proposed in Bacillus subtilis, involving the enzyme L-threonine-3-dehydrogenase.[9] This pathway highlights a potential route for the natural formation of this compound in fermented foods.

G Biosynthesis of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine in B. subtilis L_Threonine L-Threonine TDH L-Threonine-3-dehydrogenase L_Threonine->TDH Aminoacetoacetate L-2-Amino-acetoacetate TDH->Aminoacetoacetate Decarboxylation Spontaneous Decarboxylation Aminoacetoacetate->Decarboxylation Aminoacetone Aminoacetone Decarboxylation->Aminoacetone Dimerization Dimerization & Cyclization (Non-enzymatic) Aminoacetone->Dimerization Dimethylpyrazine 2,5-Dimethylpyrazine Dimerization->Dimethylpyrazine This compound 2,3,5-Trimethylpyrazine Dimerization->this compound (proposed)

Caption: Proposed biosynthetic pathway in B. subtilis.

Safety and Handling

2,3,5-Trimethylpyrazine is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of 2,3,5-trimethylpyrazine. The compiled data on its physicochemical properties, spectral characteristics, synthesis, and analytical methods offer a valuable resource for researchers, scientists, and professionals in drug development and related fields. While its direct role in signaling pathways relevant to drug development is not yet established, its well-characterized nature and presence in biological systems make it a compound of ongoing interest.

References

Unveiling the Natural Origins of 2,3,5-Trimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of 2,3,5-trimethylpyrazine (TMP), a nitrogen-containing heterocyclic compound with significant applications in the food and pharmaceutical industries. This document provides a comprehensive overview of its occurrence in various natural matrices, details its biosynthetic pathways, and presents standardized experimental protocols for its extraction and quantification.

Natural Occurrence of 2,3,5-Trimethylpyrazine

2,3,5-Trimethylpyrazine is a volatile compound that contributes to the characteristic nutty, roasted, and earthy aromas of many foods. Its formation is primarily attributed to two key processes: the Maillard reaction during thermal processing and microbial metabolism during fermentation.[1][2][3]

Fermented Foods

A significant natural source of 2,3,5-trimethylpyrazine is traditional fermented foods. Various microorganisms, particularly bacteria of the Bacillus genus, are known to produce this compound as a metabolic byproduct.[4][5] Notable examples include:

  • Chinese Baijiu: This traditional Chinese liquor is a well-documented source of TMP, with concentrations varying significantly depending on the flavor type, ranging from 17.39 µg/kg to 1428.41 µg/kg.[6]

  • Soybean-based fermented foods: Products like natto, a traditional Japanese food made from fermented soybeans, contain TMP produced by Bacillus subtilis.[5]

  • Cocoa-based fermented foods: The fermentation of cocoa beans is a crucial step in chocolate production, during which microbial activity contributes to the formation of TMP precursors.[4][7]

Thermally Processed Foods

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a major pathway for the formation of 2,3,5-trimethylpyrazine in a wide range of cooked foods.[1][2] This contributes to the desirable roasted and baked aromas. Key examples include:

  • Roasted Coffee: Roasted coffee beans are a significant source of TMP, where its concentration contributes to the overall aroma profile.[2][3] The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[2]

  • Cocoa and Chocolate: The roasting of fermented cocoa beans is a critical step for flavor development, leading to the formation of TMP.[7][8] The concentration of trimethylpyrazine in roasted cocoa powder can be as high as 12,537.2 ppb.[8]

  • Baked Goods: The browning of bread, pastries, and other baked goods during the baking process results in the formation of TMP.[9]

  • Roasted Nuts and Meats: The characteristic roasted aroma of nuts and cooked meats is also partly due to the presence of 2,3,5-trimethylpyrazine.[4][10]

Quantitative Data on 2,3,5-Trimethylpyrazine in Natural Sources

The concentration of 2,3,5-trimethylpyrazine can vary widely depending on the source, processing conditions, and analytical methods used for quantification. The following table summarizes the reported quantitative data for TMP in various natural matrices.

Natural Source CategorySpecific ProductConcentration RangeReference(s)
Fermented Foods Chinese Baijiu17.39 - 1755 µg/L[6]
Fermented Wheat by B. amyloliquefaciens0.071 - 0.446 mg/g[6]
Thermally Processed Foods Roasted Coffee (ground)Part of total alkylpyrazines (82.1 - 211.6 mg/kg)[2]
Roasted Cocoa Powder8402.1 - 12537.2 ppb[8]

Biosynthesis of 2,3,5-Trimethylpyrazine in Bacillus subtilis

The microbial production of 2,3,5-trimethylpyrazine has been notably studied in Bacillus subtilis. The proposed biosynthetic pathway involves the utilization of L-threonine and D-glucose as primary substrates. The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH).[11][12][13]

The pathway is initiated by the TDH-catalyzed oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone.[11][12] Concurrently, D-glucose is metabolized to produce acetoin (B143602). It is proposed that aminoacetone and acetoin serve as the key intermediates for the synthesis of TMP.[11]

Biosynthesis of 2,3,5-trimethylpyrazine in Bacillus subtilis cluster_threonine L-Threonine Metabolism cluster_glucose D-Glucose Metabolism cluster_condensation Condensation and Formation L-Threonine L-Threonine L-2-Amino-acetoacetate L-2-Amino-acetoacetate L-Threonine->L-2-Amino-acetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone L-2-Amino-acetoacetate->Aminoacetone Spontaneous Decarboxylation 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine Aminoacetone->2,3,5-Trimethylpyrazine D-Glucose D-Glucose Acetoin Acetoin D-Glucose->Acetoin Glycolysis & other pathways Acetoin->2,3,5-Trimethylpyrazine

Biosynthesis of 2,3,5-trimethylpyrazine in Bacillus subtilis.

Experimental Protocols

The accurate identification and quantification of 2,3,5-trimethylpyrazine from complex natural matrices require robust analytical methodologies. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.[14][15]

General Experimental Workflow for TMP Analysis

The following diagram illustrates a typical workflow for the analysis of 2,3,5-trimethylpyrazine from a solid or liquid sample.

Experimental Workflow for 2,3,5-trimethylpyrazine Analysis Sample_Preparation Sample Preparation (e.g., grinding, weighing) Internal_Standard_Spiking Internal Standard Spiking (e.g., deuterated TMP) Sample_Preparation->Internal_Standard_Spiking HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Internal_Standard_Spiking->HS_SPME GC_MS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

General workflow for TMP analysis.

Detailed Methodology for HS-SPME-GC-MS Analysis of TMP in Fermented Broth

This protocol provides a detailed procedure for the quantification of 2,3,5-trimethylpyrazine in a microbial fermentation broth.

1. Sample Preparation and Internal Standard Spiking:

  • Accurately transfer a known volume (e.g., 5 mL) of the fermentation broth into a headspace vial (e.g., 20 mL).

  • Spike the sample with a known concentration of an appropriate internal standard, such as 2,3,5-trimethylpyrazine-d7, to correct for matrix effects and variations in extraction efficiency.[16]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for the extraction of pyrazines.[14]

  • Equilibration: Seal the vial and place it in a temperature-controlled agitator. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[6]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph (e.g., 250°C) in splitless mode.[17]

  • GC Separation:

    • Column: Use a suitable capillary column, such as a DB-WAX (60 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[17]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 3 min), ramps up to an intermediate temperature (e.g., 120°C at 5°C/min), and then to a final temperature (e.g., 230°C at 7°C/min, hold for 10 min).[6]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6][17]

    • Scan Mode: For identification, scan a mass range of m/z 35-400. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and selectivity.[17] The characteristic ions for 2,3,5-trimethylpyrazine can be used for identification and quantification.

4. Data Processing and Quantification:

  • Identify 2,3,5-trimethylpyrazine by comparing its retention time and mass spectrum with those of a pure standard.

  • Quantify the concentration of TMP by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standard solutions.

This guide provides a foundational understanding of the natural sources, biosynthesis, and analytical methodologies for 2,3,5-trimethylpyrazine. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of food science, biotechnology, and drug development.

References

The Occurrence and Technical Profile of Trimethylpyrazine in Food Products: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), specifically 2,3,5-trimethylpyrazine, is a nitrogen-containing heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas of a wide array of food products.[1][2][3] Formed primarily through the Maillard reaction during thermal processing and by microbial activity during fermentation, TMP is a key flavor constituent in foods such as roasted coffee, cocoa, nuts, baked goods, and certain fermented products.[4][5][6] Beyond its sensory characteristics, there is growing interest in the biological activities of pyrazine (B50134) derivatives. This technical guide provides a comprehensive overview of the occurrence of this compound in various food products, its formation pathways, detailed analytical protocols for its quantification, and an exploration of relevant biological signaling pathways.

Formation Pathways of this compound

This compound in food is predominantly formed through two primary pathways: the Maillard reaction and microbial fermentation.

1. Maillard Reaction: This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures.[4][6] The formation of the pyrazine ring generally involves the condensation of two α-aminoketone molecules, which are intermediates formed from the Strecker degradation of amino acids. For this compound, the carbon skeleton can be formed from precursors like methylglyoxal (B44143) and glyoxal.[2][7] The reaction involves the condensation of α-dicarbonyl compounds, such as diacetyl (2,3-butanedione) and pyruvaldehyde (methylglyoxal), with an amino acid, followed by the condensation of the resulting α-aminoketones.[2]

2. Microbial Fermentation: Certain microorganisms, particularly species of Bacillus, are capable of producing this compound during the fermentation of foods like soybeans (natto) and Daqu (a starter for Chinese Baijiu).[5][8] In these biosynthetic pathways, amino acids such as L-threonine can serve as precursors. For instance, in Bacillus subtilis, L-threonine can be converted to intermediates that ultimately form the this compound molecule.[5]

Below is a generalized diagram illustrating the formation of this compound.

G cluster_maillard Maillard Reaction (Thermal Processing) cluster_fermentation Microbial Fermentation Amino Acids Amino Acids Strecker Degradation Strecker Degradation Amino Acids->Strecker Degradation Reducing Sugars Reducing Sugars Reducing Sugars->Strecker Degradation α-Dicarbonyls α-Dicarbonyls Strecker Degradation->α-Dicarbonyls α-Aminoketones α-Aminoketones Strecker Degradation->α-Aminoketones Condensation Condensation α-Dicarbonyls->Condensation α-Aminoketones->Condensation TMP_M This compound Condensation->TMP_M Precursor Amino Acids (e.g., Threonine) Precursor Amino Acids (e.g., Threonine) Microbial Metabolism (e.g., Bacillus sp.) Microbial Metabolism (e.g., Bacillus sp.) Precursor Amino Acids (e.g., Threonine)->Microbial Metabolism (e.g., Bacillus sp.) Biosynthetic Intermediates Biosynthetic Intermediates Microbial Metabolism (e.g., Bacillus sp.)->Biosynthetic Intermediates TMP_F This compound Biosynthetic Intermediates->TMP_F

Generalized formation pathways of this compound in food.

Quantitative Occurrence of this compound in Food Products

The concentration of this compound in food can vary significantly depending on the food matrix, processing conditions (e.g., roasting time and temperature), and fermentation parameters. The following table summarizes quantitative data for this compound found in various food products.

Food ProductConcentration RangeReference(s)
Roasted Foods
Roasted Coffee1 - 6.7 mg/kg[4][9][10]
Dark Chocolate15.01 - 81.39 mg/kg
Roasted Cocoa Powder8,402.1 - 12,537.2 µg/kg
Roasted Almonds4.5 - 6.1 ng/g
Roasted Peanuts2E-04 µg/g[11]
Roasted BeefPresent (quantification not specified)[12]
Fermented Foods
Soy-Sauce-Aroma-Type Baijiu317 - 1755 µg/L
Fermented Soybeans (Natto)52.6 mg/L[13]
Fermented Wheat Medium (Optimized)0.446 ± 0.052 mg/g[14][15]
Baked Goods
Bread CrustPresent (quantification not specified)[3][16]
Dairy Products
Aged CheesePresent (quantification not specified)[3]
Beverages
BeerPresent (quantification not specified)[17]

Experimental Protocols for Quantification

The analysis of this compound in food matrices is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is well-suited for the extraction and analysis of volatile and semi-volatile compounds.

Protocol 1: Analysis of this compound in Solid Food Matrices (e.g., Roasted Nuts, Cocoa) by HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenize the solid food sample to a fine powder. For high-fat samples like nuts, cryogenic grinding with dry ice may be employed to prevent melting and loss of volatiles.[11]

  • Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.[18]

  • For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analog) to each sample.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.[18]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[4]

  • Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 minutes) at the same temperature to adsorb the volatile analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of pyrazines.[19]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of analytes to the column.[18]

  • Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), for optimal separation of pyrazines.[14][18]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-3 minutes), ramps up to a mid-range temperature (e.g., 150°C at 3-5°C/minute), and then ramps to a final high temperature (e.g., 240°C at 7-10°C/minute) with a final hold time (e.g., 5-10 minutes).[5][14]

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.2 mL/minute).[13]

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[5][18]

4. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

  • Quantify the compound by generating a calibration curve using the peak area ratios of the analyte to the internal standard at different concentrations.

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

G cluster_workflow Experimental Workflow for this compound Analysis Start Start SamplePrep Sample Preparation (Homogenization, Weighing) Start->SamplePrep InternalStd Internal Standard Spiking SamplePrep->InternalStd HS_SPME HS-SPME (Equilibration & Extraction) InternalStd->HS_SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis End End DataAnalysis->End

A typical workflow for this compound analysis in food.

Biological Signaling Pathways

While research on the specific biological activities of this compound is emerging, much of the current literature focuses on the closely related and often co-occurring compound, tetramethylpyrazine (TTMP) . TTMP has been shown to possess a range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardiovascular benefits, through the modulation of several key signaling pathways. Given the structural similarity, it is plausible that this compound may exert similar biological effects. The following section and diagram describe a key signaling pathway modulated by tetramethylpyrazine, which may provide a basis for future research into the bioactivity of this compound.

The PI3K/Akt Signaling Pathway and its Modulation by Tetramethylpyrazine

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including diabetes and cardiovascular conditions.

Studies on tetramethylpyrazine have demonstrated its ability to activate the PI3K/Akt pathway. This activation can lead to downstream effects such as improved insulin (B600854) signaling and glucose uptake, as well as protection against apoptosis and inflammation. For example, TTMP has been shown to up-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), which in turn can promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[20][21]

The diagram below illustrates the proposed mechanism of tetramethylpyrazine's action on the PI3K/Akt signaling pathway.

Disclaimer: The following diagram illustrates a signaling pathway modulated by tetramethylpyrazine . While structurally similar, further research is needed to confirm if this compound acts via the same mechanism.

G cluster_pathway Proposed Modulation of PI3K/Akt Pathway by Tetramethylpyrazine TMP Tetramethylpyrazine Receptor Cell Surface Receptor TMP->Receptor Activates PI3K PI3K Receptor->PI3K Inhibits negative regulation or promotes activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream Downstream Cellular Responses (e.g., Glucose Uptake, Cell Survival) pAkt->Downstream Promotes

Proposed PI3K/Akt signaling modulation by tetramethylpyrazine.

Conclusion

This compound is a vital flavor compound that defines the sensory profile of many cherished food products. Its formation through both thermal and biological processes presents opportunities for flavor modulation and development. The analytical methodologies for its quantification are well-established, providing robust tools for quality control and research. While the direct biological activities of this compound are an area of ongoing investigation, the known pharmacological effects of the closely related tetramethylpyrazine suggest a promising avenue for future studies into the health benefits of pyrazine-containing foods. This guide provides a foundational technical overview to support further research and development in the fields of food science, nutrition, and pharmacology.

References

Biosynthesis of Trimethylpyrazine in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylpyrazine (TMP) is a heterocyclic aromatic compound of significant interest due to its characteristic nutty and roasted aroma, finding applications in the food and flavor industries. Beyond its sensory properties, TMP has garnered attention in the pharmaceutical sector for its potential therapeutic effects. While chemical synthesis routes exist, microbial biosynthesis presents a promising, environmentally benign alternative. This technical guide provides an in-depth exploration of the core principles of this compound biosynthesis in bacteria, with a focus on the underlying biochemical pathways, key enzymatic players, and quantitative production data. Detailed experimental protocols and visual representations of the biosynthetic pathways and experimental workflows are included to facilitate research and development in this field.

Introduction

Alkylpyrazines, including this compound, are nitrogen-containing heterocyclic compounds that contribute significantly to the flavor profiles of many fermented and heat-processed foods.[1] The microbial production of these compounds offers a sustainable alternative to traditional chemical synthesis, which often requires harsh reaction conditions.[2] Several bacterial genera, most notably Bacillus, have been identified as potent producers of this compound.[1][2][3] Understanding the intricate biosynthetic machinery within these microorganisms is paramount for optimizing production yields and developing robust industrial-scale fermentation processes. This guide synthesizes current knowledge on the subject, providing a technical foundation for researchers and professionals in the field.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in bacteria, particularly in well-studied species like Bacillus subtilis, primarily utilizes L-threonine and D-glucose as precursor molecules.[1][4] The pathway involves a series of enzymatic and spontaneous reactions, culminating in the formation of the this compound ring.

The key enzyme initiating this pathway is L-threonine-3-dehydrogenase (TDH) .[1][2][4][5] This NAD+-dependent enzyme catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone.[1][4]

Another crucial intermediate, acetoin, is derived from the metabolism of D-glucose via the glycolysis pathway, leading to pyruvate, which is then converted to α-acetolactate and subsequently to acetoin.[1] The final step in the formation of this compound is believed to be a spontaneous condensation reaction between aminoacetone and acetoin.[1]

Trimethylpyrazine_Biosynthesis D_Glucose D-Glucose Pyruvate Pyruvate D_Glucose->Pyruvate Glycolysis L_Threonine L-Threonine L_2_amino_acetoacetate L-2-Amino-acetoacetate L_Threonine->L_2_amino_acetoacetate tdh alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate alsS Acetoin Acetoin alpha_Acetolactate->Acetoin alsD This compound 2,3,5-Trimethylpyrazine Acetoin->this compound Aminoacetone Aminoacetone L_2_amino_acetoacetate->Aminoacetone Spontaneous Aminoacetone->this compound Glycolysis Glycolysis ALS α-Acetolactate synthase ALDC α-Acetolactate decarboxylase TDH L-threonine-3- dehydrogenase (TDH) Spontaneous_Decarboxylation Spontaneous Decarboxylation Spontaneous_Condensation Spontaneous Condensation

Caption: Proposed biosynthetic pathway of 2,3,5-trimethylpyrazine in Bacillus subtilis.

Quantitative Data on this compound Production

The production of this compound is highly dependent on the bacterial strain, fermentation conditions, and substrate availability. The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Different Bacterial Strains

Bacterial StrainFermentation TypeSubstratesTMP YieldReference
Bacillus subtilis XZ1124Liquid CultureL-threonine0.01 mM (without L-threonine), 0.20 mM (with 26 mM L-threonine)[1]
Bacillus amyloliquefaciens LC-6Solid-StateWheat medium0.071 ± 0.011 mg/g (initial), 0.446 ± 0.052 mg/g (optimized)[2]
Bacillus licheniformisSolid-StateNot specified0.122 mg/g[2]
Bacillus subtilis BcP21Liquid CultureLB with L-threonine and acetoin52.6 mg/L[3]
Recombinant Bacillus licheniformis YC7/pHT01-BlTDH (N157A)Liquid CultureOptimized medium44.52 ± 0.21 mg/L[6][7]

Table 2: Effect of Gene Manipulation on Pyrazine Production in Bacillus subtilis 168

StrainRelevant Genotype2,5-Dimethylpyrazine (mM)This compound (mM)Reference
B. subtilis 168/pMA0911Control0.360.05[1]
B. subtilis 168 Δtdhtdh deletion0.030.0002[1]
B. subtilis 168 Δtdh/pMA0911-tdhtdh complementationNot specifiedNot specified[1]

Experimental Protocols

Screening and Isolation of this compound-Producing Bacteria

A common method for isolating potent producer strains involves enrichment and screening from natural sources like traditional fermented foods.

Screening_Workflow Sample_Collection Sample Collection (e.g., Daqu) Enrichment Enrichment Culture (LB medium, 37°C) Sample_Collection->Enrichment Heat_Treatment Heat Treatment (80°C, 15 min) Enrichment->Heat_Treatment Isolation Serial Dilution & Plating (LB agar (B569324), 37°C, 24h) Heat_Treatment->Isolation Single_Colony_Selection Single Colony Isolation Isolation->Single_Colony_Selection Fermentation Solid-State Fermentation (Wheat medium, 7 days) Single_Colony_Selection->Fermentation Extraction Headspace Solid-Phase Microextraction (HS-SPME) Fermentation->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification 16S rDNA Sequencing Analysis->Identification Select high-yield strains

Caption: General workflow for screening and identifying TMP-producing bacteria.

Protocol:

  • Sample Preparation: Aseptically weigh 10 g of the sample (e.g., Daqu) and homogenize it in 90 mL of sterile 0.85% NaCl solution.[2]

  • Enrichment: Incubate the homogenate at 37°C with shaking for 30 minutes.[2]

  • Selective Isolation: Subject the enriched culture to heat treatment at 80°C for 15 minutes to select for spore-forming bacteria like Bacillus.[2]

  • Plating: Perform serial dilutions of the heat-treated sample and plate on Luria-Bertani (LB) agar. Incubate at 37°C for 24 hours.[2]

  • Sub-culturing: Isolate single colonies and purify by repeated streaking on fresh LB agar plates.[2]

  • Screening for Production: Inoculate individual isolates into a suitable production medium (e.g., solid wheat medium or liquid LB supplemented with precursors). After a defined fermentation period (e.g., 7 days), analyze the culture for TMP production.[2]

  • Strain Identification: Identify promising candidates through 16S rDNA sequencing.[2]

Fermentation for this compound Production

Both solid-state and submerged liquid fermentation can be employed. Optimization of fermentation parameters is critical for maximizing yields.

Solid-State Fermentation (Example with B. amyloliquefaciens LC-6): [2]

  • Medium: Wheat medium.

  • Inoculum: 6% (v/w) of a 16-hour seed culture grown in LB broth.

  • Optimized Conditions:

    • Temperature: 37°C

    • Bottle Capacity: 100 g medium in a 250 mL flask

    • Water Addition: 39 mL

  • Fermentation Time: 7 days.

Submerged Liquid Fermentation (Example with Recombinant B. licheniformis): [6]

  • Medium: Optimized liquid fermentation medium.

  • Inoculum: Seed culture grown to a suitable optical density.

  • Optimized Conditions:

    • Substrate Ratio (e.g., glucose to threonine): 1:2

    • Inducer Concentration (e.g., IPTG): 1.0 mM

  • Fermentation Time: 4 days.

Extraction and Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the detection and quantification of volatile compounds like this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS: [2]

  • Sample Preparation: Accurately weigh a specific amount of the fermented sample (e.g., 4.0 g) into a headspace vial. An internal standard (e.g., 2-ethylbutyric acid) should be added for accurate quantification.[2]

  • Incubation: Equilibrate the sample by heating in a water bath (e.g., 60°C for 15 minutes).[2]

  • Extraction: Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[2]

  • Desorption and GC-MS Analysis: Insert the SPME fiber into the heated injection port of the GC-MS system for thermal desorption of the analytes.

    • GC Column: A polar capillary column such as DB-WAX is typically used (e.g., 60 m × 0.25 mm, 0.25 µm).[2][6]

    • Temperature Program: A suitable temperature gradient is applied to separate the compounds. For example: initial temperature of 40°C for 3 min, ramp to 120°C at 5°C/min, then ramp to 230°C at 7°C/min and hold for 10 min.[6]

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 20-500.[6]

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve constructed with the internal standard.

Conclusion and Future Perspectives

The biosynthesis of this compound in bacteria is a complex process involving specific enzymatic conversions and spontaneous chemical reactions. Bacillus species have emerged as promising candidates for the microbial production of this valuable flavor and pharmaceutical compound. The key to enhancing production lies in a multi-faceted approach encompassing the screening of hyper-producing strains, metabolic engineering strategies to overexpress key enzymes like L-threonine-3-dehydrogenase and to channel metabolic flux towards precursor synthesis, and the optimization of fermentation conditions. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and industry professionals aiming to harness the potential of microbial systems for the sustainable production of this compound. Future research should focus on elucidating the regulatory networks governing the biosynthetic pathway and exploring novel, non-model microorganisms for TMP production.

References

An In-depth Technical Guide to 2,3,5-Trimethylpyrazine (CAS 14667-55-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trimethylpyrazine (CAS 14667-55-1), a heterocyclic aromatic compound with applications in the flavor and fragrance industry and potential, though less explored, relevance in pharmaceutical research. This document collates and presents its chemical and physical properties, detailed synthesis and analytical methodologies, and available toxicological data. While extensive pharmacological data for 2,3,5-trimethylpyrazine is limited, this guide also briefly discusses the well-documented biological activities of the structurally related compound, tetramethylpyrazine, to provide a comparative context for future research. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams for synthesis, analytical workflows, and metabolic pathways are provided to enhance understanding.

Introduction

2,3,5-Trimethylpyrazine is a substituted pyrazine (B50134), a class of nitrogen-containing heterocyclic compounds.[1] It is a volatile organic compound naturally found in a variety of cooked or roasted foods such as baked potatoes, roasted nuts, and coffee, contributing to their characteristic aromas.[2][3] While its primary commercial application lies in the food and fragrance industries as a flavoring agent, the pyrazine ring is a scaffold present in numerous biologically active molecules, suggesting potential for further investigation in medicinal chemistry.[4][5] This guide aims to provide a detailed technical resource for researchers and professionals interested in the chemistry and potential biological applications of 2,3,5-trimethylpyrazine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,3,5-trimethylpyrazine is presented in Table 1. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
CAS Number 14667-55-1[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Odor Baked potato, roasted nut aroma[3]
Boiling Point 171-172 °C[2]
Density 0.979 g/mL at 25 °C[2]
Refractive Index n20/D 1.5040[2]
Flash Point 54 °C[3]
Solubility Soluble in water and organic solvents[3]

Synthesis of 2,3,5-Trimethylpyrazine

A common method for the synthesis of 2,3,5-trimethylpyrazine involves the condensation of a dicarbonyl compound with a diamine, followed by oxidation.[2]

Experimental Protocol: Synthesis from 2,3-Butanedione (B143835) and 1,2-Diaminopropane[2]

This two-step synthesis first produces 2,3,5-trimethyl-5,6-dihydropyrazine, which is then dehydrogenated to yield the final product.

Step 1: Synthesis of 2,3,5-Trimethyl-5,6-dihydropyrazine

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a mixture of anhydrous ethyl alcohol and 1,2-diaminopropane (B80664) (mass ratio of 6:1).

  • Cooling: Cool the reaction mixture to -5 °C.

  • Addition of Reactant: Prepare a solution of 2,3-butanedione in anhydrous ethyl alcohol (mass ratio of 1:5).

  • Slowly add the 2,3-butanedione solution to the cooled 1,2-diaminopropane mixture over a period of four hours, maintaining the temperature at -5 °C. The molar ratio of 2,3-butanedione to 1,2-diaminopropane should be 1:1.1.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed for a specified time at -5 °C.

Step 2: Dehydrogenation to 2,3,5-Trimethylpyrazine

  • Reaction Mixture: To the crude 2,3,5-trimethyl-5,6-dihydropyrazine from Step 1, add potassium hydroxide (B78521) and ethanol (B145695). The molar ratio of potassium hydroxide to the dihydropyrazine (B8608421) should be 3:1, and the mass ratio of ethanol to the dihydropyrazine should be 10:1.

  • Oxidation: Use air as the oxidant.

  • Heating: Heat the reaction mixture to 68 °C and maintain this temperature for seven hours.

  • Work-up and Purification: After the reaction is complete, the product, 2,3,5-trimethylpyrazine, can be isolated and purified using standard techniques such as distillation.

A simplified workflow for this synthesis is depicted below.

G cluster_synthesis Synthesis of 2,3,5-Trimethylpyrazine butanedione 2,3-Butanedione in Ethanol condensation Condensation (-5 °C) butanedione->condensation diaminopropane 1,2-Diaminopropane in Ethanol diaminopropane->condensation dihydropyrazine 2,3,5-Trimethyl-5,6-dihydropyrazine condensation->dihydropyrazine dehydrogenation Dehydrogenation (KOH, Ethanol, 68 °C, Air) dihydropyrazine->dehydrogenation tmp 2,3,5-Trimethylpyrazine dehydrogenation->tmp purification Purification (e.g., Distillation) tmp->purification final_product Pure 2,3,5-Trimethylpyrazine purification->final_product

A flowchart of the chemical synthesis of 2,3,5-trimethylpyrazine.

Analytical Methodologies

Accurate quantification of 2,3,5-trimethylpyrazine is crucial for quality control in the food industry and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

Experimental Protocol: HPLC Analysis[6]

This protocol outlines a reverse-phase HPLC method for the analysis of 2,3,5-trimethylpyrazine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid. The exact gradient and composition should be optimized for the specific application.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the mobile phase) to a known concentration.

  • Injection: Inject a defined volume of the sample onto the column.

  • Detection: Monitor the elution of 2,3,5-trimethylpyrazine using a UV detector at an appropriate wavelength.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 2,3,5-trimethylpyrazine in the sample.

Experimental Protocol: GC-MS Analysis[3]

This protocol provides a general procedure for the analysis of 2,3,5-trimethylpyrazine by GC-MS, particularly relevant for volatile compounds in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of volatile organic compounds (e.g., DB-WAX).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: Increase to 120 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 230 °C at a rate of 7 °C/min, hold for 10 minutes.

  • Injector Temperature: 230 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 20-500.

  • Sample Preparation: For solid samples, headspace solid-phase microextraction (SPME) can be used to extract volatile compounds. The sample is heated (e.g., 60 °C for 15 minutes) to release volatiles, which are then adsorbed onto the SPME fiber for a set time (e.g., 30 minutes) before injection into the GC.

  • Data Analysis: Identify 2,3,5-trimethylpyrazine based on its retention time and mass spectrum. Quantification can be performed using an internal or external standard.

The general workflow for the analytical determination of 2,3,5-trimethylpyrazine is illustrated below.

G cluster_analysis Analytical Workflow for 2,3,5-Trimethylpyrazine sample Sample Containing 2,3,5-Trimethylpyrazine sample_prep Sample Preparation (e.g., Extraction, Dilution) sample->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms hplc_separation Reverse-Phase Separation hplc->hplc_separation gc_separation Capillary Column Separation gcms->gc_separation uv_detection UV Detection hplc_separation->uv_detection ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis Data Analysis (Quantification) uv_detection->data_analysis ms_detection->data_analysis results Concentration of 2,3,5-Trimethylpyrazine data_analysis->results

A generalized workflow for the analysis of 2,3,5-trimethylpyrazine.

Metabolism

Understanding the metabolic fate of 2,3,5-trimethylpyrazine is crucial for evaluating its potential biological effects and safety. Human studies have shown that after oral intake (e.g., from coffee), 2,3,5-trimethylpyrazine is metabolized and its metabolites are excreted in the urine.[6] The primary metabolic pathway involves the oxidation of one of the methyl groups to a carboxylic acid.[6]

The major urinary metabolites identified are:

  • 3,6-Dimethylpyrazine-2-carboxylic acid

  • 3,5-Dimethylpyrazine-2-carboxylic acid

  • 5,6-Dimethylpyrazine-2-carboxylic acid

Only trace amounts of the corresponding alcohols (pyrazin-methanols) and their glucuronide or sulfate (B86663) conjugates were detected, suggesting that oxidation to the carboxylic acid is the predominant metabolic route.[6]

The metabolic pathway is visualized in the following diagram.

G cluster_metabolism Metabolic Pathway of 2,3,5-Trimethylpyrazine tmp 2,3,5-Trimethylpyrazine oxidation Oxidation of Methyl Group tmp->oxidation metabolites Carboxylic Acid Metabolites (Excreted in Urine) oxidation->metabolites

A simplified diagram of the metabolism of 2,3,5-trimethylpyrazine.

Toxicology and Safety

2,3,5-Trimethylpyrazine is generally recognized as safe (GRAS) for use as a flavoring agent in food.[6] Toxicological studies have been conducted to assess its safety for this application.

EndpointResultReference(s)
Genotoxicity Not found to be genotoxic in a bacterial reverse mutation assay (Ames test).[7]
Clastogenicity Considered non-clastogenic in an in vitro micronucleus test.[7]
Inhalation Toxicity Exposure at current levels of use is considered safe.[7]
Dermal and Eye Irritation Classified as irritating to the skin and eyes.[1]

Pharmacological Activity (Context from Tetramethylpyrazine)

Direct and extensive pharmacological studies on 2,3,5-trimethylpyrazine are limited in the publicly available scientific literature. However, the structurally similar compound, 2,3,5,6-tetramethylpyrazine (B1682967) (also known as ligustrazine), is a well-studied active component of the traditional Chinese herb Ligusticum wallichii (Chuanxiong) and has a broad range of documented pharmacological effects. While the activities of tetramethylpyrazine cannot be directly extrapolated to 2,3,5-trimethylpyrazine, they provide a valuable context for potential areas of investigation.

Documented activities of tetramethylpyrazine include:

  • Cardiovascular effects: It has been shown to have protective effects on the cardiovascular system, including anti-atherosclerotic, anti-inflammatory, and antioxidant properties.[8][9]

  • Neuroprotective effects: Studies suggest that tetramethylpyrazine can cross the blood-brain barrier and may have neuroprotective effects in models of ischemic stroke and neurodegenerative diseases.[10][11]

  • Anti-inflammatory activity: Tetramethylpyrazine has been shown to suppress inflammatory pathways, such as the NF-κB signaling pathway.[12][13]

Future research is warranted to determine if 2,3,5-trimethylpyrazine shares any of these biological activities.

Conclusion

2,3,5-Trimethylpyrazine (CAS 14667-55-1) is a well-characterized compound with established applications in the flavor and fragrance industry. This guide has provided a comprehensive summary of its chemical and physical properties, detailed methodologies for its synthesis and analysis, and an overview of its metabolism and toxicological profile. While its pharmacological properties are not well-defined, the known biological activities of the related compound, tetramethylpyrazine, suggest that 2,3,5-trimethylpyrazine may be a molecule of interest for further investigation in the field of drug discovery and development. The detailed protocols and structured data presented herein aim to serve as a valuable resource for researchers and scientists in their future explorations of this compound.

References

An In-depth Technical Guide to the Sensory Properties of Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), specifically the 2,3,5-trimethyl isomer, is a pivotal heterocyclic aromatic compound that significantly contributes to the desirable sensory characteristics of a wide variety of thermally processed foods and beverages.[1][2][3] As a product of the Maillard reaction, it is integral to the development of roasted, nutty, and savory aromas.[4] This technical guide provides a comprehensive overview of the sensory properties of this compound, detailing its organoleptic profile, detection thresholds, and the experimental methodologies used for its characterization. Furthermore, it explores the biochemical pathways involved in its perception, offering a valuable resource for researchers in flavor science, sensory analysis, and drug development where taste and aroma are critical formulation components.

Sensory Profile of this compound

This compound is characterized by a complex and potent aroma and flavor profile. Its sensory attributes are highly sought after in the food and fragrance industries to impart or enhance specific notes.

Organoleptic Descriptors

The perceived aroma and taste of this compound are multifaceted, with descriptors varying based on concentration and the medium in which it is evaluated. The most commonly cited descriptors include:

  • Aroma: Nutty, roasted, earthy, cocoa, coffee, baked potato, and musty.[1][2][5] At lower concentrations, it can present as powdery and with notes of roasted peanuts and hazelnuts.[1][6]

  • Taste: Described as having powerful toasted, nutty, earthy, chocolate, and coffee notes.[1] At a concentration of 80 ppm, it is characterized as raw, musty, nutty, and potato-like.[1][7]

These diverse descriptors highlight the compound's versatility in contributing to a wide range of flavor profiles, from savory and roasted to confectionary and baked goods.[2][8]

Quantitative Sensory Data

The sensory impact of a flavor compound is not only defined by its qualitative descriptors but also by its detection threshold, which is the minimum concentration at which the compound can be perceived.

PropertyValue (in water)References
Odor Detection Threshold 400 ppb[8][9]
Taste Profile at 80 ppm Raw, musty, nutty, potato[1][7]

Experimental Protocols for Sensory Analysis

The characterization of the sensory properties of this compound relies on a combination of analytical chemistry and sensory evaluation techniques. These methods provide both qualitative and quantitative data on its aroma and flavor profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Volatile compounds, including this compound, are extracted from the sample matrix. Common methods include headspace solid-phase microextraction (HS-SPME), solvent extraction, or simultaneous distillation-extraction (SDE).

  • Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph. The GC column separates the compounds based on their boiling points and polarity.

  • Olfactometric Detection: The effluent from the GC column is split. One portion goes to a standard detector (e.g., Mass Spectrometer or Flame Ionization Detector), while the other is directed to an olfactory port where a trained sensory panelist sniffs the eluting compounds.

  • Data Analysis: The panelist records the perceived odor descriptors and their intensity at specific retention times. This data is then correlated with the instrumental detector data to identify the specific compounds responsible for each aroma.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_sensory Sensory Detection cluster_result Data Integration Sample Food Sample Extraction Volatile Extraction (e.g., HS-SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Injection Split Column Effluent Split GC->Split MS Mass Spectrometry (Identification) Split->MS 50% OlfactoryPort Olfactory Port Split->OlfactoryPort 50% Correlation Correlate MS Data with Sensory Data MS->Correlation Panelist Trained Panelist OlfactoryPort->Panelist Sniffing Data Odor Description & Intensity Data Panelist->Data Data->Correlation

Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that provides a detailed quantitative description of the sensory attributes of a product.[4]

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas.[4] Panelists undergo extensive training to familiarize them with the sensory attributes of pyrazines and to develop a consensus on the descriptive terminology. Reference standards for key aromas (e.g., nutty, roasted, earthy, cocoa) are used during training.

  • Sample Preparation and Presentation: Solutions of this compound are prepared in a neutral base (e.g., deionized water or refined vegetable oil) at various concentrations. Samples are presented to panelists in a randomized and blind manner in controlled sensory evaluation booths.

  • Sensory Evaluation: Panelists independently evaluate the aroma and taste of each sample. They rate the intensity of each previously defined sensory attribute on a continuous line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high").[4] Palate cleansers like unsalted crackers and water are provided.

  • Data Analysis: The ratings from the line scales are converted to numerical data. Statistical methods such as Analysis of Variance (ANOVA) are used to determine significant differences in the sensory profiles.[4] The results are often visualized using spider web plots to provide a graphical representation of the sensory profile.[4]

QDA_Workflow cluster_setup Panel & Sample Preparation cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis & Visualization Panel Panelist Selection & Training Presentation Randomized & Blind Sample Presentation Panel->Presentation Sample Sample Preparation (TMP Solutions) Sample->Presentation Evaluation Independent Evaluation (Intensity Rating on Line Scale) Presentation->Evaluation DataConversion Data Conversion to Numerical Values Evaluation->DataConversion Stats Statistical Analysis (e.g., ANOVA) DataConversion->Stats Visualization Data Visualization (e.g., Spider Web Plot) Stats->Visualization

Workflow for Quantitative Descriptive Analysis (QDA).

Signaling Pathway of this compound Perception

The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. Olfactory receptors are a large family of G-protein coupled receptors (GPCRs).[7][10] The human olfactory receptor OR5K1 has been identified as a key receptor for a broad range of pyrazines.[11]

The binding of an odorant molecule to its receptor triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf). This initiates a signaling cascade that leads to the generation of an electrical signal that is transmitted to the brain.

The likely signaling cascade for this compound perception via OR5K1 is as follows:

  • Binding: this compound binds to the OR5K1 receptor.

  • G-Protein Activation: The activated OR5K1 receptor activates the G-protein Gαolf.

  • Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain for processing.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_downstream Neural Signal Transmission TMP This compound OR5K1 OR5K1 (GPCR) TMP->OR5K1 Binding G_protein Gαolf (G-Protein) OR5K1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opening Depolarization Depolarization CNG->Depolarization Influx of Cations Na+, Ca2+ ActionPotential Action Potential to Olfactory Bulb Depolarization->ActionPotential

Proposed signaling pathway for this compound perception via OR5K1.

Conclusion

This compound is a crucial flavor and aroma compound with a complex and desirable sensory profile. Understanding its organoleptic properties, detection thresholds, and the methods for their determination is essential for its effective application in the food, beverage, and pharmaceutical industries. The elucidation of its sensory transduction pathway, likely mediated by the olfactory receptor OR5K1 through a G-protein coupled signaling cascade, provides a molecular basis for its perception. This in-depth technical guide serves as a foundational resource for scientists and researchers working to harness the sensory impact of this important molecule.

References

The Human Metabolic Fate of 2,3,5-Trimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,5-Trimethylpyrazine (TMP), a common flavor compound found in roasted foods like coffee, undergoes rapid metabolism in humans primarily through oxidation. This guide provides a comprehensive overview of the known human metabolites of TMP, presenting quantitative data from recent human intervention studies, detailed experimental methodologies for their identification and quantification, and a clear visualization of the metabolic pathway. The dominant metabolic route is the conversion of a methyl group to a carboxylic acid, resulting in three main urinary metabolites: 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid. Phase II conjugation products, such as glucuronides and sulfates, are found in negligible quantities, indicating that oxidation is the principal detoxification and excretion pathway. This document serves as a core technical resource for professionals in pharmacology, toxicology, and drug development investigating the biotransformation of pyrazine-containing compounds.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are prevalent in thermally processed foods and contribute to their characteristic roasty, nutty, and earthy aromas.[1][2][3][4] Among these, 2,3,5-trimethylpyrazine is a key flavor component, particularly abundant in roasted coffee.[1][5] Understanding the metabolic fate of dietary pyrazines is crucial for assessing their bioavailability, potential physiological effects, and safety. While animal studies have suggested that oxidation of the alkyl side chains is a primary metabolic pathway, detailed human data has been limited.[1] This guide synthesizes the latest findings on the human metabolism of 2,3,5-trimethylpyrazine, focusing on the identification and quantification of its major metabolites.

Principal Metabolic Pathway

The primary metabolic transformation of 2,3,5-trimethylpyrazine in humans is a Phase I oxidation reaction. Specifically, one of the three methyl groups on the pyrazine (B50134) ring is oxidized, first to a primary alcohol and subsequently to a carboxylic acid. This biotransformation results in the formation of three isomeric dimethylpyrazine-2-carboxylic acids. Phase II metabolism, involving conjugation with glucuronic acid or sulfate, appears to be a minor pathway for trimethylpyrazine, with these conjugates being detected in only negligible amounts in human urine.[1][2][4]

Trimethylpyrazine_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) TMP 2,3,5-Trimethylpyrazine intermediate Hydroxymethyl Intermediate (transient) TMP->intermediate CYP450-mediated hydroxylation M1 3,6-Dimethylpyrazine-2-carboxylic acid intermediate->M1 Oxidation M2 3,5-Dimethylpyrazine-2-carboxylic acid intermediate->M2 Oxidation M3 5,6-Dimethylpyrazine-2-carboxylic acid intermediate->M3 Oxidation

Figure 1: Metabolic pathway of 2,3,5-trimethylpyrazine in humans.

Quantitative Analysis of this compound Metabolites

A human intervention study involving the consumption of roasted coffee provided quantitative data on the urinary excretion of this compound metabolites.[3] The concentrations of the three primary carboxylic acid metabolites were measured in spot urine samples collected after coffee consumption. The results are summarized in the table below.

MetaboliteChemical NameConcentration Range in Urine (nM)[3]
3a 3,6-Dimethylpyrazine-2-carboxylic acid246.7 - 507.0
3b 3,5-Dimethylpyrazine-2-carboxylic acid79.1 - 185.3
3c 5,6-Dimethylpyrazine-2-carboxylic acid7.2 - 246.0

Table 1: Urinary Concentrations of Major this compound Metabolites After Coffee Consumption.

Negligible traces of pyrazinemethanols (3,6-dimethyl-2-pyrazinemethanol and 3,5,6-trimethylpyrazine-2-ol), glucuronides, and sulfates were also detected, indicating that the carboxylic acids are the terminal and quantitatively dominant metabolites.[1][2][4]

Experimental Protocols

The identification and quantification of this compound metabolites require robust analytical methods, including the synthesis of reference standards. The following sections detail the key experimental procedures.

Synthesis of Metabolite Standards

The synthesis of the dimethylpyrazine-2-carboxylic acid standards is a multi-step process. A general workflow is outlined below.

Synthesis_Workflow start 2,3,5-Trimethylpyrazine n_oxide N-Oxidation start->n_oxide rearrangement Rearrangement (Acetic Anhydride) n_oxide->rearrangement hydrolysis Hydrolysis rearrangement->hydrolysis oxidation Oxidation hydrolysis->oxidation purification Purification (Chromatography) oxidation->purification product Dimethylpyrazine-2- carboxylic Acid Isomers purification->product

Figure 2: General workflow for the synthesis of dimethylpyrazine-2-carboxylic acid standards.

A detailed example for the synthesis of 3,6-dimethylpyrazine-2-carboxylic acid involves the following key steps:

  • N-Oxidation: 2,3,5-Trimethylpyrazine is treated with a mixture of glacial acetic acid and hydrogen peroxide to form a mixture of this compound N-oxides.[1]

  • Rearrangement and Hydrolysis: The mixture of N-oxides is then heated with acetic anhydride, leading to a rearrangement to form acetates. These acetates are subsequently hydrolyzed with a strong base, such as sodium hydroxide, to yield a mixture of dimethyl-2-pyrazinemethanols.[1]

  • Oxidation: The pyrazinemethanol mixture is then oxidized to the corresponding carboxylic acids.[1]

  • Purification: The individual carboxylic acid isomers are separated and purified using chromatographic techniques.[1]

Quantitative Analysis by Stable Isotope Dilution-Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry (SIDA-UHPLC-MS/MS)

This method is the gold standard for the accurate quantification of metabolites in complex biological matrices like urine.

SIDA_UHPLC_MSMS_Workflow sample_prep Urine Sample Preparation (Spiking with stable isotope-labeled internal standards) uhplc UHPLC Separation (Biphenyl column with gradient elution) sample_prep->uhplc ionization Electrospray Ionization (ESI+) uhplc->ionization msms Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) ionization->msms quantification Quantification (Ratio of analyte to internal standard signal) msms->quantification

References

In Vitro Activities of Trimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), also known as tetramethylpyrazine or ligustrazine, is a biologically active alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum wallichi (Chuanxiong). Emerging in vitro research has unveiled a broad spectrum of pharmacological activities, positioning TMP as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vitro studies on this compound, with a focus on its anti-cancer, neuroprotective, and anti-inflammatory effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anti-Cancer Activities

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell growth and survival.

Quantitative Data: Anti-Cancer Effects
Cell LineCancer TypeAssayConcentration (µg/mL)EffectReference
SW480Colon CancerCrystal Violet Staining0, 300, 600, 900, 1200Dose-dependent decrease in cell viability[1]
HCT116Colon CancerCrystal Violet Staining0, 300, 600, 900, 1200Dose-dependent decrease in cell viability[1]
SW480Colon CancerFlow Cytometry (Annexin V/PI)600Marked increase in early apoptosis[1]
HCT116Colon CancerFlow Cytometry (Annexin V/PI)600Marked increase in late apoptosis[1]
SW480Colon CancerFlow Cytometry (Cell Cycle)600G0/G1 phase arrest[1]
HCT116Colon CancerFlow Cytometry (Cell Cycle)600G0/G1 phase arrest[1]
Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., SW480, HCT116) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 300, 600, 900, 1200 µg/mL) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[2]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[3][4]

Signaling Pathways in Anti-Cancer Activity

This compound has been shown to induce apoptosis in colon cancer cells through the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptosis pathway.

G TMP This compound ROS ↑ Reactive Oxygen Species (ROS) TMP->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 ↑ Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

TMP-induced mitochondrial apoptosis pathway in colon cancer cells.

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective potential of this compound against various neuronal insults, including oxidative stress and excitotoxicity. These effects are attributed to its antioxidant properties and its ability to modulate signaling pathways crucial for neuronal survival and plasticity.

Quantitative Data: Neuroprotective Effects
Cell Line/CultureInsultAssayConcentration (µM)EffectReference
Mixed Rat Retinal CellsHydrogen Peroxide (10 µM)Cell Viability50Significantly preserved neuronal morphology and survival[5]
Mixed Rat Retinal CellsHydrogen Peroxide (50 µM)Cell Viability50Significantly preserved neuronal morphology and survival[5]
HT22 (mouse hippocampal)Glutamate (B1630785)MTT Assay1, 3, 10Dose-dependent protection against glutamate-induced cytotoxicity[6]
bEnd.3 (mouse brain endothelial)Oxygen-Glucose Deprivation/ReoxygenationMTT Assay1, 3, 10Dose-dependent amelioration of cell death[6]
Experimental Protocols
  • Cell Culture: Culture primary neurons or neuronal cell lines (e.g., HT22) under standard conditions.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H2O2) or glutamate for a defined period.

  • Assessment of Neuroprotection: Evaluate cell viability using the MTT assay, and assess apoptosis using methods like TUNEL staining or Annexin V/PI flow cytometry.

  • Protein Extraction: Following treatment with this compound and/or the neurotoxic insult, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, p-ERK, Nrf2, HO-1) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[7][8][9][10]

Signaling Pathways in Neuroprotection

A key mechanism underlying the neuroprotective effects of this compound is the activation of the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes.

G TMP This compound Nrf2_activation Nrf2 Activation TMP->Nrf2_activation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE HO1_expression ↑ HO-1 Expression ARE->HO1_expression Antioxidant_defense Enhanced Antioxidant Defense HO1_expression->Antioxidant_defense Neuroprotection Neuroprotection Antioxidant_defense->Neuroprotection

TMP-mediated activation of the Nrf2/HO-1 neuroprotective pathway.

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

Quantitative Data: Anti-Inflammatory Effects
Cell TypeStimulusAssayConcentrationEffectReference
Spleen Mononuclear Cells (SMC) from colitis miceOxazoloneFlow Cytometry (Apoptosis)2.0 g/LSignificantly increased apoptotic rate[11][12]
Lamina Propria Mononuclear Cells (LPMC) from colitis miceOxazoloneFlow Cytometry (Apoptosis)1.0 g/LIncreased apoptotic rate[11][12]
SMC from colitis miceOxazoloneqRT-PCR0.5, 1.0, 2.0 g/LDose-dependent inhibition of NF-κB, AP-1, and NF-AT mRNA[11][12]
LPMC from colitis miceOxazoloneqRT-PCR0.5, 1.0, 2.0 g/LDose-dependent inhibition of NF-κB, AP-1, and NF-AT mRNA[11][12]
AR42J cellsCeruleinELISA-TMPZ significantly reduced IL-1β and IL-18 levels[13]
Experimental Protocols
  • Cell Culture and Treatment: Culture immune cells (e.g., macrophages, microglia) and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.

  • RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.[14]

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.[14]

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Nrf2, HO-1, NF-κB) and a housekeeping gene (e.g., GAPDH) for normalization.[1][15]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[14]

Signaling Pathways in Anti-Inflammatory Activity

This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK TMP This compound TMP->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

Inhibition of the NF-κB inflammatory pathway by TMP.

Conclusion

The in vitro evidence presented in this technical guide strongly supports the therapeutic potential of this compound in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the mechanisms of action and clinical applications of this promising natural compound. Future research should focus on elucidating the precise molecular targets of this compound and translating these in vitro findings into preclinical and clinical studies.

References

Genotoxicity Assessment of 2,3,5-Trimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genotoxicity assessment of 2,3,5-trimethylpyrazine, a key flavoring agent and fragrance ingredient. Based on a thorough review of available scientific literature, this document summarizes the findings from pivotal in vitro genotoxicity studies, including the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. Detailed experimental protocols for these assays, adhering to internationally recognized guidelines, are presented to facilitate study replication and data comparison. Furthermore, this guide includes a putative metabolic pathway for 2,3,5-trimethylpyrazine in humans, illustrating its biotransformation. All quantitative data are consolidated into structured tables, and key experimental workflows and pathways are visualized using diagrams to ensure clarity and accessibility for researchers and professionals in the field of toxicology and drug development. The consensus from the reviewed studies is that 2,3,5-trimethylpyrazine does not present a concern for genotoxicity under the conditions of the described assays.

Introduction

2,3,5-Trimethylpyrazine is a heterocyclic aromatic compound naturally found in a variety of cooked and fermented foods, contributing to their characteristic roasty, nutty, and earthy aromas. It is also widely used as a flavoring agent in the food industry and as an ingredient in fragrances. Given its widespread human exposure, a thorough assessment of its potential genotoxicity is essential for ensuring consumer safety. This guide synthesizes the available data on the genotoxicity of 2,3,5-trimethylpyrazine, providing a detailed technical resource for researchers and industry professionals.

In Vitro Genotoxicity Studies

The genotoxic potential of 2,3,5-trimethylpyrazine has been evaluated in a battery of in vitro tests designed to detect different endpoints of genetic damage, including gene mutations and chromosomal damage. The primary studies have been conducted in compliance with Good Laboratory Practice (GLP) regulations and follow Organisation for Economic Co-operation and Development (OECD) guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Summary of Findings:

Table 1: Summary of Ames Test Results for 2,3,5-Trimethylpyrazine

Test SystemStrainsConcentration RangeMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation AssayS. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrAUp to 5000 μ g/plate With and WithoutNon-mutagenic[1]
In Vitro Micronucleus Test

The in vitro micronucleus test is designed to detect the clastogenic (chromosome breaking) and aneugenic (chromosome loss or gain) potential of a substance in cultured mammalian cells. The formation of micronuclei in the cytoplasm of interphase cells is a biomarker of chromosomal damage.

Summary of Findings:

The clastogenic potential of 2,3,5-trimethylpyrazine was evaluated in an in vitro micronucleus test using human peripheral blood lymphocytes.[2] The study was conducted in accordance with OECD Guideline 487. Cells were treated with 2,3,5-trimethylpyrazine at concentrations up to 1220 μg/mL, both in the presence and absence of S9 metabolic activation.[2] The results showed that 2,3,5-trimethylpyrazine did not induce a significant increase in the frequency of micronucleated binucleated cells.[2] Therefore, under the conditions of the study, 2,3,5-trimethylpyrazine was considered to be non-clastogenic.[2]

Table 2: Summary of In Vitro Micronucleus Test Results for 2,3,5-Trimethylpyrazine

Test SystemCell TypeConcentration RangeMetabolic Activation (S9)ResultReference
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesUp to 1220 μg/mLWith and WithoutNon-clastogenic[2]

Experimental Protocols

The following sections provide detailed methodologies for the key genotoxicity assays cited in this guide, based on the relevant OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

This protocol outlines the standard plate incorporation method.

3.1.1. Materials

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA.

  • Media: Nutrient broth, minimal glucose agar (B569324) plates (Vogel-Bonner medium E with 2% glucose), and top agar (containing 0.6% agar, 0.5% NaCl, and a limited amount of L-histidine and D-biotin or L-tryptophan).

  • Metabolic Activation System: S9 fraction from the liver of rats pre-treated with a P450-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone), supplemented with a cofactor solution (e.g., NADP and glucose-6-phosphate).

  • Test Substance: 2,3,5-trimethylpyrazine dissolved in a suitable solvent (e.g., water or dimethyl sulfoxide).

  • Controls: Negative (solvent) and positive controls (known mutagens for each strain, with and without S9).

3.1.2. Procedure

  • Strain Preparation: Grow overnight cultures of the bacterial tester strains in nutrient broth at 37°C with shaking.

  • Preparation of Test and Control Articles: Prepare a range of concentrations of the test substance and the positive and negative controls.

  • Plate Incorporation:

    • To sterile tubes containing 2 mL of molten top agar at 45°C, add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test substance solution or control.

      • 0.5 mL of S9 mix or a buffer for the non-activated series.

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

Diagram 1: Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain_prep Overnight Culture of Bacterial Strains mix Mix Bacteria, Test Substance, and S9/Buffer in Top Agar strain_prep->mix test_prep Prepare Test Substance and Controls test_prep->mix s9_prep Prepare S9 Mix s9_prep->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Compare with Controls and Assess Mutagenicity count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Micronucleus Test - OECD TG 487

This protocol is for the use of human peripheral blood lymphocytes.

3.2.1. Materials

  • Cell Culture: Human peripheral blood lymphocytes isolated from healthy donors.

  • Media: RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, antibiotics, and a mitogen (e.g., phytohaemagglutinin) to stimulate cell division.

  • Cytochalasin B: To block cytokinesis and allow for the identification of binucleated cells.

  • Metabolic Activation System: S9 fraction as described for the Ames test.

  • Test Substance: 2,3,5-trimethylpyrazine dissolved in a suitable solvent.

  • Controls: Negative (solvent) and positive controls (known clastogens/aneugens, with and without S9).

  • Harvesting and Staining Reagents: Hypotonic solution (e.g., KCl), fixative (e.g., methanol:acetic acid), and a DNA stain (e.g., Giemsa or a fluorescent dye).

3.2.2. Procedure

  • Cell Culture Initiation: Isolate lymphocytes and culture them in the presence of a mitogen for approximately 48 hours to induce cell proliferation.

  • Treatment: Add the test substance at various concentrations, with and without S9 mix, to the cell cultures. A short treatment (3-6 hours) followed by a recovery period, or a continuous treatment (24-48 hours) can be used.

  • Cytokinesis Block: Add cytochalasin B to the cultures to arrest cytokinesis. The timing of addition depends on the cell cycle length and the treatment duration.

  • Cell Harvesting: Harvest the cells at a time point equivalent to 1.5-2 normal cell cycles after the start of the culture.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) should also be calculated to assess cytotoxicity.

Diagram 2: In Vitro Micronucleus Test Workflow

Micronucleus_Test_Workflow cluster_culture Cell Culture cluster_processing Cell Processing cluster_analysis Analysis start_culture Initiate Lymphocyte Culture with Mitogen treatment Treat Cells with Test Substance +/- S9 start_culture->treatment add_cytob Add Cytochalasin B to Block Cytokinesis treatment->add_cytob harvest Harvest Cells add_cytob->harvest slide_prep Prepare Microscope Slides harvest->slide_prep stain Stain Slides slide_prep->stain score Score Micronuclei in Binucleated Cells stain->score analyze Assess Clastogenicity score->analyze

Caption: Workflow for the in vitro micronucleus test.

Metabolism of 2,3,5-Trimethylpyrazine

Understanding the metabolic fate of a compound is crucial for interpreting genotoxicity data, especially when metabolic activation is required to elicit a genotoxic effect. In humans, 2,3,5-trimethylpyrazine is metabolized primarily through the oxidation of its methyl groups.[3] This biotransformation is likely mediated by cytochrome P450 (CYP) enzymes in the liver.[1] While the specific CYP isozymes involved in the metabolism of 2,3,5-trimethylpyrazine have not been definitively identified, studies on other pyrazines suggest the involvement of the CYP2E, CYP2B, and CYP3A subfamilies.[1]

The major metabolites identified in human urine following exposure to 2,3,5-trimethylpyrazine are dimethylpyrazine-2-carboxylic acids.[3] This indicates a metabolic pathway involving the sequential oxidation of a methyl group to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. The resulting carboxylic acid metabolites are more water-soluble and can be readily excreted.

Diagram 3: Putative Metabolic Pathway of 2,3,5-Trimethylpyrazine

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) TMP 2,3,5-Trimethylpyrazine Alcohol Dimethyl-pyrazinemethanol (Intermediate) TMP->Alcohol CYP450s (e.g., CYP2E1, 2B, 3A) Aldehyde Dimethyl-pyrazinecarboxaldehyde (Intermediate) Alcohol->Aldehyde Alcohol Dehydrogenase CarboxylicAcid Dimethylpyrazine-2-carboxylic Acid (Major Metabolite) Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase Excretion Urinary Excretion CarboxylicAcid->Excretion

Caption: Putative metabolic pathway of 2,3,5-trimethylpyrazine in humans.

Conclusion

References

The Genesis of Nutty and Roasted Aromas: A Technical Guide to Trimethylpyrazine Formation in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylpyrazine, a key volatile compound, is paramount in conferring the desirable nutty, roasted, and cocoa-like aromas in a vast array of thermally processed foods and is also of interest in pharmaceutical applications for its potential biological activities. Its formation is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. This technical guide provides an in-depth exploration of the formation of 2,3,5-trimethylpyrazine, detailing the underlying chemical mechanisms, critical influencing factors, and comprehensive experimental protocols for its synthesis and analysis. Quantitative data from various model systems are summarized to offer a comparative perspective on the impact of reaction parameters on this compound yield. Furthermore, this guide presents visual representations of the formation pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The Maillard reaction is a cornerstone of food chemistry, responsible for the development of color, flavor, and aroma in cooked foods.[1] Among the myriad of compounds generated, pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable sensory profiles of products such as coffee, cocoa, baked goods, and roasted meats.[2] 2,3,5-Trimethylpyrazine, in particular, is a potent aroma compound with a characteristic nutty and roasted odor.[2] Beyond its role in food science, this compound has garnered attention in the pharmaceutical field for its potential therapeutic effects.

Understanding the intricate mechanisms of this compound formation is crucial for controlling and optimizing flavor development in food processing and for synthesizing this compound for various applications. This guide delves into the core aspects of this compound genesis during the Maillard reaction, providing a technical resource for professionals in research and development.

The Chemical Pathway of this compound Formation

The formation of 2,3,5-trimethylpyrazine is a multi-step process that begins with the initial stages of the Maillard reaction and culminates in the condensation of specific reactive intermediates. The primary pathway involves the interaction of α-dicarbonyl compounds, derived from sugar degradation, with amino acids, which provide the necessary nitrogen atoms.

The Strecker degradation of amino acids is a pivotal reaction in this process, generating α-aminoketones which are the direct precursors to pyrazine (B50134) ring formation. A simplified, generally accepted mechanism for the formation of the this compound carbon skeleton involves the precursors methylglyoxal (B44143), glyoxal (B1671930), and formaldehyde (B43269).[3] Isotope labeling studies have shown that a conversion reaction between methylglyoxal and glyoxal can lead to the incorporation of formaldehyde into the methyl groups of the 2,3,5-trimethylpyrazine ring.[3]

The general pathway can be summarized as follows:

  • Sugar Degradation: Reducing sugars undergo degradation through various pathways (e.g., retro-aldol condensation, enolization) to form reactive α-dicarbonyl compounds such as methylglyoxal and diacetyl.

  • Strecker Degradation: Amino acids react with α-dicarbonyl compounds, leading to the formation of Strecker aldehydes and α-aminoketones.

  • Condensation and Cyclization: Two molecules of an α-aminoketone condense to form a dihydropyrazine (B8608421) intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the stable aromatic this compound.

An alternative pathway for pyrazine formation has also been proposed, which involves the deamination of amino acids to release ammonia, which then reacts with acyloins (α-hydroxy ketones) derived from sugar degradation.

Below is a diagram illustrating the primary formation pathway of 2,3,5-trimethylpyrazine.

Trimethylpyrazine_Formation_Pathway Reducing_Sugar Reducing Sugar Methylglyoxal Methylglyoxal (α-Dicarbonyl) Reducing_Sugar->Methylglyoxal Degradation Diacetyl Diacetyl (α-Dicarbonyl) Reducing_Sugar->Diacetyl Degradation Amino_Acid Amino Acid Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Methylglyoxal->Strecker_Degradation Diacetyl->Strecker_Degradation Aminoketone1 α-Aminoketone 1 (from Methylglyoxal) Strecker_Degradation->Aminoketone1 Aminoketone2 α-Aminoketone 2 (from Diacetyl) Strecker_Degradation->Aminoketone2 Condensation Condensation & Cyclization Aminoketone1->Condensation Aminoketone2->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation This compound 2,3,5-Trimethylpyrazine Oxidation->this compound

Figure 1: Simplified pathway of 2,3,5-trimethylpyrazine formation.

Factors Influencing this compound Formation

The yield of this compound in the Maillard reaction is highly dependent on several factors, including the type of precursors, temperature, pH, and reaction time.

Precursor Type
  • Amino Acids and Peptides: The structure of the amino acid plays a significant role. Lysine (B10760008) has been shown to produce a higher yield of total pyrazines compared to glutamic acid, glutamine, and alanine.[4] Furthermore, studies have demonstrated that dipeptides and tripeptides, particularly those containing lysine, can be more effective precursors for pyrazine formation than free amino acids.[5][6] For instance, in a glucose model system, lysine-containing dipeptides produced higher amounts of 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine compared to the corresponding free amino acids.[5]

  • Reducing Sugars: The type of reducing sugar also influences the reaction. Fructose has been observed to increase the concentration of dimethylpyrazines, 2-methylpyrazine, and this compound more than glucose in roasted sunflower seeds.[7]

Temperature

Temperature is a critical parameter in the Maillard reaction. Higher temperatures generally accelerate the reaction rate and lead to a greater production of volatile compounds, including pyrazines.[1] However, extremely high temperatures can lead to the degradation of these compounds. The optimal temperature for the Maillard reaction is typically around 120°C, with the rate decreasing at temperatures above this or below 100°C.[1] In the context of fermentation, a study on Bacillus amyloliquefaciens found that the highest yield of this compound was achieved at 37°C.[8]

pH

The pH of the reaction medium has a profound effect on the Maillard reaction pathway. A basic pH favors the nucleophilic attack of the amino group, thereby promoting the formation of pyrazines.[7] The greatest variety and quantity of pyrazines, including this compound, are typically produced at a pH of approximately 9.[7][9] In contrast, acidic conditions tend to favor the formation of furfurals.[7]

The interplay of these factors is complex and crucial for controlling the final aroma profile. A logical diagram illustrating these relationships is provided below.

Factors_Influencing_this compound cluster_precursors Precursors cluster_conditions Reaction Conditions Precursors Precursors Amino_Acids Amino Acids (e.g., Lysine) Peptides Peptides (Lysine-containing) Reducing_Sugars Reducing Sugars (e.g., Fructose, Glucose) Intermediates Formation of Reactive Intermediates Amino_Acids->Intermediates Peptides->Intermediates Reducing_Sugars->Intermediates Reaction_Conditions Reaction Conditions Temperature Temperature (Optimal ~120°C) pH pH (Optimal ~9) Time Reaction Time Temperature->Intermediates pH->Intermediates Time->Intermediates Yield Yield of 2,3,5-Trimethylpyrazine Intermediates->Yield

Figure 2: Factors influencing the yield of 2,3,5-trimethylpyrazine.

Quantitative Data on this compound Formation

The following tables summarize quantitative data on the formation of 2,3,5-trimethylpyrazine from various studies, providing a comparative overview of the effects of different precursors and reaction conditions.

Table 1: Formation of 2,3,5-Trimethylpyrazine in Maillard Reaction Models with Different Lysine-Containing Peptides and Glucose. [5]

Maillard Reaction Model2,3,5-Trimethylpyrazine (µg/g)
Arg-Lys + Glucose1.83
His-Lys + Glucose0.89
Lys-Arg + Glucose1.25
Lys-His + Glucose0.98
Control (Arg + Lys) + Glucose0.15
Control (His + Lys) + Glucose0.12
Reaction Conditions: 140°C for 90 minutes at an initial pH of 8.0.

Table 2: Influence of Amino Acid Type on Pyrazine Formation in a Glucose Model System. [4]

Amino AcidTotal Pyrazine Yield (relative)This compound Yield (relative)
LysineHighest11x - 19x higher than others
GlutamineSecond Highest-
Glutamic AcidThird Highest-
AlanineLowest-
Note: This study provides relative yields, highlighting the significant impact of lysine on this compound formation.

Experimental Protocols

This section provides detailed methodologies for conducting Maillard reaction model experiments to generate this compound and for its subsequent quantitative analysis.

Protocol for Maillard Reaction Model System

This protocol is adapted from a study on pyrazine formation from lysine-containing dipeptides and tripeptides.[5]

Materials:

  • Amino acid or peptide of interest (e.g., Lysine, Arg-Lys)

  • Reducing sugar (e.g., Glucose)

  • Distilled water

  • Sodium hydroxide (B78521) (NaOH, 6 N) for pH adjustment

  • 20 mL solid-phase microextraction (SPME) vials with caps

  • Stirred oil bath or heating block

  • Water bath (4°C)

Procedure:

  • Preparation of Reaction Mixture:

    • For dipeptide models: Mix equal masses of the dipeptide (e.g., 100 mg) and glucose (100 mg).

    • For free amino acid control: Mix the individual amino acids in the same molar ratio as the dipeptide (e.g., 50 mg of each amino acid) with glucose (100 mg).

    • Dissolve the mixture in 10 mL of distilled water in an SPME vial.

  • pH Adjustment: Adjust the pH of the solution to 8.0 using 6 N NaOH.

  • Maillard Reaction:

    • Seal the SPME vials tightly.

    • Heat the vials in a stirred oil bath at 140°C for 90 minutes.

  • Reaction Quenching: Immediately after heating, cool the vials in a 4°C water bath to stop the reaction.

  • Sample Preparation for Analysis:

    • Adjust the pH of the cooled reaction mixture to 7.0 for SPME analysis.

    • Add an internal standard (e.g., 20 µL of a 10 µg/mL solution of tridecane (B166401) in methanol).

Protocol for Quantitative Analysis by Headspace-SPME-GC-MS

This protocol is a standard method for the analysis of volatile compounds like this compound in food and model systems.[5][7]

Equipment and Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Heated agitator or water bath

  • GC column (e.g., DB-1701 or equivalent)

  • Helium (carrier gas)

  • This compound standard for calibration

Procedure:

  • Sample Equilibration: Place the prepared sample vial in a heated agitator or water bath and equilibrate at a specific temperature (e.g., 45-50°C) for a set time (e.g., 20-30 minutes).

  • Headspace Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature to extract the volatile compounds.

  • GC-MS Analysis:

    • Retract the fiber and immediately inject it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.

    • GC Oven Program (example):

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 3°C/minute.

      • Ramp to 240°C at 10°C/minute and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-300.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration using a calibration curve prepared with standard solutions of this compound and an internal standard.

Below is a workflow diagram for the experimental analysis of this compound.

Experimental_Workflow Start Start Prepare_Reaction Prepare Maillard Reaction Mixture Start->Prepare_Reaction Adjust_pH Adjust pH to 8.0 Prepare_Reaction->Adjust_pH Heating Heat at 140°C for 90 min Adjust_pH->Heating Cooling Cool to 4°C Heating->Cooling Prepare_Analysis Prepare for Analysis (Adjust pH, add IS) Cooling->Prepare_Analysis HS_SPME Headspace SPME Extraction Prepare_Analysis->HS_SPME GCMS_Analysis GC-MS Analysis HS_SPME->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for this compound synthesis and analysis.

Alternative Analytical Techniques

While GC-MS is the most common technique for pyrazine analysis, other methods can also be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile or thermally unstable pyrazines.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of pyrazines and can be used for quantification, although it is less sensitive than MS-based methods.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the identification of functional groups present in pyrazine molecules, providing qualitative information.[3]

Conclusion

The formation of 2,3,5-trimethylpyrazine is a chemically rich and complex process central to the development of desirable aromas in a wide range of products. This technical guide has provided a comprehensive overview of the core mechanisms, influencing factors, and analytical methodologies related to its genesis in the Maillard reaction. By understanding and controlling the interplay of precursors, temperature, and pH, researchers and industry professionals can effectively manipulate the formation of this key aroma compound to enhance product quality and explore its potential applications in various fields, including pharmaceuticals. The provided experimental protocols and quantitative data serve as a valuable resource for further investigation and application in both academic and industrial settings.

References

An In-depth Technical Guide to the Volatile Compounds in Roasted Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the volatile compounds that contribute to the characteristic aroma and flavor of roasted coffee beans. It details the chemical transformations that occur during roasting, outlines the primary analytical methodologies for compound identification and quantification, and presents quantitative data for key volatile constituents. This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and product development who are engaged with coffee or the analysis of complex natural products.

Introduction: The Chemical Symphony of Coffee Roasting

The roasting of green coffee beans is a complex thermochemical process that transforms the chemical precursors present in the raw bean into a rich and diverse array of volatile and non-volatile compounds. These compounds collectively define the sensory profile of the final brewed coffee, including its aroma, flavor, and body. Over 1,000 volatile compounds have been identified in roasted coffee, although a smaller subset is primarily responsible for its characteristic aroma.[1][2] The formation of these compounds is predominantly driven by a series of chemical reactions, most notably the Maillard reaction and the associated Strecker degradation, as well as pyrolysis and caramelization.[3] The specific profile of volatile compounds is influenced by numerous factors, including the coffee species (e.g., Coffea arabica, Coffea canephora var. Robusta), geographical origin, post-harvest processing, and the precise time-temperature profile of the roasting process.[4][5]

Formation of Volatile Compounds: Key Chemical Pathways

The generation of the vast majority of aromatic compounds in roasted coffee can be attributed to a few key chemical pathways that are initiated by the high temperatures of the roasting process.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4] This complex cascade of reactions is responsible for the formation of a wide range of heterocyclic compounds that are crucial to the coffee aroma, including pyrazines, furans, and pyrroles. The reaction proceeds through a series of stages, beginning with the condensation of a sugar and an amino acid, followed by rearrangements, dehydrations, and fragmentations to produce a plethora of volatile and non-volatile products, including the brown-colored melanoidins that contribute to the color and body of coffee.[4]

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Glycosylamine N-substituted Glycosylamine Reducing_Sugar->Glycosylamine + Amino Acid (Condensation) Amino_Acid Amino Acid Amadori_Product Amadori/Heyns Rearrangement Products Glycosylamine->Amadori_Product Rearrangement Intermediate_Products Intermediate Products (Dehydration & Fragmentation) Amadori_Product->Intermediate_Products Enolization, Dehydration, Fragmentation Volatile_Compounds Volatile Aroma Compounds (Furans, Pyrazines, Pyrroles, etc.) Intermediate_Products->Volatile_Compounds Cyclization, Condensation Melanoidins Melanoidins (Brown Polymers) Intermediate_Products->Melanoidins Polymerization

Figure 1: Simplified pathway of the Maillard reaction.
Strecker Degradation

Strecker degradation is a crucial component of the Maillard reaction, involving the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. This reaction leads to the formation of Strecker aldehydes, which are potent aroma compounds with characteristic malty, chocolatey, or floral notes, and α-aminoketones, which can further react to form pyrazines.[3][6][7]

Strecker_Degradation Alpha_Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Schiff_Base Schiff Base Alpha_Dicarbonyl->Schiff_Base + Amino Acid Amino_Acid Amino Acid Decarboxylation Decarboxylation Schiff_Base->Decarboxylation Strecker_Aldehyde Strecker Aldehyde (Aroma Compound) Decarboxylation->Strecker_Aldehyde Hydrolysis Alpha_Aminoketone α-Aminoketone Decarboxylation->Alpha_Aminoketone Hydrolysis Pyrazines Pyrazines Alpha_Aminoketone->Pyrazines Condensation

Figure 2: Key steps of the Strecker degradation pathway.

Major Classes of Volatile Compounds in Roasted Coffee

The volatile fraction of roasted coffee is a complex mixture of compounds from various chemical classes. The concentration and composition of these classes are highly dependent on the coffee variety and the degree of roast.

Table 1: Major Classes of Volatile Compounds in Roasted Coffee

Chemical ClassGeneral Aroma DescriptionKey Compounds
Furans Caramel, sweet, nutty, burntFurfural, 5-Methylfurfural, 2-Furanmethanol, Furfuryl acetate
Pyrazines Nutty, roasted, earthy, chocolaty2-Methylpyrazine, 2,5-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine
Ketones Buttery, sweet, fruity2,3-Butanedione (Diacetyl), 2,3-Pentanedione, Acetone
Aldehydes Green, fruity, malty2-Methylpropanal, 3-Methylbutanal, Hexanal
Phenols Smoky, spicy, medicinalGuaiacol, 4-Ethylguaiacol, 4-Vinylguaiacol
Sulfur Cmpds. Roasted, sulfury, savory2-Furfurylthiol, Methional, Dimethyl sulfide
Pyrroles Roasted, nutty1-Furfurylpyrrole, 2-Acetylpyrrole
Alcohols Floral, fruity, wineyLinalool, 2,3-Butanediol, Isoamyl alcohol

Quantitative Data of Key Volatile Compounds

The absolute concentration of volatile compounds varies significantly with the coffee species and the roasting degree. The following tables summarize quantitative data for key aroma compounds in roasted Arabica and Robusta coffee at different roast levels. Concentrations are expressed in micrograms per kilogram (µg/kg) of roasted coffee.

Table 2: Quantitative Data for Key Volatile Compounds in Roasted Arabica Coffee (µg/kg)

CompoundChemical ClassLight RoastMedium RoastDark RoastReference
FurfuralFuran15,000 - 30,00025,000 - 50,00010,000 - 25,000[3]
5-MethylfurfuralFuran5,000 - 15,00010,000 - 25,0005,000 - 15,000[3]
2-FuranmethanolFuran10,000 - 20,00020,000 - 40,00015,000 - 30,000[3]
2-MethylpyrazinePyrazine1,000 - 5,0005,000 - 15,00010,000 - 25,000[3]
2,5-DimethylpyrazinePyrazine500 - 2,0002,000 - 8,0005,000 - 15,000[3]
2,3-ButanedioneKetone100 - 500500 - 2,000200 - 1,000[3]
3-MethylbutanalAldehyde50 - 200100 - 50050 - 200[3]
GuaiacolPhenol50 - 200100 - 500200 - 1,000[3]

Table 3: Quantitative Data for Key Volatile Compounds in Roasted Robusta Coffee (µg/kg)

CompoundChemical ClassLight RoastMedium RoastDark RoastReference
FurfuralFuran10,000 - 25,00020,000 - 40,0008,000 - 20,000[3]
2-MethylpyrazinePyrazine2,000 - 8,00010,000 - 25,00015,000 - 35,000[3]
2,5-DimethylpyrazinePyrazine1,000 - 5,0005,000 - 15,00010,000 - 25,000[3]
2,3-ButanedioneKetone50 - 200200 - 1,000100 - 500[3]
GuaiacolPhenol100 - 400200 - 800400 - 1,500[3]

Experimental Protocols for Volatile Compound Analysis

The analysis of volatile compounds in roasted coffee is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is solvent-free and allows for the concentration of volatile analytes from the coffee matrix.

Headspace Solid-Phase Microextraction (HS-SPME)

SPME_Workflow Sample_Prep Sample Preparation (Grind Roasted Beans) Vial Place Sample in Vial (e.g., 2g in 20mL vial) Sample_Prep->Vial Incubation Incubation & Equilibration (e.g., 60°C for 15 min) Vial->Incubation SPME_Fiber Expose SPME Fiber (e.g., DVB/CAR/PDMS) Incubation->SPME_Fiber Extraction Volatile Compound Extraction (e.g., 50°C for 30 min) SPME_Fiber->Extraction Desorption Thermal Desorption in GC Inlet (e.g., 250°C for 5 min) Extraction->Desorption GCMS_Analysis GC-MS Analysis Desorption->GCMS_Analysis

Figure 3: Experimental workflow for HS-SPME-GC-MS analysis.

Protocol for HS-SPME:

  • Sample Preparation: A representative sample of roasted coffee beans is finely ground to a consistent particle size.

  • Vial Preparation: A precise amount of ground coffee (e.g., 2.0 g) is weighed into a headspace vial (e.g., 20 mL).[1] An internal standard may be added for quantitative analysis.

  • Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.[1]

  • Extraction: A solid-phase microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50°C) to adsorb the volatile compounds.[1]

  • Desorption: The SPME fiber is then retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Port Temperature: 250°C (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at 4°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-400.

Data Analysis:

Compound identification is achieved by comparing the obtained mass spectra with reference spectra in mass spectral libraries (e.g., NIST, Wiley). Quantification is performed by integrating the peak areas of the target compounds and comparing them to the peak area of a known amount of an internal standard.

Conclusion

The volatile composition of roasted coffee beans is a direct consequence of a complex interplay of chemical reactions occurring during the roasting process. The Maillard reaction and Strecker degradation are fundamental to the development of the characteristic aroma profile. The precise quantitative and qualitative composition of volatile compounds is influenced by a multitude of factors, necessitating robust analytical techniques such as HS-SPME-GC-MS for their characterization. This guide provides a foundational understanding of the key volatile compounds, their formation pathways, and the analytical methodologies used for their study, serving as a valuable resource for professionals in related scientific and industrial fields.

References

Trimethylpyrazine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the chemical properties, flavor profile, natural occurrence, synthesis, analysis, and biological significance of 2,3,5-trimethylpyrazine.

Introduction

2,3,5-Trimethylpyrazine (TMP) is a volatile, nitrogen-containing heterocyclic organic compound that plays a significant role in the flavor and aroma of a wide variety of cooked and fermented foods. It is a member of the pyrazine (B50134) family, which is renowned for contributing nutty, roasted, and toasted notes to the sensory experience of food. This technical guide provides a comprehensive overview of trimethylpyrazine, including its chemical and physical properties, its formation and occurrence in food, detailed analytical and synthetic methodologies, and its interaction with human sensory systems. This document is intended for researchers, scientists, and drug development professionals who are interested in the multifaceted nature of this potent flavor compound.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a distinct, powerful aroma. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
CAS Number 14667-55-1
Appearance Colorless to slightly yellow liquid
Odor Nutty, roasted, cocoa, coffee, baked potato[1][2]
Boiling Point 171-172 °C[3]
Density ~0.979 g/mL[3]
Flash Point 54 °C
Solubility Soluble in water and organic solvents
Odor Threshold in Water 400 ppb[2][4]

Flavor Profile and Natural Occurrence

The characteristic aroma of this compound is a key contributor to the desirable flavor of many thermally processed foods. It is primarily formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[5][6]

Table 1: Concentration of this compound in Various Foods

Food ProductConcentration RangeReference
Roasted Coffee1 - 6.7 mg/kg[7]
Cocoa Beans15.01 - 81.39 mg/kg[1]
Roasted PeanutsDominant pyrazine after 2,5-dimethylpyrazine[3]
Roasted Almonds4.5 - 6.1 ng/g (light to dark roast)[3]
Roasted HazelnutsIdentified and quantified as a key alkyl pyrazine[8]
Wheat BreadNaturally present[9]
CheesesNaturally present[9]
Black TeaPresent
Baked PotatoPresent[1]

Methodologies

Synthesis of 2,3,5-Trimethylpyrazine

A common laboratory and industrial synthesis of 2,3,5-trimethylpyrazine involves a two-step process starting from commercially available precursors.

Experimental Protocol: Synthesis of 2,3,5-Trimethylpyrazine

Step 1: Synthesis of 2,3,5-Trimethyl-5,6-dihydropyrazine

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of anhydrous ethyl alcohol and 1,2-diaminopropane (B80664) is prepared (mass ratio 6:1).

  • The mixture is cooled to -5 °C.

  • A solution of 2,3-butanedione (B143835) in anhydrous ethyl alcohol (mass ratio 5:1) is added dropwise to the cooled diamine mixture over a period of four hours, maintaining the temperature at -5 °C. The molar ratio of 2,3-butanedione to 1,2-diaminopropane should be 1:1.1.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at -5 °C. The resulting product is 2,3,5-trimethyl-5,6-dihydropyrazine.

Step 2: Dehydrogenation to 2,3,5-Trimethylpyrazine

  • The 2,3,5-trimethyl-5,6-dihydropyrazine from Step 1 is mixed with ethanol (B145695) (mass ratio 10:1) and potassium hydroxide (B78521) (molar ratio of KOH to dihydropyrazine (B8608421) is 3:1).

  • The mixture is heated to 68 °C.

  • Air is bubbled through the reaction mixture as an oxidant for seven hours.

  • After the reaction is complete, the mixture is cooled, and the 2,3,5-trimethylpyrazine is isolated and purified by distillation.

Extraction and Quantification from Food Matrices

Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for the quantification of this compound in food. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation method for extracting volatile compounds like pyrazines from complex food matrices.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Roasted Coffee

1. Sample Preparation:

  • Weigh 2 grams of finely ground roasted coffee into a 20 mL headspace vial.
  • Add a known amount of an internal standard (e.g., deuterated 2,3,5-trimethylpyrazine) for accurate quantification.
  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial in a heater-stirrer or water bath.
  • Pre-incubate the sample at 80°C for 20 minutes to allow volatile compounds to equilibrate in the headspace.
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial at 50°C for 50 minutes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Thermally desorb the analytes from the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.
  • Column: Use a suitable capillary column, such as a DB-WAX (60 m × 0.25 mm, 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp to 120°C at 5°C/minute.
  • Ramp to 230°C at 7°C/minute and hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
  • Scan Range: m/z 40-300.
  • Data Acquisition: Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

4. Data Analysis:

  • Identify 2,3,5-trimethylpyrazine by comparing its mass spectrum and retention time with those of an authentic standard.
  • Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.

Sensory Perception and Signaling Pathway

The perception of this compound's characteristic aroma is initiated by its interaction with specific olfactory receptors in the nasal cavity. The primary receptor responsible for detecting a range of pyrazines, including this compound, has been identified as Olfactory Receptor 5K1 (OR5K1). OR5K1 is a G protein-coupled receptor (GPCR).

Olfactory Signaling Pathway for this compound

The binding of this compound to OR5K1 triggers a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific aroma.

Olfactory_Signaling_Pathway cluster_0 Olfactory Cilium cluster_1 Olfactory Neuron TMP This compound OR5K1 OR5K1 (Olfactory Receptor) TMP->OR5K1 Binds to G_protein G-protein (Golf) (α, β, γ subunits) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Ca_ion Ca_ion->CNG_channel Influx Na_ion Na_ion->CNG_channel Influx Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Olfactory signal transduction pathway for this compound.

Experimental Workflow for Sensory Analysis

Quantitative Descriptive Analysis (QDA) is a common method used to characterize the sensory profile of flavor compounds.

Sensory_Analysis_Workflow cluster_0 Panelist Management cluster_1 Sample Preparation & Presentation cluster_2 Evaluation & Data Analysis Recruitment Recruit 10-12 panelists Training Train panelists on roasted flavor attributes (nutty, roasted, earthy, cocoa) Recruitment->Training Preparation Prepare TMP solutions at various concentrations Training->Preparation Presentation Present samples blindly and randomized Preparation->Presentation Evaluation Panelists rate attribute intensity on a line scale Presentation->Evaluation Data_Collection Convert ratings to numerical data Evaluation->Data_Collection Analysis Analyze data using ANOVA Data_Collection->Analysis

Caption: Workflow for Quantitative Descriptive Sensory Analysis.

Safety and Toxicology

This compound is "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring ingredient in food.[10] Extensive toxicological studies have been conducted to ensure its safety for human consumption.

Table 2: Summary of Toxicological Data for 2,3,5-Trimethylpyrazine

EndpointResultReference
Acute Oral Toxicity (Rat LD₅₀) 806 mg/kg[1]
Genotoxicity Not genotoxic in bacterial reverse mutation assays (Ames test). Not clastogenic in in vitro micronucleus tests.[6][11]
Repeated Dose Toxicity No No Observed Adverse Effect Level (NOAEL) is available, but exposure is below the Threshold of Toxicological Concern (TTC).[6]
Reproductive Toxicity No NOAEL is available, but exposure is below the TTC.[6]
Skin Sensitization Not a concern for skin sensitization.[6]
Photoirritation Not photoirritating.[6]
Carcinogenicity Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Metabolism in Humans

Upon ingestion, this compound is metabolized in the human body. The primary metabolic pathway involves the oxidation of one of the methyl groups to a carboxylic acid. A human coffee intervention study identified 3,6-dimethylpyrazine-2-carboxylic acid and 3,5-dimethylpyrazine-2-carboxylic acid as the major metabolites excreted in urine.[2][6] This indicates that the body efficiently processes and eliminates this flavor compound.

Metabolism_Pathway TMP 2,3,5-Trimethylpyrazine Phase1 Phase I Metabolism (Oxidation of a methyl group) TMP->Phase1 Ingestion & Absorption Metabolites Major Metabolites: - 3,6-Dimethylpyrazine-2-carboxylic acid - 3,5-Dimethylpyrazine-2-carboxylic acid Phase1->Metabolites Excretion Excretion (Urine) Metabolites->Excretion

Caption: Simplified metabolic pathway of this compound in humans.

Conclusion

2,3,5-Trimethylpyrazine is a crucial flavor compound that defines the desirable roasted and nutty characteristics of many foods. Its formation via the Maillard reaction, its specific interaction with the human olfactory system through the OR5K1 receptor, and its established safety profile make it a subject of significant interest in food science, sensory research, and flavor chemistry. The detailed methodologies provided in this guide offer a foundation for further research and application of this potent and valued flavor molecule. As our understanding of flavor chemistry and its biological perception deepens, the targeted use of compounds like this compound will continue to play a vital role in the development of appealing and high-quality food and beverage products.

References

Methodological & Application

Application Note: Quantification of Trimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylpyrazine (TMP), specifically 2,3,5-trimethylpyrazine, is a heterocyclic aromatic organic compound that contributes significantly to the flavor and aroma of a wide variety of roasted, fermented, and cooked foods. Beyond its role in food science, TMP has garnered interest in the pharmaceutical industry for its potential therapeutic effects, including neuroprotective and cardiovascular benefits. Accurate and sensitive quantification of this compound is crucial for quality control in the food industry and for pharmacokinetic and metabolic studies in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1][2] This application note provides a detailed protocol for the quantification of this compound in various matrices using GC-MS.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by separation and quantification using GC-MS. The gas chromatograph separates volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC-MS analysis.

Reagents and Materials
  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., 2-ethylbutyric acid or a deuterated analog of this compound.

  • Solvents (GC grade): Dichloromethane, hexane, methanol (B129727), ethyl ether.[3]

  • Anhydrous sodium sulfate

  • Sample vials: 1.5 mL glass GC autosampler vials with inserts.[3]

  • Solid Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) for headspace analysis.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent to create a calibration curve. The concentration range should be selected based on the expected concentration of this compound in the samples. A typical range might be 0.1 - 10 µg/mL.[4][5]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

Protocol 3.1: Headspace Solid-Phase Microextraction (HS-SPME) for Solid and Liquid Samples [6][7]

This technique is suitable for analyzing volatile compounds in solid or liquid samples like fermented media or food products.

  • Accurately weigh approximately 4.0 g of the homogenized sample into a 15 mL headspace vial.[6]

  • Add a known amount of the internal standard.

  • Seal the vial tightly with a PTFE-lined septum.

  • Incubate the vial in a water bath at 60°C for 15 minutes to allow the volatile compounds to partition into the headspace.[6]

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at the same temperature to adsorb the analytes.[6]

  • Immediately after extraction, desorb the fiber in the GC injector.

Protocol 3.2: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Plasma) [8]

  • To 1 mL of the liquid sample, add a known amount of the internal standard.

  • Add 2 mL of a hexane-dichloromethane mixture (10:1, v/v).[8]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction process twice more.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of methanol) for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and application.

Parameter Condition Reference
Gas Chromatograph
ColumnDB-WAX (60 m × 0.25 mm, 0.25 µm) or similar polar capillary column.[6]
Injection ModeSplitless (for trace analysis) or Split.[3][7]
Injection Volume1 µL.[3]
Injector Temperature230 - 250°C.[6][7]
Carrier GasHelium at a constant flow rate of 1.2 mL/min.[1]
Oven ProgramInitial temperature 40°C for 3 min, ramp at 5°C/min to 120°C, then ramp at 7°C/min to 230°C and hold for 10 min.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI).[7]
Electron Energy70 eV.[6]
Ion Source Temperature230°C.[1][6]
Transfer Line Temp.230 - 250°C.[1][6][7]
Mass Scan Rangem/z 20-500.[6]
Data Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions include m/z 136 (molecular ion), 121, and 94.

Data Analysis and Presentation

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standard solutions. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.[4]

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.

  • Method Validation: For regulatory purposes, the method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4]

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in different matrices determined by GC-MS.

Matrix Concentration Range Extraction Method Reference
Fermented Wheat Media0.071 - 0.446 mg/gHeadspace Adsorption[6]
Soy Sauce Aroma Baijiu317 - 1755 µg/LDirect Injection (UPLC-MS/MS)[9]
Coffee Brew4.08 µMStable Isotope Dilution Analysis[10][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection homogenize Homogenization (if solid) start->homogenize Solid Sample add_is Add Internal Standard start->add_is Liquid Sample homogenize->add_is extraction Extraction (HS-SPME or LLE) add_is->extraction gc_injection GC Injection extraction->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection MS Detection (EI, Scan/SIM) separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification end Result quantification->end Final Concentration

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_application Application Areas cluster_outcome Desired Outcome gc_ms GC-MS selectivity High Selectivity gc_ms->selectivity sensitivity High Sensitivity gc_ms->sensitivity accurate_quant Accurate Quantification selectivity->accurate_quant sensitivity->accurate_quant food_qc Food Quality Control pharma Pharmacokinetics metabolism Metabolism Studies accurate_quant->food_qc accurate_quant->pharma accurate_quant->metabolism

Caption: Logical relationship of GC-MS method to applications.

References

Application Notes and Protocols for UHPLC-MS/MS Analysis of Trimethylpyrazine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), a significant flavor component in many roasted and fermented foods, is also investigated for its various pharmacological activities.[1][2] Understanding its metabolic fate is crucial for evaluating its safety, efficacy, and biological mechanisms. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers a highly sensitive and selective method for the identification and quantification of TMP metabolites in biological matrices.[3][4] These application notes provide detailed protocols for sample preparation and UHPLC-MS/MS analysis of TMP metabolites, along with a summary of key quantitative findings.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves oxidation of the methyl groups, followed by conjugation reactions. The initial oxidation, catalyzed by cytochrome P450 enzymes, forms primary alcohols which are subsequently oxidized to carboxylic acids.[2][5] These phase I metabolites can then undergo phase II conjugation to form glucuronides and sulfates, increasing their water solubility for excretion.[2][5]

TMP 2,3,5-Trimethylpyrazine P1_hydroxymethyl Hydroxymethyl-dimethylpyrazine (e.g., 3,6-Dimethyl-2-pyrazinemethanol) TMP->P1_hydroxymethyl Phase I Oxidation P1_hydroxy Hydroxy-trimethylpyrazine (e.g., 3,5,6-Trimethylpyrazine-2-ol) TMP->P1_hydroxy Phase I Hydroxylation P1_acid Dimethylpyrazine -carboxylic acid (e.g., 3,6-Dimethylpyrazine-2-carboxylic acid) P1_hydroxymethyl->P1_acid Oxidation P2_glucuronide Glucuronide Conjugates P1_hydroxymethyl->P2_glucuronide Phase II Conjugation P2_sulfate Sulfate Conjugates P1_hydroxymethyl->P2_sulfate Phase II Conjugation

Figure 1: Proposed metabolic pathway of 2,3,5-trimethylpyrazine.

Experimental Protocols

Sample Preparation (Human Urine)

This protocol is adapted from a study on the analysis of this compound metabolites in human urine following coffee consumption.[5]

Materials:

  • Human urine samples

  • Internal standard solution (e.g., stable isotope-labeled analogs of the target metabolites)

  • Autosampler vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In an autosampler vial, combine 450 µL of the urine sample with 50 µL of the mixed internal standard solution.

  • Cap the vial and vortex briefly to mix.

  • The sample is now ready for direct injection into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

The following parameters are based on a validated method for the quantitative analysis of this compound metabolites.[5]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions for fast separations.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution should be optimized to achieve separation of the various metabolites. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: Optimized for the column dimensions, typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5 µL[5]

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for pyrazine (B50134) compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum sensitivity of the target analytes.

  • MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and internal standard must be determined by infusing individual standard solutions.

cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Urine Urine Sample (450 µL) Mix Vortex Urine->Mix IS Internal Standard (50 µL) IS->Mix Ready_Sample Sample for Injection Mix->Ready_Sample UHPLC UHPLC Separation Ready_Sample->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Figure 2: Experimental workflow for UHPLC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the identified metabolites of 2,3,5-trimethylpyrazine and their mass spectrometric characteristics, based on a study of human urine after coffee consumption.[5]

Table 1: Carboxylic Acid Metabolites of 2,3,5-Trimethylpyrazine

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
3,6-Dimethylpyrazine-2-carboxylic acid153.1107.0
3,5-Dimethylpyrazine-2-carboxylic acid153.1107.0
5,6-Dimethylpyrazine-2-carboxylic acid153.1107.0

Table 2: Pyrazinemethanol, Glucuronide, and Sulfate Metabolites of 2,3,5-Trimethylpyrazine

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
3,6-Dimethyl-2-pyrazinemethanol139.1121.0
3,5,6-Trimethylpyrazine-2-ol139.1111.0
(3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide315.1139.2
(3,5-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide315.1139.2
(3,6-Dimethylpyrazine-2-yl-)methyl-sulfate219.197.0
(3,5-Dimethylpyrazine-2-yl-)methyl-sulfate219.197.0

Note: The precursor and product ions listed are examples and should be optimized for the specific instrument used.

Data Analysis and Quantification

Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A weighted linear regression (e.g., 1/x) is often used to ensure accuracy across the calibration range.[5] The concentration of metabolites in the samples can then be calculated from these curves.

Conclusion

The described UHPLC-MS/MS method provides a robust and sensitive approach for the detailed analysis of this compound metabolites in biological fluids. This information is invaluable for pharmacokinetic studies, understanding the biological effects of dietary pyrazines, and assessing the metabolism of pyrazine-containing drug candidates. The provided protocols and data serve as a foundational guide for researchers in this field.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and earthy aromas and flavors in a vast array of food, beverage, and pharmaceutical products. The accurate quantification of these volatile and semi-volatile compounds is essential for quality control, flavor profiling, and process optimization. Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free, and sensitive sample preparation technique for the extraction and concentration of pyrazines prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] This document provides detailed application notes and experimental protocols for the use of SPME in pyrazine (B50134) analysis.

Principle of Headspace SPME (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a technique that relies on the partitioning of volatile and semi-volatile analytes, such as pyrazines, from the sample matrix into the headspace of a sealed vial.[1] The analytes are then adsorbed onto a stationary phase coated on a fused-silica fiber.[1] The choice of fiber coating is critical and is dependent on the polarity and volatility of the target pyrazines.[1][2] For a broad range of pyrazines, a tri-phasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its ability to adsorb compounds with diverse polarities and molecular weights.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the SPME analysis of pyrazines in different matrices.

Table 1: Method Validation Parameters for Pyrazine Analysis in Edible Oils using MHS-SPME-arrow-GC-MS [2][4]

Pyrazine CompoundLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
2-Methyl-pyrazine2-606-180< 16< 1691.6–109.2
2,5-Dimethyl-pyrazine2-606-180< 16< 1691.6–109.2
2,3-Dimethyl-pyrazine2-606-180< 16< 1691.6–109.2
2-Ethyl-pyrazine2-606-180< 16< 1691.6–109.2
2,3,5-Trimethyl-pyrazine2-606-180< 16< 1691.6–109.2
2-Ethyl-5-methyl-pyrazine2-606-180< 16< 1691.6–109.2
2-Ethyl-3-methyl-pyrazine2-606-180< 16< 1691.6–109.2
2,3,5,6-Tetramethyl-pyrazine2-606-180< 16< 1691.6–109.2
2-Isobutyl-3-methyl-pyrazine2-606-180< 16< 1691.6–109.2
2,6-Diethyl-pyrazine2-606-180< 16< 1691.6–109.2
3-Ethyl-2,5-dimethyl-pyrazine2-606-180< 16< 1691.6–109.2
2-Ethyl-3,5-dimethyl-pyrazine2-606-180< 16< 1691.6–109.2
2-Propyl-5-methyl-pyrazine2-606-180< 16< 1691.6–109.2

Table 2: Method Validation for 2-methoxy-3,5-dimethylpyrazine (B149192) in Drinking Water using HS-SPME-GC-MS [5]

ParameterValue
Linearity (R²)0.9998
Working Range2.5-500 ng/mL
Limit of Detection (LOD)0.83 ng/mL
Limit of Quantitation (LOQ)2.5 ng/mL

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of Pyrazines in Edible Oils

This protocol is based on the methodology for analyzing pyrazines in flavor-enhanced oils.[2][4]

1. Materials and Equipment:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 120 µm thickness.[4]

  • Headspace Vials: 20 mL with PTFE/silicone septa and caps.[1]

  • Heating and agitation system (e.g., heating block with magnetic stirrer).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Internal Standard (e.g., [2H6]-2-methyl-pyrazine).[2]

2. Sample Preparation:

  • Weigh 20-50 mg of the oil sample into a 20 mL headspace vial.[4]

  • Add the internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum and cap.[1]

3. HS-SPME Procedure:

  • Pre-incubation/Equilibration: Place the vial in the heating block and pre-incubate at 80°C for 20 minutes with an agitation speed of 450 rpm to allow the volatile compounds to partition into the headspace.[4]

  • Extraction: Expose the SPME fiber to the headspace of the vial at 50°C for 50 minutes.[4]

4. GC-MS Analysis:

  • Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC (e.g., 250°C).[1] Desorb the analytes from the fiber for 80 seconds in splitless mode.[2][4]

  • GC Separation:

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

    • Oven Temperature Program: Start at 40°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min).[1]

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 280°C.[1]

    • Data Acquisition: Acquire data in full scan mode (e.g., m/z 35-350) for identification and use Selected Ion Monitoring (SIM) for targeted quantification.[1]

5. Fiber Conditioning: After each analysis, condition the SPME fiber at 230°C for 3 minutes.[2]

Protocol 2: HS-SPME-GC-MS Analysis of Pyrazines in Cocoa Beans

This protocol is adapted for the analysis of pyrazines in cocoa beans.[6]

1. Materials and Equipment:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[6]

  • Headspace Vials: 30 mL with rubber septa and caps.[6]

  • Heating system (e.g., heating block).

  • Gas Chromatograph (GC) system.

2. Sample Preparation:

  • Process roasted fermented cocoa beans into butter.

  • Place 5 grams of the cocoa butter into a 30 mL vial.[6]

  • Seal the vial with a rubber septum and cap.[6]

3. HS-SPME Procedure:

  • Extraction: Heat the vial at a temperature of 70°C for 30 minutes.[6] During this time, expose the SPME fiber to the headspace of the vial.[6]

4. GC Analysis:

  • Desorption: After extraction, retract the fiber and insert it into the GC injection port for thermal desorption.[6]

Protocol 3: HS-SPME-GC-MS Analysis of Pyrazines in Ground Coffee

This protocol is suitable for the analysis of pyrazines in ground coffee samples.[7]

1. Materials and Equipment:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1]

  • Headspace Vials: 20 mL.[7]

  • Autosampler with SPME capabilities.

  • GC-MS system.

2. Sample Preparation:

  • Place approximately two grams of ground coffee into a 20 mL headspace vial.[7]

3. HS-SPME Procedure (Automated):

  • The autosampler will perform the headspace extraction. Specific parameters for equilibration time, extraction time, and temperature should be optimized. A typical starting point could be an equilibration at 60-80°C for 15-30 minutes, followed by a 20-60 minute extraction.[8]

4. GC-MS Analysis:

  • Desorption: The autosampler will automatically insert the fiber into the GC inlet for thermal desorption.

  • Follow the GC-MS conditions outlined in Protocol 1, adjusting as necessary for the specific coffee matrix and target pyrazines.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample (e.g., Oil, Coffee, Cocoa) Vial Place Sample in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate and Heat (e.g., 80°C for 20 min) Seal->Equilibrate Expose Expose SPME Fiber to Headspace (e.g., 50°C for 50 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (e.g., 250°C for 80s) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis and Quantification Detect->Data

Caption: General workflow for pyrazine analysis using HS-SPME-GC-MS.

SPME_Fiber_Selection Analyte Pyrazine Analytes Polarity Polarity Analyte->Polarity Volatility Volatility Analyte->Volatility MW Molecular Weight Analyte->MW Fiber Optimal SPME Fiber DVB/CAR/PDMS Polarity->Fiber Volatility->Fiber MW->Fiber

Caption: Factors influencing the selection of the SPME fiber for pyrazine analysis.

References

Application Notes and Protocols for the Laboratory Synthesis of Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), specifically 2,3,5-trimethylpyrazine, is a heterocyclic aromatic organic compound with a characteristic nutty, roasted aroma. Beyond its significant role in the flavor and fragrance industry, TMP and its analogs, such as the extensively studied tetramethylpyrazine (TMPZ), have garnered substantial interest in the pharmaceutical sector. These compounds, originally isolated from the traditional Chinese herb Ligusticum wallichii (Chuan Xiong), have demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2] This document provides detailed protocols for the chemical and biosynthetic synthesis of 2,3,5-trimethylpyrazine in a laboratory setting, summarizes key quantitative data, and illustrates the primary signaling pathways through which its biological activities are mediated.

Chemical Synthesis of 2,3,5-Trimethylpyrazine

The chemical synthesis of 2,3,5-trimethylpyrazine typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by an oxidation or dehydrogenation step to form the aromatic pyrazine (B50134) ring. A common and high-yield method utilizes the reaction of acetoin (B143602) dimer with 1,2-propanediamine.

Quantitative Data for Chemical Synthesis
ParameterValueReference
Starting MaterialsAcetoin Dimer, 1,2-PropanediamineCN108484512B
Molar Ratio (Acetoin Dimer:Propanediamine)0.5 : 1.08-1.1CN108484512B
Condensation Temperature50-70 °CCN108484512B
Dehydrogenation Temperature305-320 °CCN108484512B
Catalyst for DehydrogenationTiO2 modified pumice-loaded Zn catalystCN108484512B
Overall Yield> 95%CN108484512B
Product Purity> 99%CN108484512B
Experimental Protocol: Chemical Synthesis

This protocol is based on the method described in patent CN108484512B.

Materials and Reagents:

  • Acetoin dimer

  • 1,2-Propanediamine

  • Process water

  • TiO2 modified pumice-loaded Zn catalyst

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser

  • Water bath

  • Fixed-bed reactor

  • Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Condensation to form 2,3,5-trimethyl-5,6-dihydropyrazine

  • In a three-neck round-bottom flask, dissolve the acetoin dimer in process water.

  • Place the flask in a water bath and heat to 50-70 °C with stirring.[3]

  • Slowly add 1,2-propanediamine dropwise to the solution over 3 hours, maintaining the temperature and stirring. The molar ratio of acetoin dimer to 1,2-propanediamine should be approximately 0.5:1.08.[3]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2 hours to ensure the completion of the condensation reaction. The resulting solution contains the intermediate, 2,3,5-trimethyl-5,6-dihydropyrazine.

Step 2: Dehydrogenation to form 2,3,5-trimethylpyrazine

  • Preheat the fixed-bed reactor containing the TiO2 modified pumice-loaded Zn catalyst to 305-320 °C.[3]

  • Introduce the 2,3,5-trimethyl-5,6-dihydropyrazine solution into the reactor along with steam.[3]

  • The catalytic dehydrogenation will occur, converting the dihydropyrazine (B8608421) to 2,3,5-trimethylpyrazine.

  • Collect the product stream as it exits the reactor.

Step 3: Purification

  • Cool the collected product solution to room temperature.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • For further purification, perform fractional distillation under atmospheric or reduced pressure to obtain pure 2,3,5-trimethylpyrazine.

Biosynthesis of 2,3,5-Trimethylpyrazine

The biosynthesis of 2,3,5-trimethylpyrazine can be achieved through microbial fermentation, with strains of Bacillus subtilis being notable producers.[4] The biosynthetic pathway involves the enzymatic conversion of L-threonine and the incorporation of a C2-unit derived from glucose metabolism.[4][5]

Quantitative Data for Biosynthesis
ParameterValueReference
MicroorganismBacillus amyloliquefaciens[6]
PrecursorsL-threonine, D-glucose[4][5]
Fermentation Temperature37 °C[6]
Extraction MethodHeadspace solid-phase microextraction (HS-SPME) for analysis, Solvent extraction or distillation for recovery[6]
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS)[6]
Experimental Protocol: Biosynthesis and Extraction

This protocol provides a general method for the biosynthesis of this compound using a Bacillus species and subsequent extraction.

Materials and Reagents:

  • Bacillus subtilis or Bacillus amyloliquefaciens strain capable of producing this compound

  • Luria-Bertani (LB) medium or other suitable fermentation medium

  • L-threonine

  • D-glucose

  • Incubator shaker

  • Centrifuge

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

Step 1: Fermentation

  • Prepare the fermentation medium (e.g., LB broth) and sterilize it by autoclaving.

  • Inoculate the sterile medium with a fresh culture of the selected Bacillus strain.

  • Supplement the medium with precursors, L-threonine and D-glucose, to enhance this compound production.[4][5]

  • Incubate the culture at 37 °C with shaking (e.g., 180-200 rpm) for 48-72 hours.[6]

Step 2: Extraction and Purification

  • After the incubation period, harvest the fermentation broth by centrifugation to separate the bacterial cells from the supernatant. A patent for the related compound tetramethylpyrazine suggests heating the broth to 70-80°C before centrifugation.[7]

  • Transfer the supernatant to a separatory funnel.

  • Extract the supernatant with an equal volume of an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic extract using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or distillation.

Biological Activity and Signaling Pathways

Tetramethylpyrazine (TMPZ), a close analog of this compound, has been extensively studied for its pharmacological effects. The findings for TMPZ are often considered indicative of the potential activities of this compound. The primary therapeutic actions of these pyrazine derivatives are attributed to their neuroprotective and anti-inflammatory properties, which are mediated through various signaling pathways.

Neuroprotective Effects

TMP has been shown to exert neuroprotective effects in models of cerebral ischemia-reperfusion injury and neurodegenerative diseases.[1] This protection is mediated through the inhibition of pathways that promote cell death and the activation of pro-survival pathways.

Neuroprotective_Signaling_Pathways cluster_stimulus Cellular Stress (e.g., Ischemia) cluster_tmp This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Stress RhoA_ROCK RhoA/ROCK Stress->RhoA_ROCK Activates ROS_HIF1a ROS/HIF-1α Stress->ROS_HIF1a Increases TMP TMP TMP->RhoA_ROCK Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR TMP->PI3K_AKT_mTOR Activates TMP->ROS_HIF1a Inhibits Apoptosis Apoptosis RhoA_ROCK->Apoptosis Promotes Neuroprotection Neuroprotection PI3K_AKT_mTOR->Neuroprotection Promotes ROS_HIF1a->Apoptosis Promotes

Caption: Neuroprotective signaling pathways modulated by this compound.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are largely attributed to its ability to suppress the production of pro-inflammatory cytokines and mediators. This is primarily achieved through the inhibition of the NF-κB signaling pathway.

Anti_inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_tmp This compound cluster_pathway NF-κB Signaling Pathway cluster_outcome Cellular Outcome Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates TMP TMP TMP->IKK Inhibits IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Inflammation Inflammation NFkB_translocation->Inflammation Promotes

Caption: Anti-inflammatory action of this compound via the NF-κB pathway.

Experimental Workflow: Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Chemical_Synth Chemical Synthesis (Condensation & Dehydrogenation) Extraction Solvent Extraction Chemical_Synth->Extraction Bio_Synth Biosynthesis (Fermentation) Bio_Synth->Extraction Purification_Method Distillation or Chromatography Extraction->Purification_Method GC_MS GC-MS (Purity & Identity) Purification_Method->GC_MS NMR NMR Spectroscopy (Structure Elucidation) Purification_Method->NMR

Caption: General workflow for this compound synthesis and characterization.

References

Application Notes: Trimethylpyrazine as a Versatile Chemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), a substituted pyrazine, is a nitrogen-containing heterocyclic compound. It is notably formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1][2][3] Consequently, TMP is prevalent in a variety of heated foods, including roasted coffee, baked goods, and cooked meats.[1][2][4] Its characteristic nutty, roasted, and potato-like aroma also makes it a significant flavor component in the food industry.[3][4][5] Beyond its role as a flavor agent, this compound's unique formation pathways and metabolic fate have led to its emergence as a valuable chemical marker in diverse scientific fields.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical marker in food science, clinical diagnostics, and microbiology.

Application 1: Biomarker for Coffee Consumption

The consumption of roasted coffee leads to the intake of significant amounts of 2,3,5-trimethylpyrazine.[1][6] This compound is metabolized in the human body, and its metabolites are excreted in urine. The detection and quantification of these metabolites can serve as a reliable biomarker for recent coffee consumption.[1][2]

Signaling Pathway: Metabolism of 2,3,5-Trimethylpyrazine

The primary metabolic pathway of 2,3,5-trimethylpyrazine involves oxidation of one of the methyl groups to a carboxylic acid, followed by potential phase II conjugation. The major urinary metabolites are dimethylpyrazine-2-carboxylic acids.

TMP 2,3,5-Trimethylpyrazine (from Coffee) Metabolites Phase I Metabolism (Oxidation) TMP->Metabolites Carboxylic_Acids 3,6-Dimethylpyrazine-2-carboxylic acid 3,5-Dimethylpyrazine-2-carboxylic acid 5,6-Dimethylpyrazine-2-carboxylic acid Metabolites->Carboxylic_Acids Urine Urinary Excretion Carboxylic_Acids->Urine

Caption: Metabolic pathway of 2,3,5-trimethylpyrazine after coffee consumption.

Quantitative Data: Metabolites in Human Urine after Coffee Consumption

The following table summarizes the concentration of 2,3,5-trimethylpyrazine metabolites found in human urine after the consumption of coffee.

MetaboliteConcentration Range (nM)
3,6-Dimethylpyrazine-2-carboxylic acid10 - 1000+
3,5-Dimethylpyrazine-2-carboxylic acid10 - 1000+
5,6-Dimethylpyrazine-2-carboxylic acid10 - 500+

Data adapted from a study involving a coffee intervention. Concentrations can vary significantly between individuals.[1]

Experimental Protocol: Quantification of this compound Metabolites in Urine by UHPLC-MS/MS

This protocol is based on stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS).[1][2]

1. Sample Preparation: a. Collect spot urine samples. b. To 50 µL of urine, add 10 µL of an internal standard solution (a mixture of synthesized stable isotope-labeled dimethylpyrazine-2-carboxylic acids). c. Add 140 µL of acetonitrile (B52724) to precipitate proteins. d. Vortex the mixture and centrifuge at 10,000 x g for 5 minutes. e. Transfer the supernatant to a new vial for analysis.

2. UHPLC-MS/MS Analysis: a. UHPLC System: A system capable of high-pressure gradient elution. b. Column: A suitable reversed-phase column (e.g., C18). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A suitable gradient to separate the target analytes. f. Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode. g. Ionization: Electrospray ionization (ESI) in positive mode. h. MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis: a. Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Application 2: Marker for Coffee Roasting Quality

The concentration and profile of volatile compounds, including this compound, are significantly influenced by the coffee roasting process. Deviations from optimal roasting conditions can lead to defects that are reflected in the volatile profile, making this compound a potential marker for roasting quality.[7]

Experimental Workflow: Analysis of Coffee Roast Defects

cluster_0 Sample Preparation cluster_1 Volatile Compound Extraction cluster_2 Analysis Coffee Roasted Coffee Beans (Various Roast Profiles) Grinding Grinding Coffee->Grinding Brewing Brewing Grinding->Brewing SPME Headspace Solid-Phase Microextraction (SPME) Brewing->SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GCMS Data Data Analysis and Marker Identification GCMS->Data

Caption: Workflow for analyzing coffee roast defects using this compound as a marker.

Quantitative Data: Relative Abundance of this compound in Different Roasts

The relative abundance of this compound can vary with the roast profile. For instance, a study on roast defects showed a slight, though not statistically significant, decrease in some pyrazines, including this compound, in underdeveloped roasts compared to standard roasts.[7]

Roast DefectRelative Abundance of this compound (Peak Area %) - Illustrative
Standard Roast1.00
Light Roast0.95
Scorched Roast1.10
Dark Roast1.25
Baked Roast0.90
Underdeveloped Roast0.85

Note: This data is illustrative. Actual values will vary based on coffee origin, roasting equipment, and analytical conditions.

Experimental Protocol: Analysis of Volatile Compounds in Roasted Coffee by HS-SPME-GC-MS

This protocol is adapted from methodologies used for analyzing volatile compounds in coffee.[7][8]

1. Sample Preparation: a. Grind roasted coffee beans to a consistent particle size. b. Prepare a coffee brew using a standardized method (e.g., French press).[6] c. Place a specific volume of the brew into a headspace vial.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. b. Incubation: Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes). c. Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes).

3. GC-MS Analysis: a. GC System: Gas chromatograph with a suitable capillary column (e.g., DB-WAX).[9] b. Injector: Operate in splitless mode for thermal desorption of the SPME fiber. c. Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, and then ramp up to a final temperature (e.g., 230°C) to separate the volatile compounds.[9] d. Mass Spectrometer: A mass spectrometer operating in electron impact (EI) ionization mode, scanning a mass range of m/z 50-450.[8]

4. Data Analysis: a. Identify this compound based on its retention time and mass spectrum. b. Compare the relative peak areas of this compound across different roast samples to identify trends associated with specific roast defects.

Application 3: Potential Marker for Microbial Activity

Certain microorganisms, particularly of the Bacillus genus, are known to produce pyrazines, including this compound, during fermentation.[9] This makes TMP a potential marker for specific microbial activity in fermented foods or as an indicator of microbial contamination.

Logical Relationship: Microbial Production of this compound

Bacterium Bacillus spp. (e.g., B. amyloliquefaciens) Fermentation Solid-State Fermentation (e.g., on wheat media) Bacterium->Fermentation TMP 2,3,5-Trimethylpyrazine Production Fermentation->TMP Marker Marker for Microbial Metabolic Activity TMP->Marker

Caption: Logical flow from microbial presence to this compound as a marker.

Quantitative Data: this compound Production by Bacillus amyloliquefaciens

The yield of this compound can be optimized by adjusting fermentation conditions.

ParameterConditionThis compound Yield (mg/g)
StrainBacillus amyloliquefaciens0.071 ± 0.011

Data from a study on optimizing fermentation conditions.[9]

Experimental Protocol: Detection of this compound in Fermentation Media

This protocol is based on the analysis of volatile compounds from solid-state fermentation.[9]

1. Sample Preparation: a. Weigh a specific amount (e.g., 4.0 g) of the fermented media into a headspace vial. b. Add an internal standard if quantitative analysis is required. c. Seal the vial.

2. Headspace Extraction: a. Heat the vial in a water bath (e.g., at 60°C) for a set time (e.g., 15 minutes). b. Adsorb the headspace volatiles onto an SPME fiber for a defined period (e.g., 30 minutes).

3. GC-MS Analysis: a. GC System: Gas chromatograph with a DB-WAX capillary column or similar. b. Injector: Inlet temperature of 230°C. c. Oven Temperature Program: i. Initial temperature: 40°C, hold for 3 minutes. ii. Ramp 1: Increase to 120°C at 5°C/min. iii. Ramp 2: Increase to 230°C at 7°C/min, hold for 10 minutes.[9] d. MS Conditions: i. Scanning range: m/z 20-500. ii. Ion source temperature: 230°C.[9]

4. Data Analysis: a. Identify 2,3,5-trimethylpyrazine by its retention time and comparison of its mass spectrum to a reference library. b. Quantify against an internal standard if used.

Conclusion

This compound is a multifaceted chemical marker with applications spanning from human metabolism to food processing and microbiology. The protocols and data presented here provide a foundation for researchers and scientists to utilize this compound as a marker in their respective fields. The analytical methods, primarily based on chromatography coupled with mass spectrometry, offer the sensitivity and specificity required for reliable detection and quantification. Further research may uncover additional applications for this versatile compound.

References

Application of Trimethylpyrazine in Food Flavoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trimethylpyrazine

This compound (TMP), specifically the 2,3,5-trimethylpyrazine isomer, is a volatile heterocyclic nitrogen-containing compound that plays a pivotal role in the flavor profiles of a wide array of cooked and fermented foods.[1][2][3] Its characteristic nutty, roasted, earthy, and cocoa-like aroma makes it an indispensable component in the formulation of many food flavorings.[1][2][4] Naturally occurring, this compound is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[2][5] It is commonly found in products such as chocolate, coffee, roasted nuts, baked goods, and some savory dishes.[2][6][7][8][9] In the flavor industry, it is used to impart or enhance these desirable roasted and savory notes.

Sensory Properties and Applications

This compound is a versatile aroma compound with a powerful and complex sensory profile. Its primary odor characteristics are described as nutty, roasted, earthy, and reminiscent of cocoa or baked potato.[2][4] This makes it a key ingredient for creating authentic and rich flavors in a variety of food products.

Common Applications:

  • Chocolate and Cocoa: this compound is a crucial component in chocolate flavor systems, contributing to the characteristic rich and roasted notes of cocoa.[1][8][10]

  • Coffee: It is a significant contributor to the aroma of roasted coffee beans, providing nutty and roasted undertones.[5][11]

  • Nut Products: Enhances the roasted and nutty flavors in products like peanut butter, almond extracts, and other nut-based flavorings.[4]

  • Baked Goods: Imparts a comforting, roasted aroma to bread, cookies, and other baked products.[1][4]

  • Savory Products: Used to add roasted and toasted notes to savory snacks, meat seasonings, and grilled flavor profiles.[2][4][9]

  • Beverages: Applied in a range of beverages to add complexity and roasted notes.[2]

Quantitative Data

The concentration of this compound in food products and its recommended usage levels in flavor formulations are critical for achieving the desired sensory profile.

Food ProductTypical Concentration of this compoundSource
Chocolate15.01–81.39 mg/kg[6]
Roasted Coffee Beans0.21–0.37 mg/kg (depending on roasting conditions)[11]
Soy Sauce Aroma Type Baijiu317–1755 µg/L[12]
ParameterValueSource
Odor Threshold in Water400 ppb[2][13]
Odor Threshold in Air~0.05 ppb[14]
Recommended Dosage in Final Application0.01 - 2 ppm[9]
Council of Europe Limits in Foods1 ppm[4]

Experimental Protocols

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the quantification of this compound in a roasted food matrix (e.g., coffee) using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.[2][15]

Materials:

  • Finely ground food sample (e.g., roasted coffee)

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • Internal standard (e.g., deuterated pyrazine (B50134) analog)

  • Heater-stirrer or water bath

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Polar capillary column (e.g., DB-WAX)

Procedure:

  • Sample Preparation:

    • Weigh 2 grams of the finely ground food sample into a 20 mL headspace vial.[2]

    • Add a known amount of the internal standard to each sample for accurate quantification.[2]

    • Seal the vial tightly.[2]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the sealed vial at 60°C for 15 minutes in a heating block or water bath.[2]

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile pyrazines.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C in splitless mode for 2 minutes.[2]

    • Column: Use a polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 10°C/minute and hold for 5 minutes.[2]

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/minute.[2]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the scan range from m/z 40-300. Acquire data in both full scan and selected ion monitoring (SIM) modes.[2]

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.[2]

    • Quantify the compound by creating a calibration curve using the peak area ratios of the analyte to the internal standard.[2]

Sensory Evaluation: Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[16][17][18][19][20]

Objective: To determine if the addition of this compound to a food product creates a noticeable sensory difference.

Materials:

  • Control sample (without added this compound)

  • Test sample (with added this compound)

  • Identical, odor-free sample containers coded with random three-digit numbers

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • A panel of at least 24-30 trained or untrained assessors

  • A quiet, well-ventilated, and uniformly lit sensory evaluation area

Procedure:

  • Sample Preparation:

    • Prepare the control and test samples, ensuring they are at the same temperature and served in identical containers.

    • For each assessor, present three coded samples: two identical and one different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across the panel.[16]

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.[16]

    • Ask panelists to identify the "odd" or "different" sample.[17] Even if they are uncertain, a choice must be made.

    • Provide palate cleansers for use between samples to minimize flavor carry-over.[18]

  • Data Analysis:

    • Count the number of correct identifications.

    • Determine the statistical significance of the results using a chi-square test or by consulting a statistical table for triangle tests. The probability of a correct guess by chance is 1/3.[16]

Sensory Evaluation: Hedonic Rating Test

A hedonic rating test measures the degree of liking or disliking of a product.[1][3][21][22][23]

Objective: To assess consumer preference for a product with and without added this compound.

Materials:

  • Control sample

  • Test sample(s) with varying levels of this compound

  • Identical, coded sample containers

  • A panel of at least 40-50 consumers representative of the target population

  • Evaluation forms with a 9-point hedonic scale

Procedure:

  • Sample Presentation:

    • Present the coded samples to the panelists in a randomized order.

  • Evaluation:

    • Ask panelists to taste each sample and rate their overall liking on a 9-point hedonic scale, where 1 = Dislike Extremely and 9 = Like Extremely.[1]

  • Data Analysis:

    • Calculate the mean hedonic score for each sample.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in consumer preference between the samples.

Signaling Pathway and Experimental Workflows

Olfactory Signaling Pathway for this compound

The perception of this compound's aroma is initiated by its interaction with a specific olfactory receptor, OR5K1, which is a G-protein coupled receptor (GPCR).[24] This interaction triggers a signaling cascade within the olfactory sensory neuron.

TMP This compound OR5K1 Olfactory Receptor (OR5K1 - GPCR) TMP->OR5K1 Binds to G_protein G-protein (Gαolf) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway for this compound.

Experimental Workflow for Flavor Development and Evaluation

This workflow outlines the key stages in developing and evaluating a new food flavor incorporating this compound.

start Start: Define Flavor Profile formulation Formulation: Incorporate this compound at varying levels start->formulation sensory_screening Initial Sensory Screening (Internal Panel) formulation->sensory_screening refinement Formula Refinement sensory_screening->refinement refinement->formulation stability Stability Testing (Shelf-life) refinement->stability analytical Analytical Testing (e.g., GC-MS) refinement->analytical consumer_testing Consumer Sensory Testing (Hedonic & Triangle Tests) stability->consumer_testing analytical->consumer_testing final_formula Final Formula Selection consumer_testing->final_formula end End: Production final_formula->end

Caption: Workflow for food flavor development and evaluation.

Logical Relationship for Flavor Formulation

This diagram illustrates the logical considerations in formulating a flavor with this compound.

goal Desired Flavor Profile (e.g., Roasted, Nutty) tmp This compound goal->tmp other_compounds Other Flavor Compounds goal->other_compounds concentration Concentration of TMP tmp->concentration interaction Interactions with other compounds other_compounds->interaction matrix Food Matrix (e.g., High-fat, Aqueous) release Flavor Release from Matrix matrix->release perception Final Sensory Perception concentration->perception interaction->perception release->perception

Caption: Logical relationships in flavor formulation.

References

Application Notes and Protocols: Trimethylpyrazine as an Antimicrobial Agent in Meat Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), specifically 2,3,5-trimethylpyrazine, is a naturally occurring compound found in a variety of fermented and heat-treated foods, contributing to their characteristic roasted and nutty flavors. Beyond its role as a flavoring agent, recent research into related alkylpyrazines has highlighted their potential as effective antimicrobial agents for the preservation of meat products. This document provides detailed application notes and protocols for researchers investigating the use of this compound to control microbial growth and extend the shelf life of meat. While direct quantitative data for 2,3,5-trimethylpyrazine is limited in publicly available literature, this document synthesizes findings from closely related pyrazine (B50134) compounds to provide a strong foundational methodology for further research.

Antimicrobial Efficacy of Pyrazine Derivatives

While specific data for 2,3,5-trimethylpyrazine is still emerging, studies on other alkyl- and tetramethylpyrazines demonstrate significant antimicrobial activity against common meat spoilage bacteria and pathogens. This data provides a strong rationale for investigating this compound for similar properties.

Table 1: Antimicrobial Activity of Alkylpyrazine Derivatives against Meat-Associated Bacteria

Pyrazine DerivativeBacterial Family/SpeciesConcentrationObserved EffectMeat MatrixReference
5-isobutyl-2,3-dimethylpyrazineCarnobacteriaceae, Enterobacteriaceae, Listeriaceae, Moraxellaceae0.3% - 0.6% (aqueous suspension)4-log reduction in susceptible isolatesIn vitro[1][2][3]
2-isobutyl-3-methylpyrazineGeneral viable bacteriaLow dosage with maltodextrin (B1146171) carrierUp to 95% decrease in viable bacteriaProcessed Chicken Meat[1][2][3]

Table 2: Efficacy of Tetramethylpyrazine against Salmonella Typhimurium in Broilers

Pyrazine DerivativeBacterial SpeciesAdministrationDosageObserved EffectHostReference
TetramethylpyrazineSalmonella TyphimuriumFeed Supplementation150 mg/kg of diet5.4% to 45.8% decrease in pathogen loadBroilers[4]

Potential Mechanism of Action: Quorum Sensing Inhibition

A promising area of investigation for the antimicrobial action of this compound is its potential to interfere with bacterial cell-to-cell communication, known as quorum sensing (QS). In many spoilage bacteria, such as Pseudomonas aeruginosa, QS pathways regulate the expression of virulence factors and biofilm formation. By disrupting these signaling pathways, it may be possible to inhibit spoilage without directly killing the bacteria, which could reduce the selective pressure for developing resistance. The Las/Rhl quorum-sensing system in P. aeruginosa is a well-characterized pathway that represents a potential target for this compound.

Quorum_Sensing_Pathway cluster_extracellular Extracellular Space cluster_cell Pseudomonas aeruginosa Cell 3OC12HSL_out 3-oxo-C12-HSL 3OC12HSL_in 3-oxo-C12-HSL 3OC12HSL_out->3OC12HSL_in diffusion C4HSL_out C4-HSL C4HSL_in C4-HSL C4HSL_out->C4HSL_in diffusion LasI LasI (Autoinducer Synthase) LasI->3OC12HSL_out synthesis LasR LasR (Transcriptional Regulator) LasR_complex LasR:3-oxo-C12-HSL Complex RhlI RhlI (Autoinducer Synthase) LasR_complex->RhlI activates transcription Virulence_Genes Virulence Factor Genes (e.g., proteases, toxins) LasR_complex->Virulence_Genes activates transcription RhlI->C4HSL_out synthesis RhlR RhlR (Transcriptional Regulator) RhlR_complex RhlR:C4-HSL Complex RhlR_complex->Virulence_Genes activates transcription Biofilm_Genes Biofilm Formation Genes RhlR_complex->Biofilm_Genes activates transcription 3OC12HSL_inLasR 3OC12HSL_inLasR 3OC12HSL_inLasR->LasR_complex C4HSL_inRhlR C4HSL_inRhlR C4HSL_inRhlR->RhlR_complex TMP This compound (Hypothesized Inhibitor) TMP->LasR inhibition? TMP->RhlR inhibition?

Caption: Hypothesized inhibition of the P. aeruginosa Las/Rhl quorum sensing pathway by this compound.

Experimental Protocols

The following protocols are synthesized from established methodologies for testing antimicrobial agents in meat products and can be adapted for the specific investigation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound (food grade)

  • Test microorganisms (e.g., Pseudomonas fluorescens, Brochothrix thermosphacta, Listeria monocytogenes, Salmonella Typhimurium, E. coli O157:H7, isolated from meat samples)

  • Appropriate broth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI) Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or ethanol, depending on solubility). Further dilute the stock solution to create a series of working solutions with decreasing concentrations.

  • Preparation of Microbial Inoculum: Culture the test microorganism in the appropriate broth overnight at its optimal growth temperature. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Microdilution Assay:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at the optimal growth temperature for the test microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol 2: Evaluation of this compound Efficacy on Meat Samples

This protocol assesses the ability of this compound to reduce the microbial load on meat surfaces over time.

Materials:

  • Fresh meat samples (e.g., chicken breast, ground pork, beef patties)

  • This compound solutions at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/v)

  • Sterile distilled water (for control)

  • Stomacher and sterile stomacher bags

  • Peptone water (0.1%) or other suitable diluent

  • Appropriate agar (B569324) plates for microbial enumeration (e.g., Plate Count Agar for total viable count, Pseudomonas Agar Base for Pseudomonas spp.)

  • Incubator

  • Sterile spray bottles or containers for dipping

Procedure:

  • Meat Sample Preparation: Cut fresh meat into uniform portions (e.g., 25 g).

  • Inoculation (Optional): For a controlled study, meat samples can be inoculated with a known concentration of a specific spoilage or pathogenic bacterium.

  • Application of this compound:

    • Spraying: Uniformly spray the surface of the meat samples with the this compound solutions or sterile water (control).

    • Dipping: Immerse the meat samples in the this compound solutions or sterile water for a defined period (e.g., 60 seconds).

  • Packaging and Storage: Aseptically package the treated and control samples and store them under refrigerated conditions (e.g., 4°C).

  • Microbiological Analysis: At specified time intervals (e.g., day 0, 3, 6, 9), perform microbial analysis:

    • Aseptically transfer a meat sample into a sterile stomacher bag with 225 mL of 0.1% peptone water.

    • Homogenize the sample in a stomacher for 2 minutes.

    • Perform serial dilutions of the homogenate.

    • Plate the appropriate dilutions onto the selected agar media.

    • Incubate the plates at the appropriate temperature and time for the target microorganisms.

  • Data Analysis: Count the colonies on the plates and calculate the microbial load in log CFU/g of meat. Compare the reduction in microbial counts between the this compound-treated samples and the control samples at each time point.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of this compound in a meat product.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_storage Storage & Sampling cluster_analysis Analysis Prep_TMP Prepare this compound Solutions (various concentrations) Apply_TMP Apply this compound (Spray or Dip) Prep_TMP->Apply_TMP Prep_Meat Prepare Meat Samples (e.g., chicken, pork, beef) Inoculate Inoculate Meat Samples (if applicable) Prep_Meat->Inoculate Control Apply Sterile Water (Control) Prep_Meat->Control Prep_Bacteria Prepare Bacterial Inoculum (optional) Prep_Bacteria->Inoculate Inoculate->Apply_TMP Inoculate->Control Package Package Samples Apply_TMP->Package Control->Package Store Refrigerated Storage (e.g., 4°C) Package->Store Sample Sample at Intervals (Day 0, 3, 6, 9...) Store->Sample Homogenize Homogenize Meat Sample (Stomacher) Sample->Homogenize Dilute Serial Dilutions Homogenize->Dilute Plate Plate on Agar Media Dilute->Plate Incubate Incubate Plates Plate->Incubate Count Colony Counting (log CFU/g) Incubate->Count Data_Analysis Data Analysis and Comparison Count->Data_Analysis

References

Production of 2,3,5-Trimethylpyrazine via Microbial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of 2,3,5-trimethylpyrazine (TMP) through microbial fermentation. TMP is a significant heterocyclic nitrogen compound with wide applications in the food and pharmaceutical industries due to its distinct nutty and roasted aroma and various pharmacological activities.[1][2][3] Biological synthesis of TMP using microorganisms offers a promising and environmentally friendly alternative to traditional chemical synthesis methods.[4][5]

Overview of Microbial Trimethylpyrazine Production

The microbial production of TMP primarily involves the fermentation of specific bacterial strains, with species of the genus Bacillus being the most extensively studied and utilized. Strains such as Bacillus subtilis, Bacillus licheniformis, and Bacillus amyloliquefaciens have demonstrated the ability to naturally produce TMP.[4][6] The biosynthesis of TMP in these microorganisms is intricately linked to their central carbon and nitrogen metabolism. The key precursors for TMP synthesis are derived from glucose and L-threonine metabolism.[1][4] L-threonine-3-dehydrogenase (TDH) has been identified as a crucial enzyme in this pathway.[1][7]

Microbial Strains and Culture Media

A variety of Bacillus species have been successfully employed for TMP production. The selection of a high-yielding strain is a critical first step for an efficient fermentation process.

Table 1: Microbial Strains for this compound Production

Microbial StrainKey CharacteristicsReference
Bacillus licheniformis YC7 (Recombinant)Overexpression of the BlTDH gene significantly increases TMP yield.[7][8]
Bacillus amyloliquefaciens LC-6Isolated from Daqu, a traditional Chinese fermentation starter.[4][5][9]
Bacillus subtilis BS2Engineered by knocking out the 2,3-butanediol (B46004) dehydrogenase gene (bdhA) to enhance precursor availability.[10]
Bacillus subtilis XZ1124A high-producing strain selected from Chinese high-temperature Daqu.[1]
Recommended Culture Medium:

The composition of the fermentation medium plays a pivotal role in cell growth and TMP production. A typical fermentation medium is based on LB medium supplemented with precursors and other essential nutrients.

Table 2: Composition of Fermentation Medium

ComponentConcentrationPurposeReference
Peptone10 g/LNitrogen Source[8]
Yeast Extract5 g/LNitrogen Source, Vitamins, Growth Factors[8]
NaCl10 g/LOsmotic Balance[8]
D-Glucose10 g/LCarbon and Energy Source, Precursor[1][8]
L-Threonine5 g/LPrecursor[1][8]
Diammonium Hydrogen Phosphate3 g/LNitrogen and Phosphorus Source[8]

Fermentation Process Optimization

The yield of TMP can be significantly enhanced by optimizing various fermentation parameters. Key parameters include temperature, pH, substrate ratio, inducer concentration (for recombinant strains), and fermentation time.

Table 3: Optimized Fermentation Conditions for this compound Production

ParameterOptimized ValueMicrobial StrainReference
Temperature37 °CBacillus amyloliquefaciens[4][5][9]
pH7.0 (initial)Bacillus licheniformis[8]
Substrate Ratio (D-glucose:L-threonine)1:2Recombinant Bacillus licheniformis[7][8]
IPTG Concentration1.0 mMRecombinant Bacillus licheniformis[7][8]
Fermentation Time4 daysRecombinant Bacillus licheniformis[7][8]
Water Addition (Solid-state)39 mL (for 100 g wheat medium)Bacillus amyloliquefaciens[4][5][9]
Bottle Capacity (Solid-state)100 g / 250 mLBacillus amyloliquefaciens[4][5][9]

Table 4: Impact of Optimization on this compound Yield

StrainInitial YieldOptimized YieldFold IncreaseReference
Recombinant Bacillus licheniformis15.35 ± 1.51 mg/L44.52 ± 0.21 mg/L~2.9[7][8]
Bacillus amyloliquefaciens LC-60.071 ± 0.011 mg/g0.446 ± 0.052 mg/g~6.3[4][9]

Experimental Protocols

Protocol for Shake Flask Fermentation of Recombinant Bacillus licheniformis

This protocol is based on the optimization study for a recombinant B. licheniformis strain overexpressing the BlTDH gene.[7][8]

1. Strain Activation:

  • Inoculate a single colony of the recombinant B. licheniformis from a solid agar (B569324) plate into 5 mL of LB liquid medium containing the appropriate antibiotic for plasmid maintenance.

  • Incubate at 37 °C with shaking at 200 rpm for 12-16 hours.

2. Seed Culture Preparation:

  • Inoculate 1 mL of the activated culture into 100 mL of LB liquid medium in a 250 mL flask.

  • Incubate at 37 °C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

3. Fermentation:

  • Prepare the fermentation medium as detailed in Table 2.

  • Inoculate the fermentation medium with the seed culture to a final OD600 of approximately 0.1.

  • Add IPTG to a final concentration of 1.0 mM to induce gene expression.

  • Incubate at 37 °C with shaking at 200 rpm for 4 days.

4. Sample Collection and Analysis:

  • Withdraw samples at regular intervals to monitor cell growth (OD600) and TMP concentration.

  • Centrifuge the samples to separate the supernatant for TMP analysis.

Protocol for Solid-State Fermentation of Bacillus amyloliquefaciens

This protocol is adapted from the study on B. amyloliquefaciens LC-6 for solid-state fermentation.[4][5][9]

1. Inoculum Preparation:

  • Activate the B. amyloliquefaciens strain in LB broth as described in section 4.1.

2. Substrate Preparation:

  • Place 100 g of wheat medium in a 250 mL Erlenmeyer flask.

  • Add 39 mL of distilled water and mix thoroughly.

  • Autoclave the substrate at 121 °C for 20 minutes and cool to room temperature.

3. Inoculation and Fermentation:

  • Inoculate the sterilized wheat medium with 5% (v/w) of the seed culture.

  • Mix well to ensure even distribution of the inoculum.

  • Incubate the flask at 37 °C under static conditions for the desired fermentation period.

4. Extraction and Analysis of Volatile Compounds:

  • Accurately weigh 4.0 g of the fermented wheat medium into a 15 mL headspace vial.

  • Add an internal standard (e.g., 2-ethylbutyric acid) for quantification.[4]

  • Heat the vial in a water bath at 60 °C for 15 minutes.

  • Perform headspace solid-phase microextraction (HS-SPME) for 30 minutes to adsorb the volatile compounds.[4]

  • Analyze the extracted compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for this compound Quantification using GC-MS

This is a general protocol for the quantification of TMP in fermentation broth.

1. Sample Preparation:

  • Centrifuge the fermentation sample to obtain the supernatant.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Add a known concentration of an internal standard (e.g., a deuterated pyrazine (B50134) analog).[11]

2. GC-MS Conditions:

  • Injector: Splitless mode, 250 °C.

  • Column: A polar capillary column such as DB-WAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 3°C/minute.

    • Ramp to 240°C at 10°C/minute and hold for 5 minutes.[11]

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-300.[11]

  • Data Acquisition: Full scan for identification and selected ion monitoring (SIM) for quantification.

3. Data Analysis:

  • Identify TMP by comparing its mass spectrum and retention time with an authentic standard.

  • Quantify TMP by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of this compound in Bacillus subtilis and a general experimental workflow for optimizing its production.

TMP_Biosynthesis cluster_precursors Precursors Glucose D-Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetoin Acetoin (3-hydroxy-2-butanone) Pyruvate->Acetoin α-Acetolactate Synthase α-Acetolactate Decarboxylase invis1 Acetoin->invis1 L_Threonine L-Threonine Aminoacetone Aminoacetone L_Threonine->Aminoacetone L-Threonine Dehydrogenase (TDH) Aminoacetone->invis1 TMP 2,3,5-Trimethylpyrazine Ammonium Ammonium (NH₄⁺) invis2 Ammonium->invis2 invis1->TMP Condensation invis2->TMP

Caption: Biosynthetic pathway of 2,3,5-trimethylpyrazine in Bacillus subtilis.

Fermentation_Workflow Strain_Selection Strain Selection (e.g., Bacillus sp.) Media_Prep Medium Preparation (Carbon, Nitrogen, Precursors) Strain_Selection->Media_Prep Inoculum_Dev Inoculum Development (Seed Culture) Media_Prep->Inoculum_Dev Fermentation Fermentation (Shake Flask / Bioreactor) Inoculum_Dev->Fermentation Optimization Process Optimization (pH, Temp, Substrates) Fermentation->Optimization Extraction Downstream Processing (Extraction of TMP) Fermentation->Extraction Optimization->Fermentation Feedback Loop Analysis Analysis (GC-MS) Extraction->Analysis Purification Purification (If required) Extraction->Purification Analysis->Optimization Data for Optimization Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound production and optimization.

References

Application Note: Quantitative Analysis of Trimethylpyrazine in Food and Beverage Matrices using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2,3,5-trimethylpyrazine (TMP) in various food and beverage matrices. Trimethylpyrazine is a key aroma compound, contributing to the desirable nutty, roasted, and cocoa-like flavors in products such as coffee, cocoa, baked goods, and roasted nuts.[1] The accurate quantification of TMP is crucial for quality control, flavor profile analysis, and process optimization in the food and fragrance industries. This method employs a stable isotope dilution assay (SIDA) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of a deuterated internal standard, 2,3,5-trimethylpyrazine-d9 (B12421382) (TMP-d9), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

Pyrazines are a class of volatile heterocyclic nitrogen compounds that are significant contributors to the aroma of many cooked and roasted foods.[2] They are typically formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[2] 2,3,5-trimethylpyrazine (TMP) is a prominent pyrazine (B50134) with a characteristic roasted peanut or potato aroma.[3]

Stable Isotope Dilution Analysis (SIDA) is a premier analytical technique for the accurate quantification of analytes in complex matrices.[4] This method involves the addition of a known quantity of a stable isotope-labeled analog of the target analyte to the sample prior to processing. The isotopically labeled internal standard exhibits nearly identical chemical and physical properties to the native analyte, ensuring that it behaves similarly throughout the extraction, derivatization (if any), and chromatographic analysis.[5] Consequently, any analyte loss or variation in instrument response is effectively compensated for, leading to highly reliable quantitative data.

This application note provides detailed protocols for sample preparation using Headspace Solid-Phase Microextraction (HS-SPME), followed by quantitative analysis using GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

A known amount of 2,3,5-trimethylpyrazine-d9 (TMP-d9) is added as an internal standard (IS) to the sample. The sample is then subjected to HS-SPME, where volatile and semi-volatile compounds, including TMP and TMP-d9, are extracted from the headspace above the sample onto a coated fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions for both TMP and TMP-d9 and calculating the analyte concentration based on the response ratio of the analyte to the internal standard.

SIDA_Principle cluster_sample Sample Matrix cluster_IS Internal Standard Analyte This compound (TMP) Process Sample Preparation & GC-MS/MS Analysis Analyte->Process IS This compound-d9 (TMP-d9) IS->Process Ratio Measure Peak Area Ratio (TMP / TMP-d9) Process->Ratio Quant Quantification Ratio->Quant

Caption: Principle of the Stable Isotope Dilution Assay (SIDA).

Experimental

Materials and Reagents
  • 2,3,5-Trimethylpyrazine (≥99% purity)

  • 2,3,5-Trimethylpyrazine-d9 (TMP-d9, isotopic purity ≥98%)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Chloride (NaCl) solution

  • Deionized water

Instrumentation
  • Gas Chromatograph with a Tandem Quadrupole Mass Spectrometer (GC-MS/MS)

  • HS-SPME Autosampler

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatility range pyrazines.

Preparation of Standard Solutions
  • Primary Stock Solution (TMP): Accurately weigh approximately 10 mg of 2,3,5-trimethylpyrazine and dissolve it in 10 mL of methanol to obtain a concentration of ~1 mg/mL.

  • Internal Standard Stock Solution (TMP-d9): Accurately weigh approximately 1 mg of 2,3,5-trimethylpyrazine-d9 and dissolve it in 10 mL of methanol to obtain a concentration of ~100 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to cover the expected concentration range of TMP in the samples.

  • Internal Standard Spiking Solution: Dilute the TMP-d9 stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).

Sample Preparation Protocol (HS-SPME)
  • Sample Weighing: Accurately weigh 1-2 g of the homogenized solid sample (e.g., ground coffee, cocoa powder) or pipette 5 mL of the liquid sample (e.g., coffee brew, beer) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the internal standard spiking solution (1 µg/mL TMP-d9) to each vial.

  • Matrix Modification (Optional but Recommended): For solid samples, add 5 mL of saturated NaCl solution to aid the release of volatile compounds.[4]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Equilibration: Place the vial in the autosampler tray or a heating block and equilibrate at 60°C for 15-20 minutes with agitation.

  • Extraction: Expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the heated GC injection port for thermal desorption.

HS_SPME_Workflow Start Sample Homogenization Weigh Weigh Sample into Headspace Vial Start->Weigh Spike Spike with TMP-d9 Internal Standard Weigh->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate at 60°C (15-20 min) Seal->Equilibrate Extract Expose SPME Fiber to Headspace (30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Analysis GC-MS/MS Analysis Desorb->Analysis

Caption: HS-SPME Sample Preparation Workflow.

GC-MS/MS Parameters

The following are typical GC-MS/MS parameters that may require optimization for specific instrumentation and matrices.

GC Parameter Setting
Injection Port Temp. 250 °C
Injection Mode Splitless (for 2 minutes)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 240°C, hold 5 min
MS Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 250 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay. The optimal collision energies should be determined empirically for the specific instrument used. The following are proposed transitions based on the known fragmentation patterns of this compound.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
2,3,5-Trimethylpyrazine122.181.1(Optimize)Quantifier
(TMP)122.154.1(Optimize)Qualifier
2,3,5-Trimethylpyrazine-d9131.187.1(Optimize)Quantifier (IS)
(TMP-d9)131.157.1(Optimize)Qualifier (IS)

Method Validation Data

The method should be validated to demonstrate its suitability for the intended purpose. The following table summarizes typical performance characteristics for a stable isotope dilution assay for pyrazines in food matrices.

Validation Parameter Typical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 µg/kg
Limit of Quantification (LOQ) 0.2 - 30 µg/kg
Recovery 72.0% - 119.1%
Precision (RSD) Intra-day: < 12%, Inter-day: < 15%

Data Analysis

Quantification is performed by constructing a calibration curve from the analysis of the working standard solutions. The curve is generated by plotting the peak area ratio of the analyte (TMP) to the internal standard (TMP-d9) against the concentration ratio. The concentration of TMP in the samples is then calculated from this calibration curve.

Conclusion

The stable isotope dilution assay using 2,3,5-trimethylpyrazine-d9 as an internal standard coupled with HS-SPME-GC-MS/MS provides a highly accurate, sensitive, and robust method for the quantification of this compound in a variety of food and beverage matrices. This methodology effectively mitigates matrix effects, ensuring reliable data for quality control and research applications in the food and fragrance industries.

References

Application Notes and Protocols for Headspace Analysis of Volatile Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of volatile organic compounds crucial to the aroma and flavor profiles of numerous food products, pharmaceuticals, and other materials.[1][2] They are often formed during thermal processing through Maillard reactions and Strecker degradation. The accurate and sensitive analysis of these compounds is essential for quality control, flavor and fragrance development, and understanding chemical processes. Headspace analysis, particularly Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust, solvent-free, and sensitive method for the determination of volatile pyrazines.[3][4] This application note provides detailed protocols and quantitative data for the headspace analysis of volatile pyrazines.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of various pyrazines using headspace techniques, including Limits of Detection (LODs), Limits of Quantification (LOQs), and typical concentrations found in different sample matrices.

Table 1: Method Validation Parameters for Pyrazine (B50134) Analysis

Pyrazine CompoundMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Linearity (R²)Reference
2-MethylpyrazineRapeseed Oil2-606-18091.6-109.2≥ 0.99[5]
2,5-DimethylpyrazineMicrobial Samples-1 (ng/g)-Linear[6]
2,6-DimethylpyrazineSoy Sauce Baijiu--84.36-103.92≥ 0.99[7]
2,3,5-TrimethylpyrazineSoy Sauce Baijiu--84.36-103.92≥ 0.99[7]
2,3,5,6-TetramethylpyrazineSoy Sauce Baijiu--84.36-103.92≥ 0.99[7]
Various PyrazinesPerilla Seed Oil0.07–22.22---[8]
Three PyrazinesCocoa Wort<0.023 (µg/L)-95.4-102.7Linear (1-500 mg/L)[9]

Table 2: Concentration of Key Pyrazines in Food Samples

Pyrazine CompoundSampleConcentration Range (μg/L)Reference
2,3,5,6-TetramethylpyrazineSoy Sauce Aroma Baijiu475–1862[7]
2,6-DimethylpyrazineSoy Sauce Aroma Baijiu460–1590[7]
2,3,5-TrimethylpyrazineSoy Sauce Aroma Baijiu317–1755[7]
5-Ethyl-2,3-dimethylpyrazineSoy Sauce Aroma Baijiu0.8–12.5[7]
2-Isobutyl-3-methylpyrazineSoy Sauce Aroma Baijiu1.0–5.9[7]
2,3-Diethyl-5-methylpyrazineSoy Sauce Aroma Baijiu1.1–15.5[7]
2-MethylpyrazineMicrobial Samples6.0-34.0 (ng/g)[6]
2,5-DimethylpyrazineMicrobial Samples6.0-34.0 (ng/g)[6]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Pyrazines

This protocol details the general procedure for the extraction of volatile pyrazines from a sample matrix using HS-SPME.

Materials:

  • Headspace vials (10 or 20 mL) with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[10][11]

  • Heater-stirrer or water bath[8]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 g of solid or 2-5 mL of liquid) into a headspace vial. For solid samples, the addition of a small amount of deionized water may be beneficial.[8]

  • Internal Standard (Optional but Recommended): Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to the sample.

  • Vial Sealing: Immediately seal the vial tightly with the cap and septum.

  • Equilibration: Place the vial in a heater-stirrer or water bath and pre-incubate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) to allow the volatile pyrazines to equilibrate in the headspace.[8][12]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) at a controlled temperature (e.g., 50-60°C).[6][11][12]

  • Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption (e.g., at 250°C for 2-5 minutes).

Protocol 2: GC-MS Analysis of Volatile Pyrazines

This protocol outlines the typical GC-MS conditions for the separation and detection of pyrazines.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

GC Conditions:

  • Injector: Splitless mode, Temperature: 250°C[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes[6]

    • Ramp: Increase to 240°C at a rate of 10°C/min[6]

    • Final hold: Hold at 240°C for 5 minutes

  • Column: A polar capillary column, such as a DB-WAX or Supelcowax 10, is often suitable for pyrazine separation.[6][13]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV[6]

  • Ion Source Temperature: 200-230°C

  • Mass Range: m/z 40-300

  • Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification of target pyrazines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample Weighing istd Internal Standard Addition sample->istd vial Vial Sealing istd->vial equilibration Equilibration (e.g., 60°C, 20 min) vial->equilibration extraction Extraction (e.g., 50°C, 50 min) equilibration->extraction desorption Thermal Desorption extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis of pyrazines.

logical_relationship cluster_input Input Factors cluster_method Analytical Method cluster_output Output Data sample_matrix Sample Matrix hs_spme Headspace SPME Parameters (Fiber, Time, Temp) sample_matrix->hs_spme influences pyrazine_properties Pyrazine Properties (Volatility, Polarity) pyrazine_properties->hs_spme influences sensitivity Sensitivity (LOD, LOQ) hs_spme->sensitivity determines accuracy Accuracy & Precision (Recovery, RSD) hs_spme->accuracy determines gc_ms GC-MS Conditions (Column, Temp Program) gc_ms->accuracy determines quant_results Quantitative Results sensitivity->quant_results enables accuracy->quant_results validates

References

Application Notes and Protocols for the Extraction of Pyrazines from Solid Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor profiles of many food products, particularly those that undergo thermal processing such as roasting, baking, or frying.[1][2] They are key components of the desirable nutty, roasted, and toasted aromas in coffee, cocoa, peanuts, and baked goods.[3][4] The formation of pyrazines is primarily attributed to the Maillard reaction and Strecker degradation during heating.[3] Accurate and efficient extraction of pyrazines from complex solid matrices is crucial for quality control, flavor and aroma profiling, and in the development of new food products and pharmaceuticals.

This document provides detailed application notes and experimental protocols for several common methods used to extract pyrazines from solid matrices.

Extraction Methodologies: A Comparative Overview

The selection of an appropriate extraction method is critical and depends on factors such as the volatility of the target pyrazines, the nature of the solid matrix, required sensitivity, and available instrumentation.[3][5] This section details the principles and protocols for the most widely used techniques.

Headspace Solid-Phase Microextraction (HS-SPME)

Principle: HS-SPME is a solvent-free technique that relies on the partitioning of volatile and semi-volatile analytes, like pyrazines, from the solid matrix into the headspace of a sealed vial.[6] An SPME fiber coated with a specific stationary phase is exposed to the headspace, where it adsorbs the analytes.[6] The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[7]

Advantages:

  • Solvent-free, environmentally friendly.[1]

  • High sensitivity and efficiency for volatile compounds.[6]

  • Combines extraction and concentration into a single step.

Limitations:

  • Fiber lifetime can be limited.

  • Matrix effects can influence partitioning and require careful optimization.[8]

Experimental Protocol: HS-SPME for Pyrazines in Roasted Coffee

Materials:

  • Ground roasted coffee[6]

  • 20 mL headspace vials with PTFE/silicone septa[6]

  • SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of pyrazines.[6]

  • Heating and agitation system (e.g., heating block with a magnetic stirrer or an autosampler)[6]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)[3]

Procedure:

  • Sample Preparation: Weigh 2-5 g of homogenized ground coffee into a 20 mL headspace vial.[6] If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated pyrazine (B50134) derivative).[6]

  • Incubation/Equilibration: Seal the vial and place it in the heating system. Incubate at 80°C for 15-20 minutes with agitation to facilitate the release of volatile pyrazines into the headspace.[6]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 20-50 minutes at the same controlled temperature to allow the analytes to adsorb onto the fiber coating.[9]

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot injection port of the GC (e.g., 250°C).[6] Desorb the analytes from the fiber for 2-5 minutes in splitless mode for analysis by GC-MS.[10]

Liquid-Liquid Extraction (LLE)

Principle: LLE involves the partitioning of pyrazines between the solid sample, typically homogenized and suspended in an aqueous phase, and an immiscible organic solvent.[3] After thorough mixing, the organic phase containing the extracted pyrazines is separated for analysis.[3]

Advantages:

  • High extraction efficiency and capacity.[11]

  • Applicable to a wide range of pyrazines and matrices.[11]

Limitations:

  • Requires significant volumes of potentially hazardous organic solvents.[6]

  • Can be labor-intensive and time-consuming.[6]

  • Prone to emulsion formation, which can complicate the separation of phases.[6]

Experimental Protocol: LLE for Pyrazines in Cooked Meat

Materials:

  • Cooked meat sample[6]

  • Homogenizer

  • Centrifuge tubes (50 mL)[6]

  • Organic solvent (e.g., Dichloromethane)[6]

  • Saturated sodium chloride (NaCl) solution[3]

  • Anhydrous sodium sulfate[3]

  • Rotary evaporator or nitrogen evaporator[3]

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize a known amount of the cooked meat sample to a uniform consistency.[6] Transfer the homogenized sample to a 50 mL centrifuge tube.[6]

  • Extraction: Add a specific volume of dichloromethane (B109758) to the centrifuge tube, along with an internal standard for quantification.[6] Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which promotes the partitioning of pyrazines into the organic solvent.[3]

  • Vigorously shake or vortex the mixture for 5-10 minutes.[6]

  • Centrifuge the mixture to achieve a clear separation between the aqueous/solid layer and the organic solvent layer.[6]

  • Carefully collect the organic layer (the bottom layer for dichloromethane) using a pipette and transfer it to a clean flask.[6]

  • Repeat the extraction process on the remaining sample residue at least two more times with fresh solvent to maximize recovery.[6] Combine all the organic extracts.[6]

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate.[3] Filter the dried extract to remove the sodium sulfate.[3]

  • Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen or using a rotary evaporator.[6]

  • Analysis: Inject 1 µL of the concentrated extract into the GC-MS system for analysis.[6]

Ultrasound-Assisted Extraction (UAE)

Principle: UAE utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent.[3] The collapse of these bubbles near the solid matrix generates localized high pressure and temperature, disrupting cell walls and enhancing solvent penetration, thereby accelerating the extraction process.[3][12]

Advantages:

  • Increased extraction efficiency and higher yields in a shorter time compared to conventional methods.[12][13]

  • Reduced solvent consumption and energy usage.[12]

Limitations:

  • Excessive ultrasound power or prolonged extraction can lead to the degradation of thermally sensitive pyrazines.[12]

  • Optimization of parameters such as frequency, power, temperature, and time is crucial.[14]

Experimental Protocol: UAE for Pyrazines from a Solid Food Matrix

Materials:

  • Ground solid food sample (e.g., roasted nuts, cocoa powder)

  • Extraction solvent (e.g., ethanol (B145695), water, or a mixture)[3]

  • Ultrasonic bath or probe sonicator[3]

  • Beaker or flask[3]

  • Filtration system (e.g., filter paper or syringe filter)[3]

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the ground solid sample into a beaker or flask.[3]

  • Extraction: Add a specific volume of the extraction solvent to the sample.[3] Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Sonicate the mixture for a predetermined time (e.g., 15-45 minutes). Maintain the temperature of the extraction vessel using a cooling bath if necessary to prevent the degradation of volatile compounds.[3][15]

  • Separation: After sonication, filter the extract to remove solid particles.[3]

  • Analysis: The resulting extract can be directly injected into the GC-MS for analysis or be further concentrated if necessary.[3]

Supercritical Fluid Extraction (SFE)

Principle: SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[16][17] Above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse into the solid matrix like a gas and dissolve pyrazines like a liquid.[18] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned for selective extraction.[16]

Advantages:

  • Environmentally friendly ("green") extraction method.[16]

  • High selectivity and efficiency.[14]

  • The solvent is easily removed by depressurization, leaving no residue.[19]

Limitations:

  • High initial equipment cost.[20]

  • Pure CO2 is non-polar, so a polar co-solvent (modifier) like ethanol may be needed to efficiently extract more polar pyrazines.[18]

Experimental Protocol: SFE for Pyrazines from a Solid Food Matrix

Materials:

  • Ground and dried solid food sample

  • Supercritical Fluid Extractor

  • High-purity CO2

  • Co-solvent (e.g., ethanol), if required

  • Collection vial

  • GC-MS system

Procedure:

  • Sample Preparation: Grind the solid sample to a uniform particle size. The sample may need to be dried to improve extraction efficiency.

  • Loading the Extractor: Pack the ground sample into the extraction vessel of the SFE system.

  • Extraction:

    • Pressurize the system with CO2 to the desired pressure (e.g., 100-400 bar).[14]

    • Heat the extraction vessel to the desired temperature (e.g., 40-60°C).[14]

    • If a co-solvent is used, it is pumped into the CO2 stream at a specific percentage.

    • Allow the supercritical fluid to flow through the sample for a set period to extract the pyrazines.

  • Collection: The extract-laden supercritical fluid is depressurized, causing the CO2 to return to a gaseous state and the pyrazines to precipitate into a collection vial.

  • Analysis: The collected extract is dissolved in a suitable solvent and analyzed by GC-MS.

Microwave-Assisted Extraction (MAE)

Principle: MAE uses microwave energy to heat the solvent and the sample matrix.[5] The rapid and efficient heating accelerates the partitioning of analytes from the matrix into the solvent, reducing extraction time and solvent consumption.[5]

Advantages:

  • Extremely fast extraction times (often in minutes).[8]

  • Reduced solvent usage compared to conventional methods.[5]

  • Improved extraction yields for some compounds.[21]

Limitations:

  • Potential for localized overheating, which could degrade thermally labile pyrazines.[8]

  • The choice of solvent is critical, as it must be able to absorb microwave energy.

Experimental Protocol: MAE for Pyrazines from a Solid Food Matrix

Materials:

  • Ground solid food sample

  • Microwave-transparent extraction vessel

  • Extraction solvent (e.g., ethanol-water mixture)

  • Microwave extraction system

  • Filtration system

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the ground solid sample into the microwave extraction vessel.

  • Extraction: Add a specific volume of the extraction solvent to the vessel. Seal the vessel and place it in the microwave extraction system.

  • Apply microwave energy at a set power (e.g., 500-800 W) for a short duration (e.g., 2-15 minutes).[8][22] The temperature and pressure inside the vessel are typically monitored and controlled.

  • Cooling and Separation: After the extraction is complete, the vessel is cooled to a safe temperature. The extract is then filtered to remove the solid residue.

  • Analysis: The filtrate can be directly analyzed by GC-MS or may require a concentration step.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance characteristics of the described extraction techniques for pyrazine analysis as reported in various studies. Direct comparison can be challenging as matrices, target analytes, and instrumentation vary between studies.

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)Microwave-Assisted Extraction (MAE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace.[3]Partitioning of pyrazines between the food matrix and an immiscible organic solvent.[3]Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[3]Extraction using a fluid above its critical temperature and pressure.[17]Use of microwave energy to heat the solvent and accelerate extraction.[5]
Limit of Detection (LOD) 2–60 ng/g (in rapeseed oil)[9]Dependent on concentration steps; can be higher than HS-SPME without concentration.[3]Data for pyrazines is limited; generally provides high extraction yields.[3]Data for pyrazines is limited; can achieve low detection limits.Data for pyrazines is limited.
Limit of Quantitation (LOQ) 6–180 ng/g (in rapeseed oil)[9]Dependent on concentration steps.[3]Data for pyrazines is limited.[3]Data for pyrazines is limited.Data for pyrazines is limited.
Recovery (%) 91.6–109.2% (in rapeseed oil)[9]Generally good, but can be affected by emulsion formation.Generally high.Can be very high and selective.Generally high.
Relative Standard Deviation (RSD) < 16% (intra- and inter-day)[9]Generally higher than HS-SPME due to multiple manual steps.[3]Dependent on the optimization of parameters.Good reproducibility.Good reproducibility.

Visualizations

general_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SolidMatrix Solid Matrix (e.g., Coffee, Cocoa) Homogenization Grinding/ Homogenization SolidMatrix->Homogenization Extraction Extraction Method (HS-SPME, LLE, UAE, SFE, MAE) Homogenization->Extraction Concentration Concentration/ Cleanup (optional) Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for pyrazine extraction and analysis.

extraction_methods cluster_methods Extraction Techniques Pyrazines Pyrazines in Solid Matrix HS_SPME HS-SPME Pyrazines->HS_SPME LLE LLE Pyrazines->LLE UAE UAE Pyrazines->UAE SFE SFE Pyrazines->SFE MAE MAE Pyrazines->MAE GC_MS GC-MS Analysis HS_SPME->GC_MS Thermal Desorption LLE->GC_MS Solvent Injection UAE->GC_MS Solvent Injection SFE->GC_MS Solvent Dissolution MAE->GC_MS Solvent Injection

Caption: Logical relationships of pyrazine extraction methods.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Trimethylpyrazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), also known as tetramethylpyrazine or ligustrazine, is a biologically active alkaloid compound originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong). Emerging scientific evidence has highlighted its therapeutic potential across a spectrum of diseases, attributable to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular protective effects. This document provides detailed application notes and standardized protocols for a range of cell-based assays to investigate and quantify the biological activities of TMP in a preclinical research setting.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from various studies on the effects of this compound in different cell-based assay systems.

Table 1: Neuroprotective Effects of this compound

Cell LineAssayInducing AgentTMP Concentration(s)Key Quantitative FindingsSignaling Pathway ImplicatedReference(s)
Schwann CellsCell ViabilityOxygen-Glucose Deprivation (OGD)50, 100, 200 µg/mLIncreased cell viability significantly at all concentrations compared to OGD alone.Regulation of Bcl-2 and Bax expression, suppression of caspase-3 activation.
PC12 CellsApoptosis AssayHydrogen Peroxide (H₂O₂)Not specifiedAttenuated H₂O₂-induced apoptosis.Not specified
Y-79 CellsCytotoxicity AssayAll-trans-retinal (atRAL)Not specifiedSignificantly attenuated atRAL-induced cytotoxicity in a dose-dependent manner.Upregulation of Interphotoreceptor Retinoid-Binding Protein (IRBP) expression.
Rat Retinal CellsCell Survival AssayHydrogen Peroxide (H₂O₂)50 µMSignificantly preserved neuronal morphology and survival.Inhibition of lipid peroxidation and mitochondrial ROS production.
Primary Neurons, HT22 CellsLDH AssayHypoxiaNot specifiedSignificantly decreased LDH content in culture supernatants.Inhibition of TREK-1 ion channel.

Table 2: Anti-Inflammatory Effects of this compound

Cell LineAssayInducing AgentTMP Concentration(s)Key Quantitative FindingsSignaling Pathway ImplicatedReference(s)
AR42J CellsELISA (IL-1β, IL-18)CeruleinNot specifiedSignificantly reduced the levels of IL-1β and IL-18.Inhibition of NLRP3 inflammasome via the NRF2 pathway.
Spleen Mononuclear Cells (SMC)Apoptosis AssayOxazolone0.5, 1.0, 2.0 g/LSignificantly increased apoptotic rate at the high dose.Suppression of NF-κB, AP-1, and NF-AT.
Lamina Propria Mononuclear Cells (LPMC)Apoptosis AssayOxazolone0.5, 1.0, 2.0 g/LIncreased apoptotic rate at the middle dose.Suppression of NF-κB, AP-1, and NF-AT.
Mouse Model (in vivo)ELISA (TNF-α, IL-6, IL-1β)Lipopolysaccharide (LPS)40, 80, 120 mg/kgSignificantly decreased the expression and secretion of proinflammatory cytokines.Inhibition of the Rac1/LIMK1 signaling pathway.

Table 3: Cardiovascular Effects of this compound

Cell LineAssayInducing AgentTMP Concentration(s)Key Quantitative FindingsSignaling Pathway ImplicatedReference(s)
Rat Vascular Smooth Muscle Cells (VSMCs)Cell Proliferation AssayPlatelet-Derived Growth Factor (PDGF)Not specifiedSignificantly inhibited PDGF-induced proliferation in a dose-dependent manner.Decrease in AP-1 and PCNA expression.
Human Coronary Artery Endothelial Cells (HCAECs)Whole-cell Patch ClampNot specified3, 30 µMSignificantly decreased current densities at +60 mV to 73.0 ± 10.6 % and 78.7 ± 5.8 %, respectively.Inhibition of SKCa and/or IKCa channels.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Neuroprotective Activity

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Cell Viability and Cytotoxicity cluster_2 Apoptosis and Mechanistic Analysis A Seed neuronal cells (e.g., HT22, PC12) in 96-well plates B Induce cellular stress (e.g., H2O2, Oxygen-Glucose Deprivation) A->B C Treat cells with varying concentrations of this compound B->C D Perform MTT or MTS assay C->D E Perform LDH release assay C->E G Annexin V/PI staining for apoptosis analysis by flow cytometry C->G H Western blot for apoptosis-related proteins (Bax, Bcl-2, Caspase-3) C->H I Measure mitochondrial ROS production C->I F Quantify cell viability and cytotoxicity D->F E->F J Determine the protective effect of this compound F->J G->J H->J I->J

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Signaling Pathway for Anti-Inflammatory Activity of this compound

Animal Models for Studying Trimethylpyrazine Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various animal models used to investigate the therapeutic effects of Trimethylpyrazine (TMP), a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum wallichii Franchat (Chuanxiong). TMP has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anti-fibrotic, and vasodilatory effects. This document details experimental protocols and summarizes key quantitative data from studies on cerebral ischemia, hepatic fibrosis, and pulmonary hypertension, offering a valuable resource for researchers in drug discovery and development.

Cerebral Ischemia Models

Animal models of cerebral ischemia are crucial for studying the neuroprotective effects of TMP. The most common model is the middle cerebral artery occlusion (MCAO) model in rats, which mimics ischemic stroke in humans.

Data Presentation: this compound in Cerebral Ischemia Animal Models
Animal ModelSpecies/StrainTMP Dosage & AdministrationTherapeutic Time WindowKey FindingsReferences
Transient MCAO (t-MCAO)Sprague-Dawley RatNot specified8 hoursA derivative of TMP, TBN, showed significant activity.[1]
Permanent MCAO (p-MCAO)Sprague-Dawley RatNot specifiedNot applicableTBN, a TMP derivative, demonstrated significant activity.[1]
MCAORatNot specified (Intraperitoneal)Pre-treatment (60 min before occlusion)Reduced infarction volume, preserved neurons, decreased brain edema, suppressed inflammatory cell activation.[2][3][2][3]
MCAORatNot specifiedNot specifiedReduced infarct volume and blood-brain barrier permeability, attenuated loss of tight junction proteins.[4]
MCAOMouseNot specifiedNot specifiedImproved neurological scores, decreased infarct size, lowered endothelin-1 (B181129) (ET-1) levels, and upregulated phosphorylated AKT (p-AKT).[5]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia via MCAO in rats to evaluate the neuroprotective effects of TMP.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (TMP) or its derivatives (e.g., TBN)

  • Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Heating pad

  • Rectal probe for temperature monitoring

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad and rectal probe.

  • Surgical Incision: Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Carefully dissect and isolate the arteries. Ligate the distal end of the ECA and the proximal end of the CCA.

  • Occlusion: Introduce a 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Reperfusion (for transient MCAO): For transient MCAO models, withdraw the suture after a defined period (e.g., 2 hours) to allow reperfusion. For permanent MCAO, the suture is left in place.

  • Wound Closure: Close the incision with sutures.

  • TMP Administration: Administer TMP intraperitoneally at the desired dose and time point (e.g., 60 minutes before occlusion).[3]

  • Post-operative Care: Allow the animal to recover from anesthesia in a warm cage. Monitor for neurological deficits.

  • Outcome Assessment: Evaluate neurological function using scoring systems, and measure infarct volume and brain edema at the end of the experiment.[2][3]

Signaling Pathway: TMP Neuroprotection in Cerebral Ischemia

G cluster_0 Ischemic Stroke (MCAO) cluster_1 Cellular Effects cluster_2 TMP Intervention cluster_3 Molecular Mechanisms Ischemia/Reperfusion Ischemia/Reperfusion Inflammation Inflammation Ischemia/Reperfusion->Inflammation Apoptosis Apoptosis Ischemia/Reperfusion->Apoptosis Oxidative Stress Oxidative Stress Ischemia/Reperfusion->Oxidative Stress BBB Disruption BBB Disruption Ischemia/Reperfusion->BBB Disruption TMP TMP ↓ Pro-inflammatory Mediators ↓ Pro-inflammatory Mediators TMP->↓ Pro-inflammatory Mediators inhibits ↓ Caspase Activation ↓ Caspase Activation TMP->↓ Caspase Activation inhibits ↑ Bcl-xL ↑ Bcl-xL TMP->↑ Bcl-xL promotes ↓ Free Radicals ↓ Free Radicals TMP->↓ Free Radicals scavenges ↑ Tight Junction Proteins ↑ Tight Junction Proteins TMP->↑ Tight Junction Proteins promotes ↓ ET-1 ↓ ET-1 TMP->↓ ET-1 inhibits ↓ Pro-inflammatory Mediators->Inflammation reduces ↓ Caspase Activation->Apoptosis reduces ↑ Bcl-xL->Apoptosis reduces ↓ Free Radicals->Oxidative Stress reduces ↑ Tight Junction Proteins->BBB Disruption reduces ↑ p-AKT ↑ p-AKT ↓ ET-1->↑ p-AKT ↑ p-AKT->BBB Disruption reduces

Caption: TMP's neuroprotective mechanisms in ischemic stroke.

Hepatic Fibrosis Models

Carbon tetrachloride (CCl4)-induced liver fibrosis in rats is a widely used model to study the anti-fibrotic effects of TMP. This model mimics the chronic liver injury that leads to fibrosis in humans.

Data Presentation: this compound in Hepatic Fibrosis Animal Models
Animal ModelSpecies/StrainInducing AgentTMP Dosage & AdministrationKey FindingsReferences
Hepatic FibrosisRatCCl4Not specifiedRescued pathological injury and hepatic fibrosis, alleviated immune system imbalances, and reduced extracellular matrix accumulation.[6][7]
Chronic Liver InjuryMouseCCl4 (1.6 mg/kg, i.g.)40, 80, 160 mg/kg/day, i.g.Ameliorated CCl4-induced oxidative stress, hepatic inflammation, and liver fibrosis.[8]
Acute Liver InjuryMouseCCl4 (0.8 mg/kg, i.p.)80 mg/kg, every 24hAmeliorated CCl4-induced oxidative stress, hepatic inflammation, and liver fibrosis.[8]
Experimental Protocol: CCl4-Induced Hepatic Fibrosis in Rats

This protocol details the induction of hepatic fibrosis in rats using CCl4 to assess the therapeutic potential of TMP.

Materials:

  • Male Sprague-Dawley rats (180-220g)

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • This compound (TMP)

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Model Induction: Prepare a 50% (v/v) solution of CCl4 in olive oil. Administer the CCl4 solution intraperitoneally or by gavage at a dose of 1-2 mL/kg body weight, twice a week for 8-12 weeks to induce chronic liver fibrosis.[9]

  • TMP Treatment: Dissolve TMP in saline. Administer TMP orally or intraperitoneally at the desired dosage. Treatment can be initiated either concurrently with CCl4 administration or after the establishment of fibrosis.

  • Monitoring: Monitor the animals' body weight and general health throughout the experiment.

  • Sample Collection: At the end of the study, euthanize the animals and collect blood and liver tissue samples.

  • Outcome Assessment: Analyze serum for liver function markers (ALT, AST). Process liver tissue for histological analysis (H&E, Masson's trichrome staining) to assess the degree of fibrosis, and perform molecular analyses (Western blotting, RT-qPCR) to investigate signaling pathways.[6][7]

Signaling Pathway: TMP in Hepatic Fibrosis

G cluster_0 Liver Injury (CCl4) cluster_1 Cellular Response cluster_2 TMP Intervention cluster_3 Signaling Pathway CCl4 CCl4 Inflammation Inflammation CCl4->Inflammation HSC Activation HSC Activation CCl4->HSC Activation Hepatic Stellate Cell (HSC) Activation Hepatic Stellate Cell (HSC) Activation Inflammation->HSC Activation Extracellular Matrix (ECM) Deposition Extracellular Matrix (ECM) Deposition TMP TMP AKT AKT TMP->AKT inhibits Autophagy Autophagy TMP->Autophagy promotes Hedgehog Signaling Hedgehog Signaling TMP->Hedgehog Signaling inhibits mTOR mTOR AKT->mTOR activates mTOR->Autophagy inhibits Autophagy->Inflammation ameliorates Hedgehog Signaling->HSC Activation promotes ECM Deposition ECM Deposition HSC Activation->ECM Deposition

Caption: TMP's anti-fibrotic effect via AKT-mTOR and Hedgehog pathways.

Pulmonary Hypertension Models

Monocrotaline (MCT)-induced pulmonary hypertension (PH) in rats is a well-established model to explore the therapeutic effects of TMP on vascular remodeling and pressure reduction in the pulmonary arteries.

Data Presentation: this compound in Pulmonary Hypertension Animal Models
Animal ModelSpecies/StrainInducing AgentTMP Dosage & AdministrationKey FindingsReferences
Pulmonary HypertensionSprague-Dawley RatMonocrotaline (MCT)5 mg/kg per dayAlleviated pulmonary arterial pressure elevation, leukocyte infiltration, and structural remodeling. Increased PKG-1 expression and suppressed iNOS expression.[10][11]
Established PHSprague-Dawley RatMCT, Chronic Hypoxia, Sugen 5416/hypoxia100 mg/kg/dayAmeliorated established PH in all three models.[12][13]
Developing PHSprague-Dawley RatNot specified100 mg/kg/dayPrevented the development of experimental PH.[12][13]
Experimental Protocol: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This protocol outlines the procedure for inducing PH in rats with a single injection of MCT to test the efficacy of TMP.

Materials:

  • Male Sprague-Dawley rats (weighing ~250g)

  • Monocrotaline (MCT)

  • Saline

  • This compound (TMP)

  • Equipment for hemodynamic measurement (e.g., right heart catheterization)

  • Echocardiography equipment

Procedure:

  • Model Induction: Induce PH by a single subcutaneous injection of MCT (50 mg/kg).[10] Control animals receive an equal volume of saline.

  • Group Allocation: After a period of PH development (e.g., 4 weeks), randomize the rats into a control group (MCT only) and a TMP-treated group.[10]

  • TMP Treatment: Administer TMP daily at the desired dose (e.g., 5 mg/kg) for a specified duration (e.g., 4 weeks).[10]

  • Hemodynamic and Echocardiographic Assessment: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization. Assess right ventricular hypertrophy (RVH) by measuring the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).

  • Histological Analysis: Euthanize the animals and collect lung and heart tissues. Perform histological staining (e.g., H&E, Verhoeff-Van Gieson) to examine pulmonary arterial remodeling and leukocyte infiltration.[10]

  • Molecular Analysis: Use techniques like Western blotting and immunohistochemistry to measure the expression of relevant proteins such as iNOS and PKG-1 in lung tissue.[10][11]

Experimental Workflow: MCT-Induced PH Study

G Start Start Acclimatize Rats Acclimatize Rats Start->Acclimatize Rats Induce PH (MCT Injection) Induce PH (MCT Injection) Acclimatize Rats->Induce PH (MCT Injection) Develop PH (4 weeks) Develop PH (4 weeks) Induce PH (MCT Injection)->Develop PH (4 weeks) Randomize into Groups Randomize into Groups Develop PH (4 weeks)->Randomize into Groups Control Group (MCT + Saline) Control Group (MCT + Saline) Randomize into Groups->Control Group (MCT + Saline) Control TMP Group (MCT + TMP) TMP Group (MCT + TMP) Randomize into Groups->TMP Group (MCT + TMP) Treatment Treatment Period (4 weeks) Treatment Period (4 weeks) Control Group (MCT + Saline)->Treatment Period (4 weeks) TMP Group (MCT + TMP)->Treatment Period (4 weeks) Endpoint Assessments Endpoint Assessments Treatment Period (4 weeks)->Endpoint Assessments Hemodynamics & Echocardiography Hemodynamics & Echocardiography Endpoint Assessments->Hemodynamics & Echocardiography Histology (Lung, Heart) Histology (Lung, Heart) Endpoint Assessments->Histology (Lung, Heart) Molecular Analysis (Western Blot) Molecular Analysis (Western Blot) Endpoint Assessments->Molecular Analysis (Western Blot) Data Analysis Data Analysis Hemodynamics & Echocardiography->Data Analysis Histology (Lung, Heart)->Data Analysis Molecular Analysis (Western Blot)->Data Analysis End End Data Analysis->End

Caption: Workflow for studying TMP in MCT-induced pulmonary hypertension.

References

Application of Trimethylpyrazine in Fragrance Formulations: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), specifically the 2,3,5-trimethyl isomer (CAS No. 14667-55-1), is a potent aroma chemical widely utilized in the flavor and fragrance industry.[1][2] Naturally occurring in cooked or roasted foods such as baked potatoes, coffee, and cocoa, it imparts a characteristic nutty, roasted, and earthy aroma.[3][4][5] In fragrance formulations, this compound is a key component for creating gourmand, oriental, and woody scent profiles, adding depth, warmth, and complexity.[4][6][7] Its high odor impact means that it is typically used in trace amounts to achieve the desired effect.[3][8]

This document provides detailed application notes and protocols for the use of this compound in fragrance formulations, intended for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.

PropertyValueReference
Chemical Name 2,3,5-Trimethylpyrazine[3][9]
CAS Number 14667-55-1[3][9]
Molecular Formula C₇H₁₀N₂[3][9]
Molecular Weight 122.17 g/mol [3][9]
Appearance Liquid at room temperature[1]
Odor Profile Nutty, roasted, cocoa, coffee, earthy, baked potato[3][4][5]
Odor Threshold in Water 400 ppb[4]
Boiling Point 171-172 °C[1]
Flash Point 54.44 °C (130 °F) TCC[3]
Solubility Soluble in ethanol (B145695) and dipropylene glycol[3]
Purity (typical) ≥99.0% for fragrance applications[1]

Application in Fragrance Formulations

This compound is a versatile ingredient in perfumery, primarily used to create rich and complex gourmand notes.[4][5] Its powerful and diffusive character requires careful handling and dilution to be effective.[3][4]

Olfactory Contribution:
  • Gourmand Notes: It is essential for creating realistic cocoa, coffee, roasted nut (hazelnut, peanut), and baked bread accords.[3][4]

  • Supporting Notes: It can be used to add warmth and complexity to woody, oriental, and tobacco fragrances.

  • Modification of other notes: In trace amounts, it can modify and enhance floral and fruity notes, adding a subtle roasted nuance.

Recommended Usage Levels:

The concentration of this compound in a fragrance formulation is critical to achieving the desired olfactory effect.

ApplicationRecommended ConcentrationReference
Fragrance Concentrate Up to 0.1000%[3]
Finished Consumer Product (e.g., perfumes, lotions) 0.01 - 5 ppm[3][4]

Note: It is highly recommended to start with very low concentrations (e.g., 0.01% solution or less) for initial evaluations due to its high odor strength.[3]

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in fragrance formulations.

Protocol for Preparation of this compound Stock Solution

Objective: To prepare a diluted stock solution of this compound for accurate dosing in fragrance formulations.

Materials:

  • 2,3,5-Trimethylpyrazine (≥99.0% purity)

  • Ethanol (perfumer's grade) or Dipropylene Glycol (DPG)

  • Glass vials with airtight caps

  • Calibrated micropipettes or analytical balance

Procedure:

  • Prepare a 1% stock solution by accurately weighing 1 part of this compound and adding it to 99 parts of the chosen solvent (ethanol or DPG) in a clean glass vial.

  • Secure the cap and vortex or shake the vial until the this compound is completely dissolved.

  • For more precise work, create further serial dilutions (e.g., 0.1%, 0.01%) from the 1% stock solution.

  • Label all solutions clearly with the concentration and date of preparation.

  • Store stock solutions in a cool, dark place to minimize degradation.

G cluster_preparation Stock Solution Preparation cluster_dilution Serial Dilution TMP This compound (Pure) Weigh Weighing TMP->Weigh Solvent Ethanol or DPG Solvent->Weigh Dissolve Dissolving & Mixing Weigh->Dissolve Stock_1 1% Stock Solution Dissolve->Stock_1 Stock_01 0.1% Solution Stock_1->Stock_01 1:10 Dilution Stock_001 0.01% Solution Stock_01->Stock_001 1:10 Dilution

Workflow for this compound Stock Solution Preparation.
Protocol for Incorporation into a Fragrance Accord

Objective: To evaluate the olfactory effect of this compound in a simple fragrance accord.

Materials:

  • This compound stock solution (e.g., 0.1% in ethanol)

  • Other fragrance raw materials (e.g., vanillin (B372448), ethyl maltol (B134687) for a gourmand accord)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Calibrated pipettes

  • Smelling strips

Procedure:

  • Create a base accord. For a simple gourmand accord, prepare a blend of vanillin (1%) and ethyl maltol (1%) in ethanol.

  • Prepare a series of test blends by adding incremental amounts of the this compound stock solution to the base accord. For example:

    • Blend A: 10g Base Accord + 0.1g of 0.1% TMP solution (final TMP concentration ~0.001%)

    • Blend B: 10g Base Accord + 0.5g of 0.1% TMP solution (final TMP concentration ~0.005%)

    • Blend C: 10g Base Accord + 1.0g of 0.1% TMP solution (final TMP concentration ~0.01%)

  • Prepare a control sample of the base accord without this compound.

  • Label all blends clearly.

  • Allow the blends to mature for at least 24 hours before evaluation.

  • Dip smelling strips into each blend and the control. Evaluate the odor profile at different time intervals (top, middle, and base notes).

Protocol for Sensory Evaluation

Objective: To systematically evaluate the olfactory characteristics of fragrances containing this compound.

Methodology:

  • Panel: A panel of trained sensory analysts or perfumers.

  • Environment: A well-ventilated, odor-free room.

  • Procedure:

    • Present the coded samples (from Protocol 4.2) to the panel on smelling strips.

    • Panelists should evaluate the samples in a randomized order to avoid bias.

    • Panelists will rate the intensity of different odor descriptors (e.g., nutty, roasted, cocoa, sweet, overall appeal) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

    • Descriptive analysis can also be employed, where panelists provide detailed descriptions of the perceived aroma.[10]

    • Data from the panel is collected and statistically analyzed to determine the impact of different this compound concentrations.

G Start Fragrance Samples (with varying TMP concentrations) Panel Trained Sensory Panel Start->Panel Evaluation Blind Evaluation on Smelling Strips Panel->Evaluation Rating Rate Odor Descriptors (e.g., nutty, roasted, appeal) Evaluation->Rating Data Data Collection Rating->Data Analysis Statistical Analysis Data->Analysis Conclusion Determine Optimal TMP Concentration Analysis->Conclusion

Sensory Evaluation Workflow.
Protocol for Stability Testing

Objective: To assess the stability of a fragrance formulation containing this compound under various conditions.[11]

Methodology:

  • Accelerated Stability Testing:

    • Prepare samples of the final fragrance formulation containing this compound.

    • Store the samples in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.[11]

    • At regular intervals (e.g., 2 weeks, 1 month, 3 months), remove a sample and evaluate for any changes in color, clarity, and odor profile compared to a control sample stored at room temperature in the dark.

  • Photostability Testing:

    • Expose samples of the fragrance in clear glass containers to a controlled light source, including UV light, for a specified period.[11][12]

    • Evaluate for any changes in color and scent compared to a control sample stored in the dark.

  • Freeze-Thaw Cycle Testing:

    • Subject the fragrance samples to repeated cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature.[11]

    • After a set number of cycles (e.g., 3-5 cycles), evaluate the sample for any physical changes such as precipitation or phase separation.

Synthesis and Quality Control

For applications requiring high purity, understanding the synthesis of this compound is crucial. A common synthetic route involves the condensation of 2,3-butanedione (B143835) with 1,2-diaminopropane (B80664) to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to yield 2,3,5-trimethylpyrazine.[1] The purity of the final product is critical to avoid off-notes in the fragrance.[1]

G Diketone 2,3-Butanedione Condensation Condensation Reaction Diketone->Condensation Diamine 1,2-Diaminopropane Diamine->Condensation Intermediate Dihydropyrazine Intermediate Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation TMP 2,3,5-Trimethylpyrazine Oxidation->TMP

Simplified Synthesis Pathway of this compound.

Quality Control Parameters:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any impurities.

  • Refractive Index and Specific Gravity: As key physical parameters for quality assurance.[1]

  • Organoleptic Evaluation: To ensure the material meets the required odor profile.

Safety and Regulatory Information

  • Safety: 2,3,5-Trimethylpyrazine has undergone safety assessments for its use as a fragrance ingredient.[9][13] It is not expected to be a skin sensitizer (B1316253) at current use levels and is not considered photoirritating.[9]

  • Regulatory Status: It is classified as Generally Recognized as Safe (GRAS) for its use as a flavoring substance by FEMA (Flavor and Extract Manufacturers Association).[3]

Conclusion

This compound is a powerful and versatile ingredient in the perfumer's palette, offering the ability to create rich, warm, and complex gourmand and roasted notes. Due to its high impact, precise and controlled application through dilution is essential. The protocols outlined in this document provide a comprehensive guide for researchers and formulators to effectively utilize this compound in the creation of innovative and appealing fragrances. Adherence to proper handling, quality control, and stability testing will ensure the successful and safe implementation of this valuable aroma chemical.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Trimethylpyrazine Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during trimethylpyrazine (TMP) fermentation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is low. What are the most critical fermentation parameters I should optimize?

A1: Low this compound yield is a common issue that can often be resolved by optimizing key fermentation parameters. The most influential factors are typically temperature, pH, aeration, and the composition of the culture medium, including carbon and nitrogen sources, as well as the addition of precursors.

For instance, in solid-state fermentation using Bacillus amyloliquefaciens, the order of influence on TMP yield was found to be water addition > temperature > bottle capacity.[1] In another study with recombinant Bacillus licheniformis, the substrate ratio, IPTG concentration, and fermentation time were significant, with the substrate ratio having the most substantial impact.[2][3][4][5]

Troubleshooting Steps:

  • Review Your Fermentation Conditions: Compare your current parameters to the optimized conditions reported in the literature for your specific or a similar microbial strain.

  • Single-Factor Optimization: If you are unsure which parameter is the primary cause, conduct single-factor experiments by varying one parameter at a time (e.g., testing a range of temperatures while keeping pH and medium composition constant).

  • Response Surface Methodology (RSM): For a more systematic approach to identify optimal conditions and understand the interactions between different parameters, consider using a statistical method like the Box-Behnken design.[6][1][2][3][5][7]

Q2: Which microbial strain is best for producing this compound?

A2: Several microbial strains, primarily from the Bacillus genus, are known to be effective producers of this compound and its derivatives like tetramethylpyrazine (TTMP). Commonly used strains include:

  • Bacillus subtilis [7][8][9][10][11][12]

  • Bacillus licheniformis [2][3][5]

  • Bacillus amyloliquefaciens [1]

  • Bacillus velezensis [13]

In addition to these natural producers, metabolic engineering has been successfully applied to strains like Corynebacterium glutamicum [14][15][16] and Escherichia coli [17][18] to enhance production. The choice of strain will depend on your specific research goals, available resources, and the desired scale of production.

Q3: How does pH affect this compound production, and what is the optimal pH range?

A3: pH is a critical factor that influences both cell growth and the biosynthesis of this compound. Studies on Bacillus subtilis have shown that different pH levels are optimal for different stages of the fermentation process. For example, a weaker acidic condition (around pH 5.5) favors cell growth and the accumulation of the precursor 3-hydroxy-2-butanone (acetoin), while a neutral pH (around 7.0) is more suitable for the conversion of the precursor to tetramethylpyrazine.[9][11]

A pH-shifted strategy, where the pH is initially maintained at 5.5 for biomass and precursor accumulation and then shifted to 7.0 after 48 hours, has been shown to increase the final TTMP concentration by over 22%.[9][11]

Q4: Should I add precursors to my fermentation medium to increase yield?

A4: Yes, the addition of precursors can significantly enhance this compound yield. Acetoin (3-hydroxy-2-butanone) is a key precursor in the biosynthesis of tetramethylpyrazine.[4][8][12] The addition of 2,3-butanediol, which can be converted to acetoin, has also been shown to increase TTMP production in Bacillus subtilis.[8]

For the production of 2,3,5-trimethylpyrazine, L-threonine is a crucial precursor.[2][19][20] Overexpression of L-threonine-3-dehydrogenase (TDH), a key enzyme in the L-threonine metabolic pathway, has been demonstrated to significantly increase TMP yield in recombinant Bacillus licheniformis.[2][3]

Q5: What are the typical fermentation times to achieve maximum this compound yield?

A5: The optimal fermentation time can vary depending on the microbial strain and other fermentation conditions. For recombinant Bacillus licheniformis, a fermentation time of 4 days was found to be optimal.[2][3][5] In solid-state fermentation of Bacillus Subtilis S0507, the optimal culturing time was determined to be around 34 hours.[7] It is recommended to perform a time-course experiment to determine the optimal fermentation duration for your specific experimental setup.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the optimization of this compound and tetramethylpyrazine fermentation.

Table 1: Optimized Fermentation Conditions for this compound (TMP) Production

MicroorganismKey Optimized ParametersTMP YieldReference
Recombinant Bacillus licheniformisSubstrate ratio (1:2), IPTG concentration (1.0 mM), Fermentation time (4 days)44.52 ± 0.21 mg/L[2][3]
Bacillus amyloliquefaciensTemperature (37°C), Bottle capacity (100 g/250 mL), Water addition (39 mL)0.446 ± 0.052 mg/g[1]

Table 2: Optimized Fermentation Conditions for Tetramethylpyrazine (TTMP) Production

MicroorganismKey Optimized ParametersTTMP YieldReference
Bacillus subtilis BS2 (engineered)pH (7.8), Temperature (40°C), Diammonium hydrogen phosphate (B84403) (30 g/L)34.8 g/L[10]
Bacillus subtilis CCTCC M 208157pH-shifted strategy (5.5 for 48h, then 7.0)7.43 g/L[9][11]
Bacillus subtilis S0507Culturing time (33.84 h), Temperature (41.75°C), Moisture content (59.63%)332.70 mg/kg[7]
Bacillus velezensisCarbon source (sucrose)4.11 mg/g[13]

Experimental Protocols

Protocol 1: General Solid-State Fermentation for this compound Production

This protocol is based on the methodology for Bacillus amyloliquefaciens.[1]

  • Strain Activation: Isolate single colonies of the desired Bacillus strain and inoculate into LB liquid medium. Culture at 37°C with shaking at 180 rpm for 16 hours to prepare the seed solution.

  • Medium Preparation: Prepare the solid-state fermentation medium (e.g., wheat-based medium).

  • Inoculation: Inoculate the solid medium with the seed solution at a 6% (v/w) inoculation amount.

  • Incubation: Incubate the inoculated medium under the optimized conditions (e.g., 37°C for 7 days).

  • Extraction of Volatile Compounds:

    • Accurately weigh 4.0 g of the fermented medium into a 15 mL extraction bottle.

    • Heat in a water bath at 60°C for 15 minutes.

    • Adsorb the volatile compounds in the headspace for 30 minutes.

  • Analysis: Analyze the extracted volatile compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Recombinant Protein Expression and Fermentation for this compound Production

This protocol is adapted from studies on recombinant Bacillus licheniformis.[2][3][5]

  • Strain Culture: Culture the recombinant Bacillus licheniformis strain overnight at 37°C in LB medium.

  • Inoculation: Transfer a 5 mL inoculum to 100 mL of fermentation medium.

  • Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, add IPTG to a final concentration of 1.0 mM to induce protein expression.

  • Fermentation: Continue the culture at 25°C with shaking at 180 rpm for the optimized duration (e.g., 48 hours to 4 days).

  • Sample Preparation and Analysis:

    • Normalize all culture samples to an OD600 of 1.0 before extraction.

    • Extract the this compound from the culture.

    • Analyze the this compound content using GC-MS.

Visualizations

experimental_workflow cluster_strain_prep Strain Preparation cluster_fermentation Fermentation cluster_analysis Analysis strain_activation Strain Activation (Liquid Culture) seed_prep Seed Solution Preparation strain_activation->seed_prep inoculation Inoculation of Fermentation Medium seed_prep->inoculation incubation Incubation under Optimized Conditions inoculation->incubation extraction Extraction of Volatile Compounds incubation->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis final_product Final Product (this compound) gcms_analysis->final_product Quantification of This compound

Caption: General experimental workflow for this compound fermentation.

troubleshooting_flowchart start Low this compound Yield check_params Review Fermentation Parameters (Temp, pH, Medium, etc.) start->check_params single_factor Conduct Single-Factor Optimization Experiments check_params->single_factor Parameters Sub-optimal check_strain Verify Strain Viability and Purity check_params->check_strain Parameters Seem Optimal rsm Use Response Surface Methodology (RSM) single_factor->rsm For Further Optimization end Improved Yield rsm->end check_strain->start Strain Contaminated or Non-viable precursor Consider Precursor Addition (e.g., Acetoin, L-threonine) check_strain->precursor Strain is Viable precursor->end

Caption: Troubleshooting flowchart for low this compound yield.

biosynthesis_pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product pyruvate Pyruvate acetolactate α-Acetolactate pyruvate->acetolactate l_threonine L-Threonine aminoacetone Aminoacetone l_threonine->aminoacetone TDH Enzyme acetoin Acetoin (3-Hydroxy-2-butanone) acetolactate->acetoin tmp This compound acetoin->tmp aminoacetone->tmp ammonia Ammonia ammonia->tmp

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Enhancing Microbial Trimethylpyrazine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microbial trimethylpyrazine (TMP) production. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges and optimize their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are commonly used for this compound production?

A1: Several microbial strains have been identified and engineered for the production of this compound. Bacillus species are among the most studied natural producers. Commonly used and engineered strains include:

  • Bacillus subtilis : A well-characterized organism, often used as a chassis for metabolic engineering to improve TMP yields.[1][2]

  • Bacillus amyloliquefaciens : Isolated from traditional fermented products, it has shown potential for TMP production.[3][4][5]

  • Bacillus licheniformis : Both wild-type and recombinant strains have been optimized for TMP synthesis.[6][7]

  • Corynebacterium glutamicum : An industrial workhorse for amino acid production, it has been engineered to produce high titers of tetramethylpyrazine, and similar strategies can be applied for TMP.[8][9][10][11]

  • Saccharomyces cerevisiae : A well-understood eukaryotic host that has been metabolically engineered to enhance pyrazine (B50134) production.[12]

Q2: What are the key precursors for microbial this compound biosynthesis?

A2: The biosynthesis of this compound in microorganisms primarily involves the condensation of precursor molecules derived from amino acid and carbohydrate metabolism. The key precursors are:

  • L-threonine : Serves as a crucial substrate, being converted to intermediates like 2-amino-3-ketobutyrate.[2][13][14]

  • Pyruvate (B1213749)/Acetoin (B143602) : Derived from glycolysis, pyruvate can be converted to acetoin, which is a key intermediate in the synthesis of tetramethylpyrazine and is also implicated in this compound formation.[2][15]

  • Ammonia : Provides the nitrogen atoms for the pyrazine ring structure.[11][15]

Troubleshooting Guide

Q3: My microbial culture is showing poor growth, leading to low TMP yield. What are the possible causes and solutions?

A3: Poor microbial growth is a common issue that directly impacts final product yield. Several factors could be contributing to this problem.

  • Suboptimal Fermentation Conditions : Temperature, pH, and aeration are critical for robust cell growth.[16][17]

  • Nutrient Limitation : The culture medium may lack essential nutrients for your specific microbial strain.

  • Toxicity of the Product : High concentrations of this compound or other metabolic byproducts may be toxic to the cells.[18]

Troubleshooting Steps:

  • Verify Optimal Growth Conditions : Ensure that the temperature, pH, and dissolved oxygen levels are maintained within the optimal range for your specific strain throughout the fermentation process.[16][19]

  • Medium Optimization : Review and optimize the composition of your culture medium. Ensure adequate concentrations of carbon and nitrogen sources, as well as essential minerals and vitamins.[8]

  • Investigate Product Toxicity : If you suspect product toxicity, consider strategies such as in-situ product removal or using a fed-batch fermentation strategy to maintain sub-toxic concentrations of TMP in the culture.[18]

Q4: I am observing low conversion of precursors to this compound. How can I improve the metabolic flux towards TMP production?

A4: Low conversion efficiency is often a metabolic bottleneck. Addressing this requires a combination of metabolic engineering and fermentation optimization strategies.

  • Insufficient Precursor Supply : The intracellular pool of key precursors like L-threonine and acetoin may be limited.[20]

  • Competing Metabolic Pathways : Precursors may be diverted to other metabolic pathways, reducing their availability for TMP synthesis.[1]

  • Low Activity of Key Biosynthetic Enzymes : The enzymes directly involved in the TMP biosynthesis pathway may have low expression levels or catalytic activity.[7]

Troubleshooting Steps:

  • Precursor Feeding : Supplement the culture medium with key precursors like L-threonine.[20] The optimal ratio of carbon source (e.g., glucose) to L-threonine should be determined experimentally.[13]

  • Metabolic Engineering :

    • Overexpress Key Enzymes : Increase the expression of genes encoding enzymes in the TMP pathway, such as L-threonine-3-dehydrogenase (TDH).[7][13]

    • Knockout Competing Pathways : Delete genes that encode enzymes responsible for diverting precursors to competing pathways. For example, deleting the 2,3-butanediol (B46004) dehydrogenase gene (bdhA) in Bacillus subtilis can increase the availability of the precursor acetoin.[1]

  • Optimize Induction Strategy : For recombinant strains, optimize the concentration of the inducer (e.g., IPTG) and the timing of induction to maximize enzyme expression without causing metabolic burden.[6][13]

Q5: I am facing challenges when scaling up my this compound fermentation from lab-scale to pilot-scale. What are the common issues and how can I address them?

A5: Scaling up microbial fermentation processes presents a unique set of challenges due to changes in the physical and chemical environment of the bioreactor.[][22]

  • Poor Mass and Heat Transfer : In larger bioreactors, achieving uniform distribution of nutrients, oxygen, and temperature is more difficult.[][23]

  • Shear Stress : Increased agitation required for mixing in large vessels can cause cellular stress and damage.[22]

  • Inconsistent Process Parameters : Maintaining consistent pH, dissolved oxygen, and nutrient levels at a larger scale can be challenging.[16][]

Troubleshooting Steps:

  • Process Parameter Optimization : Re-optimize key fermentation parameters such as agitation speed, aeration rate, and nutrient feeding strategy for the larger scale to ensure homogeneity.[16]

  • Geometric Similarity : Maintain geometric similarity between the lab-scale and pilot-scale bioreactors where possible to ensure comparable mixing and mass transfer characteristics.

  • Fed-Batch Strategy : Implement a well-designed fed-batch strategy to control nutrient levels and prevent the accumulation of inhibitory byproducts.[18]

  • Risk Assessment : Conduct a thorough risk assessment to identify potential failure points in the scaled-up process and develop mitigation strategies.[23]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on improving microbial this compound production.

Table 1: Optimization of Fermentation Conditions for this compound Production

MicroorganismFermentation TypeKey Optimized ParametersInitial TMP YieldOptimized TMP YieldFold IncreaseReference
Bacillus amyloliquefaciens LC-6Solid-StateTemperature: 37°C, Water Addition: 39 mL, Bottle Capacity: 100 g/250 mL0.071 ± 0.011 mg/g0.446 ± 0.052 mg/g6.28[3][4][5]
Recombinant Bacillus licheniformisSubmergedSubstrate Ratio (Glucose:L-threonine): 1:2, IPTG: 1.0 mM, Time: 4 d15.35 ± 1.51 mg/L44.52 ± 0.21 mg/L2.90[6][7]
Engineered Corynebacterium glutamicumSubmergedGlucose: 80 g/L, Urea: 11.9 g/L~0.8 g/L3.56 g/L4.45[8][9][10][11]
Engineered Saccharomyces cerevisiaeSubmergedDeletion of BDH1, Overexpression of BDH2~4.0 mg/L10.55 mg/L2.64[12]
Bacillus subtilis CCTCC M 208157SubmergedpH-shifted from 5.5 to 7.0 after 48h~6.08 g/L (constant pH)7.43 g/L1.22[17]

Table 2: Impact of Metabolic Engineering Strategies on Pyrazine Production

MicroorganismGenetic ModificationProductPrecursorYield ImprovementReference
Bacillus subtilis BS2Knockout of bdhA (2,3-butanediol dehydrogenase gene)TetramethylpyrazineAcetoinIncreased from 21.8 g/L to 27.8 g/L[1]
Saccharomyces cerevisiaeDeletion of BDH1, Overexpression of BDH2TetramethylpyrazineAcetoin2.6-fold increase in TTMP production[12]
Bacillus licheniformis YC7Overexpression of mutant BlTDH (N157A)This compoundL-threonineYield of 15.35 ± 1.51 mg/L (significantly higher than wild type)[7]
Corynebacterium glutamicumOverexpression of alsS and budA from Lactococcus lactisTetramethylpyrazineAcetoin~0.8 g/L TMP produced (wild type has negligible levels)[8][9]

Experimental Protocols

Protocol 1: Solid-State Fermentation of Bacillus amyloliquefaciens for TMP Production

  • Strain Isolation and Pre-culture :

    • Isolate Bacillus strains from Daqu samples by suspending 10 g of ground Daqu in 90 mL of sterile 0.85% NaCl solution.[3]

    • Incubate at 37°C and 180 rpm for 30 minutes, followed by a heat treatment at 80°C for 15 minutes.[3]

    • Plate serial dilutions on LB agar (B569324) and incubate at 37°C for 24 hours.[3]

    • Isolate single colonies and purify by re-streaking.

    • Prepare a seed culture by inoculating a single colony into LB broth and incubating at 37°C with shaking.

  • Solid-State Fermentation :

    • Use wheat as the solid substrate.

    • In a 250 mL flask, add 100 g of wheat and 39 mL of water.[3][4][5]

    • Autoclave to sterilize the medium.

    • Inoculate with the seed culture of B. amyloliquefaciens.

    • Incubate at 37°C for the desired fermentation time.[3][4][5]

  • Extraction and Analysis :

    • Extract volatile compounds from the fermented substrate using headspace solid-phase microextraction (HS-SPME).

    • Analyze the extracted compounds by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound.[3][4]

Protocol 2: Submerged Fermentation of Recombinant Bacillus licheniformis for TMP Production

  • Strain Construction :

    • Clone the L-threonine-3-dehydrogenase (BlTDH) gene into an appropriate expression vector (e.g., pHT01).[7]

    • Introduce mutations if desired (e.g., N157A) using site-directed mutagenesis.[7]

    • Transform the expression vector into Bacillus licheniformis.

  • Fermentation :

    • Prepare a seed culture by growing the recombinant strain in LB medium with the appropriate antibiotic.

    • Inoculate the production medium containing D-glucose and L-threonine at a ratio of 1:2.[6][13]

    • Induce protein expression by adding IPTG to a final concentration of 1.0 mM at the appropriate time.[6][13]

    • Incubate the culture at the optimal temperature with shaking for 4 days.[6]

  • Quantification :

    • Harvest the culture broth by centrifugation.

    • Extract this compound from the supernatant using a suitable solvent (e.g., dichloromethane).

    • Quantify the TMP concentration using GC-MS or UPLC-MS/MS.[24][25]

Visualizations

Trimethylpyrazine_Biosynthesis_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetoin_Pathway Acetoin Biosynthesis Pyruvate->Acetoin_Pathway L_Threonine L-Threonine TDH L-threonine-3- dehydrogenase (TDH) (Overexpression) L_Threonine->TDH Amino_3_ketobutyrate 2-Amino-3-ketobutyrate TDH->Amino_3_ketobutyrate Condensation Condensation Reaction Amino_3_ketobutyrate->Condensation Acetoin Acetoin Acetoin_Pathway->Acetoin Acetoin->Condensation Ammonia Ammonia Ammonia->Condensation This compound This compound Condensation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is microbial growth optimal? Start->Check_Growth Check_Conversion Is precursor conversion efficient? Check_Growth->Check_Conversion Yes Optimize_Conditions Optimize Fermentation Conditions (Temp, pH, Aeration) Check_Growth->Optimize_Conditions No Metabolic_Engineering Metabolic Engineering (Overexpress key enzymes, Knockout competing pathways) Check_Conversion->Metabolic_Engineering No Scale_Up_Issues Are you scaling up the process? Check_Conversion->Scale_Up_Issues Yes Optimize_Medium Optimize Culture Medium (Nutrients, Precursors) Optimize_Conditions->Optimize_Medium Optimize_Medium->Check_Growth Metabolic_Engineering->Check_Conversion Address_Scale_Up Address Scale-Up Challenges (Mass transfer, Shear stress) Scale_Up_Issues->Address_Scale_Up Yes End Improved Yield Scale_Up_Issues->End No Address_Scale_Up->End

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow Start Start: Strain Selection/ Engineering Pre_Culture Pre-culture Preparation Start->Pre_Culture Fermentation Fermentation (Batch, Fed-batch, or Solid-state) Pre_Culture->Fermentation Monitoring In-process Monitoring (pH, DO, Temp, Substrates) Fermentation->Monitoring Harvesting Harvesting and Extraction Fermentation->Harvesting Monitoring->Fermentation Analysis Quantification (GC-MS, UPLC-MS/MS) Harvesting->Analysis Optimization Data Analysis and Process Optimization Analysis->Optimization Optimization->Fermentation Iterate End End: Optimized Protocol Optimization->End Finalize

Caption: General experimental workflow for TMP production.

References

Technical Support Center: Box-Behnken Design for Fermentation Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Box-Behnken Design (BBD) for fermentation optimization.

Frequently Asked Questions (FAQs)

Q1: What is a Box-Behnken Design (BBD) and when should I use it for my fermentation experiments?

A Box-Behnken Design is a type of response surface methodology (RSM) that is efficient for optimizing processes.[1] It is particularly useful when you have identified a few (typically 3 to 7) significant factors and you want to find their optimal levels to maximize (or minimize) a response, such as product yield or biomass concentration. BBD is advantageous when you need to avoid running experiments at the extreme combinations of all factors, which might be expensive, unsafe, or physically impossible to conduct.[2][3] For instance, testing the highest temperature, highest pH, and highest substrate concentration simultaneously might inhibit microbial growth. BBD avoids these corner points in the experimental design.[4][5]

Q2: How many experimental runs are required for a Box-Behnken Design?

The number of experiments (N) required for a BBD is calculated by the formula N = 2k(k-1) + C₀, where 'k' is the number of factors and 'C₀' is the number of center points. Center points are replicates at the middle level of all factors and are used to estimate experimental error. For example, a three-factor BBD typically requires 15 experiments (12 factorial points and 3 center points), and a four-factor design requires 27 experiments (24 factorial points and 3 center points).[5] This is often fewer runs than a corresponding central composite design (CCD) with the same number of factors.[4]

Q3: What are the "levels" in a Box-Behnken Design, and how do I choose them?

A BBD requires three levels for each factor: a low level (-1), a middle level (0), and a high level (+1).[4][6] The selection of these levels is critical and should be based on prior knowledge, literature review, or preliminary single-factor experiments.[7][8] The range between the low and high levels should be wide enough to elicit a significant change in the response, but not so wide that it encompasses regions where the fermentation process fails. The middle level is typically the current known optimal or standard operating condition.

Q4: What kind of mathematical model is generated from a BBD experiment?

A BBD is specifically designed to fit a second-order (quadratic) polynomial model.[6] This model takes the form of an equation that includes terms for each factor (linear effects), the interactions between factors, and the squared terms of each factor (quadratic effects, which account for curvature in the response).[9] This quadratic model is then used to generate response surface plots and find the optimal operating conditions.

Q5: What software can I use to generate and analyze a Box-Behnken Design?

Several statistical software packages are available to create and analyze BBD experiments. Commonly used software includes Minitab, Design-Expert, JMP, and the rsm package in R.[6][10][11] These tools can help generate the experimental plan, analyze the results, and create visualizations like contour and 3D surface plots.[11]

Troubleshooting Guides

Problem 1: The ANOVA for my model is not significant (p > 0.05).

Symptoms:

  • The p-value for the overall model in the Analysis of Variance (ANOVA) table is greater than 0.05.

  • The R-squared value is low, indicating the model does not explain the variability in the response well.[12]

Possible Causes and Solutions:

  • Incorrect Factor Ranges: The chosen ranges for your factors (the high and low levels) may be too narrow, resulting in minimal changes to the fermentation output.

    • Solution: Re-run the experiment with wider factor ranges. Preliminary one-factor-at-a-time experiments can help determine more appropriate ranges.[13]

  • High Experimental Error: Inconsistent experimental procedures, raw material variability, or measurement errors can introduce significant noise, masking the true effects of the factors.

    • Solution: Review your experimental protocol for sources of variability. Ensure consistent inoculum preparation, media sterilization, and analytical measurements. Increasing the number of center points in your design can also provide a better estimate of pure error.

  • Chosen Factors are Not Significant: The factors you selected for optimization may not have a strong influence on the response.

    • Solution: It is often recommended to perform a screening experiment (e.g., using a Plackett-Burman design) before a BBD to identify the most influential factors.[7][8] If you suspect this is the issue, you may need to go back and screen a larger set of potential factors.

Problem 2: The "Lack of Fit" for my model is significant (p < 0.05).

Symptoms:

  • The p-value for the "Lack of Fit" term in the ANOVA table is less than 0.05.

Possible Causes and Solutions:

  • Model Misspecification: A significant Lack of Fit suggests that the second-order (quadratic) model is not adequate to describe the relationship between the factors and the response. The true relationship may be more complex.

    • Solution 1 (Transformation): Apply a transformation to your response data (e.g., log, square root) and re-analyze the model. This can sometimes linearize a more complex relationship.

    • Solution 2 (Model Augmentation): Consider adding higher-order terms (e.g., cubic) to the model, although this would require augmenting the design with more experimental runs.

    • Solution 3 (Factor Investigation): An unmeasured variable might be influencing the response. Review your fermentation process to determine if a critical factor (e.g., dissolved oxygen, a specific micronutrient) was not controlled or measured.

  • Outliers in Data: One or more experimental runs may have produced anomalous results due to errors.

    • Solution: Examine the residuals of your model to identify potential outliers. If an outlier is found, investigate the experimental run for any recorded deviations from the protocol. If a clear error can be identified, you may be justified in removing that data point and re-analyzing the model.

Problem 3: The model is significant, but the optimal conditions predicted are impractical or outside the experimental range.

Symptoms:

  • The software's response optimizer suggests optimal factor levels that are, for example, a negative concentration, a pH below 2, or a temperature of 80°C for a mesophilic organism.

  • The predicted optimum lies far outside the high and low levels chosen for the experiment.

Possible Causes and Solutions:

  • Ridge Formation: The optimal response may lie on a "ridge" or a rising slope, meaning the true optimum is outside the tested range.

    • Solution: Use the results of the current experiment to inform a new BBD. The direction of the rising ridge indicates the direction in which you should shift the ranges of your factors for the next set of experiments. This is a sequential approach to optimization.[7]

  • Model Extrapolation: The quadratic model is only valid within the experimental region you defined.[5] Predicting an optimum far outside this region is an unreliable extrapolation.

    • Solution: Do not trust predicted optima that are far from your tested factor levels. The result indicates the direction of improvement. A new experiment with shifted factor levels is necessary to find the true peak.

Experimental Protocols & Data

Generalized Experimental Protocol for Fermentation Optimization using BBD
  • Factor and Level Selection: Based on preliminary studies, select 3-4 key factors (e.g., Temperature, pH, Substrate Concentration) influencing your fermentation output. For each factor, define three levels: low (-1), medium (0), and high (+1).

  • Design Generation: Use statistical software (e.g., Minitab) to generate the BBD matrix. For three factors, this will typically result in a 15-run experiment.[11]

  • Experiment Execution: Perform the 15 fermentation runs in a randomized order to minimize the effect of time-dependent variables.[10] Each run corresponds to a specific combination of factor levels as defined by the design matrix. Include 3-5 center point runs.

  • Response Measurement: After each fermentation run, measure the desired response (e.g., enzyme activity in U/mL, product concentration in g/L).

  • Data Analysis: Input the response data into the software. Perform an ANOVA to assess the significance of the model, individual factors, interactions, and quadratic terms.

  • Model Fitting: Fit the data to a second-order polynomial equation. Check the model's adequacy using the R-squared value, adjusted R-squared, and the Lack of Fit test.

  • Optimization and Verification: Use the model to generate contour and 3D surface plots to visualize the relationship between factors and the response.[14] Determine the optimal levels for each factor. Finally, conduct a verification experiment at the predicted optimal conditions to confirm the model's prediction.

Example Data Tables

Table 1: Box-Behnken Design for Three Factors

Run OrderFactor A: Temperature (°C)Factor B: pHFactor C: Substrate (g/L)Response: Yield (g/L)
130 (-1)6.0 (-1)20 (0)4.5
240 (+1)6.0 (-1)20 (0)5.8
330 (-1)8.0 (+1)20 (0)4.9
440 (+1)8.0 (+1)20 (0)6.2
530 (-1)7.0 (0)10 (-1)4.1
640 (+1)7.0 (0)10 (-1)5.5
730 (-1)7.0 (0)30 (+1)5.2
840 (+1)7.0 (0)30 (+1)6.8
935 (0)6.0 (-1)10 (-1)5.1
1035 (0)8.0 (+1)10 (-1)5.6
1135 (0)6.0 (-1)30 (+1)6.0
1235 (0)8.0 (+1)30 (+1)6.5
1335 (0)7.0 (0)20 (0)7.1
1435 (0)7.0 (0)20 (0)7.3
1535 (0)7.0 (0)20 (0)7.2

Table 2: Example ANOVA Output Summary

SourceDFAdj SSAdj MSF-ValueP-Value
Model912.671.4114.840.002
Linear38.452.8229.680.001
Square33.121.0410.950.011
2-Way Interaction31.100.373.890.081
Residual Error50.470.09
Lack-of-Fit30.410.144.600.154
Pure Error20.060.03
Total 14 13.14

This table shows a significant model (p=0.002) with a non-significant Lack of Fit (p=0.154), indicating a good model fit.

Visualizations

BBD_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization A Identify Key Factors (e.g., Temp, pH, Substrate) B Define Factor Levels (Low, Medium, High) A->B C Generate BBD Matrix (Software) B->C D Perform Fermentation Runs (Randomized Order) C->D E Measure Response (e.g., Yield, Titer) D->E F Fit Quadratic Model & Perform ANOVA E->F G Check Model Significance (p-value, R-squared, Lack-of-Fit) F->G H Generate Response Surface Plots (Contour, 3D) G->H I Determine Optimal Conditions H->I J Conduct Verification Experiment I->J

Caption: Experimental workflow for fermentation optimization using Box-Behnken Design.

Troubleshooting_Flow Start Analyze ANOVA Results Model_Sig Is Model Significant? (p < 0.05) Start->Model_Sig LOF_Sig Is Lack of Fit Significant? (p < 0.05) Model_Sig->LOF_Sig Yes Sol_Factor Solution: - Widen factor ranges - Check experimental error - Screen for new factors Model_Sig->Sol_Factor No Sol_LOF Solution: - Transform response data - Check for outliers - Investigate unmeasured variables LOF_Sig->Sol_LOF Yes Proceed Proceed to Optimization LOF_Sig->Proceed No End Model is Validated Proceed->End

Caption: Logic diagram for troubleshooting common issues in BBD model analysis.

References

Technical Support Center: Quantifying Low Levels of Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low levels of 2,3,5-trimethylpyrazine (TMP).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low levels of trimethylpyrazine?

A1: Quantifying low levels of this compound presents several analytical challenges:

  • Volatility: this compound is a volatile compound, which can lead to sample loss during preparation and handling.

  • Matrix Effects: Complex sample matrices, such as biological fluids or food products, can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods. This can significantly impact the accuracy and precision of quantification.[1]

  • Low Concentrations: In many applications, this compound is present at trace levels, requiring highly sensitive analytical methods to achieve accurate quantification.

  • Co-eluting Isomers: Pyrazine (B50134) isomers often have similar retention times and mass spectra, making their separation and individual quantification difficult.

Q2: Which analytical techniques are most suitable for quantifying low levels of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques.

  • GC-MS , particularly when combined with headspace solid-phase microextraction (HS-SPME), is highly sensitive for volatile compounds like this compound.

  • LC-MS/MS is a powerful alternative, especially for less volatile pyrazine derivatives or when analyzing complex matrices that may require less sample volatility.[2]

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[3]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.

  • Stable Isotope-Labeled Internal Standards: The use of a deuterated internal standard, such as this compound-d9, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Dilution: If the analytical method has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What is the importance of a suitable internal standard?

A4: An internal standard (IS) is essential for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. For mass spectrometry, a stable isotope-labeled version of the analyte is the best choice.

Troubleshooting Guides

GC-MS Analysis Issues
Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal Inefficient extraction or analyte loss during sample preparation.Optimize sample preparation parameters (e.g., pH, extraction time, temperature). Ensure proper handling to minimize loss of volatile TMP.
Injection issues (e.g., blocked syringe, incorrect injection parameters).Check the autosampler and syringe for proper function. Verify injection parameters. For SPME, ensure complete desorption in the GC inlet.
Instrument sensitivity issues.Check for leaks in the GC system. Ensure the MS detector is tuned and functioning correctly.
Poor Peak Shape (Tailing) Active sites in the GC system (liner, column).Use a deactivated inlet liner and replace it regularly. Trim the first few centimeters of the GC column.
Column contamination.Bake out the column at a high temperature (within its specified limits).
Suboptimal chromatographic conditions.Optimize the carrier gas flow rate and oven temperature program.
Poor Peak Shape (Fronting) Column overload due to high analyte concentration.Dilute the sample or reduce the injection volume.
Inappropriate injection temperature.Ensure the inlet temperature is sufficient for efficient vaporization of TMP.
Split Peaks Improper column installation.Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.
Contaminated or cracked inlet liner.Replace the inlet liner.
Retention Time Shifts Changes in carrier gas flow rate.Check for leaks and ensure a constant flow rate.
Column aging or contamination.Condition or replace the GC column.
Changes in oven temperature.Verify the accuracy and stability of the oven temperature.
LC-MS/MS Analysis Issues
Problem Possible Cause(s) Recommended Solution(s)
Ion Suppression/Enhancement Co-eluting matrix components interfering with ionization.Improve sample cleanup using SPE or LLE. Optimize chromatographic separation to resolve TMP from interferences. Use a stable isotope-labeled internal standard.
High salt concentration in the final extract.Ensure salts are removed during sample preparation or use a desalting step.
Low Sensitivity Suboptimal MS parameters.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and MRM transitions for TMP.
Inefficient ionization.Adjust the mobile phase composition (e.g., pH, organic modifier) to enhance ionization of TMP.
Poor Reproducibility Inconsistent sample preparation.Standardize the sample preparation workflow and use an internal standard.
Variability in matrix effects between samples.Employ matrix-matched calibration or a stable isotope-labeled internal standard.
Instrument instability.Ensure the LC and MS systems are properly maintained and calibrated.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound and related compounds in various matrices using different analytical methods.

Table 1: LOD and LOQ for this compound and Related Compounds in Food and Beverage Matrices

CompoundMatrixMethodLODLOQReference
TetramethylpyrazineVinegarMHS-SPME-GC-FID1 µg/L5 µg/L[4]
2,3,5-TrimethylpyrazineBaijiuUPLC-MS/MS-317-1755 µg/L (concentration range)[2]
Pyrazines (various)BaijiuUPLC-MS/MS0.09-1.54 µg/kg-[5]
Anionic Polar PesticidesCucumberLC-MS/MS-0.5 µg/kg[6]
Anionic Polar PesticidesWheat FlourLC-MS/MS-2 µg/kg[6]

Table 2: LOD and LOQ for this compound and Related Compounds in Biological Matrices

CompoundMatrixMethodLODLOQReference
TetramethylpyrazineHuman PlasmaGC-MSD--[7]
Pyrazinamide (B1679903)Rat PlasmaLC-MS/MS-1.0 µg/mL[8]
Various PesticidesBird PlasmaLC-MS/MS0.001-0.078 ng/mg0.003-0.263 ng/mg
Various PesticidesBird PlasmaATD-GC/MS/MS0.005-0.625 ng/mg0.005-0.625 ng/mg
This compound MetabolitesHuman UrineUHPLC-MS/MS<9 nM<9 nM[9][10]

Experimental Protocols

Protocol 1: Quantification of this compound in a Liquid Matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of volatile compounds like this compound in liquid samples such as beverages or biological fluids.

  • Sample Preparation:

    • Pipette a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

    • Add a known amount of a suitable internal standard (e.g., this compound-d9).

    • Add a salting-out agent (e.g., 1.5 g NaCl) to increase the volatility of the analytes.[11]

    • Immediately cap the vial with a septum.

  • HS-SPME Procedure:

    • Place the vial in an autosampler or heating block.

    • Equilibrate the sample at a specific temperature (e.g., 50°C) for a defined time (e.g., 20 minutes) with agitation.[11]

    • Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a specific extraction time (e.g., 20 minutes) at the same temperature.[11]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., for 3-5 minutes in splitless mode).[11][12]

    • GC Conditions:

      • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 120°C at 5°C/min, then ramp to 200°C at 10°C/min and hold for 5 min.[11]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to maximize sensitivity. Monitor characteristic ions for this compound (e.g., m/z 122, 121, 80) and the internal standard.

      • Transfer Line Temperature: 260°C.[12]

  • Quantification:

    • Create a calibration curve by analyzing standards of known concentrations prepared in a similar matrix.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of this compound in a Solid Matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for analyzing this compound in solid samples like food products or pharmaceutical formulations.

  • Sample Preparation (QuEChERS-based):

    • Homogenize a representative portion of the solid sample to a fine powder.

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and a known amount of the internal standard.

    • Add 10 mL of acetonitrile (B52724) and vortex vigorously for 1 minute.[3]

    • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.[3]

    • Centrifuge at 4000 rpm for 5 minutes.[3]

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing sorbents like PSA and C18 to remove interferences.[3]

    • Vortex and centrifuge again.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3]

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[2]

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient Elution: A suitable gradient to separate this compound from matrix components.

      • Flow Rate: 0.3 mL/min.[13]

      • Injection Volume: 10 µL.[2]

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize and monitor at least two transitions for this compound (e.g., precursor ion > product ion) for quantification and confirmation.

  • Quantification:

    • Construct a calibration curve using matrix-matched standards.

    • Determine the concentration of this compound in the samples by comparing the analyte/internal standard peak area ratio to the calibration curve.

Visualizations

experimental_workflow_spme_gcms cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Liquid Sample in Vial add_is Add Internal Standard sample->add_is add_salt Add Salt (e.g., NaCl) add_is->add_salt cap_vial Cap Vial add_salt->cap_vial equilibrate Equilibrate (e.g., 50°C) cap_vial->equilibrate extract Expose SPME Fiber to Headspace equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

troubleshooting_peak_tailing cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_verify Verification start Peak Tailing Observed check_liner Inspect Inlet Liner start->check_liner check_column_history Review Column History start->check_column_history check_conditions Verify GC Conditions start->check_conditions replace_liner Replace with Deactivated Liner check_liner->replace_liner trim_column Trim Front of Column check_column_history->trim_column bakeout_column Bakeout Column check_column_history->bakeout_column optimize_gc Optimize Temperature Program & Flow Rate check_conditions->optimize_gc run_qc Analyze QC Standard replace_liner->run_qc trim_column->run_qc bakeout_column->run_qc optimize_gc->run_qc assess_peak_shape Assess Peak Shape run_qc->assess_peak_shape resolved Issue Resolved assess_peak_shape->resolved Symmetrical further_troubleshoot Further Troubleshooting Needed assess_peak_shape->further_troubleshoot Tailing Persists

Caption: Troubleshooting decision tree for peak tailing in GC analysis.

References

Technical Support Center: Trimethylpyrazine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of trimethylpyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and reducing interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound GC-MS analysis?

A1: Interference in this compound GC-MS analysis can originate from several sources:

  • Matrix Effects: Co-eluting compounds from the sample matrix can either enhance or suppress the analyte signal, leading to inaccurate quantification.[1][2] This is a significant issue in complex matrices like food and biological samples.[1][2]

  • Co-eluting Isomers: Pyrazine (B50134) isomers often have very similar mass spectra and retention times, making their individual identification and quantification challenging.[3][4]

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce background noise, which can interfere with the detection of trace-level analytes.[5]

  • Contamination: Contamination can be introduced from various sources, including sample preparation, the GC inlet, the syringe, or the carrier gas.[5][6]

Q2: How can I improve the sensitivity of my this compound analysis?

A2: To enhance sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Employ techniques like Solid-Phase Microextraction (SPME) to pre-concentrate volatile pyrazines from the sample matrix.[7][8]

  • Use Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range (Scan mode), using SIM mode on your mass spectrometer to monitor only a few characteristic ions for this compound will significantly improve the signal-to-noise ratio.[9]

  • Ensure Proper Injection Technique: For SPME, ensure complete desorption of the analytes in the GC inlet.[9] For liquid injections, use a splitless injection mode to introduce more of the sample onto the column.[9][10]

  • Check for System Leaks: Leaks in the GC system can lead to a loss of sample and reduced sensitivity.[5]

Q3: What GC column is best suited for this compound analysis?

A3: The choice of GC column is critical for achieving good separation. For pyrazines, which are polar compounds, a polar stationary phase is generally recommended.

  • DB-WAX or similar polar columns: Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, such as a DB-WAX, are commonly used and provide good separation for a wide range of pyrazines.[3][9][11] A longer column can also improve the resolution of isomeric pyrazines.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)

Q: My this compound peak is tailing (asymmetrical with a drawn-out trailing edge). What could be the cause and how do I fix it?

A: Peak tailing is often indicative of active sites in the GC system that interact with polar analytes like pyrazines.

  • Possible Causes:

    • Active sites in the injector liner or the front of the GC column.[3]

    • Contamination in the GC system.[5]

    • Suboptimal carrier gas flow rate.[9]

    • Column degradation.

  • Solutions:

    • Deactivate the Liner: Use a deactivated liner or replace it if it's contaminated.

    • Column Maintenance: Trim 10-20 cm from the inlet of the column to remove active sites.[3] If the column is old, consider replacing it.

    • Optimize Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions (typically around 1.0 mL/min for a 0.25 mm ID column).[9]

    • Derivatization: For highly polar pyrazines, derivatization can reduce interactions with active sites.[3][12]

Q: My peaks are fronting (asymmetrical with a leading edge). What does this indicate?

A: Peak fronting often suggests column overload.

  • Possible Cause:

    • The amount of analyte injected is too high for the column's capacity.[3]

  • Solution:

    • Reduce Sample Concentration: Dilute your sample or decrease the injection volume.[3]

Issue 2: Difficulty Separating Isomeric Pyrazines

Q: I am struggling to separate this compound from its isomers. What chromatographic adjustments can I make?

A: Co-elution of pyrazine isomers is a common challenge due to their similar chemical properties.

  • Solutions:

    • Use a Longer GC Column: A longer column provides more theoretical plates and can enhance separation.[3]

    • Select a More Polar Stationary Phase: A column with a more polar stationary phase, like a DB-WAX, can improve the resolution of pyrazine isomers compared to non-polar phases.[3]

    • Optimize the Oven Temperature Program: Employ a slower temperature ramp rate to increase the time analytes spend in the column, which can improve separation.[3]

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC Column DB-WAX (or equivalent polar phase), 30-60 m x 0.25 mm ID, 0.25 µm film thickness[9][11]Provides good selectivity for polar pyrazine compounds.
Carrier Gas Helium at a constant flow of ~1.0 mL/min[9]Inert gas that provides good chromatographic efficiency.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis.
Inlet Temperature 230-250 °C[11]Ensures rapid and complete vaporization of the sample.
Oven Program Initial Temp: 40°C (hold 3 min), Ramp 1: 5°C/min to 120°C, Ramp 2: 7°C/min to 230°C (hold 10 min)[11]A starting point for optimizing separation of various pyrazines.
MS Ion Source Temp 230 °C[11]Prevents condensation of analytes in the ion source.
MS Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity for target compound analysis.[9]
Electron Energy 70 eVStandard energy for reproducible fragmentation and library matching.[9]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines

This protocol is suitable for extracting volatile pyrazines from solid or liquid samples, such as coffee or biological fluids.

  • Sample Preparation:

    • Accurately weigh 1-5 g of a solid sample or pipette 1-5 mL of a liquid sample into a 20 mL headspace vial.[9]

    • For quantitative analysis, add an appropriate internal standard.[9]

    • To enhance the extraction of more polar pyrazines, add a salting-out agent like sodium chloride (NaCl).[3]

    • Immediately seal the vial with a PTFE/silicone septum.[9]

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler agitator and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).[3]

    • Expose a suitable SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.[3][13]

    • After extraction, retract the fiber.

  • GC-MS Analysis:

    • Immediately introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).[9]

    • Start the GC-MS analysis using an optimized temperature program to separate the desorbed analytes.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Food, Biological Fluid) spike 2. Internal Standard Spiking sample->spike extraction 3. HS-SPME Extraction spike->extraction desorption 4. Thermal Desorption in GC Inlet extraction->desorption separation 5. Chromatographic Separation desorption->separation detection 6. Mass Spectrometric Detection (SIM Mode) separation->detection integration 7. Peak Integration detection->integration quantification 8. Quantification integration->quantification troubleshooting_guide Troubleshooting Peak Tailing start Peak Tailing Observed cause1 Active Sites in Liner/Column? start->cause1 cause2 Suboptimal Flow Rate? cause1->cause2 No solution1a Use Deactivated Liner cause1->solution1a Yes cause3 System Contamination? cause2->cause3 No solution2 Optimize Carrier Gas Flow cause2->solution2 Yes solution3 Clean Inlet and System Components cause3->solution3 Yes end Peak Shape Improved cause3->end No solution1b Trim Column Inlet solution1a->solution1b solution1b->end solution2->end solution3->end

References

Technical Support Center: Optimal SPME Fiber Selection for Pyrazine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal Solid-Phase Microextraction (SPME) fiber for pyrazine (B50134) analysis. It provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked questions (FAQs) and Troubleshooting

Q1: I am not detecting any pyrazine peaks, or the sensitivity is very low. What are the first things I should check?

A1: Low or no signal for pyrazines can be due to several factors. Systematically check the following:

  • SPME Fiber Choice and Conditioning: Ensure you are using the appropriate fiber for pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its broad applicability to pyrazines.[1][2][3] Verify that the fiber was properly conditioned before its first use and reconditioned before each analysis as per the manufacturer's instructions.[4]

  • Extraction Parameters: Optimize your extraction time and temperature. Inefficient partitioning of pyrazines from the sample to the fiber will result in low signal.[3]

  • GC-MS System: Check for issues with your Gas Chromatography-Mass Spectrometry (GC-MS) system, such as leaks, a contaminated inlet liner, or a poorly performing column.[5]

  • Sample Preparation: Inefficient extraction during sample preparation can lead to analyte loss. Ensure proper pH adjustment and consider adding salt (salting-out) to improve the extraction efficiency of more polar pyrazines.[3]

Q2: Which SPME fiber is best for extracting a wide range of pyrazines?

A2: For a broad range of pyrazines, a multi-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is generally the most effective.[1][2][3] This fiber chemistry provides a combination of adsorption and absorption mechanisms, allowing for the efficient extraction of pyrazines with varying polarities and volatilities. Studies have shown that DVB/CAR/PDMS fibers exhibit the highest extraction efficiency for pyrazines compared to other fiber types like Polydimethylsiloxane (PDMS) or Polyacrylate (PA).[1][6]

Q3: My results are not reproducible. What could be the cause?

A3: Poor reproducibility in SPME analysis of pyrazines can often be attributed to inconsistencies in the experimental procedure. Key factors to control are:

  • Consistent Fiber Positioning: The depth of the SPME fiber in the headspace of the sample vial must be the same for every extraction.[4]

  • Stable Extraction Time and Temperature: Use a temperature-controlled water bath or heating block and a precise timer to ensure uniform extraction conditions for all samples.[4]

  • Constant Sample Volume and Headspace: Maintain a consistent ratio of sample volume to headspace volume in your vials.[4]

  • Sample Agitation: If agitation is used, ensure the stirring rate is consistent across all samples.

  • Fiber Carryover: When analyzing samples with a wide range of concentrations, carryover from a high-concentration sample can affect the subsequent analysis of a low-concentration sample.[4] To prevent this, ensure the fiber is adequately cleaned between analyses by keeping it in the heated inlet with a purge flow after desorption.[4]

Q4: How can I improve the sensitivity of my pyrazine analysis?

A4: To achieve lower limits of detection (LOD) and quantification (LOQ), consider the following optimizations:

  • Sample Enrichment: Headspace SPME (HS-SPME) is an excellent technique for concentrating volatile pyrazines from the sample matrix.[5]

  • Injection Mode: Utilize a splitless injection to transfer the maximum amount of analyte onto the GC column.[5]

  • MS Acquisition Mode: For high-sensitivity quantification, use Selected Ion Monitoring (SIM) mode instead of full scan mode. In SIM mode, the mass spectrometer monitors only a few characteristic ions for your target pyrazines, which significantly improves the signal-to-noise ratio.[5]

  • Optimize Extraction Conditions: As mentioned previously, ensure that extraction time, temperature, and sample pH are optimized for your specific pyrazines and sample matrix.

Q5: Should I use headspace SPME or direct immersion for pyrazine analysis?

A5: For volatile compounds like pyrazines, headspace SPME (HS-SPME) is the most common and generally recommended method.[7] HS-SPME is a simple and easy technique that reduces matrix effects and protects the fiber from non-volatile components in the sample.[6][8] Direct immersion (DI) is typically preferred for less volatile and more polar compounds.[7]

Data Presentation: Comparison of SPME Fibers for Pyrazine Extraction

The selection of the SPME fiber is critical for achieving optimal extraction efficiency. The following table summarizes the performance of different fiber types for pyrazine analysis based on published studies.

SPME Fiber TypePrinciple of OperationSuitability for PyrazinesKey AdvantagesKey Limitations
Divinylbenzene/Carboxen/ Polydimethylsiloxane (DVB/CAR/PDMS) Mixed-mode (adsorption and absorption)Highly Recommended. Effective for a broad range of volatile and semi-volatile pyrazines.[1][2][3]High extraction efficiency for a wide variety of pyrazines.[1]May be less durable than single-phase fibers.
Carboxen/ Polydimethylsiloxane (CAR/PDMS) AdsorptionRecommended. Shows high sensitivity for pyrazines.[6][7]Excellent for extracting small, volatile molecules.[7]May have lower capacity for larger molecules.
Polydimethylsiloxane (PDMS) Absorption (non-polar)Suitable for non-polar pyrazines. Durable and good for general screening of non-polar volatiles.[4]Lower extraction efficiency for polar pyrazines compared to DVB/CAR/PDMS.[6][9]
Polyacrylate (PA) Absorption (polar)Suitable for more polar pyrazines. Effective for extracting polar analytes.[9]Generally shows lower extraction efficiency for a broad range of pyrazines compared to mixed-phase fibers.[6][9]

Experimental Protocols

Protocol 1: General Headspace SPME (HS-SPME) Method for Pyrazine Analysis

This protocol provides a general starting point for the analysis of pyrazines in liquid or solid samples. Optimization will be required for specific sample matrices and target analytes.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps.[3]

  • SPME fiber assembly (e.g., DVB/CAR/PDMS).

  • Heater-stirrer or temperature-controlled water bath.[10]

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 g of your solid sample (or pipette 1-5 mL of your liquid sample) into a 20 mL headspace vial.[5]

    • For solid samples, adding a specific amount of deionized water may be beneficial.

    • To enhance extraction efficiency, consider adding a salt like sodium chloride (NaCl) to increase the ionic strength of the sample.[3]

    • Add an appropriate internal standard for accurate quantification.

    • Securely seal the vial with a septum and cap.[4]

  • Equilibration:

    • Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 50-80°C).[4][8]

    • Allow the sample to equilibrate for a set time (e.g., 10-20 minutes) to allow volatile pyrazines to move into the headspace.[4][8]

  • Extraction:

    • Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid sample.[4]

    • Expose the fiber to the headspace for a predetermined time (e.g., 20-50 minutes) to allow for the adsorption/absorption of pyrazines.[6][8]

  • Desorption and GC-MS Analysis:

    • After extraction, immediately withdraw the fiber and insert it into the heated inlet of the gas chromatograph (GC) at a temperature of approximately 250°C.[4]

    • Desorb the analytes from the fiber for a sufficient time (e.g., 5 minutes) in splitless mode.[4][5]

    • After desorption, keep the fiber in the heated inlet for an additional period with a purge flow to clean the fiber and prevent carryover.[4]

    • Commence the GC-MS analysis.

Mandatory Visualization

SPME_Workflow Sample Sample Introduction (Liquid or Solid) Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibration (Heating & Agitation) Seal->Equilibrate Transfer to Autosampler/Heater Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Transfer to GC Inlet GCMS GC-MS Analysis Desorb->GCMS Data Data Processing GCMS->Data

Caption: A typical experimental workflow for pyrazine analysis using Headspace SPME-GC-MS.

Fiber_Selection_Logic Start Start: Select SPME Fiber for Pyrazine Analysis Goal What is the primary goal? Start->Goal Broad_Range Broad Range of Pyrazines? Goal->Broad_Range High Sensitivity & Broad Applicability Polar_Focus Focus on Polar Pyrazines? Goal->Polar_Focus Specific Analyte Characteristics DVB_CAR_PDMS Use DVB/CAR/PDMS Fiber Broad_Range->DVB_CAR_PDMS Yes CAR_PDMS Consider CAR/PDMS for very volatile pyrazines Broad_Range->CAR_PDMS No NonPolar_Focus Focus on Non-Polar Pyrazines? Polar_Focus->NonPolar_Focus No PA Use Polyacrylate (PA) Fiber Polar_Focus->PA Yes NonPolar_Focus->DVB_CAR_PDMS No, need broader range PDMS Use PDMS Fiber NonPolar_Focus->PDMS Yes

Caption: A decision tree for selecting a suitable SPME fiber for pyrazine analysis.

References

Technical Support Center: Stability of Trimethylpyrazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trimethylpyrazine in solution. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is generally considered a stable compound under standard laboratory conditions.[1][2][3] It is stable at normal temperatures and pressures. However, its stability can be compromised by several factors.

Q2: What conditions should be avoided to prevent the degradation of this compound solutions?

A2: To maintain the stability of this compound solutions, it is crucial to avoid exposure to:

  • High Temperatures and Heat Sources: Elevated temperatures can accelerate degradation.[2]

  • Light: Direct exposure to light, particularly UV light, may induce photodegradation.

  • Strong Oxidizing Agents: These can lead to the oxidation of the this compound molecule.[2]

  • Extreme pH Conditions: Both highly acidic and highly alkaline solutions can catalyze degradation reactions.

  • Moisture and Air: Being hygroscopic, this compound can absorb moisture from the air, which may affect its stability in certain solvents.[1] Prolonged exposure to air can also lead to oxidative degradation.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: For optimal stability, store pure this compound and its solutions in a cool, dry, and well-ventilated area.[1][2] Keep containers tightly sealed to protect from moisture and air. For solutions, storage in amber glass vials or under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection, especially for long-term storage or when working with sensitive applications.

Q4: What are the likely degradation pathways for this compound in solution?

A4: The primary degradation pathway for this compound, particularly through oxidation, involves the modification of its methyl side chains.[4] Common degradation products include:

  • Hydroxylated derivatives: Formation of (dimethyl-pyrazinyl)methanol.

  • Carboxylic acid derivatives: Further oxidation of the hydroxylated intermediates to form dimethylpyrazine-carboxylic acid.

  • N-oxides: Oxidation at the nitrogen atoms of the pyrazine (B50134) ring.

Ring cleavage is considered a less common degradation pathway under typical laboratory conditions.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of this compound in my aqueous solution over time, even when stored at room temperature.

Potential Cause Troubleshooting Step
Exposure to Light Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.
Oxidation Prepare fresh solutions before use. If long-term storage is necessary, de-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen).
Microbial Contamination If the aqueous solution is not sterile, microbial growth could lead to degradation.[5] Use sterile water and consider filtration through a 0.22 µm filter. For long-term storage, consider adding a preservative if compatible with your application.
Incorrect pH Measure the pH of your solution. If it is highly acidic or alkaline, adjust it to a more neutral pH if your experimental conditions allow.

Problem: My experimental results are inconsistent, and I suspect my this compound stock solution is degrading.

Potential Cause Troubleshooting Step
Improper Storage Review your storage conditions against the recommendations (cool, dry, dark, tightly sealed). Prepare a fresh stock solution from a new batch of pure this compound if possible.
Solvent Purity Impurities in the solvent could be reacting with the this compound. Use high-purity, HPLC-grade solvents for preparing solutions.
Repeated Freeze-Thaw Cycles If you are using a frozen stock solution, repeated freeze-thaw cycles can degrade the compound. Aliquot the stock solution into smaller, single-use vials to avoid this.

Problem: I see new, unexpected peaks in my chromatogram when analyzing my this compound sample.

Potential Cause Troubleshooting Step
Degradation Products The new peaks are likely degradation products. Refer to the "Potential Degradation Pathway" diagram below to hypothesize their identities. Use a stability-indicating analytical method (see Experimental Protocols section) to separate and identify these new compounds. Mass spectrometry is essential for structural elucidation.
Contamination The peaks could be from an external contaminant. Analyze a blank (solvent only) to rule out contamination from your analytical system or solvent. Review your sample handling procedures to identify potential sources of contamination.

Quantitative Data on Stability

Table 1: Illustrative Stability of this compound in Aqueous Solution at Different pH Values (Stored at 25°C in the Dark)

pHTime (days)% this compound Remaining (Illustrative)Appearance of Solution
2.00100.0Colorless
795.2Colorless
1490.5Faint yellow tint
3082.1Yellowish
7.00100.0Colorless
799.8Colorless
1499.5Colorless
3099.1Colorless
10.00100.0Colorless
796.5Colorless
1492.8Faint yellow tint
3085.3Yellowish

Table 2: Illustrative Thermal Stability of this compound in Neutral Aqueous Solution (pH 7.0)

TemperatureTime (hours)% this compound Remaining (Illustrative)
40°C0100.0
2499.5
4899.0
7298.5
60°C0100.0
2497.2
4894.5
7291.8
80°C0100.0
2490.3
4881.5
7273.1

Table 3: Illustrative Photostability of this compound in Neutral Aqueous Solution (pH 7.0) under UV Light (254 nm)

Exposure Time (hours)% this compound Remaining (Illustrative)
0100.0
292.5
485.1
872.3
1260.7
2445.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound (high purity)

  • Solvents: HPLC-grade water, acetonitrile, methanol

  • Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)

  • Bases: Sodium hydroxide (B78521) (NaOH)

  • Oxidizing agent: Hydrogen peroxide (H₂O₂) (30%)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC or UHPLC system with a photodiode array (PDA) or UV detector, and preferably a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven or water bath

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

3. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept alongside to exclude thermal effects.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, using the stability-indicating HPLC-UV/MS method described below.

5. Data Evaluation:

  • Calculate the percentage degradation of this compound in each sample compared to the unstressed control.

  • Identify and characterize any significant degradation products using the MS data.

Protocol 2: Stability-Indicating UHPLC-UV/MS Method

This method is adapted from a published study for the analysis of this compound and its oxidative metabolites.[6]

  • Instrumentation: UHPLC system coupled with a PDA detector and a tandem mass spectrometer (MS/MS).

  • Column: Biphenyl column (e.g., Kinetex Biphenyl, 150 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid and 1 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 0.1% formic acid and 1 mM ammonium acetate in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 50°C.

  • Gradient Elution:

    • 0-2 min: 1% B

    • 2-4 min: 1% to 10% B

    • 4-6 min: 10% to 60% B

    • 6-6.3 min: Hold at 60% B

    • 6.3-7 min: 60% to 1% B

    • 7-10 min: Hold at 1% B

  • Injection Volume: 5 µL.

  • Detection:

    • PDA: Monitor at a suitable wavelength (e.g., 270-280 nm).

    • MS: Use electrospray ionization (ESI) in positive mode. Monitor for the mass of this compound (m/z 123.09) and its potential degradation products (e.g., hydroxylated derivative m/z 139.09, carboxylated derivative m/z 153.07).

Visualizations

G Potential Degradation Pathway of this compound TMP 2,3,5-Trimethylpyrazine Hydroxylated (Dimethyl-pyrazinyl)methanol TMP->Hydroxylated Oxidation (Side Chain) N_Oxide This compound N-oxide TMP->N_Oxide Oxidation (Ring Nitrogen) Carboxylic_Acid Dimethylpyrazine-carboxylic acid Hydroxylated->Carboxylic_Acid Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

G Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photochemical Stress Stock->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Data: - % Degradation - Identify Degradants Analysis->Data

References

Technical Support Center: Enhancing Pyrazine Extraction from Oils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of pyrazines from oils.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of pyrazines from oil matrices.

Problem Potential Cause Suggested Solution
Low or no pyrazine (B50134) signal detected. Inefficient Extraction: Analytes are not effectively partitioning from the oil matrix.Optimize HS-SPME parameters: Critically evaluate and optimize the extraction time and temperature to ensure the efficient partitioning of pyrazines from the sample matrix to the fiber coating.[1] For HS-SPME, consider adding a salting-out agent like sodium chloride (NaCl) to increase the ionic strength of the sample, which can improve the extraction efficiency of more polar pyrazines.[1] Ensure the pH of the sample is appropriately adjusted to enhance pyrazine volatility.[1]
Suboptimal SPME Fiber: The selected fiber may not be appropriate for the target pyrazines.Select an SPME fiber with a polarity suitable for your target pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[1] The 50/30 μm DVB/CAR/PDMS fiber is particularly effective for pyrazine extraction.[2]
GC-MS System Issues: Leaks or contamination in the instrument can lead to signal loss.Check for leaks in the injector. Verify that the injection parameters are correct. The column may be contaminated and require bake-out or trimming. Ensure the detector is functioning correctly.[1]
Sample Amount: The amount of oil sample may be too high, leading to headspace saturation.In multiple headspace extractions, if the sample amount is too large (e.g., >200 mg), the headspace can become saturated. Reducing the sample amount can resolve this issue.[3]
Poor chromatographic peak shape (tailing or fronting). Peak Tailing: Active sites within the GC system can interact with polar pyrazines.Use deactivated inlet liners and replace them regularly. If the column is suspected, trimming 10-20 cm from the inlet can remove active sites. Consider using a more inert stationary phase or derivatizing highly polar pyrazines.[1]
Peak Fronting: This often indicates column overload due to high analyte concentration.Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[1]
Difficulty in separating pyrazine isomers. Co-elution: Isomers often have very similar mass spectra, making them difficult to distinguish.To improve separation, use a longer GC column or switch to a column with a different stationary phase that offers alternative selectivity. Optimizing the oven temperature program with a slower ramp rate can also enhance resolution.[1]
Inconsistent or poor reproducibility of results. Manual Extraction Variability: Multiple manual steps in methods like Liquid-Liquid Extraction (LLE) can introduce variability.HS-SPME generally offers better repeatability compared to LLE.[4] If using HS-SPME, ensure that the extraction is performed under equilibrium conditions for better repeatability.[3]
Fiber Degradation: The SPME fiber can degrade or become contaminated over time.Inspect the SPME fiber for any signs of degradation or contamination and replace it if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for extracting pyrazines from oils?

A1: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, simple, and solvent-free technique for the analysis of volatile compounds like pyrazines in edible oils.[3][5] It has been shown to be more effective in extracting pyrazines from food matrices compared to some other methods.[3]

Q2: What are the key parameters to optimize for HS-SPME of pyrazines from oils?

A2: The critical parameters to optimize for HS-SPME include the choice of fiber coating, pre-incubation temperature, extraction temperature, and extraction time.[3] For example, an optimal condition for extracting pyrazines from flavor-enhanced oils was found to be a pre-incubation temperature of 80°C, an extraction temperature of 50°C, and an extraction time of 50 minutes.[3]

Q3: What type of SPME fiber is best suited for pyrazine extraction?

A3: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, particularly the 50/30 μm thickness, is highly effective for the extraction of a broad range of pyrazines from oils.[1][2]

Q4: How can I improve the sensitivity of my pyrazine analysis?

A4: To enhance sensitivity, consider using a SPME-arrow fiber, which has a larger sorbent phase volume and higher extraction capacity compared to traditional SPME fibers.[3] Stir Bar Sorptive Extraction (SBSE) is another technique that uses a larger amount of sorptive phase than SPME, leading to extremely high sensitivities.[6]

Q5: Are there alternative extraction methods to HS-SPME for pyrazines in oils?

A5: Yes, other methods include Liquid-Liquid Extraction (LLE), Ultrasound-Assisted Extraction (UAE), Solvent-Assisted Flavor Evaporation (SAFE), Simultaneous Distillation Extraction (SDE), Dynamic Headspace (DHS), and Stir Bar Sorptive Extraction (SBSE).[4][5] The choice of method depends on the specific application, available equipment, and desired trade-off between extraction efficiency, speed, cost, and environmental impact.[4]

Q6: What are the typical recovery rates I can expect for pyrazine extraction from oils?

A6: With an optimized HS-SPME method, mean recoveries for spiked pyrazines in rapeseed oil have been reported to be in the range of 91.6–109.2%.[7] For perilla seed oil, mean recoveries for spiked pyrazines were in the range of 94.6-107.92%.[8]

Quantitative Data Summary

The following tables summarize quantitative data for various pyrazine extraction methods from oils.

Table 1: Performance Comparison of Pyrazine Extraction Methods

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Ultrasound-Assisted Extraction (UAE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[4]Partitioning of pyrazines between the food matrix and an immiscible organic solvent.[4]Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[4]
Limit of Detection (LOD) 0.07–22.22 ng/g (in perilla seed oil)[8]Dependent on concentration steps; can be higher than HS-SPME without concentration.[4]Data for pyrazines is limited; generally provides high extraction yields for bioactive compounds.[4]
Limit of Quantitation (LOQ) 2–180 ng/g (in rapeseed oil)[4]Dependent on concentration steps.[4]Data for pyrazines is limited.[4]
Relative Standard Deviation (RSD) < 16% (intra- and inter-day)[3]Generally higher than HS-SPME due to multiple manual steps.[4]Dependent on the optimization of parameters.[4]
Mean Recovery 91.6–109.2% (in rapeseed oil)[3]--

Table 2: HS-SPME Method Validation Data for Pyrazines in Oils

ParameterRapeseed Oil[3]Perilla Seed Oil[8]
LODs (ng/g) 2–600.07–22.22
LOQs (ng/g) 6–180-
Intra-day RSD (%) < 16< 9.49
Inter-day RSD (%) < 16< 9.76
Mean Recovery (%) 91.6–109.294.6–107.92

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the general procedure for the extraction of pyrazines from oil samples using HS-SPME followed by GC-MS analysis.

Materials:

  • Oil sample

  • Headspace vials (e.g., 20 mL) with caps (B75204) and septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a measured amount of the oil sample (e.g., 50.0 mg) into a headspace vial.[3]

  • Seal the vial tightly with the cap and septum.

  • Place the vial in a heater-stirrer or water bath and pre-incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 20 minutes) with agitation to allow volatiles to equilibrate in the headspace.[3]

  • Expose the SPME fiber to the headspace of the vial at the extraction temperature (e.g., 50°C) for a defined period (e.g., 50 minutes) to allow for equilibrium extraction.[3]

  • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port for thermal desorption of the analytes onto the analytical column.[9]

  • The analytes are then separated by the GC column and detected by the mass spectrometer.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol outlines a general procedure for extracting pyrazines from a food matrix, which can be adapted for oils.

Materials:

  • Homogenized oil sample

  • Separatory funnel (e.g., 250 mL)

  • Organic solvent (e.g., Dichloromethane or a Hexane/Ethyl Acetate mixture)[4]

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • GC-MS

Procedure:

  • Place the homogenized oil sample into the separatory funnel.

  • Add a saturated NaCl solution to the sample to increase the ionic strength and promote the partitioning of pyrazines into the organic phase.[4]

  • Add the organic solvent to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.[4]

  • Allow the layers to separate completely.[4]

  • Drain the lower organic layer into a flask.[4]

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.[4]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[4]

  • Filter the dried extract to remove the sodium sulfate.[4]

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator under a gentle stream of nitrogen.[4]

  • Analyze the concentrated extract by GC-MS.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Oil Sample Extraction Extraction (HS-SPME, LLE, etc.) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition GCMS->Data Identification Peak Identification Data->Identification Quantification Quantification Identification->Quantification Result Result Quantification->Result Results

Caption: General workflow for pyrazine extraction and analysis from oils.

troubleshooting_workflow Start Start: Low/No Pyrazine Signal CheckExtraction Check Extraction Parameters (Time, Temp, Fiber) Start->CheckExtraction OptimizeExtraction Optimize HS-SPME Parameters CheckExtraction->OptimizeExtraction Suboptimal CheckGCMS Check GC-MS System (Leaks, Contamination) CheckExtraction->CheckGCMS Optimal OptimizeExtraction->CheckGCMS MaintainGCMS Perform GC-MS Maintenance CheckGCMS->MaintainGCMS Issue Found CheckSample Check Sample Amount (Headspace Saturation) CheckGCMS->CheckSample No Issue MaintainGCMS->CheckSample AdjustSample Adjust Sample Amount CheckSample->AdjustSample Too High End End: Signal Improved CheckSample->End Optimal AdjustSample->End

Caption: Troubleshooting workflow for low pyrazine signal.

References

Troubleshooting low signal-to-noise ratio in pyrazine detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazine (B50134) Detection

Welcome to the technical support center for pyrazine analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you address challenges related to low signal-to-noise ratios in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in pyrazine detection?

A low S/N ratio can stem from two main issues: high background noise or low signal intensity.[1]

  • High Background Noise: This can be caused by column bleed, contaminated carrier gas, system leaks, or residues in the injector port.[2][3]

  • Low Signal Intensity: This may result from inefficient sample extraction, suboptimal instrument parameters, analyte degradation, or issues with the detector.[1][4]

Q2: How can I systematically identify the source of high background noise in my GC-MS system?

To isolate the source of noise, you can perform a step-by-step diagnosis.[5] First, check the noise level from the electronic components and data system with the detector off. Next, turn on the detector without a column installed to measure the noise from the operational detector itself. Then, introduce the carrier gas to check for impurities. Finally, install a conditioned column to measure its contribution, which is often from column bleed.[5]

Q3: My chromatogram shows a high and rising baseline. What is the likely cause and solution?

A high and rising baseline is a classic indicator of GC column bleed, where the stationary phase degrades at high temperatures.[2] To resolve this, ensure your column is properly conditioned according to the manufacturer's instructions. Using a low-bleed column (e.g., DB-5ms) is also highly recommended to minimize this effect.[2]

Q4: I am not detecting my pyrazine analytes, or the peaks are extremely small. What should I check first?

Low or absent signal can often be traced back to sample preparation or instrument settings.[4]

  • Sample Preparation: Verify that your extraction method is efficient. For volatile pyrazines, techniques like Headspace Solid-Phase Microextraction (HS-SPME) are highly effective.[6][7] Ensure parameters such as extraction time, temperature, and fiber type are optimized.[8]

  • Injection Issues: Confirm that the autosampler is working correctly and the syringe is not blocked. For HS-SPME, ensure complete desorption of the analytes from the fiber in the hot GC inlet (e.g., 250-270°C).[4]

  • MS Detector Settings: Check that the detector is turned on and the correct voltages are applied.[9]

Q5: How can I increase the signal intensity for my target pyrazines?

To significantly boost the signal, switch the MS acquisition mode from Full Scan to Selected Ion Monitoring (SIM).[4] In SIM mode, the mass spectrometer monitors only a few specific, characteristic ions for your target pyrazines. This increases the dwell time on each ion, dramatically improving the signal-to-noise ratio.[4]

Q6: Can the sample matrix interfere with my pyrazine analysis?

Yes, complex sample matrices can cause "matrix effects," leading to signal suppression or enhancement.[8] Co-eluting compounds from the matrix can compete with pyrazines for ionization in the MS source, reducing their signal (suppression).[8] To mitigate this, optimize your sample cleanup procedures or dilute the final extract if instrument sensitivity allows.[8]

Troubleshooting Guides

This section provides detailed workflows to address specific S/N issues.

Guide 1: Systematic Troubleshooting of Low S/N Ratio

When encountering a low S/N ratio, a structured approach is necessary to efficiently identify and resolve the root cause.

start Low S/N Ratio Detected check_type Identify Problem Type: High Noise or Low Signal? start->check_type high_noise High Background Noise check_type->high_noise High Noise low_signal Low Signal Intensity check_type->low_signal Low Signal check_baseline Analyze Baseline Shape high_noise->check_baseline rising_baseline Rising Baseline? (Column Bleed) check_baseline->rising_baseline Yes noisy_baseline Noisy/Spiky Baseline? (Contamination) check_baseline->noisy_baseline No solve_bleed Solution: 1. Condition Column 2. Use Low-Bleed Column 3. Lower Max Temp rising_baseline->solve_bleed solve_contamination Solution: 1. Check Gas Purity 2. Replace Septum/Liner 3. Clean Ion Source noisy_baseline->solve_contamination check_prep Review Sample Prep low_signal->check_prep optimize_prep Optimize Extraction: - Time & Temperature - Fiber/Solvent Choice - Use Salting-Out Agent check_prep->optimize_prep Optimize check_instrument Review Instrument Settings check_prep->check_instrument OK optimize_instrument Optimize MS/GC: 1. Switch to SIM Mode 2. Check Injection/Desorption 3. Verify Gas Flows check_instrument->optimize_instrument

Caption: A workflow for diagnosing low S/N ratios.

Guide 2: Identifying Sources of Background Noise in GC-MS

Background noise can originate from multiple components within the GC-MS system. Understanding these sources is the first step toward achieving a clean baseline.

cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) gas Carrier Gas Supply (Impurities: H₂O, O₂) injector Injector Port (Septum Bleed, Liner Contamination) gas->injector column GC Column (Stationary Phase Bleed) injector->column transfer_line Transfer Line (Contamination) column->transfer_line ion_source Ion Source (Contamination, Leaks) transfer_line->ion_source output High Background Noise ion_source->output

Caption: Potential sources of background noise in a GC-MS system.

Quantitative Data Summary

Optimizing analytical parameters is critical for achieving low detection limits. The table below presents a comparison of performance characteristics for different analytical methods used in pyrazine analysis.

ParameterUPLC-MS/MSGC-MSNotes
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[10][11]GC-MS is ideal for volatile and semi-volatile pyrazines, while UPLC-MS/MS can handle non-volatile compounds.[10]
Limit of Detection (LOD) ng/mL to µg/L range[12]pg to ng range[12]GC-MS generally offers superior sensitivity and lower detection limits.[4][12]
Accuracy (% Recovery) 84.36% to 103.92%[12][13]91.6% to 109.2%[12]Both methods can achieve high accuracy with proper calibration and sample preparation.[12]
Precision (%RSD) ≤ 6.36%[12][13]< 16%[12]Both techniques demonstrate good precision.

Experimental Protocols

Here are detailed protocols for key procedures to improve the signal-to-noise ratio in pyrazine detection.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines

This protocol describes an effective method for extracting and concentrating volatile pyrazines from a solid or liquid sample matrix prior to GC-MS analysis.[6]

s1 1. Sample Preparation Place 2-5g of sample into a 20mL headspace vial. Add internal standard. s2 2. Equilibration Seal vial and heat at a set temperature (e.g., 60-80°C) for 15-20 mins with agitation. s1->s2 s3 3. Extraction Expose a DVB/CAR/PDMS fiber to the headspace for a set time (e.g., 20-30 mins) at the same temperature. s2->s3 s4 4. Thermal Desorption Retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for 2-5 mins. s3->s4 s5 5. GC-MS Analysis Start the GC-MS run to separate and detect the desorbed pyrazines. s4->s5

Caption: Workflow for the HS-SPME pyrazine extraction procedure.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa.[6]

  • Heating and agitation system (e.g., heating block with magnetic stirrer).[6]

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of pyrazines.[6][12]

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Weigh 2-5 g of the homogenized sample (e.g., ground coffee) into a 20 mL headspace vial.[6] If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine derivative).[6]

  • Equilibration: Immediately seal the vial. Place it in the heating system and allow the sample to equilibrate at a controlled temperature (e.g., 80°C) for 15-20 minutes with agitation to facilitate the release of volatile compounds into the headspace.[6][7]

  • Extraction: After equilibration, expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) while maintaining the temperature and agitation.[6][12]

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC injection port (e.g., 250°C).[6] Allow the analytes to desorb from the fiber for 2-5 minutes, after which the GC-MS analysis run begins.[6]

Protocol 2: GC Column Conditioning to Reduce Baseline Noise

Properly conditioning a new GC column or re-conditioning an existing one is crucial for removing contaminants and stabilizing the stationary phase, thereby reducing column bleed and baseline noise.[2]

Materials:

  • GC instrument

  • The GC column to be conditioned

  • High-purity carrier gas (e.g., Helium)

Procedure:

  • Installation: Install the column in the GC oven, connecting the inlet end to the injector port but leaving the detector end disconnected. This prevents contamination of the detector during conditioning.

  • Gas Flow: Set a carrier gas flow rate appropriate for the column diameter (e.g., 1.0-1.5 mL/min for a 0.25 mm ID column).[2][4] Purge the column with the carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.

  • Temperature Program: Set the GC oven to ramp slowly (e.g., 5-10 °C/min) from ambient to the conditioning temperature recommended by the column manufacturer. This is typically 20-30 °C above the maximum temperature you plan to use in your analytical method, but should not exceed the column's maximum operating temperature.

  • Hold: Hold the column at the conditioning temperature for several hours (e.g., 2-4 hours, or overnight for new columns) until the baseline signal is stable and low when monitored.

  • Cool Down and Connect: Cool the oven down, turn off the carrier gas flow, and connect the column outlet to the MS detector.

  • Verification: Once the system is ready, run a blank temperature gradient to confirm that the baseline is stable and the noise level is acceptable.

Protocol 3: Switching from Full Scan to Selected Ion Monitoring (SIM) Mode

This protocol outlines the steps to change the MS acquisition method to SIM mode to enhance sensitivity for specific target pyrazines.

Materials:

  • GC-MS instrument with supporting software.

  • Reference mass spectra for your target pyrazines (from a library or a previous run in Full Scan mode).

Procedure:

  • Identify Target Ions: From the mass spectrum of each target pyrazine, select 2-3 of the most abundant and characteristic ions. Avoid using common background ions (e.g., m/z 44, 207, 281).[9] One ion will be used for quantification (the "quant ion"), and the others for confirmation ("qualifier ions").

  • Create SIM Method: In your MS method editor software, switch the acquisition mode from "Scan" or "Full Scan" to "SIM" or "Selected Ion Monitoring".

  • Set Up Time Segments (Optional): If your target pyrazines elute at different times, you can create different time segments in your run. Each segment will monitor the specific ions for the compounds eluting within that time window. This further optimizes the dwell time for each ion.

  • Enter m/z Values: For each segment (or for the entire run if not using segments), enter the m/z values of the quant and qualifier ions you selected in step 1.

  • Set Dwell Time: Specify the dwell time for each ion (e.g., 50-100 ms). The total cycle time (sum of dwell times for all ions in a segment) should be short enough to acquire 10-15 data points across each chromatographic peak.

  • Save and Run: Save the new SIM method and run a standard containing your target pyrazines to verify that the sensitivity has improved and that all peaks are detected correctly.

References

Technical Support Center: Solid-State Fermentation of Talaromyces marneffei Pigment (TMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of temperature for the solid-state fermentation (SSF) of Talaromyces marneffei pigment (TMP).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for producing the red pigment from Talaromyces marneffei in its mold form?

A1: The optimal temperature for the growth of Talaromyces marneffei in its mold form, which is responsible for producing the characteristic soluble red pigment, is between 17°C and 28°C.[1] Temperatures below 30°C are generally required for the production of this diffusible red pigment.[2] For other red pigment-producing Talaromyces species, such as Talaromyces atroroseus, a temperature of 25°C has been found to be optimal for the highest pigment yield in solid-state fermentation.[3]

Q2: How does temperature affect the growth and morphology of Talaromyces marneffei?

A2: Talaromyces marneffei is a thermally dimorphic fungus, meaning its growth form changes with temperature.

  • At 25-30°C , it grows as a multicellular mold, which is characterized by the formation of septate hyphae and conidia. This mold form is responsible for producing the desired red pigment.[4]

  • At 35-37°C , the fungus transitions to a yeast-like form.[4] This phase is associated with its pathogenic nature in humans and does not produce the soluble red pigment.

  • At 40°C and higher , fungal growth is inhibited.[1]

Q3: What are the key challenges related to temperature control in solid-state fermentation (SSF)?

A3: A primary challenge in SSF is the accumulation of metabolic heat generated by the fungus, which can lead to a significant rise in the temperature of the substrate bed.[5][6] Poor heat dissipation, a characteristic of solid substrates, can cause the temperature to exceed the optimal range for pigment production, potentially inhibiting fungal growth and pigment synthesis.[1] Another challenge is that the most effective method for temperature control, forced aeration, can lead to excessive moisture loss from the substrate, which also negatively impacts fermentation.[5][7]

Q4: Can I adapt protocols from other pigment-producing fungi, like Monascus or other Talaromyces species, for TMP production?

A4: Yes, protocols from other pigment-producing fungi, especially those from the same genus like Talaromyces atroroseus or Talaromyces purpurogenus, can be a good starting point.[3][4][8] These fungi share similarities in their growth requirements and pigment production processes in SSF. However, it is crucial to optimize key parameters, particularly temperature, pH, and moisture content, specifically for Talaromyces marneffei to achieve maximum pigment yield.

Troubleshooting Guides

Issue 1: Low or No Red Pigment Production
Possible Cause Troubleshooting Steps
Suboptimal Temperature - Verify that the incubator temperature is within the optimal range for pigment production (24-28°C).[9] - Measure the temperature within the solid substrate bed itself, as metabolic heat can significantly increase the internal temperature.[5] - If the internal temperature is too high, increase the aeration rate or use a bioreactor with a cooling system.[1][7]
Incorrect pH of the Substrate - The initial pH of the medium can significantly influence pigment production. For some pigment-producing fungi, a slightly acidic to neutral pH is optimal.[2][9] - Measure the initial pH of your moistened substrate. Adjust if necessary using appropriate buffers.
Inappropriate Moisture Content - Solid-state fermentation is highly sensitive to moisture levels. Too low moisture can inhibit fungal growth, while too high can lead to poor aeration.[10][11] - Ensure the initial moisture content is within the optimal range for your substrate (typically 50-70%).[12] - If using forced aeration, ensure the incoming air is humidified to prevent drying of the substrate.[5]
Nutrient Limitation - Ensure the solid substrate provides adequate carbon and nitrogen sources. Substrates like wheat bran and soybean mill are commonly used.[3][8] - Supplementation with additional carbon (e.g., glucose) or nitrogen sources (e.g., peptone) may enhance pigment production.
Issue 2: Poor Fungal Growth on the Solid Substrate
Possible Cause Troubleshooting Steps
Temperature Too High or Too Low - As with pigment production, fungal growth is temperature-dependent. Ensure the temperature is within the optimal range for the mold form (25-30°C).[4] - Temperatures above 37°C will induce a shift to the yeast phase, and temperatures above 40°C will inhibit growth.[1]
Substrate Particle Size is Too Small - Very fine substrate particles can lead to compaction, reducing porosity and limiting oxygen availability within the substrate bed.[5] - Use a substrate with a larger particle size or mix in a bulking agent to improve aeration.
Inadequate Aeration - Aerobic fungi like T. marneffei require sufficient oxygen for growth.[1] - If using a static system, ensure the substrate depth is not excessive, which can lead to anaerobic conditions in the lower layers. - If using forced aeration, ensure the airflow rate is sufficient to provide oxygen without excessively drying the substrate.
Contamination - Unwanted microbial contamination can compete with T. marneffei for nutrients and inhibit its growth. - Ensure proper sterilization of the substrate, bioreactor, and all handling equipment.[13]

Quantitative Data on Pigment Production

The following table summarizes pigment production data from related Talaromyces species, which can serve as a reference for optimizing TMP production.

Fungus Fermentation Type Substrate Optimized Temperature Pigment Yield/Observation Reference
Talaromyces albobiverticilliusSubmergedPotato Dextrose Broth24°CMaximum production of orange and red pigments.[14]
Talaromyces atroroseusSolid-StateSoybean Mill25°CHighest production yield of red pigment.[3]
Talaromyces atroroseusSolid-StateWheat Bran30°C (incubation)Pigment extraction optimized at 50°C.[8]
Penicillium purpurogenumSubmergedCzapek-Dox with D-xylose24°CHighest production of red pigment (2.46 g/L).[9]

Experimental Protocols

Protocol: Optimizing Temperature for TMP Production in Solid-State Fermentation

This protocol outlines a systematic approach to determine the optimal temperature for producing red pigment from Talaromyces marneffei using solid-state fermentation.

1. Materials and Equipment:

  • Talaromyces marneffei culture

  • Solid substrate (e.g., wheat bran, rice, or soybean mill)

  • Nutrient solution (e.g., Czapek-Dox broth or a solution of peptone and yeast extract)

  • Erlenmeyer flasks (250 mL) or specialized SSF bioreactors

  • Incubators set to a range of temperatures (e.g., 20°C, 24°C, 28°C, 32°C)

  • Autoclave for sterilization

  • Spectrophotometer

  • Ethanol (B145695) (95%) for pigment extraction

  • Sterile distilled water

2. Inoculum Preparation:

  • Culture T. marneffei on Potato Dextrose Agar (B569324) (PDA) at 25°C for 7-10 days until sporulation is observed.

  • Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the agar surface and gently scraping with a sterile loop.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.

3. Substrate Preparation and Inoculation:

  • Weigh 20 g of the solid substrate into each 250 mL Erlenmeyer flask.

  • Add the nutrient solution to achieve the desired initial moisture content (e.g., 60%). The exact volume will depend on the water-holding capacity of the substrate.

  • Mix thoroughly and sterilize by autoclaving at 121°C for 20 minutes.

  • After cooling to room temperature, inoculate each flask with 1 mL of the spore suspension.

  • Mix gently to ensure even distribution of the inoculum.

4. Incubation:

  • Prepare triplicate flasks for each temperature to be tested (e.g., 20°C, 24°C, 28°C, 32°C).

  • Incubate the flasks under static conditions for a predetermined period (e.g., 10-14 days).

5. Pigment Extraction and Quantification:

  • After the incubation period, add 100 mL of 95% ethanol to each flask.

  • Shake the flasks on a rotary shaker at 150 rpm for 1 hour to extract the pigment.

  • Filter the mixture to separate the solid substrate from the pigment extract.

  • Measure the absorbance of the extract at the wavelength of maximum absorption for the red pigment (typically around 500 nm) using a spectrophotometer.

  • Express the pigment yield as absorbance units per gram of dry substrate.

6. Data Analysis:

  • Calculate the average pigment yield for each temperature.

  • Plot the pigment yield as a function of temperature to determine the optimal temperature for TMP production.

Visualizations

Experimental_Workflow_for_Temperature_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis spore Spore Suspension Preparation (1x10^7 spores/mL) inoculation Inoculation spore->inoculation substrate Substrate Preparation (e.g., Wheat Bran, 60% moisture) substrate->inoculation incubation Incubation at Different Temperatures (20°C, 24°C, 28°C, 32°C) inoculation->incubation extraction Pigment Extraction with Ethanol incubation->extraction quantification Spectrophotometric Quantification (OD at 500 nm) extraction->quantification analysis Data Analysis & Optimal Temperature Determination quantification->analysis

Caption: Workflow for optimizing temperature in solid-state fermentation of TMP.

Troubleshooting_Flowchart start Low/No Pigment Production check_temp Is internal substrate temperature > 30°C? start->check_temp check_moisture Is moisture content in 50-70% range? check_temp->check_moisture No adjust_temp Increase aeration or use cooling system check_temp->adjust_temp Yes check_ph Is initial pH in optimal range? check_moisture->check_ph Yes adjust_moisture Adjust initial moisture or use humidified air check_moisture->adjust_moisture No adjust_ph Adjust substrate pH check_ph->adjust_ph No check_nutrients Review substrate nutrient composition check_ph->check_nutrients Yes adjust_temp->check_moisture adjust_moisture->check_ph adjust_ph->check_nutrients

Caption: Troubleshooting flowchart for low TMP yield in solid-state fermentation.

Temperature_Impact_Pathway cluster_optimal Optimal Range (24-28°C) cluster_high High Temperature (>35°C) temp Temperature growth_mold Optimal Mold Growth temp->growth_mold Optimal stress Heat Stress temp->stress High pigment_synth Increased Pigment Biosynthesis growth_mold->pigment_synth hsp Heat Shock Protein (HSP) Production stress->hsp morph_change Shift to Yeast Phase stress->morph_change pigment_inhibit Inhibition of Pigment Biosynthesis stress->pigment_inhibit

Caption: Impact of temperature on T. marneffei metabolism and pigment production.

References

Technical Support Center: Synthetic Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address purity issues encountered during the synthesis and analysis of trimethylpyrazine.

Troubleshooting Guide

Purity challenges in synthetic this compound often arise from incomplete reactions, side reactions, or suboptimal purification. The following table summarizes common issues, their probable causes, and recommended solutions.

Issue Observed Potential Cause(s) Recommended Solutions
Low overall yield of this compound - Incomplete condensation of 2,3-butanedione (B143835) and 1,2-diaminopropane.- Incomplete oxidation of the dihydropyrazine (B8608421) intermediate.[1] - Suboptimal reaction conditions (temperature, reaction time).[1] - Degradation of the product due to harsh workup conditions.[2]- Extend reaction time or slightly increase the temperature during condensation.[1] - Ensure efficient oxidation by using a suitable oxidizing agent or allowing for sufficient aeration. - Systematically optimize reaction parameters.[2] - Use milder acidic or basic conditions during extraction and workup.[2]
Presence of starting materials in the final product - Incorrect stoichiometry of reactants.- Insufficient reaction time or temperature.- Verify the molar ratios of 2,3-butanedione and 1,2-diaminopropane.[3] - Monitor the reaction progress using TLC or GC-MS to ensure completion.
Unexpected peaks in GC-MS or HPLC analysis - Presence of isomeric pyrazines (e.g., 2,3,6-trimethylpyrazine).- Formation of side-products such as imidazole (B134444) derivatives.[4] - Degradation products like this compound N-oxide or pyrazine (B50134) carboxylic acids.- Use high-resolution capillary GC columns (e.g., DB-WAX) and compare retention indices with known standards to identify isomers.[5][6] - Employ purification methods like silica (B1680970) gel chromatography to remove more polar imidazole impurities.[4] - Use milder reaction and purification conditions to prevent oxidation.
Product is a persistent oil or fails to crystallize - Presence of impurities that inhibit crystallization.- Incorrect choice of recrystallization solvent.[1]- Purify the crude product by fractional distillation or column chromatography before attempting recrystallization. - Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system.[7]
Off-notes or discoloration in the final product - Presence of trace impurities.[2] - Product degradation upon exposure to air or light.- High-purity (>99%) is often required to avoid off-notes.[8] - Implement high-resolution purification techniques. - Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Frequently Asked Questions (FAQs)

Synthesis & Impurities

  • Q1: What are the most common impurities in the synthesis of 2,3,5-trimethylpyrazine? A1: Common impurities include unreacted starting materials (2,3-butanedione and 1,2-diaminopropane), the 2,3,5-trimethyl-5,6-dihydropyrazine intermediate from incomplete oxidation, isomeric trimethylpyrazines, and more polar side-products like imidazole derivatives.[1][3][4]

  • Q2: How can I minimize the formation of the dihydropyrazine intermediate? A2: Ensure the oxidation step is complete. This can be achieved by bubbling air through the reaction mixture or using a chemical oxidizing agent, coupled with sufficient reaction time.[3]

  • Q3: My GC-MS shows multiple peaks with very similar mass spectra. How can I identify the correct this compound isomer? A3: Positional isomers of alkylpyrazines often have nearly identical mass spectra.[5] Identification should be confirmed by comparing the gas chromatography retention indices (RIs) on different polarity columns (e.g., a non-polar DB-1 and a polar ZB-WAXplus) with those of authenticated standards.[6]

Purification

  • Q4: What is a good starting point for purifying crude this compound by column chromatography? A4: Silica gel is a common stationary phase. A good starting eluent system is a mixture of hexane (B92381) and ethyl acetate, for example, in a 90:10 ratio.[4] The polarity can be gradually increased to elute the this compound while retaining more polar impurities.[9]

  • Q5: I'm having trouble with recrystallization. What solvents should I try? A5: For pyrazine derivatives, which are often solids at high purity, a mixed solvent system is frequently effective.[7] Good starting points to screen include ethanol/water, acetone/water, and ethyl acetate/hexane.[7][10] The ideal solvent system will dissolve the this compound when hot but have low solubility when cold.[1]

  • Q6: When is fractional distillation a suitable purification method? A6: Fractional distillation is effective for separating liquids with close boiling points.[11] Since this compound is a liquid at room temperature (boiling point ~171-172 °C), this method can be used to separate it from less volatile impurities or from small amounts of more volatile impurities.

Analysis & Quality Control

  • Q7: What are the recommended GC-MS conditions for analyzing this compound purity? A7: A high-resolution capillary column, such as a DB-WAX (60 m x 0.25 mm, 0.25 µm), is recommended.[12] A typical temperature program would be an initial hold at a lower temperature (e.g., 50°C) followed by a ramp (e.g., 5-10°C/min) to a final temperature (e.g., 250°C).[13] Use of Selected Ion Monitoring (SIM) mode can enhance sensitivity for detecting trace impurities.[12]

  • Q8: Can HPLC be used for purity analysis of this compound? A8: Yes, reversed-phase HPLC is a suitable method. A C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, can provide good separation.[14] Detection is typically done using a UV detector at around 270-275 nm.[13][15]

Experimental Protocols

1. GC-MS Analysis of this compound Purity

  • Objective: To separate and identify this compound and its volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Method Parameters:

    Parameter Value
    Column DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Injector Temp. 250 °C
    Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
    Oven Program Initial 50°C for 2 min, ramp at 8°C/min to 240°C, hold for 10 min
    MS Transfer Line 250 °C
    Ion Source Temp. 230 °C

    | Scan Range | m/z 40-300 |

  • Procedure:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

    • Inject 1 µL of the sample into the GC-MS.

    • Acquire the data.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with known values for pyrazine isomers.[5]

2. HPLC Purity Assay of this compound

  • Objective: To quantify the purity of a this compound sample.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Method Parameters:

    Parameter Value
    Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 275 nm

    | Injection Volume | 10 µL |

  • Procedure:

    • Prepare a standard solution of high-purity this compound at a known concentration.

    • Prepare a sample solution of the this compound to be tested at approximately the same concentration.

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, using the area percent method for impurities.

3. Purification by Silica Gel Column Chromatography

  • Objective: To remove polar impurities from crude this compound.

  • Materials: Silica gel (70-230 mesh), hexane, ethyl acetate, crude this compound.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • Load the sample onto the top of the silica gel bed.

    • Begin elution with the initial, low-polarity solvent system.

    • Collect fractions and monitor their composition by TLC or GC-MS.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow start Purity Issue Identified (e.g., by GC-MS, HPLC, NMR) check_starting_materials Check Purity of Starting Materials (2,3-butanedione, 1,2-diaminopropane) start->check_starting_materials check_reaction_conditions Review Reaction Conditions (Stoichiometry, Temp, Time) start->check_reaction_conditions incomplete_reaction Incomplete Reaction? (Starting materials or intermediate present) check_reaction_conditions->incomplete_reaction side_products Side Products Formed? (Isomers, Imidazoles) check_reaction_conditions->side_products incomplete_reaction->side_products No optimize_reaction Optimize Reaction: - Adjust Stoichiometry - Increase Time/Temp - Ensure Complete Oxidation incomplete_reaction->optimize_reaction Yes purification_step Select Purification Method side_products->purification_step Yes optimize_reaction->start distillation Fractional Distillation (For volatile impurities) purification_step->distillation chromatography Column Chromatography (For polar impurities) purification_step->chromatography recrystallization Recrystallization (For solid TMP) purification_step->recrystallization analyze_purity Analyze Purity of Fractions/Crystals distillation->analyze_purity chromatography->analyze_purity recrystallization->analyze_purity pure_product High-Purity this compound analyze_purity->pure_product Purity Met re_purify Re-purify or Adjust Method analyze_purity->re_purify Purity Not Met re_purify->purification_step

Caption: A logical workflow for troubleshooting purity issues in synthetic this compound.

Experimental_Workflow cluster_purification Purification Options synthesis Synthesis: Condensation & Oxidation workup Aqueous Workup & Extraction synthesis->workup crude_product Crude this compound workup->crude_product purification Purification crude_product->purification dist Fractional Distillation purification->dist chrom Column Chromatography purification->chrom recryst Recrystallization purification->recryst analysis Purity Analysis (GC-MS, HPLC) final_product Pure this compound analysis->final_product dist->analysis chrom->analysis recryst->analysis

Caption: A general experimental workflow for the synthesis and purification of this compound.

References

Navigating the Complex World of Trimethylpyrazine Metabolism: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of trimethylpyrazine (TMP) metabolites is a critical step in understanding its pharmacokinetics and metabolic fate. This technical support center provides essential guidance, troubleshooting advice, and detailed protocols to streamline your experimental workflows and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the analysis of this compound metabolites, offering solutions to get your research back on track.

Question/Issue Potential Cause(s) Recommended Solution(s)
Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) - Column Contamination: Buildup of matrix components on the column frit or stationary phase. - Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. - Column Void: Dissolution of the silica (B1680970) backbone of the column, often due to high pH. - Secondary Interactions: Analyte interaction with active sites on the column or in the flow path.- Column Maintenance: Flush the column with a strong solvent or, if necessary, replace the column and install an in-line filter.[1] - Solvent Matching: Ensure the sample is dissolved in a solvent with a composition similar to or weaker than the initial mobile phase.[1][2] - pH Control: Use a column stable at the required mobile phase pH.[1] - Inert Flow Path: Use deactivated glass inserts in the injector and consider columns with inert coatings.
Low or No Signal/Poor Sensitivity - Ion Suppression: Co-eluting matrix components in the sample (e.g., salts in urine) can interfere with the ionization of the target analytes.[3] - Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, collision energy, or source settings. - Analyte Degradation: Instability of metabolites in the sample or during analysis.- Sample Cleanup: Implement a sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[3] Using a stable isotope-labeled internal standard can also help compensate for matrix effects.[3] - Method Optimization: Optimize MS parameters by infusing a standard solution of the analyte. - Sample Handling: Keep samples on ice or at 4°C during processing and analyze them as quickly as possible.
High Background Noise in Mass Spectra - Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. - System Contamination: Buildup of contaminants in the LC-MS system, including tubing, injector, and ion source. - Leaks: Air leaking into the system can cause an unstable baseline.[2]- High-Purity Reagents: Use LC-MS grade solvents and freshly prepared mobile phases.[2] - System Cleaning: Flush the entire LC system and clean the mass spectrometer's ion source according to the manufacturer's instructions. - Leak Check: Systematically check all fittings and connections for leaks.[2]
Inconsistent Retention Times - Mobile Phase Composition Changes: Evaporation of volatile solvents or improper mixing. - Column Temperature Fluctuations: An unstable column oven temperature. - Pump Malfunction: Inconsistent flow rate from the LC pump.- Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[2] - Stable Temperature: Ensure the column oven is set to a stable temperature. - Pump Maintenance: Check pump seals and pistons for wear and ensure proper solvent degassing.
Difficulty Identifying Unknown Metabolites - Lack of Reference Standards: Inability to confirm the identity of a metabolite without an authentic standard. - Complex Fragmentation Patterns: Difficulty in interpreting MS/MS spectra.- Database Searching: Utilize metabolite databases like METLIN to search for potential matches based on accurate mass and fragmentation data.[4] - High-Resolution MS: Use high-resolution mass spectrometry to obtain accurate mass measurements, which aids in formula prediction. - Synthesis of Standards: If a metabolite is of high interest, consider synthesizing the proposed structure for confirmation.[5]

Quantitative Data Summary

The following tables provide key quantitative data for the identification of major this compound metabolites in human urine, adapted from a validated UHPLC-MS/MS method.[6]

Table 1: Mass Spectrometry Transitions and Retention Times

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Retention Time (min)
3,6-Dimethylpyrazine-2-carboxylic acid153.1107.03.2
3,5-Dimethylpyrazine-2-carboxylic acid153.1107.03.5
5,6-Dimethylpyrazine-2-carboxylic acid153.1135.02.9
(3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide315.1121.02.5
(3,5-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide315.1121.22.8
(3,6-Dimethylpyrazine-2-yl-)methyl-sulfate219.097.82.7
(3,5-Dimethylpyrazine-2-yl-)methyl-sulfate219.097.83.0

Table 2: Calibration and Limit of Detection/Quantitation

AnalyteCalibrated Range (nM)Limit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)
3,6-Dimethylpyrazine-2-carboxylic acid9 - 12500.41.2
3,5-Dimethylpyrazine-2-carboxylic acid9 - 12500.30.9
5,6-Dimethylpyrazine-2-carboxylic acid9 - 12500.51.5
(3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide9 - 12500.20.6
(3,5-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide9 - 12500.20.7
(3,6-Dimethylpyrazine-2-yl-)methyl-sulfate9 - 12500.31.0
(3,5-Dimethylpyrazine-2-yl-)methyl-sulfate9 - 12500.41.1

Detailed Experimental Protocols

Protocol 1: Sample Preparation of Urine for Metabolite Analysis ("Dilute-and-Shoot")

This protocol is a rapid and straightforward method for preparing urine samples for UHPLC-MS/MS analysis.[6]

Materials:

  • Urine sample

  • Internal standard solution (e.g., a mix of stable isotope-labeled analytes)

  • Autosampler vials

  • Pipettes

Procedure:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • In an autosampler vial, combine 450 µL of the urine sample with 50 µL of the mixed internal standard solution.

  • Cap the vial and vortex briefly to mix.

  • The sample is now ready for injection into the UHPLC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis of this compound Metabolites

This protocol provides the chromatographic and mass spectrometric conditions for the targeted analysis of this compound metabolites.[6]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Kinetex Biphenyl, 150 × 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid and 1 mM Ammonium Acetate in water

  • Mobile Phase B: 0.1% Formic acid and 1 mM Ammonium Acetate in acetonitrile

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 1% B

    • 2-4 min: 1% to 10% B

    • 4-6 min: 10% to 60% B

    • 6-6.3 min: 60% B

    • 6.3-7 min: 60% to 1% B

    • 7-10 min: 1% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching may be required depending on the analytes.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 550 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 65 psi

Note: Specific MRM transitions are provided in Table 1.

Visualizations

Metabolic Pathway of 2,3,5-Trimethylpyrazine

The metabolism of 2,3,5-trimethylpyrazine in humans primarily involves the oxidation of the methyl groups, leading to the formation of carboxylic acids, which are the major metabolites excreted in urine.[5][7] Phase II metabolism can also occur, resulting in the formation of glucuronide and sulfate (B86663) conjugates, though these are typically found in much lower concentrations.[5][7]

Trimethylpyrazine_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) TMP 2,3,5-Trimethylpyrazine PyrazineMethanol Pyrazinemethanols TMP->PyrazineMethanol CYP450 PyrazineCarboxylicAcid Pyrazine Carboxylic Acids (Major Metabolites) PyrazineMethanol->PyrazineCarboxylicAcid Oxidation Glucuronides Glucuronide Conjugates PyrazineMethanol->Glucuronides UGT Sulfates Sulfate Conjugates PyrazineMethanol->Sulfates SULT

Caption: Metabolic pathway of 2,3,5-trimethylpyrazine.

Experimental Workflow for Metabolite Identification

The following workflow outlines the key steps from sample collection to data analysis for the identification and quantification of this compound metabolites.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing SampleCollection Urine Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking UHPLC UHPLC Separation Spiking->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound metabolite analysis.

References

Technical Support Center: Improving Pyrazine Sensory Panel Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols to enhance the reproducibility and reliability of sensory panel tests for pyrazines.

Troubleshooting Guide

This section addresses specific issues that can arise during sensory evaluation of pyrazines, leading to poor reproducibility.

Q1: Why are my sensory panel results for pyrazines not reproducible?

A: Poor reproducibility in sensory panel tests is a common challenge that can stem from multiple sources.[1][2] Key areas to investigate include the sensory panel itself, the experimental methodology, and the samples being tested. It is crucial to assess panelist performance for consistency, discrimination, and repeatability.[1][3] Methodological factors like inconsistent sample presentation, inadequate palate cleansing, or environmental distractions can introduce significant variability.[4][5] Finally, inconsistencies in the sample, such as concentration changes or the presence of contaminants, can also lead to divergent results.

To diagnose the issue, a systematic approach is recommended. Start by evaluating panel performance metrics, then review your experimental protocol for any potential sources of error, and finally, re-verify the integrity and consistency of your test samples.

G start Poor Reproducibility Identified panel Panelist Issues start->panel sample Sample Issues start->sample method Methodology Issues start->method inconsistent_scoring Inconsistent Scoring by Individuals panel->inconsistent_scoring low_agreement Low Agreement Among Panelists panel->low_agreement concentration_variance Concentration Variance sample->concentration_variance matrix_effects Matrix Effects (e.g., alcohol, lipids) sample->matrix_effects presentation_bias Presentation Bias (Order, Temp) method->presentation_bias env_distractions Environmental Distractions method->env_distractions check_repeatability Check Individual Repeatability inconsistent_scoring->check_repeatability check_training Review Panel Training & Lexicon low_agreement->check_training verify_quantification Verify Quantification (e.g., SIDA) concentration_variance->verify_quantification evaluate_matrix Evaluate Sample Matrix Interactions matrix_effects->evaluate_matrix standardize_protocol Standardize Protocol (Randomize, Blinding) presentation_bias->standardize_protocol control_environment Control Test Environment env_distractions->control_environment

Troubleshooting Workflow for Poor Reproducibility.

Q2: My panelists are giving inconsistent scores for the same pyrazine (B50134) sample. What's wrong?

A: Inconsistent scoring by individual panelists, known as poor repeatability, is a common issue.[2] This can be caused by a lack of proper training, leading to inconsistent use of scales and descriptors.[1] It may also stem from "sensory fatigue" or adaptation if samples are presented too quickly without adequate palate cleansing.[5] To address this, it's essential to conduct regular training sessions using reference standards to anchor the panelists' perceptions and ensure they are using the agreed-upon lexicon and intensity scales correctly.[6][7] Implementing procedures for palate cleansing, such as using unsalted crackers and water, and allowing for sufficient time between samples (e.g., 3-5 minutes) is also critical.[5]

Q3: How do I handle the wide variation in sensitivity to pyrazines among panelists?

A: Individuals can have vastly different odor thresholds for pyrazines, with sensitivities varying by orders of magnitude.[8][9] This is a known biological variable and a significant challenge. The first step is to screen potential panelists for their sensory acuity and their ability to detect the specific pyrazines relevant to your study.[6] It is not recommended to rely on a single person for sensory evaluation; a panel of at least 3, and more commonly 8-12 trained members, is preferable to mitigate the impact of individual sensitivities.[6][8] Data analysis should then focus on the panel's consensus or average scores, using statistical methods like ANOVA to identify significant differences while accounting for individual variations.[6]

Q4: The perceived aroma of my pyrazine sample seems to change between tests. Why?

A: The sensory profile of a pyrazine is highly dependent on its concentration.[6] For example, 2-acetylpyrazine can impart pleasant nutty or popcorn notes at low concentrations, but these can shift to more intense roasted or even burnt characteristics as the concentration increases.[6] Therefore, a perceived change in aroma may indicate an issue with the stability or consistency of your sample's concentration. It is crucial to use highly accurate and precise quantitative methods, such as Stable Isotope Dilution Analysis (SIDA), to prepare and verify sample concentrations before sensory testing.[10] Additionally, factors in the sample matrix, such as pH or the presence of other compounds, can alter pyrazine volatility and perception.[11][12]

Q5: I'm observing unexpected sensory effects (e.g., suppression or enhancement). What could be the cause?

A: Pyrazines can exhibit synergistic or masking effects, where their combined sensory impact is different from the sum of their individual impacts.[13][14] Studies have shown that pyrazines present at concentrations below their individual odor thresholds can still contribute to the overall aroma profile and significantly impact the perception of other, supra-threshold pyrazines.[13][14] If you are testing pyrazines in a complex matrix (e.g., a beverage or food base), be aware that other components in that matrix can interact with the target pyrazine, leading to these unexpected effects. To isolate and understand these interactions, consider conducting tests in a simpler matrix (like a water/ethanol solution) and gradually increasing complexity.[13]

Frequently Asked Questions (FAQs)

Q1: What is Quantitative Descriptive Analysis (QDA) and when should I use it for pyrazines?

A: Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the specific sensory attributes of a product.[6] It is performed by a small panel of highly trained assessors (typically 8-12 members).[6] You should use QDA when you need to create a detailed sensory profile of a product containing pyrazines, for instance, to understand how different concentrations or types of pyrazines contribute to specific aroma notes like "roasted," "nutty," or "cocoa." The process involves developing a consensus vocabulary (lexicon) to describe the attributes, training panelists to use an intensity scale consistently, and then statistically analyzing the data to generate a sensory fingerprint of the product.[6]

Q2: What are typical odor thresholds for common pyrazines?

A: Pyrazines are known for having very low odor thresholds, meaning they can be detected at extremely small concentrations.[9][15] However, these thresholds vary significantly depending on the specific pyrazine derivative and the medium (e.g., water, oil, alcohol).[11] For example, some alkoxypyrazines can be detected in the parts-per-trillion range (as low as 0.00001 ppm), while some alkylpyrazines have thresholds in the parts-per-million range.[9] See Table 1 for a summary of published threshold values.

Q3: How does the chemical structure of a pyrazine affect its sensory profile?

A: The sensory characteristics of pyrazines are highly dependent on the nature and position of their substituent groups.[16] Alkylpyrazines are generally associated with roasted, nutty, and earthy notes.[12][16] The presence of a methoxy (B1213986) group, as in 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), often imparts a characteristic "green" or "bell pepper" aroma.[9] The addition of a hydroxyl group can increase polarity and lower volatility, potentially leading to less roasty and more caramel- or bready-like notes.[16]

Q4: What are the best practices for panelist training for pyrazine evaluation?

A: Effective panel training is critical for reproducible results.[7] Best practices include:

  • Screening: Select panelists based on their sensory acuity and ability to consistently recognize and describe aromas.[6]

  • Lexicon Development: Work with the panel to develop a consensus vocabulary (lexicon) of descriptive terms for the pyrazine aromas being tested.[6]

  • Reference Standards: Use chemical reference standards to physically represent each descriptor in the lexicon (e.g., a solution of 2-acetylpyrazine for a "popcorn" note). This anchors the panel's perception.[6]

  • Scale Training: Train panelists to rate the intensity of each attribute on a continuous scale (e.g., 0-15) consistently.[6]

  • Regular Practice: Conduct regular training sessions to maintain panelist acuity and ensure alignment.[1]

Q5: What factors in sample preparation can affect sensory results?

A: Uniformity in sample preparation and presentation is crucial to avoid bias.[4] Key factors include:

  • Concentration Accuracy: Ensure precise and accurate pyrazine concentrations, as minor variations can significantly alter the perceived aroma profile.[6][10]

  • Temperature: Present all samples at the same controlled temperature, as this affects the volatility of the pyrazines.[4]

  • Homogeneity: Ensure the sample is well-mixed and homogeneous.[4]

  • Presentation: Serve equal quantities of the sample in identical, odor-free containers.[4] The order of presentation should be randomized and blinded for each panelist to prevent order bias.[6]

Data Presentation

Table 1: Odor and Taste Thresholds of Common Alkylpyrazines

This table summarizes the sensory thresholds for various pyrazine compounds in water, highlighting their high potency. Data is compiled from multiple sources.[9][16]

CompoundOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Sensory Descriptors
2-Methylpyrazine60,000-Green, nutty, cocoa
2,5-Dimethylpyrazine35,000800Roasted peanut, potato, coffee
2-Ethyl-3,5-dimethylpyrazine0.042100Roasted, nutty, earthy
2,3,5-Trimethylpyrazine3,000300Roasted, nutty, coffee, cocoa
2-Acetylpyrazine1.6200Popcorn, roasted, nutty
2-Methoxy-3-isobutylpyrazine (IBMP)0.002-Green bell pepper, earthy
2-Methoxy-3-isopropylpyrazine0.001-Earthy, potato

Detailed Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA)

This protocol outlines the steps for conducting a QDA test to develop a sensory profile for a product containing pyrazines, based on established methodologies.[6]

1. Objective: To quantitatively identify and describe the sensory attributes of a product.

2. Materials:

  • Trained sensory panel (8-12 members).

  • Test samples with varying, known concentrations of pyrazines.

  • Reference standards for relevant aroma attributes (e.g., "nutty," "roasted").

  • Odor-free testing booths with controlled lighting and ventilation.[5]

  • Data collection software.

3. Procedure:

  • Panelist Selection & Training:

    • Screen panelists for sensory acuity and descriptive ability.

    • Familiarize panelists with the characteristic pyrazine aromas using reference standards.

    • In group sessions, develop a consensus lexicon (a list of descriptive terms) for the product's attributes.

    • Train panelists to rate the intensity of each attribute on a continuous scale (e.g., a 15-point scale) using the reference standards as anchors.

  • Sample Evaluation:

    • Prepare samples with precise pyrazine concentrations in a controlled manner.

    • Present samples monadically (one at a time) in identical containers labeled with random three-digit codes.

    • The presentation order must be randomized for each panelist.

    • Panelists independently evaluate each sample in an individual booth, rating the intensity of each descriptor from the lexicon.

    • Ensure panelists cleanse their palate between samples.[5]

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between samples for each attribute.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

    • The final output is often a spider web plot or profile diagram illustrating the sensory fingerprint of each sample.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis p1 Panelist Selection (Screening) p2 Lexicon Development (Consensus on Descriptors) p1->p2 p3 Panelist Training (Reference Standards & Scaling) p2->p3 e1 Sample Preparation (Controlled Concentrations) p3->e1 e2 Individual Sample Evaluation (Blinded) e1->e2 a1 Data Collection e2->a1 a2 Statistical Analysis (ANOVA, PCA) a1->a2 a3 Results Interpretation (Sensory Profile) a2->a3

Experimental Workflow for Quantitative Descriptive Analysis (QDA).[6]
Protocol 2: 3-Alternative Forced-Choice (3-AFC) Test

This protocol is used for discriminative testing to determine if a sensory difference exists between samples or to measure a detection threshold.[13]

1. Objective: To determine if a perceptible sensory difference exists between two samples.

2. Materials:

  • Sensory panel (number of panelists depends on statistical power required).

  • Two sample variations (e.g., a control and a sample with an added pyrazine).

  • Identical, coded sample presentation cups.

3. Procedure:

  • For each panelist, prepare a set of three samples. Two of the samples are identical (the control), and one is different (the test sample).

  • The position of the "odd" or different sample within the set of three is randomized for each test.

  • Present the three coded samples to the panelist simultaneously.

  • Instruct the panelist to smell (or taste) each sample in the order presented.

  • The panelist's task is to identify which of the three samples is different from the other two.

  • Record the panelist's choice. A "correct" response is when the panelist successfully identifies the odd sample.

  • Analyze the results using a binomial or chi-squared test to determine if the number of correct identifications is statistically significant (i.e., greater than what would be expected by chance, which is 1/3).

Protocol 3: Quantitative Analysis via HS-SPME-GC-MS

This protocol describes a common method for accurately quantifying the concentration of volatile pyrazines in a sample matrix, which is a critical prerequisite for reproducible sensory tests.[6][10]

1. Objective: To accurately quantify the concentration of specific pyrazines in a sample.

2. Materials:

  • Headspace Solid-Phase Microextraction (HS-SPME) fiber assembly (e.g., DVB/CAR/PDMS).

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sealed headspace vials.

  • Isotopically labeled internal standard (e.g., 2,3-Diethyl-5-methylpyrazine-d7 for SIDA).[10]

  • Test sample.

3. Procedure:

  • Sample Preparation:

    • Place a precise, known amount of the homogenized sample into a headspace vial.

    • Spike the sample with a known amount of the internal standard. This is the core of the SIDA method, which corrects for matrix effects and procedural losses.[10]

    • Seal the vial immediately.

  • HS-SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace above the sample.

    • Expose the SPME fiber to the vial's headspace for a defined period to adsorb the volatile pyrazines.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The heat desorbs the analytes from the fiber onto the GC column.

    • Separate the compounds using a temperature-programmed run on an appropriate GC column (e.g., DB-5ms).

    • Detect and identify the pyrazines using the mass spectrometer based on their unique mass spectra and retention times.

  • Quantification:

    • Create a calibration curve using known concentrations of the target pyrazine and the internal standard.

    • Calculate the concentration of the pyrazine in the original sample by comparing the ratio of the native analyte's peak area to the internal standard's peak area against the calibration curve.

Signaling Pathway Visualization

The perception of pyrazine aromas is initiated by the interaction of these molecules with specific olfactory receptors in the nasal cavity. Research has identified the OR5K1 receptor as being highly responsive to pyrazines, triggering a signaling cascade that results in the perception of roasted and nutty aromas.[6][16]

G Pyrazine Pyrazine Molecule OR5K1 Olfactory Receptor (OR5K1)[6][16] Pyrazine->OR5K1 Binds to GPCR G-Protein Coupled Receptor Cascade OR5K1->GPCR Activates Signal Electrical Signal Generation GPCR->Signal Leads to Brain Signal to Brain (Olfactory Bulb) Signal->Brain Transmitted as Perception Perception of Aroma ('Roasted', 'Nutty') Brain->Perception Interpreted as

References

Validation & Comparative

Aromatic Showdown: A Comparative Guide to Natural vs. Synthetic Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between natural and synthetic compounds are of paramount importance. This guide provides an objective comparison of the aroma profiles of natural and synthetic trimethylpyrazine, supported by experimental methodologies and an exploration of the underlying sensory pathways.

This compound is a key aroma compound found in a variety of roasted, toasted, and fermented foods, imparting characteristic nutty, roasted, and cocoa-like notes. While chemically identical in their primary structure, the distinction between natural and synthetic this compound lies in their origin, which can significantly influence their final aroma profile. Natural this compound is typically derived from fermentation processes or as a byproduct of processing natural materials like fusel oil, whereas its synthetic counterpart is produced through chemical synthesis.[1] This difference in origin often results in a more complex aroma profile for the natural version, which is frequently described as richer and more nuanced.[1]

Quantitative and Qualitative Aroma Profile Comparison

FeatureNatural this compoundSynthetic this compound
Primary Aroma Descriptors Nutty, roasted, cocoa, baked potato, musty, earthy[2]Nutty, roasted, cocoa, baked potato[2]
Reported Nuances Often described as richer, more complex, and having a more authentic character due to the presence of trace co-compounds.[1]Generally possesses the core aroma of this compound but may lack the subtle complexities of its natural counterpart.[1]
Source Fermentation of natural raw materials (e.g., using Bacillus amyloliquefaciens), extraction from natural sources like fusel oil.[1][3]Chemical synthesis, often from precursors like 2,3-butanedione (B143835) and 1,2-diaminopropane.[4]
Typical Purity Purity can vary, and it often contains trace amounts of other pyrazines and volatile compounds from the source material.Typically high purity with well-defined and consistent specifications.[1]
Potential Co-compounds May contain other alkylpyrazines such as 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and ethyl-substituted pyrazines, depending on the source.Generally free from significant levels of other pyrazine (B50134) isomers or related volatile compounds.
Odor Threshold in Water 400 ppb (This value is widely cited for 2,3,5-trimethylpyrazine, though the source differentiation is not always specified).400 ppb (This value is widely cited for 2,3,5-trimethylpyrazine, though the source differentiation is not always specified).
Taste Threshold Described as having raw, musty, nutty, and potato taste characteristics at 80 ppm.Not specifically detailed, but expected to be similar to the core taste profile of the pure compound.

Experimental Protocols

To objectively compare the aroma profiles of natural and synthetic this compound, a combination of instrumental analysis and sensory evaluation is required.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds.

Methodology:

  • Sample Preparation: Prepare solutions of natural and synthetic this compound at the same concentration in a neutral solvent (e.g., ethanol (B145695) or deodorized propylene (B89431) glycol).

  • GC Separation: Inject the samples into a gas chromatograph equipped with a polar or non-polar capillary column to separate the volatile compounds.

  • Olfactory Detection: The effluent from the GC column is split, with one portion directed to a mass spectrometer (MS) for chemical identification and the other to a sniffing port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: The olfactometry data is combined with the MS data to create an aromagram, which correlates specific chemical compounds with their perceived aroma. This allows for the identification and semi-quantification of any odor-active impurities or isomers present in the natural sample that are absent in the synthetic one.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA®)

Quantitative Descriptive Analysis (QDA®) is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of specific aroma attributes relevant to this compound (e.g., nutty, roasted, cocoa, earthy, musty).

  • Vocabulary Development: The panel collaboratively develops a consensus vocabulary of aroma descriptors to be used in the evaluation.

  • Sample Evaluation: Samples of natural and synthetic this compound, prepared at the same concentration in a neutral medium, are presented to the panelists in a blinded and randomized order.

  • Data Collection: Panelists rate the intensity of each aroma attribute for each sample on a line scale (e.g., 0-15).

  • Data Analysis: The intensity ratings are statistically analyzed (e.g., using ANOVA) to determine if there are significant differences in the aroma profiles of the natural and synthetic samples. The results can be visualized using spider plots.

Mandatory Visualizations

experimental_workflow cluster_instrumental Instrumental Analysis (GC-O) cluster_sensory Sensory Evaluation (QDA) gcms Gas Chromatography- Mass Spectrometry (GC-MS) aromagram Aromagram Generation gcms->aromagram Chemical Identification gco Gas Chromatography- Olfactometry (GC-O) gco->aromagram Odor Description & Intensity comparison Comparative Aroma Profile aromagram->comparison panel Trained Sensory Panel evaluation Sample Evaluation (Blinded & Randomized) panel->evaluation data_analysis Statistical Analysis (ANOVA) evaluation->data_analysis spider_plot Spider Plot Visualization data_analysis->spider_plot spider_plot->comparison sample_prep Sample Preparation (Natural & Synthetic this compound) sample_prep->gco sample_prep->evaluation

Caption: Experimental workflow for comparing the aroma of natural and synthetic this compound.

olfactory_pathway cluster_cell Olfactory Sensory Neuron receptor OR5K1 Receptor g_protein G-protein (Golf) receptor->g_protein activates ac Adenylate Cyclase III g_protein->ac activates camp cAMP ac->camp produces cng Cyclic Nucleotide- Gated Ion Channel camp->cng opens depolarization Depolarization cng->depolarization Na+, Ca2+ influx ca_cl Ca2+-activated Cl- Channel ca_cl->depolarization Cl- efflux depolarization->ca_cl activates action_potential Action Potential to Brain depolarization->action_potential ligand This compound ligand->receptor binds

Caption: Olfactory signaling pathway for pyrazines mediated by the OR5K1 receptor.

References

Validation of a new method for trimethylpyrazine detection

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the detection of trimethylpyrazine (TMP) has emerged with the development of a novel molecularly imprinted polymer (MIP)-based electrochemical sensor. This innovative method offers a compelling alternative to traditional analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of these methods, offering researchers, scientists, and drug development professionals the necessary data to evaluate the optimal technique for their specific needs.

Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key performance indicators for the MIP-based electrochemical sensor, GC-MS, and HPLC for the detection of alkylpyrazines. It is important to note that the data presented is a synthesis from various studies and may involve different pyrazine (B50134) analogs and sample matrices, as a single direct comparative study is not yet available.

ParameterMIP-Based Electrochemical Sensor (for Tetramethylpyrazine)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.21 µM[1]pg to ng/g range30 ng/mL
Limit of Quantification (LOQ) Not explicitly stated, but typically higher than LODng/g rangeNot explicitly stated, but typically higher than LOD
Linear Range 0.5 µM - 5.0 mM[1]Typically spans several orders of magnitude50 ng/mL - 10 µg/mL
Precision (RSD) 2.71% - 3.28%[1]Generally <15%Generally <15%
Accuracy (Recovery) 95.77% - 101.88%[1]Typically 80-120%Typically 80-120%
Analysis Time Minutes30 - 60 minutes15 - 30 minutes
Selectivity High (due to molecular imprinting)High (mass fragmentation patterns)Moderate (co-elution can be an issue)
Cost & Portability Low cost, potential for portabilityHigh cost, not portableModerate cost, not portable

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the detection of this compound using the novel MIP-based electrochemical sensor, GC-MS, and HPLC.

Novel Method: Molecularly Imprinted Polymer (MIP)-Based Electrochemical Sensor

This protocol describes the fabrication and use of an electrochemical sensor based on a molecularly imprinted polymer for the detection of tetramethylpyrazine, a close structural analog of this compound.[1]

1. Electrode Preparation:

  • A glassy carbon electrode (GCE) is modified with a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) to enhance conductivity.

2. MIP Synthesis and Deposition:

  • A pre-polymerization solution is prepared by mixing the template molecule (tetramethylpyrazine), a functional monomer, a cross-linker, and an initiator in a suitable solvent.

  • The MIP is synthesized via polymerization (e.g., UV or thermal).

  • The synthesized MIP is then deposited onto the modified GCE.

3. Template Removal:

  • The template molecule is extracted from the polymer matrix by washing with a suitable solvent, leaving behind specific recognition cavities.

4. Electrochemical Detection:

  • The MIP-modified electrode is immersed in a solution containing a redox probe (e.g., hexacyanoferrate).

  • The sample containing the analyte (this compound) is introduced.

  • The binding of the analyte to the MIP cavities hinders the diffusion of the redox probe to the electrode surface, causing a change in the electrochemical signal (e.g., current).

  • This change in signal is measured using techniques like differential pulse voltammetry (DPV) and is proportional to the analyte concentration.[1]

Traditional Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.

1. Sample Preparation (HS-SPME):

  • A known amount of the sample is placed in a headspace vial.

  • An internal standard may be added for accurate quantification.

  • The vial is sealed and heated to allow volatile compounds, including this compound, to partition into the headspace.

  • A SPME fiber is exposed to the headspace to adsorb the analytes.

2. GC-MS Analysis:

  • Injector: The SPME fiber is desorbed in the hot GC inlet in splitless mode.

  • Column: A suitable capillary column (e.g., DB-WAX) is used for separation.

  • Oven Temperature Program: A temperature gradient is applied to separate the compounds based on their boiling points and polarity.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: The separated compounds are ionized (usually by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is measured.

3. Data Analysis:

  • This compound is identified by comparing its mass spectrum and retention time with those of a known standard.

  • Quantification is achieved by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

Traditional Method 2: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the analysis of this compound.[2]

1. Sample Preparation:

  • The sample is homogenized and extracted with a suitable solvent (e.g., ethyl acetate).

  • The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

  • The final extract is evaporated and reconstituted in the mobile phase.

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV or diode-array detector (DAD) is used.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used in either isocratic or gradient elution mode.

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detection: The absorbance of the eluent is monitored at a specific wavelength (e.g., 278 nm for pyrazines).[2]

3. Data Analysis:

  • This compound is identified based on its retention time compared to a standard.

  • Quantification is performed by constructing a calibration curve of peak area versus concentration.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the three described methods.

MIP_Sensor_Workflow cluster_prep Electrode Preparation & MIP Synthesis cluster_detection Electrochemical Detection cluster_analysis Data Analysis GCE Glassy Carbon Electrode PEDOT_PSS PEDOT:PSS Coating GCE->PEDOT_PSS MIP_Deposition MIP Deposition on Electrode PEDOT_PSS->MIP_Deposition MIP_Solution MIP Pre-polymerization Solution (Template + Monomer + Cross-linker) MIP_Solution->MIP_Deposition Template_Removal Template Removal MIP_Deposition->Template_Removal Redox_Probe Immersion in Redox Probe Template_Removal->Redox_Probe Sample_Introduction Sample Introduction Redox_Probe->Sample_Introduction Analyte_Binding Analyte Binding to MIP Sample_Introduction->Analyte_Binding Signal_Change Electrochemical Signal Change Analyte_Binding->Signal_Change DPV_Measurement DPV Measurement Signal_Change->DPV_Measurement Concentration_Determination Concentration Determination DPV_Measurement->Concentration_Determination

Caption: Workflow for TMP detection using a MIP-based electrochemical sensor.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Vial Sample in Headspace Vial Heating Heating & Equilibration Sample_Vial->Heating SPME_Exposure SPME Fiber Exposure Heating->SPME_Exposure Desorption Thermal Desorption in GC Inlet SPME_Exposure->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Ionization & Fragmentation Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Mass Spectra & Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for TMP detection using GC-MS with HS-SPME.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Identification Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for TMP detection using HPLC.

References

Cross-Validation of Trimethylpyrazine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of trimethylpyrazine (TMP) is critical for flavor and aroma profiling, quality control in food and beverage industries, and for its therapeutic applications in pharmaceuticals. The selection of an appropriate analytical methodology is a pivotal decision that influences the reliability and validity of experimental results. This guide provides an objective comparison of two prevalent and powerful techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This document outlines the performance characteristics of each method, supported by experimental data from various studies, to facilitate an informed choice based on analytical needs such as sensitivity, sample matrix complexity, and throughput. Detailed experimental protocols for each technique are provided, along with graphical workflows to illustrate the analytical processes.

Data Presentation: Quantitative Performance Comparison

The quantitative performance of an analytical method is a key determinant of its suitability for a specific application. The following table summarizes typical validation parameters for the analysis of pyrazines, including this compound, by GC-MS and UPLC-MS/MS. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 2 - 60 ng/g0.5 - 200 µg/kg
Limit of Quantification (LOQ) 6 - 180 ng/g1 - 400 µg/kg
Accuracy (% Recovery) 84.36% - 109.2%[1][2]74.0% - 106.0%[3]
Precision (% RSD) ≤ 16%[2]≤ 16.2%[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation, validation, and cross-validation of analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using HS-SPME-GC-MS and UPLC-MS/MS.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile compounds like this compound in solid or liquid samples.

1. Sample Preparation:

  • Weigh 1-2 grams of the homogenized sample (e.g., ground coffee, food product) into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).

  • To enhance the release of volatile compounds, 5 mL of a saturated NaCl solution can be added.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. GC-MS Analysis:

  • Retract the SPME fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption in splitless mode for a duration of 3-5 minutes.

  • GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), ramps to 180°C at 5°C/min, and then ramps to 250°C at 10°C/min (hold for 5 min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode (e.g., m/z 40-300) for qualitative and quantitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity.

4. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard at different concentrations.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the analysis of a wide range of compounds, including those that are less volatile or thermally labile.

1. Sample Preparation:

  • Accurately weigh a known amount of the homogenized sample.

  • Perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest. A common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Add a known amount of an internal standard.

  • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., a mixture of the initial mobile phase).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Analysis:

  • UPLC System: A standard UPLC system with a binary solvent manager and a sample manager.

  • Column: A reversed-phase column, such as a C18 or a biphenyl (B1667301) column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using two solvents, for example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Gradient Program: A representative gradient could be: start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

  • Injection Volume: 1-5 µL.

  • Tandem Mass Spectrometer: An instrument equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Detection: Use the multiple reaction monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized for maximum sensitivity and selectivity.

3. Data Analysis:

  • Identify this compound based on its retention time and the presence of the specific MRM transitions.

  • Quantification is achieved by creating a calibration curve from the peak area ratios of the analyte to the internal standard.

Mandatory Visualization

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_method1 Method A (e.g., GC-MS) cluster_method2 Method B (e.g., UPLC-MS/MS) cluster_comparison Cross-Validation A_prep Sample Preparation A_analysis Instrumental Analysis A_prep->A_analysis A_data Data Acquisition A_analysis->A_data A_quant Quantification A_data->A_quant compare Compare Results (Accuracy, Precision, etc.) A_quant->compare B_prep Sample Preparation B_analysis Instrumental Analysis B_prep->B_analysis B_data Data Acquisition B_analysis->B_data B_quant Quantification B_data->B_quant B_quant->compare

Caption: Workflow for the cross-validation of two analytical methods.

AnalyticalWorkflows cluster_gcms HS-SPME-GC-MS Workflow cluster_uplcms UPLC-MS/MS Workflow gcms_sample Sample in Vial + Internal Standard gcms_hspme Headspace SPME gcms_sample->gcms_hspme gcms_desorb Thermal Desorption gcms_hspme->gcms_desorb gcms_gc GC Separation gcms_desorb->gcms_gc gcms_ms MS Detection gcms_gc->gcms_ms gcms_data Data Analysis gcms_ms->gcms_data uplc_sample Sample Extraction + Internal Standard uplc_reconstitute Reconstitution uplc_sample->uplc_reconstitute uplc_filter Filtration uplc_reconstitute->uplc_filter uplc_lc UPLC Separation uplc_filter->uplc_lc uplc_msms MS/MS Detection uplc_lc->uplc_msms uplc_data Data Analysis uplc_msms->uplc_data

Caption: Experimental workflows for this compound quantification.

References

A Comparative Analysis of Pyrazine Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are pivotal in defining the desirable roasted, nutty, and toasted aromas in a wide array of food products and are also significant in the pharmaceutical industry.[1] The accurate and efficient extraction of these compounds from complex matrices is a critical step for their analysis. This guide provides an objective comparison of prevalent pyrazine (B50134) extraction techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.

Performance Comparison of Pyrazine Extraction Techniques

The selection of an extraction technique for pyrazine analysis is often a trade-off between extraction efficiency, speed, cost, and environmental impact. The following tables summarize quantitative data for five common methods: Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE).

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)Microwave-Assisted Extraction (MAE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[1]Partitioning of pyrazines between the sample matrix and an immiscible organic solvent.[1]Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[1]Extraction using a fluid above its critical temperature and pressure, which possesses properties of both a liquid and a gas.Use of microwave energy to heat the solvent and sample, accelerating the extraction process.[2]
Selectivity High for volatile and semi-volatile compounds.Lower, co-extraction of other soluble compounds is common.Moderate, can be improved by solvent choice.High, tunable by modifying pressure and temperature.Moderate to high, dependent on solvent and microwave parameters.
Solvent Usage Solvent-free.[3]High volumes of organic solvents required.[3]Moderate solvent usage.Primarily uses CO2, can use co-solvents.Low to moderate solvent usage.[2]
Extraction Time 10-60 minutes.[4]30-60 minutes per repetition (multiple extractions often needed).[5]15-30 minutes.10-60 minutes.10-30 minutes.[6]
Automation Easily automated.Can be automated, but often performed manually.Can be automated.Can be automated.Can be automated.
Cost Low to moderate for fibers, autosampler can be expensive.Low equipment cost, but high solvent and disposal costs.Moderate equipment cost.High initial equipment cost.[7]Moderate equipment cost.
Environmental Impact Low.High due to solvent waste.Low to moderate.Low, CO2 is recyclable.Low to moderate.

Table 1: General Comparison of Pyrazine Extraction Techniques.

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Ultrasound-Assisted Extraction (UAE)
Limit of Detection (LOD) 0.07–22.22 ng/g (in perilla seed oil); < 0.023 µg/L (in cocoa wort).[1][3]Dependent on concentration steps; can be higher than HS-SPME without concentration.[1] For hydrazine (B178648) (as an example), 0.70 ng/L in drinking water.[8]Data for pyrazines is limited; generally provides high extraction yields for bioactive compounds.[1]
Limit of Quantitation (LOQ) 2–180 ng/g (in rapeseed oil); at or below 1 ng/L for some methoxypyrazines in wine.[1][4]Dependent on concentration steps.[1]Data for pyrazines is limited.[1]
Recovery (%) 91.6 - 109.2 (in rapeseed oil); 95.4 - 102.7 (in cocoa wort).[3][9]Generally good, but can be affected by emulsion formation. For hydrazine (as an example), 102% in drinking water.[8]Generally high for bioactive compounds.
Relative Standard Deviation (RSD) (%) < 16% (intra- and inter-day).[9]Generally higher than HS-SPME due to multiple manual steps.[1] For hydrazine (as an example), 13.7% in drinking water.[8]Dependent on the optimization of parameters.[1]

Table 2: Quantitative Performance Data for Pyrazine Extraction Techniques. Note: Direct comparison can be challenging as matrices, analytes, and instrumentation vary between studies.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile and semi-volatile pyrazines from solid and liquid samples.[8]

Materials:

  • Sample (e.g., 2-5 g of solid or 5-10 mL of liquid)[8]

  • 20 mL or 40 mL headspace vial with PTFE/silicone septum[8]

  • SPME fiber assembly with a suitable coating (e.g., DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place the sample into the headspace vial. For solid samples, an appropriate amount of deionized water may be added.[1]

  • If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., a deuterated pyrazine derivative).

  • Seal the vial tightly with the cap and septum.[8]

  • Place the vial in a heater-stirrer or water bath and pre-incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.[1]

  • Expose the SPME fiber to the headspace of the vial by piercing the septum for a defined extraction time (e.g., 10-30 minutes).[8]

  • Retract the fiber into the needle and withdraw it from the vial.[1]

  • Immediately insert the fiber into the hot injection port of the GC-MS for thermal desorption of the analytes.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Place Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate and Equilibrate Headspace Seal->Incubate Expose_Fiber Expose SPME Fiber to Headspace Incubate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorb Thermal Desorption in GC Inlet Retract_Fiber->Desorb GCMS_Analysis GC-MS Analysis Desorb->GCMS_Analysis

HS-SPME Experimental Workflow
Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting pyrazines from aqueous samples and complex solid matrices after homogenization.[3]

Materials:

  • Sample (homogenized if solid)

  • Separatory funnel

  • Organic solvent (e.g., dichloromethane, diethyl ether)[3]

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • GC-MS

Procedure:

  • Transfer the (homogenized) sample to a separatory funnel.

  • Add a known amount of internal standard for quantification.

  • Add a specific volume of the organic solvent to the separatory funnel.[3]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.[1]

  • Allow the layers to separate completely.[1]

  • Drain the lower organic layer into a flask.[1]

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.[1]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[1]

  • Filter the dried extract to remove the sodium sulfate.[1]

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[1]

  • Analyze the concentrated extract by GC-MS.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Place Sample in Separatory Funnel Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Shake Shake and Vent Add_Solvent->Shake Separate Allow Layers to Separate Shake->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Repeat Repeat Extraction (2x) Collect_Organic->Repeat Combine Combine Organic Extracts Repeat->Combine Dry Dry with Sodium Sulfate Combine->Dry Filter Filter Dry->Filter Concentrate Concentrate Extract Filter->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis

LLE Experimental Workflow
Ultrasound-Assisted Extraction (UAE)

This protocol is a green extraction method that can be applied to various sample matrices.

Materials:

  • Sample (e.g., 5 g of ground solid)[1]

  • Solvent (e.g., 100 mL of distilled water or ethanol)[1]

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system (e.g., filter paper or syringe filter)

  • GC-MS

Procedure:

  • Place the sample into a beaker or flask.[1]

  • Add the extraction solvent to the sample.[1]

  • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.[1]

  • Sonicate for a specified time (e.g., 15-30 minutes). Maintain the temperature of the extraction vessel using a cooling bath if necessary to prevent the degradation of volatile compounds.[1]

  • After sonication, filter the extract to remove solid particles.[1]

  • The resulting extract can be directly injected into the GC-MS or further concentrated if necessary.[1]

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Place Sample in Beaker Add_Solvent Add Solvent Sample->Add_Solvent Sonicate Ultrasonic Sonication Add_Solvent->Sonicate Filter Filter Extract Sonicate->Filter Concentrate Concentrate (Optional) Filter->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis

UAE Experimental Workflow

Concluding Remarks

The choice of an appropriate pyrazine extraction technique is contingent upon the specific research objectives, the nature of the sample matrix, the required sensitivity, and available instrumentation. HS-SPME is a highly sensitive and environmentally friendly method for volatile pyrazines.[5] LLE is a robust and widely applicable technique, though it is more labor-intensive and requires significant solvent volumes.[3] UAE offers a green and efficient alternative for a variety of matrices. SFE provides high selectivity and is environmentally friendly but requires a significant initial investment. MAE is a rapid extraction technique with reduced solvent consumption. For quantitative studies, the use of an appropriate internal standard, such as a deuterated pyrazine analog, is highly recommended to ensure accuracy and precision.[10]

References

A Comparative Guide to the Efficacy of Trimethylpyrazine and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the neuroprotective efficacy of Tetramethylpyrazine (TMP) with other prominent neuroprotective agents, namely Edaravone (B1671096), 3-n-Butylphthalide (NBP), and Citicoline. The information is tailored for researchers, scientists, and drug development professionals, focusing on experimental data, mechanisms of action, and detailed protocols.

Comparative Efficacy: A Quantitative Overview

The following table summarizes quantitative data from various preclinical and clinical studies, offering a comparative look at the efficacy of these neuroprotective agents in the context of neurological disorders, primarily ischemic stroke.

AgentModel/Study TypeKey Efficacy MetricResultCitation
Tetramethylpyrazine (TMP) Rat MCAO ModelInfarct Volume ReductionReduced by ~39% with TMP derivative (22a) treatment[1]
Rat MCAO ModelNeurological Deficit ScoreSignificantly improved neurological function[1]
Mouse Hypoxia ModelSurvival TimeDose-dependently increased survival time (EC50 of 12.75 mg/kg)[2]
Edaravone Meta-analysis (RCTs)Improvement in Neurological Impairment (3 months)Risk Ratio = 1.54 (significantly favored Edaravone over control)[3]
Meta-analysis (RCTs)Mortality (3 months)Risk Ratio = 0.55 (significantly favored Edaravone over control)[3]
Network Meta-analysisEarly Neurological Improvement (7d-NIHSS)Ranked as the most effective intervention[4][5]
3-n-Butylphthalide (NBP) Network Meta-analysisLong-term Functional Outcome (90d-mRS)Ranked highest for improving modified Rankin Scale scores[4][5]
Network Meta-analysisLong-term Neurological Function (90d-NIHSS)Showed outstanding performance in improving NIHSS scores[4][5]
Animal ModelsInfarct Volume, Brain EdemaSignificantly reduced infarct volume and edema[6]
Citicoline Meta-analysis (Animal)Infarct Volume ReductionReduced infarct volume by 27.8% on average[7]
Data Pooling (4 RCTs)Complete Recovery (12 weeks)25.2% in Citicoline group vs. 20.2% in placebo group[7]
Meta-analysis (10 RCTs)Death or Disability57.0% in Citicoline group vs. 67.5% in placebo group (significant reduction)[7]

Mechanisms of Action & Signaling Pathways

The neuroprotective effects of these agents are mediated through various molecular pathways. While some agents have a multi-targeted approach, others act on more specific mechanisms like free radical scavenging.

Tetramethylpyrazine (TMP)

TMP, an alkaloid extracted from the herb Ligusticum striatum, exerts broad neuroprotective effects by modulating multiple signaling pathways.[8] Its ability to cross the blood-brain barrier allows it to directly target central nervous system pathologies.[9] Key mechanisms include anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[2] A derivative, Tetramethylpyrazine Nitrone (TBN), has also been developed, showing enhanced potency by combining the properties of TMP with a free radical-scavenging nitrone moiety.[10][11]

The diagram below illustrates the primary signaling pathways modulated by TMP. It inhibits pro-apoptotic and inflammatory pathways like RhoA/ROCK while activating pro-survival and plasticity-related pathways such as PKA/CREB and TrkB/ERK/CREB.[8][9]

G cluster_stimuli Pathological Stimuli (e.g., Ischemia) cluster_tmp Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ischemia Ischemia/Reperfusion RhoA_ROCK RhoA/ROCK Pathway Ischemia->RhoA_ROCK Activates JAK_STAT JAK/STAT Pathway Ischemia->JAK_STAT Activates ROS_HIF1a ROS/HIF-1α Pathway Ischemia->ROS_HIF1a Activates TMP Tetramethylpyrazine (TMP) TMP->RhoA_ROCK Inhibits TMP->JAK_STAT Inhibits TMP->ROS_HIF1a Inhibits PKA_CREB PKA/CREB Pathway TMP->PKA_CREB Activates TrkB_ERK_CREB TrkB/ERK/CREB Pathway TMP->TrkB_ERK_CREB Activates Apoptosis Apoptosis / Inflammation RhoA_ROCK->Apoptosis BBB_Damage BBB Damage JAK_STAT->BBB_Damage ROS_HIF1a->Apoptosis Survival Neuronal Survival (Anti-apoptosis) PKA_CREB->Survival Plasticity Synaptic Plasticity TrkB_ERK_CREB->Plasticity G cluster_agents Comparator Agents cluster_mechanisms Primary Mechanisms cluster_outcome Therapeutic Outcome Edaravone Edaravone Radical_Scavenging Free Radical Scavenging Edaravone->Radical_Scavenging Directly acts as Nrf2_Activation Nrf2/HO-1 Pathway Activation Edaravone->Nrf2_Activation Activates NBP 3-n-Butylphthalide (NBP) Mitochondria Mitochondrial Protection NBP->Mitochondria Protects Anti_Inflammation Anti-inflammation NBP->Anti_Inflammation Inhibits inflammation via Anti_Apoptosis Anti-apoptosis NBP->Anti_Apoptosis Inhibits apoptosis via Akt/mTOR pathway Citicoline Citicoline Membrane_Synthesis Membrane Synthesis & Repair Citicoline->Membrane_Synthesis Serves as precursor for Neuroprotection Neuroprotection Radical_Scavenging->Neuroprotection Nrf2_Activation->Neuroprotection Mitochondria->Neuroprotection Anti_Inflammation->Neuroprotection Membrane_Synthesis->Neuroprotection Anti_Apoptosis->Neuroprotection G cluster_workflow Preclinical Experimental Workflow Model 1. Disease Model Induction (e.g., MCAO in rats) Treatment 2. Agent Administration (e.g., TMP, i.v.) Model->Treatment Behavioral 3. Behavioral Assessment (Neurological deficit scoring) Treatment->Behavioral Sacrifice 4. Euthanasia and Tissue Collection Behavioral->Sacrifice Analysis 5. Histological & Molecular Analysis (TTC Staining, Western Blot) Sacrifice->Analysis Data 6. Data Interpretation & Statistical Analysis Analysis->Data

References

A Comparative Guide to Inter-laboratory Analysis of Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of trimethylpyrazine (TMP), a significant compound in the flavor, fragrance, and pharmaceutical industries.[1][2] While a dedicated, publicly available inter-laboratory comparison study for this compound was not identified, this document synthesizes performance characteristics and experimental protocols from various independent validation studies to offer a valuable comparative perspective for researchers, scientists, and drug development professionals.

The primary techniques for this compound analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.[1][2] The choice between these methods depends on factors such as the sample matrix, the required sensitivity, and the volatility of the analyte.[1][3]

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for pyrazine (B50134) analysis, including this compound, as reported in various studies. It is important to note that these values are influenced by the specific pyrazine compound, the sample matrix, and the precise experimental conditions.

Table 1: Performance Characteristics of GC-MS Methods for Pyrazine Analysis

ParameterPerformanceKey Considerations
Linearity (R²) Typically ≥ 0.99Demonstrates a direct proportional relationship between concentration and instrument response over a defined range.
Limit of Detection (LOD) pg to ng range[2]GC-MS generally offers superior sensitivity, making it suitable for trace-level analysis.[2]
Limit of Quantitation (LOQ) ng/mL to µg/L rangeThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Precision (RSD%) Generally < 15%Indicates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
Accuracy/Recovery (%) Typically 80-120%Represents the closeness of the measured value to the true value.

Table 2: Performance Characteristics of HPLC/UPLC-MS/MS Methods for Pyrazine Analysis

ParameterPerformanceKey Considerations
Linearity (R²) ≥ 0.99[2]Excellent linearity is achievable over a specified concentration range.[2]
Limit of Detection (LOD) ng/mL to µg/L range[2]While sensitive, it may be less so than GC-MS for highly volatile pyrazines.
Limit of Quantitation (LOQ) ng/mL to µg/L rangeSuitable for a wide range of applications, including pharmaceutical impurity analysis.[3]
Precision (RSD%) Generally < 15%Demonstrates good repeatability and reproducibility of the method.
Accuracy/Recovery (%) Typically 80-120%Ensures the reliability of quantitative results.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound quantification. The following are representative protocols for GC-MS and HPLC analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol is a general guideline for the quantitative analysis of this compound using GC-MS, often preceded by an extraction step like Solid-Phase Microextraction (SPME).

1. Sample Preparation (Headspace SPME):

  • A known amount of the sample (e.g., 4.0 g of fermented wheat media) is placed in a headspace vial.[4]

  • An internal standard (e.g., 2-ethylbutyric acid) is added.[4]

  • The vial is heated (e.g., at 60 °C for 15 min) to allow volatile compounds to partition into the headspace.[4]

  • A SPME fiber is exposed to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent Intuvo 9000 GC system or similar.[5]

  • Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer or similar.[5]

  • Column: DB-WAX capillary column (60 m × 250 μm, 0.25 μm) or equivalent.[4]

  • Injector Temperature: 230 °C.[4]

  • Oven Temperature Program: Initial temperature of 40 °C held for 3 min, then ramped to 120 °C at 5 °C/min, and then to 230 °C at 7 °C/min, held for 10 min.[4]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

3. Data Analysis:

  • Quantification is achieved by creating a calibration curve using the peak area ratios of this compound to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Add Internal Standard Sample->Spike Heat Heating and Equilibration Spike->Heat SPME HS-SPME Extraction Heat->SPME Injection GC Injection SPME->Injection Desorption Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Experimental workflow for GC-MS analysis of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general framework for the analysis of pyrazines using reversed-phase HPLC with UV detection. This method is suitable for less volatile or thermally labile pyrazine derivatives.

1. Sample Preparation:

  • The sample is dissolved in a suitable solvent (e.g., a mixture of the mobile phase).

  • The solution is filtered through a 0.45 µm membrane filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[6]

  • Column: Hypersil C8 (4.6 x 250mm, 3.5 µm particle size) or equivalent.[6]

  • Mobile Phase: A mixture of Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 269 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient.[6]

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area against the concentration of standard solutions of this compound.

  • The concentration of this compound in the sample is determined from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolution in Mobile Phase Sample->Dissolve Filter Filtration Dissolve->Filter Injection HPLC Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Experimental workflow for HPLC analysis of this compound.

Decision Pathway for Method Selection

The selection of an appropriate analytical method for this compound analysis is contingent on the specific research question and sample characteristics.

Method_Selection Start Start: Analyze This compound Volatile Is the analyte highly volatile and thermally stable? Start->Volatile GCMS GC-MS is generally the preferred method. Volatile->GCMS Yes HPLC HPLC/UPLC-MS/MS is a suitable alternative. Volatile->HPLC No Matrix Is the sample matrix complex (e.g., food)? Sensitivity Is high sensitivity (trace analysis) required? Matrix->Sensitivity Yes Matrix->HPLC No Sensitivity->GCMS Yes Sensitivity->HPLC No GCMS->Matrix

Decision tree for selecting a suitable analysis method.

References

A Sensory Showdown: Unraveling the Profiles of Natural and Synthetic Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced world of flavor and aroma compounds is of paramount importance. Among these, pyrazines stand out for their significant contribution to the desirable roasted, nutty, and savory notes in a vast array of products. This guide provides a comprehensive comparison of the sensory profiles of natural and synthetic pyrazines, supported by experimental data and detailed methodologies, to aid in the informed selection of these critical compounds.

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are integral to the flavor profiles of many thermally processed foods like coffee, cocoa, and baked goods.[1] They are also found in some fresh vegetables and have applications in the pharmaceutical industry for taste-masking. The choice between utilizing pyrazines derived from natural sources versus those produced through chemical synthesis is a critical decision in product development, with implications for sensory perception, cost, and regulatory labeling.

While both natural and synthetic pyrazines can be chemically identical, the primary distinction lies in their origin and the resulting composition. Natural pyrazines are typically extracted from plant materials or produced through biotechnological methods like fermentation.[2] This often results in a complex mixture containing the target pyrazine (B50134) along with other minor volatile and non-volatile compounds that can contribute to a more rounded and complex flavor profile.[3] In contrast, synthetic pyrazines are produced through controlled chemical reactions, resulting in a highly pure compound. This purity ensures consistency but may lack the subtle nuances of their natural counterparts. The sensory impact of any impurities in synthetic preparations is a critical consideration, as even trace amounts can introduce undesirable off-notes.

Quantitative Sensory Data: A Comparative Overview

Direct quantitative sensory comparisons between natural and synthetic pyrazines are not extensively available in public literature. However, we can compile and compare key sensory data for prominent pyrazines, keeping in mind that the odor and taste thresholds are generally determined for the pure (synthetic) compounds. The subtle contributions of other compounds in natural extracts are less commonly quantified in a standardized manner.

Pyrazine DerivativeOdor Threshold (in water, ppb)Predominant Sensory DescriptorsNatural Occurrence (Examples)
2-Acetylpyrazine 6.2Popcorn, nutty, roasted, bready, corn chip[4]Baked goods, roasted nuts, coffee[4]
2,3-Dimethylpyrazine 400Nutty, baked potato, roasted peanut, cocoa[5]Roasted peanuts, coffee, potato chips
2,5-Dimethylpyrazine 35Roasted peanut, chocolate[5]Coffee, cocoa beans, roasted peanuts[1]
2-Ethyl-3,5-dimethylpyrazine 1Cocoa, chocolate, nutty (burnt almond)Coffee, roasted beef
2-Isobutyl-3-methoxypyrazine 0.002Green bell pepper, earthy[5]Bell peppers, grapes (Cabernet Sauvignon)
2,3,5,6-Tetramethylpyrazine 1000Weak, nutty, musty, chocolate odor; chocolate tasteFermented products (natto, miso), coffee

Note: The odor thresholds presented are for the pure compounds and serve as a baseline for their potency. The perceived sensory profile in a final product can be influenced by the matrix and interactions with other components.

The Purity Factor: A Double-Edged Sword for Synthetics

The high purity of synthetic pyrazines offers excellent batch-to-batch consistency, a crucial factor in large-scale production. However, the absence of the complex matrix of compounds found in natural extracts means the flavor profile can be perceived as less complex or "flat" in some applications. Conversely, impurities from the synthesis process can introduce undesirable sensory characteristics, such as chemical or bitter off-notes. Therefore, rigorous quality control is paramount for synthetic pyrazines to ensure they deliver the intended sensory experience.

Experimental Protocols

A variety of analytical and sensory evaluation methodologies are employed to characterize and compare the sensory profiles of pyrazines.

Gas Chromatography-Olfactometry (GC-O)

This technique is instrumental in identifying the specific volatile compounds responsible for the aroma of a sample.

  • Objective: To separate and identify odor-active compounds in a sample.

  • Methodology: A sample extract is injected into a gas chromatograph (GC), which separates the volatile compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) for identification, and the other to an olfactory port where a trained sensory panelist sniffs and describes the odor of each eluting compound.[1]

  • Data Analysis: The retention time of an odor event is matched with the retention time of a peak on the chromatogram to identify the responsible compound. The intensity and duration of the odor can also be recorded.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to quantify the sensory attributes of a product using a trained panel.

  • Objective: To create a detailed sensory profile of a product.

  • Methodology: A panel of trained assessors develops a consensus vocabulary to describe the sensory attributes of the product (e.g., "roasted," "nutty," "earthy," "bitter"). The panelists then rate the intensity of each attribute for the samples on a linear scale.

  • Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile, often visualized as a spider or radar plot, which provides a quantitative comparison of the sensory characteristics of different samples.

Signaling Pathways and Logical Relationships

The perception of pyrazines is initiated by their interaction with specific olfactory receptors in the nasal cavity. The human olfactory receptor OR5K1 has been identified as a key receptor for a broad range of pyrazines, playing a crucial role in the perception of roasted and nutty aromas.[1][4]

sensory_perception_pathway Olfactory Signaling Pathway for Pyrazine Perception Pyrazine Pyrazine Molecule OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_Protein G-Protein Activation OR5K1->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Signal Nerve Impulse to Brain Ion_Channel->Signal Perception Perception of Aroma (e.g., Roasted, Nutty) Signal->Perception

Olfactory signaling pathway for pyrazine perception.

The following diagram illustrates the logical workflow for comparing the sensory profiles of natural and synthetic pyrazines.

comparison_workflow Experimental Workflow for Sensory Profile Comparison cluster_sources Pyrazine Sources cluster_analysis Analysis cluster_results Results Natural Natural Pyrazine (Extract or Fermentation Product) GCO Gas Chromatography-Olfactometry (GC-O) Natural->GCO Sensory_Panel Quantitative Descriptive Analysis (QDA) Natural->Sensory_Panel Synthetic Synthetic Pyrazine (High Purity) Synthetic->GCO Synthetic->Sensory_Panel Aroma_Profile Aroma Profile (Identification of Odorants) GCO->Aroma_Profile Sensory_Profile Quantitative Sensory Profile (Intensity Ratings) Sensory_Panel->Sensory_Profile Comparison Comparative Analysis Aroma_Profile->Comparison Sensory_Profile->Comparison

Workflow for comparing pyrazine sensory profiles.

Conclusion

The choice between natural and synthetic pyrazines is not a simple one and depends heavily on the specific application, desired sensory profile, cost considerations, and labeling requirements. Natural pyrazines offer a complex, and often more authentic, sensory experience due to the presence of a rich matrix of accompanying compounds. Synthetic pyrazines, on the other hand, provide high purity and consistency, which is advantageous for maintaining a standardized product profile. A thorough understanding of the sensory characteristics of both forms, supported by robust analytical and sensory evaluation, is essential for the successful development of products with desirable and consistent flavor profiles. Future research focusing on direct, quantitative sensory comparisons will be invaluable in further elucidating the subtle yet significant differences between these two important classes of flavor compounds.

References

A Comparative Guide to the Antimicrobial Activity of Alkylpyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various alkylpyrazines, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Executive Summary

Alkylpyrazines, a class of heterocyclic aromatic compounds, have demonstrated a spectrum of antimicrobial activities against various bacteria and fungi. The antimicrobial efficacy of these compounds appears to be significantly influenced by their physicochemical properties, particularly their hydrophobicity. Generally, an increase in the lipophilicity of alkylpyrazine derivatives correlates with enhanced antibacterial and antifungal effects. While the precise mechanisms of action are still under investigation, evidence suggests that alkylpyrazines may exert their antimicrobial effects through the disruption of microbial cell membranes. This guide summarizes the available quantitative data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of several alkylpyrazines, details the standard experimental protocols for determining these values, and provides a visual representation of the proposed mechanism of action.

Data Presentation: Antimicrobial Activity of Alkylpyrazines

The following tables summarize the reported MIC and MBC values for various alkylpyrazines against different microorganisms. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Antibacterial Activity of Selected Alkylpyrazines

AlkylpyrazineMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
2-Isobutyl-3-methylpyrazineEscherichia coli33[1]
Staphylococcus aureus56[1]
5-Isobutyl-2,3-dimethylpyrazine (B1215905)Escherichia coli3-[1]
Staphylococcus aureus4-[1]
2-IsobutylpyrazineEscherichia coli4-[1]
Staphylococcus aureus8-[1]
2-Isopropyl-5-methylpyrazineEscherichia coli5-[1]
Staphylococcus aureus10-[1]
2-Isopropylpyrazine (B1584999)Escherichia coli7-[1]
Staphylococcus aureus13-[1]
2,5-DimethylpyrazineRalstonia solanacearum>0.672 (79.87% inhibition)-[1]
2-Ethyl-3-methylpyrazineRalstonia solanacearum>0.672 (95.9% inhibition)-[1]

Table 2: Antifungal and Anti-oomycete Activity of Selected Alkylpyrazines

AlkylpyrazineMicroorganismMIC (µg/mL)Reference
2-Ethyl-5-methylpyrazinePhytophthora capsici339[1]
2-Ethyl-3,6-dimethylpyrazinePhytophthora capsici509[1]
2,5-DimethylpyrazinePhytophthora nicotianae21[1]
2-Ethyl-5-methylpyrazinePhytophthora nicotianae21[1]
2-Ethyl-3,6-dimethylpyrazinePhytophthora nicotianae21[1]
2-MethylpyrazinePhytophthora nicotianae42[1]

Structure-Activity Relationship

The antimicrobial activity of alkylpyrazines is closely linked to their chemical structure, particularly the nature and position of the alkyl substituents on the pyrazine (B50134) ring. Research suggests a strong correlation between the hydrophobicity of these compounds and their biological activity.[1]

A comparative analysis of a series of pyrazine derivatives against E. coli and S. aureus demonstrated that compounds with higher Log P values (a measure of lipophilicity) exhibited lower MIC values, indicating greater antibacterial potency.[1] For instance, 5-isobutyl-2,3-dimethylpyrazine (Log P = 2.32) was found to be more active than 2-isopropylpyrazine (Log P = 1.281).[1] This suggests that the ability of the alkylpyrazine to partition into the lipid bilayer of the microbial cell membrane is a key determinant of its antimicrobial efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized protocols from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Preparation of Materials:

  • Alkylpyrazines: Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration 100 times the highest final concentration to be tested.
  • Microbial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium buffered with MOPS for fungi.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of sterile growth medium to all wells of the microtiter plate.
  • Add 100 µL of the alkylpyrazine stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
  • Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.
  • Include a growth control (medium and inoculum, no compound) and a sterility control (medium only) on each plate.
  • Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

4. Interpretation of Results:

  • The MIC is the lowest concentration of the alkylpyrazine at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to establish the lowest concentration of an antimicrobial agent that kills a specific percentage (typically ≥99.9%) of the initial microbial inoculum.

1. Assay Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
  • From each of these wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria).
  • Also, plate an aliquot from the growth control well to determine the initial inoculum concentration.
  • Incubate the agar plates at the appropriate temperature until colonies are visible (typically 18-24 hours).

2. Interpretation of Results:

  • The MBC is the lowest concentration of the alkylpyrazine that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of alkylpyrazines is hypothesized to be linked to their ability to interact with and disrupt the microbial cell membrane. Their hydrophobic nature allows them to partition into the lipid bilayer, potentially leading to membrane destabilization, altered permeability, and subsequent cell death.

G cluster_0 Microbial Cell membrane Cell Membrane (Lipid Bilayer) cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability Loss of Integrity cell_death Cell Death cytoplasm->cell_death Inhibition of Cellular Processes alkylpyrazine Alkylpyrazine alkylpyrazine->membrane Partitioning into Lipid Bilayer

Caption: Proposed mechanism of alkylpyrazine antimicrobial activity.

Experimental Workflow for Antimicrobial Susceptibility Testing

The workflow for determining the MIC and MBC of alkylpyrazines involves a series of sequential steps, from preparation of materials to the final interpretation of results.

G prep 1. Preparation - Alkylpyrazine Stock - Microbial Culture - Growth Media inoculum 2. Inoculum Standardization (0.5 McFarland) prep->inoculum dilution 3. Serial Dilution in 96-well plate prep->dilution inoculation 4. Inoculation (5 x 10^5 CFU/mL) inoculum->inoculation dilution->inoculation incubation_mic 5. Incubation (16-48 hours) inoculation->incubation_mic read_mic 6. Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plating_mbc 7. Subculture to Agar (from clear wells) read_mic->plating_mbc incubation_mbc 8. Incubation (18-24 hours) plating_mbc->incubation_mbc read_mbc 9. Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

References

MHS-SPME-Arrow for Pyrazine Quantification: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Multiple Headspace Solid-Phase Microextraction-Arrow (MHS-SPME-Arrow) with other methods for the quantification of pyrazines. The information presented is supported by experimental data to validate its performance.

Pyrazines, a class of volatile organic compounds, are crucial in the flavor and aroma profiles of various food products and are also of interest in pharmaceutical research. Accurate quantification of these compounds is essential for quality control and research applications. MHS-SPME-Arrow is an advanced extraction technique, and this guide evaluates its efficacy against traditional methods.

Performance Comparison of Analytical Methods

The selection of an appropriate method for pyrazine (B50134) quantification is contingent on several factors, including the specific pyrazines of interest, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with Headspace Solid-Phase Microextraction (HS-SPME), is a highly sensitive and robust method for volatile pyrazines.[1] An alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is effective for less volatile or thermally labile compounds and can simplify sample preparation.[1][2]

The MHS-SPME-Arrow technique, a newer iteration of SPME, has demonstrated significant advantages. It employs a larger sorbent volume and surface area compared to traditional SPME fibers, leading to higher extraction efficiency and sensitivity.[3][4] This allows for the detection of a broader range of compounds and can achieve in a shorter time what traditional SPME fibers accomplish over a longer duration.[4][5]

The following tables summarize the performance characteristics of MHS-SPME-Arrow and other prevalent analytical and extraction methodologies for pyrazine analysis, as reported in various studies.

Table 1: Performance Characteristics of MHS-SPME-Arrow for Pyrazine Quantification in Rapeseed Oil
ParameterValue
Limit of Detection (LOD)2–60 ng/g
Limit of Quantitation (LOQ)6–180 ng/g
Relative Standard Deviation (RSD)< 16% (intra- and inter-day)
Mean Recoveries91.6–109.2%
Data sourced from a study establishing an MHS-SPME-arrow-GC-MS analytical protocol.[6][7][8][9]
Table 2: Comparison of Pyrazine Extraction Protocols
ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Ultrasound-Assisted Extraction (UAE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[10]Partitioning of pyrazines between the food matrix and an immiscible organic solvent.[10]Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[10]
Limit of Detection (LOD) 0.07–22.22 ng/g (in perilla seed oil)[10]Dependent on concentration steps; can be higher than HS-SPME without concentration.[10]Data for pyrazines is limited; generally provides high extraction yields for bioactive compounds.[10]
Limit of Quantitation (LOQ) 2–180 ng/g (in rapeseed oil)[10]Dependent on concentration steps.[10]Data for pyrazines is limited.[10]
Relative Standard Deviation (RSD) < 16% (intra- and inter-day)[10]Generally higher than HS-SPME due to multiple manual steps.[10]Dependent on the optimization of parameters.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification.

MHS-SPME-Arrow Coupled with GC-MS

This protocol was established for the quantification of pyrazines in flavor-enhanced oils.[6][7][8]

1. Optimization of HS-SPME Conditions:

  • Fiber Coating: PDMS/DVB/CAR (120 µm × 20 mm) was selected.[8]

  • Pre-incubation Temperature: 80 °C.[8]

  • Extraction Temperature: 50 °C.[8]

  • Extraction Time: 50 minutes to ensure equilibrium.[8]

2. Sample Loading and MHS-SPME Procedure:

  • The sample amount was optimized to meet the conditions for MHS-SPME, with the SPME-arrow fiber showing suitability for sample amounts of 20.0 mg and 50.0 mg.[8]

  • The MHS-SPME procedure involves multiple successive extractions from the headspace of the same sample.

3. Validation:

  • The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), intra-day and inter-day precision (RSD), and recovery.[8]

  • The results were compared with Stable Isotope Dilution Analysis (SIDA), which showed comparable outcomes, indicating the accuracy of the MHS-SPME-arrow method.[6][7][8][9]

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

A widely used method for the analysis of volatile pyrazines.[10]

1. Sample Preparation:

  • Place the food sample into a headspace vial. For solid samples, deionized water may be added.[10]

  • Seal the vial and pre-incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.[10]

2. Extraction:

  • Expose the SPME fiber to the headspace of the vial.[10]

3. Analysis:

  • Retract the fiber and immediately insert it into the GC injection port for thermal desorption.[10]

Liquid-Liquid Extraction (LLE)

A traditional method for extracting pyrazines.

1. Sample Preparation:

  • Homogenize the sample with a suitable solvent (e.g., water).[10]

  • Transfer the homogenized sample to a separatory funnel.[10]

  • Add a saturated NaCl solution to increase the ionic strength.[10]

2. Extraction:

  • Add an organic solvent (e.g., dichloromethane) and shake vigorously.[10][11]

  • Allow the layers to separate and collect the organic layer.[10][11]

  • Repeat the extraction with fresh solvent.[10]

3. Concentration and Analysis:

  • Combine the organic extracts, dry them, and concentrate the volume.[10]

  • Analyze the concentrated extract by GC-MS.[10]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the MHS-SPME-Arrow and alternative extraction workflows.

MHS_SPME_Arrow_Workflow cluster_prep Sample Preparation cluster_extraction MHS-SPME-Arrow Extraction cluster_analysis Analysis Sample Sample (e.g., Oil) Vial Place in Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS PreIncubate Pre-incubate (80°C) IS->PreIncubate Extract Multiple Headspace Extractions with SPME-Arrow Fiber (50°C, 50 min) PreIncubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Quantify Quantification GCMS->Quantify

Caption: MHS-SPME-Arrow workflow for pyrazine quantification.

Alternative_Extraction_Workflows cluster_hs_spme HS-SPME Workflow cluster_lle LLE Workflow hs_sample Sample in Vial hs_preincubate Pre-incubate hs_sample->hs_preincubate hs_extract Expose SPME Fiber hs_preincubate->hs_extract hs_desorb Thermal Desorption hs_extract->hs_desorb hs_gcms GC-MS Analysis hs_desorb->hs_gcms lle_sample Homogenized Sample lle_extract Solvent Extraction lle_sample->lle_extract lle_separate Phase Separation lle_extract->lle_separate lle_dry Dry & Concentrate lle_separate->lle_dry lle_gcms GC-MS Analysis lle_dry->lle_gcms

Caption: Comparison of HS-SPME and LLE workflows.

References

Isotope Dilution Analysis: The Gold Standard for Trimethylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and precision in the quantification of trimethylpyrazine, Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry stands as the unequivocal method of choice. This guide provides an objective comparison of SIDA with the more conventional external standard calibration method, supported by experimental principles and representative data. The evidence overwhelmingly demonstrates the superior performance of SIDA in mitigating matrix effects and procedural inconsistencies, ensuring data of the highest integrity.

The Accuracy and Precision Advantage of Isotope Dilution

The core principle of Stable Isotope Dilution Analysis lies in the use of a stable isotope-labeled version of the analyte, in this case, a deuterated analog of this compound (e.g., this compound-d9), as an internal standard. This internal standard is chemically identical to the target analyte, ensuring it mirrors the analyte's behavior throughout the entire analytical process—from extraction and sample cleanup to chromatographic separation and ionization in the mass spectrometer. Any loss of analyte during sample preparation or variations in instrument response will affect both the native and the labeled compound equally. Consequently, the ratio of the native analyte to the isotopically labeled internal standard remains constant, leading to highly accurate and precise quantification.

In contrast, the external standard method relies on a calibration curve generated from a series of standards prepared in a clean solvent. This approach does not account for the influence of the sample matrix, which can significantly enhance or suppress the analyte signal, leading to inaccurate results. While a structurally similar, non-isotopic internal standard can be used to correct for injection volume variations, it cannot fully compensate for the complex matrix effects that are often encountered in food, biological, and pharmaceutical samples.

Comparative Performance Data

The following table summarizes the expected performance characteristics of Isotope Dilution Analysis (SIDA) compared to the External Standard (ES) method for the quantification of this compound. The data is a composite based on performance benchmarks for pyrazine (B50134) analysis and comparative studies of these calibration strategies for other analytes in complex matrices.

Performance ParameterIsotope Dilution Analysis (SIDA)External Standard (ES) CalibrationJustification
Accuracy (Recovery) 95 - 105%70 - 130% (highly matrix-dependent)SIDA effectively corrects for matrix-induced signal suppression or enhancement and analyte loss during sample preparation, resulting in recovery values close to 100%. External standard methods are prone to significant bias due to uncompensated matrix effects.
Precision (RSD) < 5%< 15%By correcting for variations in sample handling and instrument performance, SIDA yields significantly lower relative standard deviations, indicating higher precision.
Limit of Detection (LOD) LowerHigherThe enhanced signal-to-noise ratio achieved by reducing matrix interference in SIDA often leads to lower detection limits.
Limit of Quantification (LOQ) LowerHigherThe superior precision and accuracy of SIDA at low concentrations allow for more reliable quantification at lower levels.
Robustness HighModerate to LowSIDA is less susceptible to variations in experimental conditions and matrix composition, making it a more robust and reliable method for routine analysis.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound analysis using both Isotope Dilution Analysis and External Standard Calibration, highlighting the key differences in their procedural logic.

G Isotope Dilution Analysis (SIDA) Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Deuterated This compound (IS) Sample->Spike Extraction Extraction (e.g., SPME, LLE) Spike->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS PeakIntegration Peak Area Integration (Analyte & IS) GCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation CalibrationCurve Calibration Curve (Ratio vs. Concentration) RatioCalculation->CalibrationCurve Quantification Quantify this compound CalibrationCurve->Quantification

Workflow for Isotope Dilution Analysis (SIDA).

G External Standard Calibration Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (e.g., SPME, LLE) Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS PeakIntegration Peak Area Integration (Analyte) GCMS->PeakIntegration Quantification Quantify this compound PeakIntegration->Quantification CalibrationCurve External Calibration Curve (Peak Area vs. Concentration) CalibrationCurve->Quantification

The Impact of Roasting on Pyrazine Content in Coffee: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the quantitative differences and analytical methodologies for key pyrazines in coffee, crucial aromatic compounds formed during the roasting process.

Pyrazines are a significant class of volatile organic compounds that contribute to the characteristic nutty, roasted, and cocoa-like aromas of coffee. These compounds are primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. The concentration and composition of pyrazines are heavily influenced by the degree of roasting, making them key markers for differentiating between light, medium, and dark roast coffees. This guide provides a comparative analysis of pyrazine (B50134) content across different roast levels, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Major Pyrazines

The concentration of pyrazines generally increases with the intensity of the roast. Darker roasts, having been subjected to higher temperatures and longer roasting times, typically exhibit higher levels of pyrazines. The table below summarizes the typical concentration ranges for some of the most abundant pyrazines found in different coffee roasts. It is important to note that these values can vary considerably based on the specific coffee bean origin, variety (e.g., Arabica vs. Robusta), and specific roasting conditions.

Pyrazine CompoundLight Roast (µg/kg)Medium Roast (µg/kg)Dark Roast (µg/kg)
2-MethylpyrazineLower concentrationsIntermediate concentrations1,000 - 10,000+[1]
2,5-DimethylpyrazineLower concentrationsIntermediate concentrations1,500 - 7,000[1]
2,6-DimethylpyrazineLower concentrationsIntermediate concentrations1,200 - 6,000[1]
EthylpyrazineLower concentrationsIntermediate concentrations150 - 800[1]
2-Ethyl-5-methylpyrazineLower concentrationsIntermediate concentrationsData varies
2-Ethyl-6-methylpyrazineLower concentrationsIntermediate concentrationsData varies
2,3,5-TrimethylpyrazineLower concentrationsIntermediate concentrationsData varies
Total AlkylpyrazinesLower end of rangeIntermediate82,100 - 211,600[2][3][4]

Experimental Protocols for Pyrazine Analysis

The quantification of pyrazines in coffee is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][6] This technique allows for the extraction and analysis of volatile and semi-volatile compounds from the coffee matrix.

Sample Preparation
  • Grinding: Roasted coffee beans are cryogenically ground to a fine powder to ensure homogeneity and maximize the surface area for volatile extraction.[1]

  • Sample Weighing: A precise amount of ground coffee (typically 1-2 grams) is weighed into a headspace vial (e.g., 20 mL).[1]

  • Internal Standard: To improve the accuracy and precision of quantification, an internal standard, such as a deuterated pyrazine analog, is often added to the sample.[1]

HS-SPME Procedure
  • Incubation: The sealed headspace vial containing the coffee sample is incubated at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 20-30 minutes) to allow the volatile pyrazines to partition into the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a set period (e.g., 15-30 minutes) to adsorb the pyrazines.

  • Desorption: The SPME fiber is then retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed pyrazines are thermally desorbed onto the GC column.

GC-MS Analysis
  • Gas Chromatography (GC): The desorbed pyrazines are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5ms or equivalent non-polar column). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) to elute all the compounds of interest.[1]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer.[1] The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.[1]

Visualizing the Process

To better understand the experimental and chemical processes, the following diagrams illustrate the workflow for pyrazine analysis and the fundamental Maillard reaction pathway for their formation.

Experimental_Workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis Grinding Cryogenic Grinding of Roasted Beans Weighing Weighing Ground Coffee Grinding->Weighing Standard Addition of Internal Standard Weighing->Standard Incubation Incubation in Headspace Vial Standard->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection and Quantification Separation->Detection

Experimental workflow for pyrazine analysis in coffee.

Maillard_Reaction_Pyrazine_Formation cluster_reactants Initial Reactants cluster_maillard Maillard Reaction Cascade cluster_product Final Product AminoAcid Amino Acids Condensation Condensation AminoAcid->Condensation ReducingSugar Reducing Sugars ReducingSugar->Condensation Amadori Amadori Rearrangement Condensation->Amadori Degradation Strecker Degradation Amadori->Degradation Intermediates Formation of α-aminoketones Degradation->Intermediates Pyrazine Pyrazine Formation Intermediates->Pyrazine

Simplified Maillard reaction pathway for pyrazine formation.

References

Evaluating the Clastogenic Activity of Trimethylpyrazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the clastogenic activity of trimethylpyrazine and its structural analogs, which are widely used as flavoring agents in the food and fragrance industries. The assessment of their potential to induce chromosomal damage is a critical component of their safety evaluation. This document summarizes the available toxicological data, outlines the standard experimental protocols used for clastogenicity testing, and presents a qualitative comparison based on current safety assessments.

Comparison of Clastogenic Activity

The safety of several this compound analogs has been evaluated by the Research Institute for Fragrance Materials (RIFM). A common approach in these assessments is "read-across," where the toxicological data for a well-studied compound, in this case, 2,3,5-trimethylpyrazine, is used to infer the safety of structurally similar analogs.

Table 1: Summary of In Vitro Clastogenicity Data for this compound and Its Analogs

CompoundAnalog ofTest SystemMaximum Concentration TestedMetabolic Activation (S9)Clastogenic PotentialData Source
2,3,5-Trimethylpyrazine-Human peripheral blood lymphocytes1220 µg/mLWith and withoutNegative[1]RIFM
2-Methylpyrazine2,3,5-TrimethylpyrazineRead-acrossNot directly testedRead-acrossPresumed NegativeRIFM
2,5-Dimethylpyrazine2,3,5-TrimethylpyrazineRead-acrossNot directly testedRead-acrossPresumed NegativeRIFM
2-Ethyl-3-methylpyrazine2,3,5-TrimethylpyrazineRead-acrossNot directly testedRead-acrossPresumed NegativeRIFM
2,3-Diethylpyrazine2,3,5-TrimethylpyrazineRead-acrossNot directly testedRead-acrossPresumed Negative[2]RIFM
2,3-Diethyl-5-methylpyrazine2,3,5-TrimethylpyrazineRead-acrossNot directly testedRead-acrossPresumed Negative[3]RIFM
2-Methyl-3,5 or 6-ethoxypyrazine2-Methoxy-3-(1-methylpropyl)pyrazineRead-across from another pyrazine (B50134) derivativeNot directly testedRead-acrossPresumed Negative[4]RIFM

Experimental Protocols

The evaluation of clastogenic activity is typically conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The two most relevant in vitro assays are the Micronucleus Test and the Chromosomal Aberration Test.

In Vitro Micronucleus Test (OECD 487)

This test identifies substances that cause chromosomal damage by detecting the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Methodology:

  • Cell Culture: Human peripheral blood lymphocytes or suitable cell lines (e.g., CHO, V79, TK6) are cultured.

  • Exposure: Cells are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours or 1.5-2 normal cell cycles).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division after exposure to the test substance.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic examination.

  • Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Culture: Similar to the micronucleus test, established cell lines (e.g., CHO, CHL) or primary cell cultures like human lymphocytes are used.

  • Exposure: Cell cultures are treated with the test substance at various concentrations, with and without S9 metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The slides are stained (e.g., with Giemsa), and the chromosomes of well-spread metaphase cells are analyzed microscopically for structural aberrations (e.g., breaks, deletions, translocations).

  • Data Interpretation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the in vitro micronucleus and chromosomal aberration assays.

experimental_workflow_micronucleus cluster_prep Preparation cluster_exposure Exposure cluster_processing Processing cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., Human Lymphocytes) start->cell_culture exposure Exposure to this compound Analog (with and without S9) cell_culture->exposure cyto_b Add Cytochalasin B exposure->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain microscopy Microscopic Analysis (Score Micronuclei in Binucleated Cells) stain->microscopy end End microscopy->end

Caption: Workflow for the In Vitro Micronucleus Assay.

experimental_workflow_chromosomal_aberration cluster_prep Preparation cluster_exposure Exposure cluster_processing Processing cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., CHO cells) start->cell_culture exposure Exposure to Test Substance (with and without S9) cell_culture->exposure metaphase_arrest Add Metaphase Arresting Agent exposure->metaphase_arrest harvest Harvest, Hypotonic Treatment, Fixation metaphase_arrest->harvest slide_prep Prepare Microscope Slides harvest->slide_prep stain Stain with Giemsa slide_prep->stain microscopy Microscopic Analysis of Metaphase Chromosomes stain->microscopy end End microscopy->end

Caption: Workflow for the In Vitro Chromosomal Aberration Assay.

Conclusion

Based on the available safety assessments, 2,3,5-trimethylpyrazine and its structural analogs are not considered to pose a clastogenic risk under their conditions of use as flavoring agents. The primary evidence for this is a negative result for 2,3,5-trimethylpyrazine in an in vitro micronucleus test, the results of which have been extrapolated to its analogs.

It is important for researchers and drug development professionals to note that the detailed quantitative data from these pivotal studies are not publicly accessible. Therefore, any new evaluation of similar compounds may require generating new experimental data following standardized OECD guidelines. The experimental workflows provided in this guide offer a clear outline of the standard methodologies for assessing clastogenic potential.

References

A Comparative Guide to the Reproducibility of Trimethylpyrazine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the reproducible synthesis of trimethylpyrazine, a key flavor and fragrance compound, is of paramount importance. This guide provides an objective comparison of the leading synthesis methodologies, supported by experimental data, to aid in the selection of the most suitable method for specific applications. The primary routes for this compound synthesis can be broadly categorized into chemical synthesis and biosynthesis.

Comparison of Synthesis Methods

The choice of synthesis method for this compound is often a trade-off between yield, purity, scalability, and environmental considerations. Chemical synthesis typically offers higher yields and purity in a shorter timeframe, while biosynthetic routes are gaining traction due to their use of renewable feedstocks and milder reaction conditions.

Method Starting Materials Typical Yield Reported Purity Key Advantages Key Disadvantages
Chemical Synthesis: Condensation of α-Diketone and Diamine 2,3-Butanedione (B143835), 1,2-DiaminopropaneHigh≥99.0%[1]Established and well-understood reaction, high purity achievable.[1]Dependent on petroleum-based precursors.
Chemical Synthesis: From Acetoin (B143602) Dimer Acetoin dimer, Propanediamine>92%[2]>99%[2]Simple and convenient operation with high yield and purity.[2]Requires preparation of the acetoin dimer.
Biosynthesis: Fermentation with Bacillus amyloliquefaciens Wheat medium (or other suitable carbon/nitrogen sources)0.446 ± 0.052 mg/g (after optimization)[3]Not explicitly stated, product identified by GC-MS.Utilizes renewable resources, environmentally friendly.[3]Lower yields compared to chemical synthesis, complex purification may be needed.[3]
Biosynthesis: Engineered Corynebacterium glutamicum Glucose, UreaUp to 3.56 g/L (for Tetramethylpyrazine)[4][5]Not explicitly stated, but a defined medium aids in reproducibility and purification.[4][6]High degree of control through metabolic engineering, potential for high titers.[4][6][7]Requires significant upfront investment in strain development.
Maillard Reaction Amino acids, Reducing sugarsVariable, generally lower for controlled synthesis.Complex mixture of products, difficult to isolate target compound.Occurs naturally in food processing.High temperatures required, produces numerous by-products, low selectivity.[3]

Experimental Protocols

Chemical Synthesis: Condensation of 2,3-Butanedione and 1,2-Diaminopropane

This method involves the condensation of an α-dicarbonyl compound with a diamine to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield this compound.[1]

Materials:

  • 2,3-Butanedione

  • 1,2-Diaminopropane

  • Suitable solvent (e.g., ethanol)

  • Oxidizing agent

Procedure:

  • Dissolve the 1,2-diamine and 2,3-butanedione in a suitable solvent. The reaction often proceeds at room temperature or with gentle heating.[8]

  • The condensation reaction forms a dihydropyrazine intermediate.

  • The dihydropyrazine intermediate is then oxidized to this compound using a suitable oxidizing agent.

  • The final product is purified, for example, by distillation.

The efficiency and purity of the final product are highly dependent on the reaction conditions, the catalyst used, and the subsequent purification processes.[1] For flavor and fragrance applications, a purity of ≥99.0% is often required.[1]

Chemical Synthesis from Acetoin Dimer and Propanediamine

This patented method reports high yield and purity through a two-step process.[2]

Materials:

  • Acetoin dimer

  • Propanediamine

  • TiO2-modified pumice-loaded Zn catalyst

Procedure:

  • Condensation: Add propanediamine to a solution of acetoin dimer. The molar ratio of acetoin dimer to propanediamine is preferably 0.5:1.08-1.1. The reaction is carried out at 50-70 °C to obtain an intermediate 2,3,5-trimethyl-5,6-dihydropyrazine mixed solution.[2]

  • Dehydrogenation: The intermediate solution is subjected to catalytic dehydrogenation under steam. The solution is introduced into a reactor with a TiO2-modified pumice-loaded Zn catalyst at a temperature of 320 °C.[2]

  • This process is reported to achieve a total reaction yield of over 92% and a product purity of over 99%.[2]

Biosynthesis: Fermentation using Bacillus amyloliquefaciens

This method utilizes solid-state fermentation of a selected bacterial strain to produce this compound.[3]

Materials:

  • Bacillus amyloliquefaciens strain (e.g., isolated from Daqu)

  • Wheat solid-state fermentation medium

  • LB medium for strain activation and seed solution preparation

Procedure:

  • Strain Activation and Seed Culture: Activate the B. amyloliquefaciens strain in LB liquid medium and culture at 37 °C with shaking (180 rpm) for 16 hours.[3]

  • Solid-State Fermentation: Inoculate the wheat solid-state fermentation medium with the seed solution (6% inoculation amount).

  • Optimization of Fermentation Conditions: The optimal fermentation parameters were found to be a temperature of 37 °C, a bottle capacity of 100 g of medium per 250 mL flask, and a water addition of 39 mL.[3]

  • Fermentation and Product Analysis: After 7 days of fermentation, the volatile components are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the yield of this compound.[3]

Under these optimized conditions, an average production of 0.446 ± 0.052 mg/g of this compound was achieved.[3]

Visualizing Synthesis Pathways

To better understand the underlying mechanisms, the following diagrams illustrate a general chemical synthesis workflow and the biosynthetic pathway in Bacillus subtilis.

G General Chemical Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product A α-Diketone (e.g., 2,3-Butanedione) C Condensation A->C B Diamine (e.g., 1,2-Diaminopropane) B->C D Dehydrogenation/ Oxidation C->D Dihydropyrazine intermediate E Purification D->E F This compound E->F

Caption: A simplified workflow for the chemical synthesis of this compound.

G Biosynthetic Pathway of this compound in Bacillus subtilis cluster_substrates Substrates cluster_pathway Metabolic Pathway cluster_condensation Condensation cluster_product Product Glucose D-Glucose Glycolysis Glycolysis Glucose->Glycolysis Threonine L-Threonine TDH L-Threonine Dehydrogenase (TDH) Threonine->TDH Pyruvate Pyruvate Glycolysis->Pyruvate Acetoin Acetoin Pyruvate->Acetoin Condensation Spontaneous Condensation Acetoin->Condensation Aminoacetone Aminoacetone TDH->Aminoacetone via L-2-amino-acetoacetate Aminoacetone->Condensation TMP 2,3,5-Trimethylpyrazine Condensation->TMP

Caption: Proposed biosynthetic pathway of this compound in Bacillus subtilis.

References

A Comparative Guide to Trimethylpyrazine Production in Engineered Microbes

Author: BenchChem Technical Support Team. Date: December 2025

The production of 2,3,5-trimethylpyrazine (TMP), a key flavor and fragrance compound, through microbial fermentation presents a sustainable alternative to traditional chemical synthesis. This guide offers a comparative analysis of different microbial strains utilized for TMP production, supported by experimental data from recent studies. The focus is on providing researchers, scientists, and drug development professionals with objective data to inform strain selection and process optimization.

Comparative Performance of Microbial Strains

The efficiency of trimethylpyrazine production varies significantly across different microbial chassis and with the implementation of metabolic engineering strategies. Key performance indicators such as titer, yield, and productivity are summarized below. Note that much of the high-yield research has focused on the related compound, 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), due to its simpler biosynthetic pathway from a single precursor, acetoin (B143602).

Microbial StrainProductTiter (g/L)Key Genetic Modifications / StrategyCarbon SourceReference
Corynebacterium glutamicum ATCC13032TTMP3.56Overexpression of acetolactate synthase (alsS) and α-acetolactate decarboxylase (budA) from Lactococcus lactis; Medium optimization.Glucose[1]
Engineered C. glutamicumTTMP~5.0Expression of a heterologous mevalonate-based pathway variant.Not specified[2][3]
Bacillus subtilis CCTCC M 208157TTMP7.43pH-shifted fermentation strategy (pH 5.5 to 7.0).Not specified[4][5]
Bacillus subtilis BS2 (Engineered)TTMP29.7Knockout of 2,3-butanediol (B46004) dehydrogenase gene (bdhA); Addition of 2,3-butanediol.Glucose[6]
Bacillus amyloliquefaciens LC-6TMP0.446 mg/g*Optimization of solid-state fermentation conditions.Wheat Medium[7][8]
Bacillus licheniformis YC7 (Engineered)TMP44.52 mg/LOverexpression of a mutant L-threonine-3-dehydrogenase BlTDH (N157A); Fermentation optimization.Not specified[9]
Bacillus subtilis BcP21TMP52.6 mg/LStrain isolated from natto.Lysogeny Broth + Precursors[10][11]
Engineered Escherichia coli D192,5-Dimethylpyrazine3.1Pathway construction, cofactor (NAD+) and precursor (L-threonine) enhancement.Glucose[12][13]
Engineered Escherichia coli BL21(DE3)2,5-Dimethylpyrazine2.897Overexpression of L-threonine dehydrogenase, NADH oxidase, aminoacetone oxidase, and L-threonine transporter.L-threonine[14]

Note: The yield for B. amyloliquefaciens LC-6 is reported in mg per gram of the total solid medium after fermentation.

Metabolic Pathways for this compound Synthesis

The biosynthesis of 2,3,5-trimethylpyrazine is more complex than that of tetramethylpyrazine as it requires the condensation of two different precursors: aminoacetone and acetoin.[15] Aminoacetone is typically derived from the metabolism of L-threonine, while acetoin is synthesized from pyruvate (B1213749), a central metabolite from glycolysis.[1][15]

The pathway generally proceeds as follows:

  • Acetoin Formation : Glucose is metabolized via glycolysis to pyruvate. The enzyme acetolactate synthase (alsS) converts two molecules of pyruvate into α-acetolactate. Subsequently, α-acetolactate decarboxylase (budA) decarboxylates α-acetolactate to form acetoin.[1][16]

  • Aminoacetone Formation : L-threonine is converted to aminoacetone. This conversion can be catalyzed by L-threonine-3-dehydrogenase (TDH), which transforms L-threonine into L-2-amino-acetoacetate, followed by a decarboxylation step to yield aminoacetone.[9][15]

  • Condensation : Aminoacetone and acetoin undergo a condensation reaction, followed by oxidation, to form 2,3,5-trimethylpyrazine.

Metabolic engineering efforts often focus on overexpressing key enzymes in these pathways and deleting competing pathways to increase the precursor supply.[6][17] For instance, knocking out the gene for 2,3-butanediol dehydrogenase (bdhA) prevents the reduction of acetoin to 2,3-butanediol, thus increasing its availability for pyrazine (B50134) synthesis.[6]

Trimethylpyrazine_Pathway cluster_condensation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate alsS Acetoin Acetoin Acetolactate->Acetoin budA Butanediol 2,3-Butanediol Acetoin->Butanediol bdhA (competing) Acetoin->Condensation L_Threonine L-Threonine Aminoacetoacetate L-2-Amino-acetoacetate L_Threonine->Aminoacetoacetate TDH Aminoacetone Aminoacetone Aminoacetoacetate->Aminoacetone Decarboxylation Aminoacetone->Condensation TMP 2,3,5-Trimethylpyrazine Condensation->TMP Condensation & Oxidation

Biosynthetic pathway of 2,3,5-trimethylpyrazine.

Experimental Protocols

This section provides generalized methodologies for the key experiments involved in benchmarking this compound production.

This protocol outlines a typical batch fermentation process. Specific parameters should be optimized for each strain.

  • Inoculum Preparation:

    • A single colony of the microbial strain is inoculated into 5 mL of a suitable seed medium (e.g., LB medium for B. subtilis or E. coli, BHI for C. glutamicum).

    • The culture is incubated overnight at the optimal temperature (e.g., 30-37°C) with shaking (200-250 rpm).

  • Bioreactor Fermentation:

    • A bioreactor containing the production medium is sterilized. For C. glutamicum, a defined medium like CGXII supplemented with glucose is often used.[1] For B. subtilis, a complex medium or a defined medium with specific precursors might be employed.[4][5]

    • The bioreactor is inoculated with the seed culture to a starting OD₆₀₀ of approximately 0.1.

    • Fermentation is carried out under controlled conditions. For instance, for B. subtilis, a pH-shift strategy might be applied, starting at pH 5.5 for growth and shifting to 7.0 for production.[4][5] Temperature is maintained at 37°C, with an aeration rate of 1.0 vvm and agitation at 500 rpm.[5]

    • If required, inducers (e.g., 0.5 mM IPTG for inducible promoters) are added.[17]

    • Samples are withdrawn aseptically at regular intervals to measure cell density (OD₆₀₀) and this compound concentration.

This protocol describes the extraction and analysis of this compound from the fermentation broth.

  • Sample Preparation and Extraction:

    • Centrifuge 1 mL of the fermentation broth to pellet the cells.

    • Take the supernatant and adjust its pH to be alkaline (e.g., pH 9-10) using NaOH or K₂CO₃.[18]

    • Add an equal volume of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Vortex vigorously for 1-2 minutes to extract the pyrazines into the organic phase.

    • Centrifuge to separate the phases and carefully collect the organic layer.

    • Dehydrate the organic extract using anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A polar capillary column, such as a DB-WAX (e.g., 60 m × 0.25 mm, 0.25 µm film thickness), is typically used.[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 40°C held for 3 minutes, ramped to 120°C at 5°C/min, then ramped to 230°C at 7°C/min, and held for 10 minutes.[9]

    • Injector Temperature: 230°C.

    • MS Parameters: Ion source temperature at 230°C, electron impact (EI) ionization at 70 eV, and a scan range of m/z 20–500.[9]

    • Quantification: Identification is based on matching the retention time and mass spectrum with an authentic standard of 2,3,5-trimethylpyrazine. Quantification is performed by creating a calibration curve using known concentrations of the standard.

General Experimental Workflow

The diagram below illustrates a logical workflow for comparing this compound production across different microbial strains. This process ensures a systematic and reproducible evaluation.

Experimental_Workflow A Strain Selection (e.g., C. glutamicum, B. subtilis, E. coli) B Inoculum Preparation (Seed Culture) A->B C Bioreactor Fermentation (Controlled Conditions) B->C D Periodic Sampling C->D G Data Analysis (Titer, Yield, Productivity) C->G OD600, Substrate Consumption E Sample Processing (Centrifugation, Extraction) D->E F GC-MS Analysis (Quantification of TMP) E->F F->G H Comparative Benchmarking G->H

Workflow for benchmarking microbial TMP production.

References

Safety Operating Guide

Proper Disposal of Trimethylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of trimethylpyrazine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that is harmful if swallowed and may cause skin and eye irritation.[1][2][3][4][5][6] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5]

Key Hazard Information:

Hazard StatementClassificationSource
Flammable liquid and vaporCategory 3 Flammable Liquid[3][4]
Harmful if swallowedAcute toxicity, Oral (Category 4)[1][3][4]
Skin irritationCategory 2 Skin Irritant[4]
Eye irritationCategory 2A Eye Irritant[4]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

PPE CategorySpecificationSource
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[4][6]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact.[4][6]
Respiratory Protection Use in a well-ventilated area. If vapors or mists are generated, a respirator with an appropriate cartridge is required.[4][6]
Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

Step-by-Step Spill Response:

  • Eliminate Ignition Sources: Immediately extinguish any open flames, turn off hot plates, and remove any potential sources of sparks.[1][3][4] Use non-sparking tools and explosion-proof equipment.[2][3][4]

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][4]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][2][3] Do not use combustible materials like sawdust.[2]

  • Absorb and Collect: Carefully absorb the spilled material and place the contaminated absorbent into a suitable, labeled, and sealed container for disposal.[1][3]

  • Clean the Area: Once the bulk of the spill is collected, clean the contaminated surface with plenty of water.[1]

  • Dispose of Waste: The collected waste is considered hazardous and must be disposed of according to the procedures outlined in Section 4.

Waste Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

Procedural Steps for Disposal:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Contaminated materials, such as absorbent pads, gloves, and empty containers, should also be collected in a separate, clearly labeled hazardous waste container.[1][3] Empty containers may retain product residue and should be handled as potentially hazardous.[1]

  • Waste Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[3][4]

    • Keep containers tightly closed to prevent the release of flammable vapors.[1][3]

  • Arranging for Disposal:

    • Do not pour this compound down the drain. [1][6] This can lead to environmental contamination and potential fire or explosion hazards in the sewer system.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • All waste disposal must be conducted through a licensed waste disposal company and in accordance with all local, regional, and national regulations.[1][3][5] Chemical waste generators are responsible for correctly classifying the waste.[2][3]

Emergency Procedures
Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
Skin Contact Remove contaminated clothing. Rinse skin with plenty of water.[1][4]
Ingestion If swallowed, call a poison center or doctor immediately. Rinse mouth with water.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6]
Fire Use alcohol-resistant foam, carbon dioxide, dry powder, or water fog to extinguish.[1][4] Do not use a direct water jet as it may spread the fire.[1] Cool containers exposed to fire with water spray.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Trimethylpyrazine_Disposal_Workflow This compound Disposal Workflow start Start: Have this compound Waste? ppe Wear Appropriate PPE start->ppe spill Is it a spill? small_spill Small Spill Procedure spill->small_spill Yes (Small) large_spill Large Spill Procedure (Evacuate, Ventilate, Contain) spill->large_spill Yes (Large) collect_waste Collect Waste in Labeled, Sealed Container spill->collect_waste No (Routine Waste) small_spill->collect_waste large_spill->collect_waste no_drain Do NOT Pour Down Drain collect_waste->no_drain ppe->spill storage Store in Cool, Dry, Well-Ventilated Area no_drain->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Dispose via Licensed Waste Disposal Company contact_ehs->disposal end End of Process disposal->end

Caption: Logical workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling trimethylpyrazine, a common laboratory chemical. Adherence to these procedures is critical for minimizing risks and ensuring operational excellence.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should precede the selection of Personal Protective Equipment. The following table summarizes the recommended PPE based on various Safety Data Sheets (SDS).

PPE CategoryRecommendationCitations
Eye/Face Protection Tight-fitting safety glasses or chemical safety goggles are essential to prevent eye contact. A face shield may be required for tasks with a higher risk of splashing.[1]
Hand Protection Chemical-resistant, impervious gloves are mandatory to prevent skin contact. The specific glove material should be chosen in consultation with the glove supplier to ensure it is resistant to this compound.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is a minimum requirement. For larger quantities or tasks with a significant risk of splashing, a chemical-resistant suit may be necessary.[1]
Respiratory Protection In well-ventilated areas, respiratory protection may not be required under normal use conditions. However, if vapors or mists are generated, a NIOSH (US) or EN 166 (EU) approved respirator with an appropriate cartridge should be used. For emergency situations or in poorly ventilated areas, a full-face respirator with a multi-purpose combination cartridge or a self-contained breathing apparatus (SCBA) is recommended.[1][2]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Use explosion-proof electrical, ventilating, and lighting equipment as this compound is a flammable liquid and its vapors can form explosive mixtures with air.

  • Employ non-sparking tools and take precautionary measures against static discharge.[4][5]

  • Ground and bond containers when transferring material.[2][3]

  • Avoid contact with skin and eyes.[6][3]

  • Do not breathe mists or vapors.[6]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[6][2]

  • Keep containers tightly closed to prevent leakage and exposure to moist air.

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][2]

Spill and Disposal Management

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Evacuate: Immediately evacuate unnecessary personnel from the spill area.[4]

  • Ventilate: Ensure adequate ventilation.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[4][7]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, silica (B1680970) gel, or vermiculite.[2] Do not use combustible materials like sawdust.[2]

  • Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[4][1]

  • Do not dispose of the chemical down the drain or into the environment.[4]

  • Empty containers may retain product residue and should be handled as hazardous waste.[2]

Quantitative Safety Data

The following table provides key quantitative safety data for this compound.

Data PointValueCitations
Oral LD50 (Rat) 806 mg/kg[2][8]
Flash Point 54 °C (129.2 °F) - Closed Cup[5][9]
Boiling Point 171 - 172 °C (339.8 - 341.6 °F)[9]
Specific Gravity 0.970

Occupational exposure limits for this compound have not been established by major regulatory bodies.[1][2]

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the recommended workflows.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical Proceed when ready Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate After experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste PPE Selection Decision Tree start Start: Handling this compound risk_assessment Risk of Splash or Aerosol Generation? start->risk_assessment ventilation Adequate Ventilation? risk_assessment->ventilation Low ppe_medium Enhanced PPE: - Goggles/Face Shield - Lab Coat - Chemical-Resistant Gloves risk_assessment->ppe_medium High ppe_low Standard PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves ventilation->ppe_low Yes ppe_high Full Protection: - Goggles/Face Shield - Chemical Suit - Respirator - Chemical-Resistant Gloves ventilation->ppe_high No

References

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Retrosynthesis Analysis

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